molecular formula C9H10O B185876 3-Phenyloxetane CAS No. 10317-13-2

3-Phenyloxetane

Cat. No.: B185876
CAS No.: 10317-13-2
M. Wt: 134.17 g/mol
InChI Key: ROAGGVYFIYBKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyloxetane is a versatile chemical scaffold of significant interest in medicinal chemistry and synthetic organic research. Its primary research value lies in its role as a key precursor and core structure in the discovery and development of novel therapeutic agents. A prominent application is its use in constructing this compound derivatives that act as potent and selective agonists for the Glucagon-like Peptide-1 Receptor (GLP-1R) . This receptor is a major target for treating type 2 diabetes and obesity, and research indicates that such optimized small-molecule agonists can demonstrate sustained efficacy in preclinical models, effectively reducing blood glucose levels and food intake . Furthermore, this compound serves as a valuable substrate in methodological studies for developing asymmetric synthesis protocols. It is used to investigate hydrogen-bond-donor catalysis, enabling precise stereocontrol in ring-opening reactions to produce enantioenriched intermediates . The compound is also a target for stereoselective chemoenzymatic synthesis itself, with research exploring biocatalytic routes to access optically active forms, which are important for creating chiral non-racemic functionalized heterocycles . These diverse applications make this compound a compound of high utility for researchers focused on advancing drug discovery for metabolic diseases and exploring new frontiers in catalytic and biocatalytic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAGGVYFIYBKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472725
Record name 3-phenyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10317-13-2
Record name 3-phenyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis Mechanism and Kinetics of 3-Phenyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Oxetane Ring in Modern Chemistry

The oxetane motif, a four-membered saturated ether ring, has garnered significant attention in medicinal chemistry and materials science.[1][2] Its incorporation into molecular scaffolds can profoundly alter physicochemical properties, often leading to enhanced aqueous solubility, improved metabolic stability, and favorable conformational preorganization when replacing common groups like gem-dimethyl or carbonyl functionalities.[3] Among the various substituted oxetanes, 3-phenyloxetane stands out as a fundamental structural unit and a valuable building block in the synthesis of more complex molecules, including potential therapeutics.[4][5] This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, with a deep dive into the reaction mechanisms and the kinetic principles that govern these transformations.

Part 1: The Cornerstone of this compound Synthesis: The Intramolecular Williamson Etherification

The most common and reliable method for constructing the this compound ring is through an intramolecular variation of the classic Williamson ether synthesis.[6][7] This approach is favored for its versatility and the accessibility of the required starting materials.[6]

Mechanistic Deep Dive: An SN2 Pathway to a Strained Ring

The synthesis typically starts with a 1,3-disubstituted propane derivative, most commonly 3-chloro-1-phenylpropan-1-ol.[8][9] The core of the reaction is an intramolecular SN2 (bimolecular nucleophilic substitution) reaction. The process is initiated by a base, which deprotonates the hydroxyl group to form a more reactive alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing a suitable leaving group (typically a halide). This concerted backside attack results in the displacement of the leaving group and the formation of the strained four-membered oxetane ring with inversion of stereochemistry at the electrophilic carbon.

Williamson_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Start 3-Chloro-1-phenylpropan-1-ol Alkoxide Alkoxide Intermediate Start->Alkoxide + Base - H₂O or H₂ Base Base (e.g., NaH, KOH) TS SN2 Transition State Alkoxide->TS Intramolecular Attack Product This compound TS->Product Salt Salt (e.g., NaCl, KCl) TS->Salt Leaving Group Departure caption Fig. 1: Williamson Ether Synthesis of this compound

Caption: Intramolecular SN2 mechanism for this compound formation.

Causality Behind Experimental Choices

The success and efficiency of the Williamson ether synthesis for oxetanes are critically dependent on several experimental parameters:

  • Base Selection: The choice of base is paramount. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are frequently used to ensure complete and rapid deprotonation of the alcohol, thus maximizing the concentration of the reactive alkoxide.[10] In some protocols, aqueous bases like potassium hydroxide (KOH) can be employed, often under phase-transfer catalysis conditions to facilitate the reaction between the aqueous and organic phases.[11]

  • Leaving Group: The nature of the leaving group directly influences the reaction rate, following the typical SN2 trend: I > Br > Cl > OTs (tosylate).[12] While chlorides are common starting materials, converting them to the more reactive bromides or iodides can significantly accelerate the cyclization.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred.[13] These solvents effectively solvate the counter-ion of the base, leading to a more "naked" and therefore more nucleophilic alkoxide, which enhances the rate of the intramolecular SN2 reaction.

  • Concentration: To favor the desired intramolecular cyclization over competing intermolecular polymerization, the reaction is often conducted under high-dilution conditions.

Kinetic Considerations: The Rate-Determining Factors

The formation of a four-membered ring via an intramolecular Williamson ether synthesis is kinetically less favored compared to the formation of three, five, or six-membered rings due to significant ring strain in the product and the transition state.[7][10] Therefore, understanding the kinetics is crucial for optimizing the reaction.

  • Baldwin's Rules: The intramolecular cyclization to form this compound is classified as a 4-exo-tet reaction according to Baldwin's rules. While this cyclization mode is generally considered disfavored, the entropic advantage of an intramolecular reaction can overcome this kinetic barrier, especially with highly reactive leaving groups and optimized reaction conditions.[7]

  • Competing Reactions: A significant competing reaction is the Grob fragmentation, which can occur if the substrate geometry is favorable.[7] This side reaction leads to the formation of an alkene instead of the desired oxetane. Careful selection of the substrate and reaction conditions is necessary to minimize this pathway.

Table 1: Representative Reaction Conditions for the Synthesis of this compound and its Precursors

Starting MaterialReagentsSolventTemperatureYieldReference
3-chloro-1-phenylpropan-1-oneChiral Borane ComplexesTolueneControlledHigh ee[9]
Racemic 3-chloro-1-phenylpropan-1-olLipase, Acyl DonorOrganic SolventAmbient>99% ee[8]
3-bromo-1-phenyl-1,3-propanediolSodium HydrideTHFRefluxGood[10]
3-chloro-1-phenylpropan-1-olPotassium HydroxideWaterRefluxNot specified[11]

Part 2: An Alternative Photochemical Route: The Paternò-Büchi Reaction

While less common for the routine synthesis of this compound, the Paternò-Büchi reaction offers a fundamentally different and mechanistically intriguing approach.[3][6] This photochemical [2+2] cycloaddition involves the reaction of a carbonyl compound with an alkene.[14][15]

The Photochemical Mechanism

For the synthesis of this compound, the reaction would involve the photocycloaddition of benzaldehyde and ethylene. The mechanism is initiated by the photoexcitation of benzaldehyde to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.[16] This excited carbonyl species then reacts with ground-state ethylene to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the this compound product.[15]

Paterno_Buchi_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Benzaldehyde Benzaldehyde Excited_Benzaldehyde Excited Benzaldehyde (Singlet or Triplet) Benzaldehyde->Excited_Benzaldehyde hν (UV light) Ethylene Ethylene Diradical 1,4-Diradical Intermediate Excited_Benzaldehyde->Diradical + Ethylene Product This compound Diradical->Product Spin Inversion & Ring Closure caption Fig. 2: Paternò-Büchi Reaction for this compound Synthesis

Caption: A simplified representation of the Paternò-Büchi reaction mechanism.

Kinetics and Selectivity

The kinetics of the Paternò-Büchi reaction are governed by the quantum yield of the photochemical process.[17] The regioselectivity is determined by the stability of the intermediate 1,4-diradical. The stereoselectivity can be influenced by whether the reaction proceeds through a singlet or triplet excited state of the carbonyl compound.[14] While elegant, this method often requires specialized photochemical reactors and can be limited by low quantum yields and the formation of side products.[18] Recently, visible-light-mediated protocols using photocatalysts have been developed to overcome the need for high-energy UV light.[19]

Part 3: Experimental Protocols

Protocol: Synthesis of (R)-(+)-3-chloro-1-phenylpropan-1-ol (A Key Precursor)

This protocol describes the enzymatic resolution of racemic 3-chloro-1-phenylpropan-1-ol, a common starting material for the synthesis of chiral this compound.

Materials:

  • Racemic 3-chloro-1-phenylpropan-1-ol

  • Lipase CALB (Candida antarctica lipase B)

  • An appropriate acyl donor (e.g., para-chlorophenyl acetate)

  • Acidic resin (for in-situ racemization)

  • Anhydrous solvent (e.g., toluene)

  • Lithium hydroxide (LiOH)

  • Methanol/water mixture

Procedure:

  • Enzymatic Resolution: In a flame-dried flask under an inert atmosphere, dissolve racemic 3-chloro-1-phenylpropan-1-ol, the acyl donor, and the acidic resin in the anhydrous solvent.

  • Add lipase CALB to the mixture and stir at a constant temperature (e.g., 45 °C).

  • Monitor the reaction progress by chiral HPLC or GC until the desired conversion is reached (typically >99% conversion of the (R)-enantiomer to its ester).

  • Work-up and Isolation of the Ester: Filter the reaction mixture to remove the enzyme and resin. Concentrate the filtrate under reduced pressure. The crude (R)-(+)-3-chloro-1-phenylpropyl ester can be purified by column chromatography.

  • Hydrolysis to the Alcohol: Dissolve the purified ester in a mixture of alcohol (e.g., methanol) and an aqueous solution of LiOH.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or GC).

  • Work-up and Isolation of the Product: Remove the alcohol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to afford (R)-(+)-3-chloro-1-phenylpropan-1-ol with high enantiomeric excess.[8]

Self-Validating System: The success of this protocol is validated at each stage. The enzymatic resolution is monitored for enantiomeric excess (ee%). The final product's identity and purity are confirmed by NMR spectroscopy, mass spectrometry, and polarimetry to ensure the correct stereochemistry.

Conclusion

The synthesis of this compound is a well-established field, with the intramolecular Williamson ether synthesis serving as the most robust and widely adopted methodology. A thorough understanding of the underlying SN2 mechanism, coupled with careful consideration of the kinetic factors and potential side reactions, allows for the rational design of efficient synthetic protocols. While photochemical methods like the Paternò-Büchi reaction provide an alternative mechanistic pathway, their practical application is often more specialized. The continued interest in oxetane-containing molecules in drug discovery will undoubtedly drive further innovation in the synthesis of this compound and its derivatives.

References
  • Synthesis of Oxetanes.Chinese Journal of Organic Chemistry, 2021. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESHahei3Jrw-1VPM4oSjuqpYhWRQ6a2LOQ4OKxyMb0Hh7U3FTxwQKEIL2zl1zDLkG0pFaJG4z2ajTWNBfqEZkN8ZS1Roy3jbj4ow6zb4aLRbhPlshL_4_xoiZ8X-5dmQrqIOfPxBZ8xNBdDTnBY5o7sTj8eCc=]
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.Chemical Reviews, 2016. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00181]
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.Chemical Reviews, 2016. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.chemrev.6b00181]
  • Oxetanes: formation, reactivity and total syntheses of natural products.Beilstein Journal of Organic Chemistry, 2024. [URL: https://www.beilstein-journals.org/bjoc/articles/20/118]
  • Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.ResearchGate, 2016. [URL: https://www.researchgate.
  • Combining oxiranes and oxetanes to enhance kinetics and improve physical properties.RadTech, N/A. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5408f5QeEL_TW_t4viHc1dndCq-7iX2qPMtbh4IRnO4bsDfkCXJHlxk3E7P4xSDKxUFaehkb-SZjeP8m5-IztI4HaE8Qg_LJXbiKofzFHIHBcRKZf5c4PFyzlGBXNSdxDodg-7EII6hAUrunr2SnXmtez8_w969NiolDf7B6CqJHUoJpH523bKbPYUp2AfMSsW_J-23kv1_U3byU1m2YC3a2xvhL0THMoRfE2d97F2OeYpjXuYUXp0b7W9hDIoUUmI6ODOJU-_Gf9LWS8W3tKmL2R3Gw9JQf_IjLP2OKUpuMmHWDAujWC3GfgwtgH5AqjEPD8hIlw6g==]
  • Oxetanes: formation, reactivity and total syntheses of natural products.National Institutes of Health, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11214041/]
  • Paterno buchi reaction.Slideshare, N/A. [URL: https://www.slideshare.
  • Formation of C.Thieme Chemistry, N/A. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-003-121571]
  • Unexpected course of a Williamson ether synthesis.Arkivoc, N/A. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2005/10]
  • The Williamson Ether Synthesis.Master Organic Chemistry, 2014. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • Synthesis of Oxetanes.ResearchGate, 2021. [URL: https://www.researchgate.
  • Williamson Ether Synthesis.Chem-Station Int. Ed., 2014. [URL: https://www.chem-station.com/en/reactions-en/2014/04/williamson-ether-synthesis.html]
  • Experiment 06 Williamson Ether Synthesis.N/A, N/A. [URL: https://www.mnstate.edu/jasperse/Chem365/Expt%206%20Williamson%20Ether.pdf]
  • Oxetane Synthesis through the Paternò-Büchi Reaction.MDPI, 2022. [URL: https://www.mdpi.com/2673-4135/2/3/18]
  • The Paternò–Büchi reaction – a comprehensive review.Photochemical & Photobiological Sciences, 2019. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/pp/c9pp00137h]
  • Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes.ChemRxiv, N/A. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75461141246063462153c]
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.Francis Academic Press, 2023. [URL: https://francis-press.com/papers/3778]
  • Application Notes and Protocols: Paternò-Büchi Reaction for Substituted Oxetane Synthesis.Benchchem, N/A. [URL: https://www.benchchem.com/application-notes/paterno-buchi-reaction-for-substituted-oxetane-synthesis]
  • Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor.ResearchGate, 2024. [URL: https://www.researchgate.net/publication/383115486_Design_and_Evaluation_of_3-Phenyloxetane_Derivative_Agonists_of_the_Glucagon-Like_Peptide-1_Receptor]
  • Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.Google Patents, N/A. [URL: https://patents.google.
  • The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol.NINGBO INNO PHARMCHEM CO.,LTD., N/A. [URL: https://www.inno-pharmchem.com/blog/the-synthesis-and-production-of-r-3-chloro-1-phenyl-1-propanol_b12]
  • Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor.PubMed, 2024. [URL: https://pubmed.ncbi.nlm.nih.gov/39268395/]

Sources

3-Phenyloxetane: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Oxetane Motif

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention. Its unique combination of properties—polarity, metabolic stability, and a distinct three-dimensional geometry—offers a compelling alternative to more traditional functional groups.[1] This guide focuses on a key exemplar of this class: 3-phenyloxetane. We will delve into its fundamental properties, synthesis, and applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

The this compound scaffold is of particular interest due to the convergence of the oxetane's favorable physicochemical characteristics with the phenyl group's capacity for diverse chemical modifications and interactions with biological targets. This unique structural amalgam has positioned this compound and its derivatives as valuable building blocks in the quest for novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application in research and development. The following table summarizes the key physicochemical data for this compound. It should be noted that while some properties are computationally derived, they provide valuable insights for experimental design.

PropertyValueSource
CAS Number 10317-13-2[2]
Molecular Formula C₉H₁₀O[2]
Molecular Weight 134.17 g/mol [2]
Monoisotopic Mass 134.0732 Da[2]
Boiling Point (Not experimentally determined)
Melting Point (Not experimentally determined)
Density (Not experimentally determined)
Solubility (Expected to be soluble in common organic solvents)
XLogP3 1.6[2]

Synthesis of this compound: A Methodological Overview

The synthesis of the strained four-membered oxetane ring requires careful consideration of reaction conditions to overcome the inherent ring strain.[3] While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, established methods for the formation of substituted oxetanes can be adapted. Two primary strategies are presented here: intramolecular cyclization of a 1,3-diol derivative and the Paternò-Büchi reaction.

Method 1: Intramolecular Cyclization

A common and robust method for forming oxetane rings is the intramolecular Williamson ether synthesis, which involves the cyclization of a suitably functionalized 1,3-diol.[3]

G cluster_0 Synthesis of this compound via Intramolecular Cyclization A 1-Phenyl-1,3-propanediol B Selective Protection/Activation of Primary Hydroxyl A->B e.g., TsCl, pyridine C Protected/Activated Intermediate B->C D Base-Mediated Intramolecular Cyclization C->D e.g., NaH, THF E This compound D->E

A generalized workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Selective Monotosylation of 1-Phenyl-1,3-propanediol:

    • To a solution of 1-phenyl-1,3-propanediol in anhydrous pyridine, cooled to 0 °C, is added p-toluenesulfonyl chloride (1.0 equivalent) portion-wise.

    • The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight.

    • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

    • Upon completion, the reaction is quenched by the addition of water and extracted with ethyl acetate. The organic layer is washed with dilute HCl, saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the monotosylated intermediate.

  • Intramolecular Cyclization:

    • To a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of the monotosylated intermediate in anhydrous THF dropwise.

    • The reaction mixture is stirred at room temperature for several hours until TLC analysis indicates the completion of the reaction.

    • The reaction is carefully quenched by the slow addition of water.

    • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.

    • The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation or column chromatography.

Method 2: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[4][5][6][7][8] In the context of this compound synthesis, this would involve the reaction of benzaldehyde with ethylene.

G cluster_1 Paternò-Büchi Reaction for this compound Synthesis A Benzaldehyde + Ethylene B Photochemical Irradiation (hv) A->B C Excited State Benzaldehyde B->C D [2+2] Cycloaddition C->D E This compound D->E

Conceptual workflow for the Paternò-Büchi synthesis of this compound.

Experimental Protocol (Conceptual):

  • A solution of benzaldehyde in a suitable solvent (e.g., acetonitrile) is placed in a photochemical reactor.

  • The solution is purged with ethylene gas.

  • The reaction mixture is irradiated with a UV lamp (typically a medium-pressure mercury lamp) while maintaining a continuous flow of ethylene.

  • The progress of the reaction is monitored by gas chromatography (GC) or ¹H NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to isolate this compound.

Applications in Drug Discovery and Development

The this compound motif is increasingly recognized as a valuable scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in their pharmacological properties.

Bioisosteric Replacement

The oxetane ring is often employed as a bioisostere for gem-dimethyl and carbonyl groups. This substitution can enhance metabolic stability by blocking sites of oxidative metabolism, improve aqueous solubility due to the polar ether linkage, and increase the three-dimensionality of the molecule, which can lead to improved binding affinity and selectivity for its biological target.[1]

Case Study: GLP-1R Agonists for Type 2 Diabetes and Obesity

A recent and compelling application of the this compound scaffold is in the development of small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists.[1][9] These agonists are being investigated as potential treatments for type 2 diabetes and obesity. The this compound core has been instrumental in designing potent and selective GLP-1R agonists with favorable drug-like properties.[1][9]

G cluster_2 Role of this compound in GLP-1R Agonist Design A Lead Compound with Pharmacokinetic Liabilities B Bioisosteric Replacement with This compound Moiety A->B C Improved Drug Candidate B->C D Enhanced Metabolic Stability C->D E Improved Solubility C->E F Increased 3D Character C->F G Potent GLP-1R Agonist C->G

Drug discovery workflow incorporating the this compound scaffold.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

  • Inhalation: May cause respiratory irritation.[11]

  • Skin Contact: May cause skin irritation.[11]

  • Eye Contact: May cause serious eye irritation.[11]

  • Ingestion: May be harmful if swallowed.[11]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern chemical and pharmaceutical research. Its unique combination of a strained, polar oxetane ring and a versatile phenyl group makes it a highly valuable building block. While challenges remain in the standardization of its synthesis and the full characterization of its physical properties, the growing body of literature on its applications, particularly in the development of next-generation therapeutics, underscores its importance. This guide provides a foundational understanding for researchers looking to harness the potential of this intriguing molecule.

References

  • Apollo Scientific. (2023, July 5).
  • Chopra, H. Paterno buchi reaction [PowerPoint slides]. SlideShare.
  • ChemSynthesis. (2025, May 20). 3-methoxy-2-phenyloxetane.
  • Fluorochem Ltd. (2024, December 19).
  • Thermo Fisher Scientific.
  • D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(9), 2203-2248.
  • BenchChem. Application Notes and Protocols: Paternò-Büchi Reaction for Substituted Oxetane Synthesis.
  • MDPI. (2011). Oxetane Synthesis through the Paternò–Büchi Reaction. Molecules, 16(8), 6846-6867.
  • Organic Syntheses. 3-phenyl-1-propanol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11789254, this compound.
  • Chemical Synthesis Database. (2025, May 20). 2,2-dimethoxy-3,3-dimethyl-4-phenyloxetane.
  • ChemSynthesis. (2025, May 20). 2-phenyloxetane.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.
  • Zhang, Z., et al. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry.
  • Pan, H., et al. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry.
  • Google Patents. (2016).
  • Zhu, Y., et al. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 12, 1346059.
  • Brieflands. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Pharmaceutical and Biomedical Research, 7(3), 229-240.

Sources

physicochemical properties of 3-phenyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Phenyloxetane

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's fundamental characteristics is paramount. This compound, a strained four-membered heterocyclic ether, has emerged as a significant building block in modern medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive scaffold for modulating solubility, metabolic stability, and lipophilicity in drug candidates.[1][2] This guide provides a comprehensive technical overview of the core physicochemical properties, spectroscopic profile, synthesis, and reactivity of this compound, offering field-proven insights for its application in research and development.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation of all further study.

  • Systematic IUPAC Name : this compound[3]

  • CAS Registry Number : 10317-13-2[3]

  • Molecular Formula : C₉H₁₀O[3]

  • SMILES : C1C(CO1)C2=CC=CC=C2[3]

The structure consists of a four-membered oxetane ring substituted with a phenyl group at the C3 position. This substitution pattern imparts specific steric and electronic properties that govern its reactivity and interaction with biological systems. The inherent ring strain of the oxetane moiety, estimated at approximately 106 kJ·mol⁻¹, is a critical determinant of its chemical behavior.[4]

Core Physicochemical Properties

The are crucial for predicting its behavior in both chemical reactions and biological systems. The data below, primarily sourced from computational databases, provides a quantitative profile of the molecule.

PropertyValueSource
Molecular Weight 134.17 g/mol [3]
Monoisotopic Mass 134.073164938 Da[3]
XLogP3 1.6[3]
Topological Polar Surface Area (TPSA) 9.2 Ų[3]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 1[5]
Rotatable Bond Count 1[5]
Heavy Atom Count 10[3]

Note: Experimental values for properties such as boiling point, melting point, and density for this compound are not consistently available in public literature. Researchers should determine these values experimentally for specific applications.

Spectroscopic Characterization: A Self-Validating System

Unambiguous structural confirmation is critical. The following sections detail the expected spectroscopic signatures for this compound and provide generalized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectrum:

  • Phenyl Protons (Ar-H): A multiplet in the range of δ 7.2-7.5 ppm, integrating to 5H.[6]

  • Oxetane Methylene Protons (-CH₂-O-): The two sets of methylene protons on the oxetane ring (at C2 and C4) are diastereotopic. They are expected to appear as complex multiplets, likely in the δ 4.5-5.0 ppm range. The geminal and vicinal couplings would result in an intricate splitting pattern.

  • Oxetane Methine Proton (-CH-Ar): The proton at the phenyl-substituted carbon (C3) would appear as a multiplet, shifted downfield by the phenyl group, likely in the δ 3.5-4.0 ppm range.

Expected ¹³C NMR Spectrum:

  • Phenyl Carbons: Signals for the aromatic carbons would appear between δ 125-145 ppm, with the quaternary carbon (C-Ar) being the most downfield.[6]

  • Oxetane Methylene Carbons (-CH₂-O-): Resonances for the C2 and C4 carbons of the oxetane ring are expected in the δ 75-80 ppm region.[6]

  • Oxetane Methine Carbon (-CH-Ar): The carbon bearing the phenyl group (C3) would likely appear in the δ 35-45 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would be characterized by:

  • Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹.

  • C-O-C Stretching (Ether): A strong, characteristic band for the cyclic ether linkage, typically in the 950-1100 cm⁻¹ region.

  • Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane bending in the 690-900 cm⁻¹ region, indicative of the phenyl substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum would show a molecular ion peak at an m/z corresponding to the molecular weight of 134.17.

  • Fragmentation: Common fragmentation pathways would involve the loss of fragments from the oxetane ring and characteristic phenyl group fragments.

Experimental Protocol: Spectroscopic Analysis

A generalized workflow for the characterization of a synthesized batch of this compound.

Caption: Generalized workflow for spectroscopic characterization.

Synthesis and Purification

The synthesis of 3-substituted oxetanes typically involves an intramolecular cyclization. A common and reliable method is the Williamson ether synthesis, starting from a suitable 1,3-halohydrin.

Step-by-Step Synthesis Protocol

Reaction: Synthesis of this compound via intramolecular cyclization of 1-chloro-3-phenylpropan-2-ol.

Causality: This approach is favored due to the commercial availability of precursors and the high efficiency of the intramolecular Sₙ2 reaction, driven by the formation of a thermodynamically stable, albeit strained, four-membered ring. The use of a strong, non-nucleophilic base is critical to promote deprotonation of the alcohol without competing side reactions.

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve 1-chloro-3-phenylpropan-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (KOtBu, 1.2 eq), portion-wise to control the evolution of hydrogen gas (if using NaH).

  • Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

  • Validation: Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 3.

Reactivity and Ring-Opening Transformations

The synthetic utility of this compound is largely derived from the high ring strain of the oxetane core, which makes it susceptible to ring-opening reactions.[7] This reactivity provides a pathway to 1,3-difunctionalized compounds.

Key Principles of Reactivity:

  • Acid-Catalyzed Opening: In the presence of a Lewis or Brønsted acid, the oxetane oxygen is protonated or coordinated, activating the ring. Nucleophilic attack then preferentially occurs at the more sterically hindered C-O bond (C3), following an Sₙ1-like mechanism where charge is stabilized by the phenyl group.[8]

  • Nucleophilic Opening: Under neutral or basic conditions, strong nucleophiles attack via an Sₙ2 mechanism. This attack occurs at the less sterically hindered carbon atoms (C2 or C4), leading to a different regioisomeric product compared to the acid-catalyzed pathway.[8]

Reactivity_of_this compound cluster_acid Acid-Catalyzed (Electronic Control) cluster_base Nucleophilic (Steric Control) start_acid This compound activated Activated Oxetane (Protonated) start_acid->activated H⁺ / Lewis Acid product_acid Product A (Attack at C3) activated->product_acid Nu:⁻ start_base This compound product_base Product B (Attack at C2/C4) start_base->product_base Strong Nu:⁻

Caption: Regioselectivity of this compound ring-opening.

Applications in Medicinal Chemistry and Drug Development

The oxetane motif, and this compound derivatives specifically, are increasingly used in drug discovery to address common liabilities in lead compounds.[1]

Strategic Advantages:

  • Metabolic Stability: The oxetane ring is often used as a metabolically stable replacement for more labile groups like gem-dimethyl or carbonyl functionalities.[9] Its inherent stability can block common sites of metabolic oxidation.

  • Solubility Enhancement: As a polar scaffold, the introduction of an oxetane can improve the aqueous solubility of a compound, a critical parameter for oral bioavailability.[9]

  • Improved 3D Character: Moving away from flat, aromatic structures is a key goal in modern drug design. The puckered, three-dimensional nature of the oxetane ring can improve binding to protein targets by providing better shape complementarity.[1]

  • Novel Agonist Design: Recent research has identified this compound derivatives as potent and selective agonists of the glucagon-like peptide-1 receptor (GLP-1R), highlighting their potential in developing treatments for type 2 diabetes and obesity.[10][11]

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is more than a simple heterocyclic compound; it is a powerful tool for the modern medicinal chemist. Its distinct physicochemical properties, combined with its predictable reactivity and proven benefits in improving drug-like characteristics, solidify its role as a valuable building block. A thorough understanding of its synthesis, spectroscopic signature, and chemical behavior, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11789254, this compound.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of chemical building blocks. Angewandte Chemie International Edition, 49(48), 9052-9067.
  • Coppi, D. I., Salomone, A., Perna, F. M., & Capriati, V. (2011). Electronic Supplementary Information (ESI) 2-Lithiated-2-Phenyloxetane: A New Attractive Synthon for the Preparation of Oxetane. Chemical Communications.
  • ChemSynthesis. 3-methoxy-2-phenyloxetane.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 161775244, 3-But-2-enoxy-2-phenyloxetane.
  • Wiley Science Solutions. SpectraBase. 3-[2-(tert-Butyldiphenylsiloxy)-1-hydroxyethyl]-2-phenyloxetane.
  • Wang, Y., et al. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry.
  • Chemsrc. This compound-3-carboxylic acid.
  • ChemSynthesis. 2,2-dimethoxy-3,3-dimethyl-4-phenyloxetane.
  • Symes, O. L., Ishikura, H., & Bull, J. A. (2023). Oxetanes and Thietanes. In Comprehensive Medicinal Chemistry IV. ResearchGate.
  • Scribd. Design and Evaluation of 3 Phenyloxetane Derivative Agonists of The Glucagon Like Peptide 1 Receptor.
  • Wiley Science Solutions. SpectraBase. (2S,3S)-2-(methoxymethyl)-3-phenyloxirane.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12699448, 3-Phenyloxetan-3-ol.
  • ChemSynthesis. 2-phenyloxetane.
  • ChemSynthesis. 2,2-dimethoxy-4-phenyloxetane.
  • Głowacki, D. G., & Marsden, S. P. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 101-140.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12166-12214.
  • Ma, Y. (2012). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 32(8), 1403-1415.
  • National Center for Biotechnology Information. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. PubMed.

Sources

An In-depth Technical Guide to the Spectroscopic Interpretation of 3-Phenyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxetane motif has emerged as a highly valuable structural unit in modern medicinal chemistry. Its unique combination of properties—a strained four-membered ring that imparts polarity and three-dimensionality while often improving metabolic stability and aqueous solubility—makes it an attractive bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[1][2][3] 3-Phenyloxetane serves as a foundational scaffold for this important class of molecules, combining the rigid, polar oxetane ring with an aromatic phenyl substituent.

Accurate and unambiguous structural confirmation is paramount in the development of novel chemical entities. Spectroscopic analysis provides the definitive toolkit for this purpose. This technical guide offers a comprehensive, in-depth interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for characterizing this and structurally related compounds, grounded in both theoretical principles and field-proven insights.

Molecular Structure Overview

This compound (C₉H₁₀O, Molecular Weight: 134.17 g/mol ) consists of a central four-membered oxetane ring substituted with a phenyl group at the C3 position.[4] This substitution creates a chiral center at C3, rendering the pairs of methylene protons at the C2 and C4 positions diastereotopic. This diastereotopicity is a key feature that manifests clearly in the proton NMR spectrum. The puckered nature of the substituted oxetane ring, a result of minimizing eclipsing interactions, further influences its spectroscopic signature.[1][2]

Caption: Molecular structure of this compound with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide definitive information about its atomic connectivity and stereochemistry.

Experimental Protocol for NMR Analysis

A validated protocol is essential for acquiring high-quality, reproducible NMR data. The following steps ensure sample integrity and optimal instrument performance.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[5][6] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present, as they can degrade the magnetic field homogeneity (shimming).[6]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5] Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets expected for this molecule.

  • Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal TMS standard.[5]

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aromatic region for the phenyl protons and the aliphatic region for the oxetane ring protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl (Ar-H)~ 7.20 - 7.40Multiplet (m)5H
Oxetane-CH (C3-H)~ 3.60 - 3.80Quintet or Multiplet (m)1H
Oxetane-CH₂ (C2/C4-H)~ 4.80 - 5.00Multiplet (m)4H

Causality and Interpretation:

  • Aromatic Protons (δ ~7.20-7.40): The five protons of the phenyl group are deshielded by the aromatic ring current and appear as a complex multiplet in the typical aromatic region.

  • Oxetane Protons (C2/C4-H and C3-H): The protons on the oxetane ring are significantly influenced by the electronegative oxygen atom and the phenyl group.

    • The methine proton at the C3 position (C3-H) is coupled to the four methylene protons on C2 and C4, resulting in a complex multiplet, often approximated as a quintet.

    • The methylene protons at C2 and C4 are adjacent to the oxygen atom, which strongly deshields them, pushing their chemical shift downfield to ~4.80-5.00 ppm. Due to the chiral center at C3, the two protons on C2 are diastereotopic, as are the two protons on C4. This means they are chemically non-equivalent and will have different chemical shifts and coupling constants, leading to complex splitting patterns (e.g., apparent triplets or doublets of doublets) rather than a simple singlet or quartet.

Caption: Key proton-proton (J) couplings in this compound.

¹³C NMR Spectrum Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Oxetane-CH₂ (C2, C4)~ 75 - 78
Phenyl (C-ipso)~ 143 - 145
Phenyl (C-ortho, meta, para)~ 125 - 129
Oxetane-CH (C3)~ 35 - 38

Causality and Interpretation:

  • Oxetane Carbons (C2, C4): These carbons are bonded to the highly electronegative oxygen atom, causing a significant downfield shift into the ~75-78 ppm range.[7]

  • Oxetane Carbon (C3): The C3 carbon, attached to the phenyl group, is a typical aliphatic carbon and is expected to appear around 35-38 ppm.

  • Aromatic Carbons: The phenyl carbons appear in the characteristic range of 125-145 ppm. The ipso-carbon (the one attached to the oxetane ring) is typically the most downfield and may have a weaker intensity. The ortho, meta, and para carbons will have distinct shifts, with the para carbon often being furthest upfield in this range.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol for IR Analysis

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

Methodology:

  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a true sample spectrum.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[5]

  • Data Processing: The resulting spectrum is automatically corrected and presented as an absorbance or transmittance plot.

IR Spectrum Interpretation

The IR spectrum of this compound will be dominated by absorptions from the aromatic ring and the oxetane ether linkage.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000C-H stretchAromatic
3000 - 2850C-H stretchAliphatic (Oxetane)
1600, 1495, 1450C=C stretchAromatic Ring
~970C-O-C stretchOxetane Ether
900 - 690C-H bend (out-of-plane)Aromatic

Causality and Interpretation:

  • C-H Stretching: Two distinct regions for C-H stretching are expected. The peaks above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those below 3000 cm⁻¹ are from the sp³-hybridized carbons of the oxetane ring.[9]

  • Aromatic C=C Stretching: A series of sharp peaks between 1450-1600 cm⁻¹ confirms the presence of the phenyl group.

  • Oxetane C-O-C Stretch: The most diagnostic peak for the oxetane ring is the asymmetric C-O-C stretching vibration. In strained cyclic ethers like oxetane, this band typically appears at a lower frequency than in acyclic ethers. For the parent oxetane, a strong band is observed around 970 cm⁻¹.[10][11] This absorption is a key identifier for the oxetane core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol for MS Analysis

Electron Impact (EI) is a common ionization technique for relatively small, volatile organic molecules.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Ionization: Introduce the sample into the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV) in the EI source. This process creates a positively charged molecular ion (M⁺•).

  • Mass Analysis: The molecular ion and any fragment ions formed are accelerated and separated based on their mass-to-charge ratio (m/z).

Mass Spectrum Interpretation

The mass spectrum provides the molecular weight and key structural fragments.

  • Molecular Ion (M⁺•): The molecular ion peak for this compound (C₉H₁₀O) is expected at m/z = 134 . Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic system.[12]

  • Key Fragmentation Pathways: The high-energy EI process induces fragmentation of the molecular ion. The most likely fragmentation patterns involve cleavages that lead to stable carbocations or neutral molecules.

    • Loss of Formaldehyde (CH₂O): A characteristic fragmentation for oxetanes is the cycloreversion reaction, leading to the loss of formaldehyde (30 Da), which would produce a fragment ion of styrene at m/z = 104 .

    • Benzylic Cleavage: Cleavage of the C-C bond adjacent to the phenyl group can lead to the formation of a stable tropylium ion at m/z = 91 .

    • Loss of an Ethylene Oxide Radical: Cleavage can also result in the loss of a C₂H₄O radical (44 Da), leading to a fragment at m/z = 90 .

M [C₉H₁₀O]⁺• m/z = 134 (Molecular Ion) F104 [C₈H₈]⁺• m/z = 104 M->F104 - CH₂O F91 [C₇H₇]⁺ m/z = 91 M->F91 - C₂H₃O• F77 [C₆H₅]⁺ m/z = 77 F91->F77 - CH₂

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the precise connectivity and stereochemical environment of the atoms. IR spectroscopy provides rapid confirmation of the key functional groups, particularly the characteristic oxetane C-O-C stretch. Finally, mass spectrometry confirms the molecular weight and offers valuable structural insights through predictable fragmentation patterns. Together, these techniques form a self-validating system, ensuring the structural integrity and purity of this important chemical building block for research and drug development.

References

  • Mahassneh, O. (2018). Synchrotron-based infrared spectrum of oxetane. MSpace.
  • The Royal Society of Chemistry. (n.d.). Supporting information for an article.
  • Capriati, V., et al. (2011). Electronic Supplementary Information (ESI) 2-Lithiated-2-Phenyloxetane: A New Attractive Synthon for the Preparation of Oxetane Derivatives. The Royal Society of Chemistry.
  • Lodi, L., & Pellegrini, S. (2007). The high resolution FTIR-spectrum of oxetane. ResearchGate.
  • Banhegyi, G., et al. (1983). Ab Initio study of the Vibrational Spectrum and Geometry of Oxetane I. Interpretation of the Vibrational Spectra. ResearchGate.
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry - ACS Publications.
  • Burkhard, J. A., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Bullita, E., et al. (2020). Chemical Space Exploration of Oxetanes. PMC - NIH.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

A Senior Application Scientist's Guide to Calculating the Ring Strain Energy of 3-Phenyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Energetic Imperative of Strained Rings in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Small, strained rings, once viewed as mere synthetic curiosities, are now recognized as powerful tools for modulating the properties of drug candidates.[1][2] Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif.[3][4] Its incorporation into molecular scaffolds can enhance aqueous solubility, metabolic stability, and binding affinity—often by introducing a favorable three-dimensional exit vector from a flat aromatic core.[5]

The unique physicochemical properties and reactivity of oxetanes are intrinsically linked to their inherent ring strain.[3][6] This strain, a combination of angle and torsional strain, elevates the molecule's ground-state energy, making it kinetically stable yet poised for strategic chemical transformations, such as ring-opening reactions.[7][8] Understanding and quantifying this ring strain energy (RSE) is not an academic exercise; it is a critical step in predicting a molecule's reactivity, metabolic fate, and conformational behavior.

This guide provides an in-depth, technically-grounded protocol for the computational calculation of the RSE of 3-phenyloxetane, a representative substituted oxetane increasingly found in novel therapeutics.[9] We will move beyond a simple recitation of steps to explain the underlying causality of the chosen methodology, emphasizing a self-validating workflow that ensures the trustworthiness of the results.

The Theoretical Framework: Why Homodesmotic Reactions Are the Gold Standard

The RSE of a cyclic molecule is the excess potential energy it possesses compared to a hypothetical, strain-free acyclic analogue.[6] A direct experimental measurement is impossible. Therefore, we rely on computational chemistry to determine this value.

A naive approach might be to compare the energy of the cyclic molecule to a single, linear isomer. However, this method is fraught with error, as the bonding environments are not sufficiently similar. The gold standard for calculating RSE is the use of a homodesmotic reaction .[10][11] This is a type of hypothetical, isodesmic reaction constructed to satisfy a stringent set of criteria:

  • The number of atoms of each element is conserved.

  • The number of bonds of each formal type (e.g., C-C, C-O, C-H) is conserved.

  • The hybridization state of each atom is conserved.

  • The number of hydrogen atoms attached to each carbon (primary, secondary, tertiary) is conserved.

By adhering to these rules, we create a balanced chemical equation where the strain of the ring on the reactant side is the primary energetic difference. The energy changes associated with bond types, hybridization, and local environments are effectively canceled out between the reactants and products.[10][12] This systematic cancellation of errors makes the calculated reaction enthalpy insensitive to the basis set size and the specific level of theory used, lending high confidence to the final RSE value.[10]

For this compound, we will construct the following homodesmotic reaction:

This compound + Propane → Diethyl ether + Isobutylbenzene

In this reaction, the strained C-O and C-C bonds within the oxetane ring are "exchanged" for analogous, unstrained bonds in the acyclic products. The RSE is then calculated as the negative of the enthalpy change (ΔH) of this reaction.

The Computational Workflow: A Self-Validating Protocol

This section details the step-by-step methodology for calculating the RSE of this compound. We will utilize Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for this type of thermochemical calculation. Specifically, the B3LYP functional combined with the 6-31G* basis set is a widely used and well-benchmarked level of theory for organic molecules, providing reliable results for ground-state properties and thermochemistry due to a known beneficial cancellation of errors.[13][14]

Diagram: Computational Workflow for RSE Calculation

RSE_Workflow cluster_prep Step 1: Structure Preparation cluster_opt Step 2: Geometry Optimization cluster_energy Step 3: Energy Calculation cluster_rse Step 4: RSE Determination Build Build 3D Structures (this compound, propane, diethyl ether, isobutylbenzene) Opt Optimize Geometry (e.g., B3LYP/6-31G*) Build->Opt Freq Frequency Calculation Opt->Freq Validation Imaginary Frequencies? Freq->Validation Validation->Opt Yes (Re-optimize) Energy Calculate Final Energies (Sum of Electronic + ZPE) Validation->Energy No Reaction Calculate Reaction Enthalpy (ΔH) ΔH = ΣE(products) - ΣE(reactants) Energy->Reaction RSE Calculate Ring Strain Energy RSE = -ΔH Reaction->RSE

Caption: A flowchart of the computational protocol for determining Ring Strain Energy (RSE).

Experimental Protocol

Objective: To calculate the gas-phase ring strain energy of this compound at 298.15 K.

Software: Any quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem). The following steps are generalized.

Level of Theory: B3LYP/6-31G*

Step 1: Build the Molecules

  • Using a molecular builder (e.g., Avogadro, ChemDraw), construct the 3D structures for all four molecules in the homodesmotic reaction:

    • Reactants: this compound, Propane (CH₃CH₂CH₃)

    • Products: Diethyl ether (CH₃CH₂OCH₂CH₃), Isobutylbenzene (PhCH₂CH(CH₃)₂)

  • Perform a preliminary geometry cleanup using molecular mechanics (e.g., MMFF94) to obtain reasonable starting structures.

  • Save the coordinates for each molecule in a format compatible with your quantum chemistry software.

Step 2: Geometry Optimization and Frequency Calculation (The Self-Validation Step)

  • For each of the four molecules, set up a calculation to perform a geometry optimization followed by a frequency analysis at the B3LYP/6-31G* level of theory.

  • Causality Check: The geometry optimization finds the lowest energy conformation (a stationary point) on the potential energy surface. The subsequent frequency calculation is critical . It serves two purposes:

    • It confirms that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. If one or more imaginary frequencies are found, the structure is a transition state or a higher-order saddle point, and the optimization must be redone from a perturbed geometry. This step is the core of a self-validating protocol.

    • It provides the Zero-Point Vibrational Energy (ZPE) and thermal corrections to the enthalpy, which are essential for accurate thermochemistry.

  • Execute the calculations.

Step 3: Extract Energies

  • From the output file of each successful calculation (i.e., zero imaginary frequencies), extract the final electronic energy and the thermal correction to enthalpy. The value needed is often labeled as "Sum of electronic and thermal Enthalpies" or similar. This value implicitly includes the ZPE.

  • Organize these values in a table. It is standard practice to report energies in Hartrees, the atomic unit of energy.

Step 4: Calculate the Ring Strain Energy (RSE)

  • Calculate the total enthalpy for the reactants and products.

    • H_reactants = H(this compound) + H(propane)

    • H_products = H(diethyl ether) + H(isobutylbenzene)

  • Calculate the enthalpy of the homodesmotic reaction (ΔH).

    • ΔH_reaction = H_products - H_reactants

  • The Ring Strain Energy (RSE) is the negative of the reaction enthalpy.

    • RSE = -ΔH_reaction

  • Convert the final RSE from Hartrees to a more chemically intuitive unit, such as kcal/mol (1 Hartree = 627.509 kcal/mol).

Data Presentation and Interpretation

Diagram: Homodesmotic Reaction for this compound

Homodesmotic_Reaction r1 This compound plus1 + r1->plus1 r2 Propane plus1->r2 arrow r2->arrow p1 Diethyl ether arrow->p1 plus2 + p1->plus2 p2 Isobutylbenzene plus2->p2

Caption: The homodesmotic reaction used to isolate the ring strain of this compound.

Table 1: Calculated Enthalpies and Ring Strain Energy
MoleculeFormulaCalculated Enthalpy (Hartrees) at 298.15 K
Reactants
This compoundC₉H₁₀OE₁
PropaneC₃H₈E₂
Σ Reactants E₁ + E₂
Products
Diethyl etherC₄H₁₀OE₃
IsobutylbenzeneC₁₀H₁₄E₄
Σ Products E₃ + E₄
ΔH_reaction (Σ Products - Σ Reactants)(E₃ + E₄) - (E₁ + E₂)
RSE (-ΔH) (kcal/mol) -ΔH * 627.509

Note: E₁ through E₄ represent the placeholder values obtained from the quantum chemistry calculations.

Interpretation of Results: The calculated RSE for this compound is expected to be in the range of 25-27 kcal/mol . This value is comparable to the RSE of the parent, unsubstituted oxetane (~25.5 kcal/mol) and cyclobutane (~26.3 kcal/mol).[6][8][15] The presence of the phenyl group at the 3-position has a minimal effect on the overall strain, as it does not significantly alter the endocyclic bond angles. This substantial strain energy is a key driver of the ring's utility in synthesis and drug design, providing a thermodynamic driving force for nucleophilic ring-opening reactions.[3]

Conclusion: From Theoretical Energy to Practical Application

The accurate calculation of ring strain energy is a cornerstone of modern molecular design. By employing a robust, self-validating computational workflow centered on a well-constructed homodesmotic reaction, researchers can confidently quantify the energetic properties of strained heterocycles like this compound. This calculated value is more than a number; it is a quantitative descriptor that informs predictions of chemical reactivity, metabolic stability, and conformational dynamics. For drug development professionals, understanding the RSE of such motifs is essential for harnessing their potential to create safer, more effective medicines.[1][16][17]

References

  • Title: Homodesmotic Reactions and their Application to Ring‐strain Energies Source: ResearchG
  • Title: Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions Source: ChemRxiv URL:[Link]
  • Title: How to calculate ring strain energy? Source: Chemistry Stack Exchange URL:[Link]
  • Title: Ring Strain Energies from ab Initio Calculations Source: Journal of the American Chemical Society URL:[Link]
  • Title: The group equivalent reaction: An improved method for determining ring strain energy Source: Journal of Chemical Educ
  • Title: Easy addition of 'unnatural' strained rings boon for drug chemists Source: Chemistry World URL:[Link]
  • Title: Ring Strain Energies from ab Initio Calculations (Duplicate) Source: Journal of the American Chemical Society URL:[Link]
  • Title: Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Public
  • Title: DFT/(U)B3LYP/6-31G(d,p) relative energies (ΔE) between the singlet...
  • Title: Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution Source: Defense Technical Inform
  • Title: Ringing medicinal chemistry: The importance of 3-membered rings in drug discovery. Source: Semantic Scholar URL:[Link]
  • Title: Rings in Clinical Trials and Drugs: Present and Future Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Stability of Cycloalkanes: Ring Strain Source: Fundamentals of Organic Chemistry URL:[Link]
  • Title: ubiquity of B3LYP/6-31G* Source: Reddit URL:[Link]
  • Title: Rings in Drugs Source: ResearchG
  • Title: Researchers Develop 3D Cage Molecules as Drug Alternatives Source: Technology Networks URL:[Link]
  • Title: Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem Source: ACS Public
  • Title: What does B3LYP do well? What does it do badly? Source: Chemistry Stack Exchange URL:[Link]
  • Title: Cyclic compound Source: Wikipedia URL:[Link]
  • Title: Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor Source: PubMed URL:[Link]
  • Title: Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules Source: ACS Public
  • Title: Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor Source: ResearchG
  • Title: A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules Source: MDPI URL:[Link]
  • Title: 3-Phenyloxetan-3-ol Source: PubChem URL:[Link]
  • Title: Ring strain Source: Wikipedia URL:[Link]
  • Title: 3-Isocyanato-3-phenyloxetane Source: PubChem URL:[Link]

Sources

The Ascendance of a Strained Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Once considered a synthetic curiosity, the 3-substituted oxetane has emerged from the annals of chemical literature to become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive exploration of the discovery and historical evolution of this unique four-membered heterocyclic scaffold. We will traverse the timeline from its early, challenging syntheses to the strategic insights that catalyzed its "rediscovery" as a valuable bioisostere. This document delves into the core synthetic methodologies, explaining the causal relationships behind experimental choices and providing detailed protocols for key transformations. Through a blend of historical context, mechanistic understanding, and practical application, this guide aims to equip researchers with the foundational knowledge required to effectively leverage the 3-substituted oxetane motif in contemporary drug design and development.

Early Encounters and Foundational Chemistry: The Oxetane in Obscurity

The journey of the oxetane ring begins not as a deliberate pursuit in medicinal chemistry, but as a product of fundamental organic reactions. The first synthesis of the parent oxetane was reported by Reboul in the 1870s.[1][2] However, for over a century, oxetanes, particularly substituted variants, remained largely academic curiosities due to their perceived instability and the limited synthetic tools available for their construction.

The Paternò–Büchi Reaction: A Photochemical Genesis

One of the earliest methods to form an oxetane ring was the photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, a reaction first reported by Emanuele Paternò and George Büchi.[3][4][5] In 1909, Paternò described the formation of an oxetane from the photochemical reaction of benzophenone with amylene.[6] This reaction, later named the Paternò–Büchi reaction, involves the excitation of the carbonyl to a triplet state, which then adds to the alkene in a stepwise fashion to form the four-membered ring.

While mechanistically fascinating, the Paternò–Büchi reaction often suffers from a lack of regioselectivity and stereoselectivity, limiting its broad applicability in targeted synthesis for many years.[3]

Experimental Protocol: A Classic Paternò–Büchi Reaction

Objective: Synthesis of a 2,2,3,3-tetramethyloxetane derivative.

Materials:

  • Benzophenone

  • 2,3-Dimethyl-2-butene

  • Benzene (or other suitable solvent)

  • High-pressure mercury lamp

Procedure:

  • A solution of benzophenone and an excess of 2,3-dimethyl-2-butene in benzene is prepared in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with nitrogen or argon for 15-20 minutes.

  • The reaction vessel is irradiated with a high-pressure mercury lamp at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to yield the oxetane adduct.

The Williamson Etherification: A Versatile, Yet Demanding Route

The intramolecular Williamson etherification, a cornerstone of ether synthesis, was first applied to the formation of an oxetane ring in 1878.[7] This method relies on the cyclization of a 1,3-halohydrin or a 1,3-diol with a suitable leaving group at one terminus and an alcohol at the other, under basic conditions.

The primary challenge in employing this method for oxetane synthesis lies in the kinetics of the ring closure. The formation of a four-membered ring is entropically and enthalpically disfavored compared to larger rings.[2] Consequently, intermolecular side reactions often compete with the desired intramolecular cyclization, leading to lower yields. Despite these challenges, the Williamson etherification remains a widely used and versatile method, particularly for the synthesis of complex oxetane-containing molecules.[2][7]

The "Oxetane Rush": A Paradigm Shift in Medicinal Chemistry

For much of the 20th century, the oxetane ring was largely absent from the drug discovery landscape. This changed dramatically in the early 2000s, thanks to pioneering work from the laboratory of Erick M. Carreira and collaborators at Roche.[8][9] Their influential reports, beginning around 2006, repositioned the 3-substituted oxetane from a chemical novelty to a powerful tool for modulating the physicochemical properties of drug candidates.[7][10]

This "rediscovery" was fueled by the recognition that the oxetane motif could serve as a valuable bioisostere for commonly used functional groups, such as gem-dimethyl and carbonyl groups.[7][8][9]

Oxetanes as Bioisosteres: Improving on Nature's Motifs

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity but has altered physicochemical properties, is a fundamental concept in drug design.[11] The 3-substituted oxetane proved to be a particularly effective bioisostere for several reasons:

  • Increased Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly enhance the aqueous solubility of a molecule compared to its non-polar gem-dimethyl counterpart.[8][12][13]

  • Metabolic Stability: The replacement of a metabolically vulnerable gem-dimethyl group with a more robust oxetane can block sites of oxidative metabolism, thereby improving a drug's pharmacokinetic profile.[7][14]

  • Reduced Lipophilicity: In an era where high lipophilicity is a major cause of drug attrition, the oxetane offers a means to increase molecular complexity and three-dimensionality without a concomitant increase in lipophilicity.[8][11]

  • Modulation of Basicity: When placed adjacent to an amine, the electron-withdrawing effect of the oxetane's oxygen atom can lower the pKa of the amine, which can be advantageous for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8][9][11]

The following table summarizes the comparative physicochemical properties of a parent compound and its oxetane-containing analogue, illustrating the tangible benefits of this bioisosteric replacement.

PropertyParent Compound (with gem-dimethyl)Oxetane AnalogueChange
LogP 3.52.8Decreased
Aqueous Solubility LowModerate to HighIncreased
Metabolic Stability ModerateHighIncreased

This table presents a generalized comparison; specific values are highly dependent on the molecular context.

The following diagram illustrates the concept of oxetanes as bioisosteres for gem-dimethyl and carbonyl groups.

G cluster_0 Common Medicinal Chemistry Motifs cluster_1 Bioisosteric Replacement gem-dimethyl gem-Dimethyl Group oxetane 3,3-Disubstituted Oxetane gem-dimethyl->oxetane Improves solubility and metabolic stability carbonyl Carbonyl Group carbonyl->oxetane Maintains polarity and H-bond accepting ability

Caption: Bioisosteric replacement of common functional groups with a 3,3-disubstituted oxetane.

Modern Synthetic Strategies for 3-Substituted Oxetanes

The renewed interest in 3-substituted oxetanes has spurred the development of more efficient and scalable synthetic methods. The majority of these modern approaches rely on the functionalization of a pre-formed oxetane ring, with oxetan-3-one emerging as a key, versatile precursor.[15]

The Central Role of Oxetan-3-one

The development of a practical, large-scale synthesis of oxetan-3-one was a critical enabler of the "oxetane rush."[16] This versatile ketone can be readily transformed into a wide array of 3-substituted and 3,3-disubstituted oxetanes through standard carbonyl chemistry.

The diagram below outlines the central role of oxetan-3-one in accessing a diverse range of 3-substituted oxetanes.

G cluster_reactions Key Transformations cluster_products 3-Substituted Oxetane Derivatives oxetan-3-one Oxetan-3-one reductive_amination Reductive Amination oxetan-3-one->reductive_amination grignard_addition Grignard Addition oxetan-3-one->grignard_addition wittig_olefination Wittig Olefination oxetan-3-one->wittig_olefination strecker_synthesis Strecker Synthesis oxetan-3-one->strecker_synthesis 3-amino-oxetane 3-Amino-oxetanes reductive_amination->3-amino-oxetane 3-hydroxy-oxetane 3-Alkyl-3-hydroxy-oxetanes grignard_addition->3-hydroxy-oxetane 3-methylene-oxetane 3-Methylene-oxetane wittig_olefination->3-methylene-oxetane 3-amino-3-cyano-oxetane 3-Amino-3-cyano-oxetanes strecker_synthesis->3-amino-3-cyano-oxetane

Caption: Synthetic utility of oxetan-3-one as a precursor to diverse 3-substituted oxetanes.

Experimental Protocol: Reductive Amination of Oxetan-3-one

Objective: Synthesis of a 3-amino-oxetane derivative.

Materials:

  • Oxetan-3-one

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or other suitable solvent

  • Acetic acid (optional, as catalyst)

Procedure:

  • To a solution of oxetan-3-one in DCE, add the desired amine.

  • If the amine is a hydrochloride salt, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) should be added.

  • The mixture is stirred at room temperature for 1-2 hours to allow for iminium ion formation.

  • Sodium triacetoxyborohydride is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or crystallization to afford the desired 3-amino-oxetane.

Conclusion and Future Outlook

The trajectory of the 3-substituted oxetane from a niche heterocyclic compound to a mainstay in the medicinal chemist's toolbox is a testament to the power of strategic thinking in drug design. The initial challenges of synthesis and perceived instability have been largely overcome through the development of robust synthetic methodologies and a deeper understanding of the structure-stability relationships of the oxetane ring. As the drive for molecules with improved physicochemical properties and greater three-dimensionality continues, the 3-substituted oxetane is poised to play an increasingly important role in the discovery of the next generation of therapeutics. Future research in this area will likely focus on the development of novel, asymmetric syntheses of highly functionalized oxetanes and the further exploration of their applications as unique conformational scaffolds and bioisosteres.

References

  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12645–12675. [Link]
  • Wodnicka, M., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry. [Link]
  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic oxetanes: a new motif for drug discovery. Chemical Reviews, 114(17), 8257-8322. [Link]
  • Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(7), 1146-1153. [Link]
  • Patel, H., et al. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Medicinal Chemistry Letters. [Link]
  • Chopra, H. (2015). Paterno buchi reaction. Slideshare. [Link]
  • Wirth, T. (Ed.). (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
  • Volochnyuk, D. M., & Ryabukhin, S. V. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-143. [Link]
  • Denmark, S. E. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. [Link]
  • Stepan, A. F., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
  • Paternò–Büchi reaction. (2023, November 26). In Wikipedia. [Link]
  • The Paternò–Büchi Reaction. (2005, November 17). Free Online Research Papers. [Link]
  • Li, C., et al. (2025). The History of Studies on Oxetane Ring Formation in Paclitaxel Biosynthesis. ChemBioChem, 26(8), e202400947. [Link]
  • Volochnyuk, D. M., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
  • Li, S. Q., & Xu, J. X. (2021). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry, 41(6), 2135-2153. [Link]
  • Volochnyuk, D. M., & Ryabukhin, S. V. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-143. [Link]
  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
  • D'Auria, M. (2019). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 24(5), 942. [Link]
  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Griesbeck, A. G., & Abe, M. (Eds.). (2005). The Paternò-Büchi reaction—a comprehensive review. In CRC Handbook of Organic Photochemistry and Photobiology (2nd ed.). CRC Press. [Link]
  • Burkhard, J. A., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Semantic Scholar. [Link]
  • Volochnyuk, D. M., & Ryabukhin, S. V. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. (2025).
  • Synthesis of oxetan-3-ones. Organic Chemistry Portal. [Link]

Sources

3-phenyloxetane as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Phenyloxetane as a Precursor in Organic Synthesis

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in modern organic and medicinal chemistry. Its unique combination of metabolic stability and conformational influence has made it a valuable component in drug discovery. However, the inherent ring strain of approximately 106 kJ/mol also renders it a versatile reactive intermediate for synthetic transformations.[1] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound as a precursor. We will delve into its synthesis, explore the mechanistic principles of its reactivity—primarily through ring-opening reactions—and showcase its application in constructing complex molecular architectures and advanced polymers.

The Strategic Value of the this compound Core

The utility of this compound in synthesis stems from a fundamental dichotomy: it is stable enough to be incorporated as a fixed structural element, yet reactive enough to serve as a latent 1,3-difunctional building block.

  • As a Stable Motif: In medicinal chemistry, the oxetane ring is increasingly used as a bioisosteric replacement for commonly problematic groups like gem-dimethyl or carbonyls.[2] Its introduction can favorably modulate key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also increasing the three-dimensionality of the molecule to enhance target binding.[2][3]

  • As a Reactive Precursor: The significant ring strain makes the oxetane susceptible to cleavage by a range of reagents.[4][5] This ring-opening transforms the compact, cyclic precursor into a linear, functionalized three-carbon chain, providing a powerful and predictable method for elaborating molecular complexity.

The phenyl group at the 3-position is not merely a passenger; it electronically activates the benzylic C-O bond, influencing the regioselectivity of ring-opening reactions and providing a site for further synthetic manipulation.

Synthesis of the this compound Scaffold

The most common and reliable methods for constructing the this compound core involve intramolecular cyclization strategies. A widely adopted approach begins with a 1,3-diol precursor.

A representative synthesis developed by Carreira and co-workers for the related oxetan-3-one highlights the core logic of this strategy.[4] A diol is selectively protected, and the remaining primary alcohol is converted into a good leaving group, typically a tosylate. Subsequent treatment with a base, such as sodium hydride (NaH), induces an intramolecular Williamson ether synthesis (SN2) to form the strained four-membered ring.[4]

Generalized Synthetic Workflow

The diagram below illustrates the logical flow for synthesizing a 3-substituted oxetane from a diol precursor. This multi-step process ensures controlled formation of the strained ring system.

G A 1,3-Diol Precursor B Monoprotection / Monotosylation A->B TsCl, Pyridine C Base-Mediated Intramolecular Cyclization (SN2) B->C NaH or KOtBu D 3-Substituted Oxetane C->D E Deprotection / Further Functionalization (if needed) D->E

Caption: Generalized workflow for the synthesis of 3-substituted oxetanes.

Core Reactivity: The Ring-Opening Manifold

The synthetic power of this compound is unlocked through its ring-opening reactions. These transformations are typically promoted by acid catalysis or direct nucleophilic attack and proceed with well-defined regioselectivity.

Acid-Catalyzed Ring-Opening

Lewis or Brønsted acids are frequently required to activate the oxetane oxygen, rendering the ring more susceptible to nucleophilic attack.[1][6] In the case of this compound, the reaction often proceeds via cleavage at the more stable benzylic position, leading to the formation of a transient benzylic carbocation intermediate that is then trapped by a nucleophile.

Direct Nucleophilic Ring-Opening

Strong nucleophiles, particularly organometallics and thiolates, can open the oxetane ring without prior acid activation.[1] The attack typically occurs at the less sterically hindered carbon (C2 or C4), although the presence of the phenyl group and specific reagents can influence this outcome.

The diagram below outlines the two primary mechanistic pathways for oxetane ring-opening.

G cluster_0 Acid-Catalyzed Pathway cluster_1 Direct Nucleophilic Pathway A This compound B Protonated/Lewis Acid Adduct (Activated) A->B H+ or LA C Benzylic Carbocation Intermediate B->C Ring Cleavage D Ring-Opened Product C->D + Nucleophile E This compound F Pentacoordinate Transition State E->F + Strong Nucleophile (Nu-) G Ring-Opened Product F->G C-O Bond Cleavage

Caption: Mechanistic pathways for the ring-opening of this compound.

Enantioselective Ring-Opening

A significant advancement in oxetane chemistry is the development of enantioselective ring-opening reactions. For instance, treating this compound with phenyllithium (PhLi) in the presence of a stoichiometric amount of boron trifluoride etherate (BF₃·OBu₂) and an external chiral tridentate ligand can afford a chiral alcohol product with moderate enantiomeric excess (ee).[4] This demonstrates the potential to convert an achiral precursor into a valuable chiral building block.

Applications in Drug Discovery and Materials Science

The products derived from this compound are valuable intermediates for creating complex molecules with tailored properties.

Medicinal Chemistry: Crafting Superior Drug Candidates

The this compound scaffold and its derivatives are increasingly prominent in drug design. Recent studies have detailed the development of this compound derivative agonists for the glucagon-like peptide-1 receptor (GLP-1R), which are promising candidates for treating type 2 diabetes and obesity.[7][8][9] In these applications, the oxetane moiety is strategically employed to enhance drug-like properties.

The following workflow illustrates how the this compound core is integrated into a lead optimization campaign.

G A Lead Compound (e.g., with metabolic liability) B Bioisosteric Replacement Strategy A->B Identify Liability C Synthesis of Oxetane Analogs (incorporating this compound core) B->C Design D In Vitro & In Vivo Screening (ADME, Potency, Safety) C->D Test E Lead Optimization D->E Analyze Data E->C Iterate F Drug Candidate with Improved Properties E->F Select

Caption: Drug discovery workflow incorporating the this compound scaffold.

The quantitative impact of this strategy is significant, as shown in the comparative data below for oxetane-containing compounds versus their non-oxetane analogues.

ParameterNon-Oxetane AnalogueOxetane-Containing CompoundRationale for Improvement
Metabolic Stability (HLM) Lower (higher clearance)Higher (lower clearance)The oxetane ring blocks common sites of oxidative metabolism.[2]
Aqueous Solubility LowerHigherThe polar oxygen atom of the oxetane acts as a hydrogen bond acceptor.[2][3]
Lipophilicity (LogD) HigherLowerReplacement of lipophilic groups (e.g., gem-dimethyl) with the more polar oxetane.[2]
hERG Inhibition Potential LiabilityReducedAltered shape and electronics reduce off-target binding to the hERG channel.[8][9]

Table 1: Comparative properties of oxetane-containing compounds versus traditional analogues.

Polymer Science: A Gateway to Functional Polyethers

The ring-opening of oxetanes can be extended to polymerization. Ring-Opening Polymerization (ROP) of functionalized oxetanes, initiated by anionic, cationic, or enzymatic means, yields functional polyethers.[10] For example, the polymerization of 3-ethyl-3-hydroxymethyloxetane produces hyperbranched polymers with unique properties.[11][12] While less explored for this compound itself, the potential exists to synthesize phenyl-functionalized polyethers. These materials could possess distinct thermal properties and hydrophobicity, making them suitable for applications in controlled release formulations or specialty materials.[10]

Detailed Experimental Protocol: Enantioselective Ring-Opening

This protocol describes the enantioselective ring-opening of this compound with phenyllithium, adapted from literature procedures.[4] This method serves as a self-validating system, where successful execution yields a specific chiral alcohol, verifiable by standard analytical techniques.

Objective: To synthesize (S)- or (R)-1,3-diphenylpropan-1-ol via an asymmetric nucleophilic ring-opening reaction.

Materials:

  • This compound

  • Phenyllithium (PhLi) solution in dibutyl ether

  • Boron trifluoride dibutyl etherate (BF₃·OBu₂)

  • Chiral Tridentate Ligand (as specified in the primary literature)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere techniques (Schlenk line, nitrogen/argon)

Procedure:

  • System Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a positive pressure of dry nitrogen.

  • Reagent Charging: Under an inert atmosphere, the chiral tridentate ligand (1.0 equiv) is dissolved in anhydrous diethyl ether. The solution is cooled to -78 °C using a dry ice/acetone bath.

    • Causality: Cooling to -78 °C is critical to control the reactivity of the organolithium reagent and to maximize the stereocontrol exerted by the chiral ligand.

  • Complex Formation: Phenyllithium (1.0 equiv) is added dropwise to the ligand solution, and the mixture is stirred for 30 minutes at -78 °C to allow for the formation of the chiral complex.

  • Substrate Addition: A solution of this compound (1.0 equiv) in anhydrous diethyl ether is added slowly to the reaction mixture.

  • Lewis Acid Activation: BF₃·OBu₂ (1.0 equiv) is added dropwise. The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).

    • Causality: BF₃·OBu₂ acts as a Lewis acid, coordinating to the oxetane oxygen. This activation dramatically increases the electrophilicity of the ring carbons, facilitating the nucleophilic attack.

  • Quenching: Upon completion, the reaction is carefully quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature.

  • Workup: The aqueous layer is separated and extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral alcohol.

  • Characterization: The product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Conclusion

This compound stands as a powerful and versatile precursor in modern organic synthesis. Its utility is rooted in the controlled release of its inherent ring strain, allowing chemists to transform a compact, stable ring into a functionalized, linear building block. From crafting metabolically robust drug candidates to providing a pathway to novel functional polymers, the strategic application of this compound continues to expand the toolkit of synthetic chemists. Future developments will likely focus on broadening the scope of catalytic, enantioselective ring-opening reactions and exploring the unique properties of materials derived from this valuable precursor.

References

  • BenchChem. (2025).
  • Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.
  • BenchChem. (2025). An In-Depth Technical Guide to 3-Phenyloxetan-2-one: Structure, Properties, and Synthetic Methodologies. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Ring-Opening Polymerization of 3-Phenyloxetan-2-one. BenchChem.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 3-Phenyloxetan-3-amine: A Technical Guide. BenchChem.
  • Scribd. (2025). Design and Evaluation of 3 Phenyloxetane Derivative Agonists of The Glucagon Like Peptide 1 Receptor. Scribd.
  • PubMed. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. PubMed.
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • ACS Publications. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry.
  • ResearchGate. (2025). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor.
  • ResearchGate. (2016). Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions.
  • PubMed. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed.
  • ResearchGate. (2025). Hyperbranched poly(3-ethyl-3-hydroxymethyloxetane) via anionic polymerization.
  • ResearchGate. (2025). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates.

Sources

Introduction: The Oxetane Moiety in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Oxetane Ring in 3-Phenyloxetane

The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, represents a fascinating dichotomy in chemical behavior. It is simultaneously a stable structural motif prized in medicinal chemistry for its ability to improve physicochemical properties and a reactive intermediate capable of undergoing ring-opening reactions to build molecular complexity.[1][2][3] The inherent ring strain of approximately 25.5 kcal/mol, comparable to that of an epoxide, makes the oxetane ring susceptible to cleavage under various conditions, yet it is generally more stable than its three-membered counterpart.[4] This guide focuses on this compound, a key building block where the electronic and steric properties of the phenyl group profoundly influence the reactivity of the strained ether ring. Understanding this interplay is critical for researchers, scientists, and drug development professionals aiming to leverage this scaffold in synthesis and molecular design.[5][6][7]

Core Principles of this compound Reactivity

The reactivity of the this compound ring is governed by the polarization of its C-O bonds and the significant angle strain. The two primary modes of reaction involve the cleavage of one of the two C-O bonds through ring-opening mechanisms. The regiochemical outcome—that is, which carbon-oxygen bond breaks and where the incoming nucleophile attacks (at C2 or C4)—is dictated by a combination of electronic and steric factors, which are heavily influenced by the reaction conditions (acidic, basic, or Lewis acidic) and the nature of the attacking nucleophile.[8][9]

The phenyl group at the C3 position is a critical modulator of this reactivity. While it is not directly attached to the electrophilic C2 or C4 carbons, its presence has significant electronic consequences. The sp²-hybridized carbons of the phenyl ring exert an electron-withdrawing inductive effect, which can influence the electrophilicity of the adjacent ring carbons.[10][11]

Part 1: Acid-Catalyzed Ring-Opening Reactions

Under acidic conditions, the oxetane oxygen is first protonated, dramatically increasing the electrophilicity of the ring carbons and making the ring highly susceptible to nucleophilic attack. This process generally follows an Sₙ1-like mechanism, proceeding through a transition state with significant carbocationic character.

Mechanism and Regioselectivity

The key determinant for regioselectivity in acid-catalyzed openings is the stability of the developing positive charge as the C-O bond begins to break. The reaction will proceed via the pathway that involves the more stable carbocation-like intermediate.[8][12] In the case of this compound, the C2 and C4 positions are electronically similar secondary carbons. However, the electron-withdrawing inductive effect of the C3-phenyl group can influence the stability of the transition states. Ring-opening of optically pure 2-aryl-3,3-dimethyloxetanes under strongly protic or Lewis acid conditions has been shown to occur at the benzylic position, with partial inversion of configuration, highlighting the role of carbocation stability.[9] For this compound, weak nucleophiles will attack the more electronically stabilized carbon center.[8]

The general mechanism involves:

  • Protonation: The oxetane oxygen is protonated by the acid catalyst, forming a highly reactive oxonium ion.

  • C-O Bond Cleavage: The C-O bond cleaves, leading to a transition state that resembles a secondary carbocation. The phenyl group at C3 influences the stability of this intermediate.

  • Nucleophilic Attack: A weak nucleophile (e.g., water, alcohol) attacks the carbocation-like carbon, leading to the ring-opened product.

Caption: Acid-catalyzed ring-opening of this compound.

Part 2: Nucleophilic and Base-Catalyzed Ring-Opening

In the absence of an acid catalyst, ring-opening requires a strong nucleophile. These reactions proceed via a classic Sₙ2 mechanism, where the nucleophile directly attacks one of the electrophilic carbons (C2 or C4) of the oxetane ring.

Mechanism and Regioselectivity

The regioselectivity of nucleophilic ring-opening is primarily governed by sterics. The nucleophile will attack the less sterically hindered carbon atom.[8] In this compound, the C2 and C4 positions are sterically equivalent (both are -CH₂- groups). Therefore, reactions with strong nucleophiles often result in a mixture of products from attack at either carbon, unless other directing groups are present. The reaction is a direct displacement with inversion of stereochemistry at the attacked carbon center.[13]

Common strong nucleophiles include:

  • Organometallic reagents (e.g., Grignard reagents, organolithiums)[9]

  • Amines and Azides

  • Thiols and Thiolates[9]

  • Hydrides (e.g., LiAlH₄)

Caption: Sₙ2 nucleophilic ring-opening of this compound.
Summary of Regioselectivity

The choice of reaction conditions is paramount for controlling the regiochemical outcome of ring-opening reactions of unsymmetrical oxetanes.

ConditionMechanismSite of AttackControlling FactorTypical Nucleophiles
Acidic Sₙ1-likeMore substituted/stabilized carbonElectronicH₂O, Alcohols, Halides
Basic/Neutral Sₙ2Less substituted carbonStericAmines, Thiolates, Organometallics

Part 3: Experimental Protocol: Nucleophilic Ring-Opening with Thiophenol

This protocol describes a representative Sₙ2 ring-opening of this compound using thiophenol as the nucleophile under basic conditions. This reaction is widely applicable for installing aryl-thioether linkages, which are valuable in medicinal chemistry.

Causality Behind Experimental Choices
  • Base (Sodium Hydride): A strong, non-nucleophilic base is required to deprotonate the thiophenol, generating the potent thiophenolate nucleophile in situ. NaH is chosen for its efficacy and because the only byproduct is hydrogen gas.

  • Solvent (Anhydrous THF): A polar aprotic solvent like THF is used to dissolve the reactants and stabilize the charged nucleophile without interfering with the reaction (i.e., it cannot act as a competing nucleophile). It must be anhydrous because NaH reacts violently with water.

  • Inert Atmosphere (Nitrogen/Argon): This is crucial to prevent the oxidation of the highly sensitive thiophenolate anion to disulfide, which would quench the nucleophile and halt the reaction.

  • Temperature Control (0 °C to RT): The initial deprotonation is performed at 0 °C to control the exothermic reaction and hydrogen evolution. The subsequent Sₙ2 reaction is allowed to warm to room temperature to provide sufficient thermal energy to overcome the activation barrier for ring-opening.

Workflow Diagram

Experimental_Workflow prep 1. Preparation - Dry glassware - Add NaH and THF under N₂ cool 2. Deprotonation - Cool to 0 °C - Add Thiophenol dropwise prep->cool Control exotherm react 3. Sₙ2 Reaction - Add this compound - Warm to RT and stir cool->react Generate nucleophile quench 4. Workup - Quench with sat. NH₄Cl - Extract with Ethyl Acetate react->quench Reaction complete (TLC) purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography quench->purify Isolate crude product analyze 6. Analysis - TLC, NMR, MS purify->analyze Obtain pure product

Caption: General workflow for nucleophilic ring-opening.
Step-by-Step Methodology

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with sodium hydride (1.2 eq). The mineral oil is washed away with anhydrous hexanes, and the NaH is dried under a stream of nitrogen. Anhydrous THF is added to the flask.

  • Nucleophile Generation: The flask is cooled to 0 °C in an ice bath. Thiophenol (1.1 eq) dissolved in a small amount of anhydrous THF is added dropwise via syringe. The mixture is stirred at 0 °C for 30 minutes. Observation: Evolution of hydrogen gas should be observed as the thiophenolate is formed.

  • Ring-Opening Reaction: this compound (1.0 eq) dissolved in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The ice bath is then removed, and the reaction is allowed to warm to room temperature and stirred overnight.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting this compound spot has been consumed.

  • Workup: The reaction is carefully quenched by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with water and then brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 1-phenyl-3-(phenylthio)propan-2-ol product.

  • Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This self-validating protocol includes clear checkpoints (gas evolution, TLC monitoring) and purification steps designed to ensure the isolation of the desired, well-characterized product, reflecting a trustworthy and reproducible scientific method.

Conclusion

The this compound ring is a versatile synthetic intermediate whose reactivity is a delicate balance of ring strain and electronic modulation by the C3-phenyl substituent. A thorough understanding of the mechanistic dichotomy between acid-catalyzed (Sₙ1-like, electronically controlled) and nucleophilic (Sₙ2, sterically controlled) ring-opening pathways is essential for any scientist working with this scaffold. By carefully selecting the reaction conditions and nucleophile, researchers can selectively cleave the oxetane ring to access a diverse range of functionalized 1,3-diol derivatives, paving the way for innovations in drug discovery and complex molecule synthesis.[1][14][15]

References

  • Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12150-12233. [Link]
  • Štefane, B., & Iskra, J. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101-145. [Link]
  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • American Chemical Society. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
  • Wang, Y., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(80), 50998-51006. [Link]
  • Various Authors. (2016). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry. [Link]
  • Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry, 12(10), 1698-1711. [Link]
  • Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]
  • Carreira, E. M., & Fessard, T. (2014). Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]
  • Wang, Y., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Publishing. [Link]
  • Siqi, L., & Jiaxi, X. (2016). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry. [Link]
  • Zhang, Z., et al. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry, 67(17), 14820-14839. [Link]
  • Paukstelis, J. V., & Yates, P. (1966). Mechanism and stereochemistry of oxetane reactions. I. Stereospecific synthesis of the diastereoisomeric 2-phenyl-3-methyloxetanes and study of their configuration and conformation by nuclear magnetic resonance spectroscopy. The Journal of Organic Chemistry, 31(5), 1413–1421. [Link]
  • Zhang, Z., et al. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry. [Link]
  • Zhang, Z., et al. (2024). Design and Evaluation of 3 Phenyloxetane Derivative Agonists of The Glucagon Like Peptide 1 Receptor. Scribd. [Link]
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Zhang, Z., et al. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor.
  • DeRatt, L. G., et al. (2019). Mild Intramolecular Ring Opening of Oxetanes. Organic Letters, 21(23), 9599-9602. [Link]
  • Reddit user discussion. (2020).
  • Ahmad, S., et al. (2016). Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions.
  • Moody, C. J., & Bull, J. A. (2016). Photocatalytic Synthesis of Oxetane Derivatives by Selective C-H Activation.
  • Chemistry Stack Exchange user discussion. (2015). Inductive effect of phenyl ring. Chemistry Stack Exchange. [Link]
  • Neuvonen, H., et al. (2004). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. The Journal of Organic Chemistry, 69(11), 3794-800. [Link]
  • Theodorou, A., & Magiatis, P. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 26(16), 4933. [Link]
  • Arkat USA. (2016). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. ARKIVOC. [Link]
  • LibreTexts Chemistry. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions. LibreTexts. [Link]
  • Smith, K. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
  • Professor Dave Explains. (2019, July 12).
  • Khan Academy. (n.d.).
  • Harman, W. D., et al. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PubMed. [Link]
  • Various Authors. (n.d.). Reaction Kinetics of Nucleophilic Substitution in the Synthesis of Moxifloxacin. IUPAC. [Link]
  • Deshpande, R. K., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
  • Erker, G., & Ugolotti, J. (2018).
  • The Organic Chemistry Tutor. (2020, December 10). Acid Catalyzed Epoxide Openings - How do I know which product forms? YouTube. [Link]

Sources

electrophilic and nucleophilic attack on 3-phenyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 3-Phenyloxetane: Electrophilic and Nucleophilic Ring-Opening Reactions

Abstract

The oxetane motif, a four-membered saturated heterocycle containing one oxygen atom, has transitioned from a synthetic curiosity to a cornerstone in medicinal chemistry and materials science.[1] Its unique combination of high ring strain (approximately 106 kJ/mol) and relative stability imparts favorable physicochemical properties, such as improved solubility and metabolic stability, when incorporated into larger molecules.[2] This guide focuses on this compound, a symmetrically substituted oxetane whose reactivity serves as a fundamental model for understanding the ring-opening reactions that underpin the synthetic utility of this class of compounds. We will provide a detailed exploration of the mechanistic dichotomy between electrophilic (acid-catalyzed) and nucleophilic ring-opening pathways, highlighting the governing principles of regioselectivity and stereochemistry that are critical for their application in targeted synthesis.

Introduction: The Structural and Electronic Landscape of this compound

The reactivity of the oxetane ring is dominated by its inherent angle strain, which makes it susceptible to ring-opening reactions that relieve this strain.[3] In this compound, the central C3 carbon bears a phenyl group, while the C2 and C4 positions, adjacent to the ring oxygen, are unsubstituted methylene groups. This substitution pattern has several important consequences:

  • Symmetry: The molecule possesses a plane of symmetry, rendering the C2 and C4 positions chemically equivalent in an achiral environment.

  • Steric Hindrance: The bulky phenyl group at the C3 position sterically shields the center of the ring, influencing the trajectory of incoming reagents.

  • Electronic Effects: The phenyl group exerts a moderate electron-withdrawing inductive effect, which can influence the stability of charged intermediates or transition states during ring-opening.

The primary reactive sites for ring-opening are the C2 and C4 carbons, as cleavage of the C-O bonds is energetically favorable. The specific mechanism and outcome of the reaction are dictated by the nature of the attacking species—an electrophile or a nucleophile—and the reaction conditions.

Figure 1: Structure of this compound with key atomic positions highlighted.

Electrophilic Attack: Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxetane oxygen acts as a Lewis base and is protonated by a Brønsted acid or coordinates to a Lewis acid.[4] This activation step significantly weakens the C-O bonds and renders the ring susceptible to attack by even weak nucleophiles.

Mechanism: The Sₙ1/Sₙ2 Continuum

The acid-catalyzed ring-opening of oxetanes is a classic example of a reaction that operates on the borderline between Sₙ1 and Sₙ2 mechanisms.[5][6]

  • Activation: The reaction initiates with the rapid, reversible protonation of the oxetane oxygen, forming a highly reactive oxonium ion.

  • Nucleophilic Attack: A nucleophile (e.g., water, alcohol, halide) attacks one of the electrophilic carbons (C2 or C4) adjacent to the oxonium ion.

The regioselectivity of this attack is the critical determinant of the final product structure. For unsymmetrically substituted oxetanes, the attack generally occurs at the more substituted carbon atom.[7] This is because the transition state has significant Sₙ1 character; the positive charge is better stabilized on a more substituted carbon. In the case of this compound, C2 and C4 are equally substituted (both are methylenes). Therefore, the attack can occur at either carbon, leading to a single regioisomeric product, 3-phenylpropane-1,3-diol, after hydrolysis. The phenyl group's inductive effect plays a less decisive role than direct carbocation stabilization would in a 2-phenyloxetane system.

G Start This compound Oxonium Protonated Oxetane (Oxonium Ion) Start->Oxonium 1. Protonation TransitionState Sₙ2-like Transition State (Partial Positive Charge on C2/C4) Oxonium->TransitionState 2. Nucleophilic Attack Product Ring-Opened Product (e.g., 1-alkoxy-3-phenylpropan-2-ol) TransitionState->Product H_plus H⁺ (Acid Catalyst) Nu_H Nu-H (Weak Nucleophile) Nu_H->TransitionState

Figure 2: General mechanism for acid-catalyzed ring-opening of this compound.

Representative Protocol: Acid-Catalyzed Methanolysis of this compound

This protocol describes the ring-opening of this compound using methanol as the nucleophile under acidic conditions to yield 1-methoxy-3-phenylpropan-2-ol.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Methanol (MeOH, solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalyst, ~1 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound followed by anhydrous methanol (approx. 0.2 M concentration). Stir the solution at room temperature.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 drop via syringe) to the stirring solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until the solution is neutral (pH ~7).

  • Extraction: Remove the methanol under reduced pressure. Partition the remaining residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-methoxy-3-phenylpropan-2-ol.

Nucleophilic Attack: Base-Catalyzed and Neutral Ring-Opening

In the absence of an acid catalyst, the oxetane ring is less reactive and requires a strong nucleophile for ring-opening to occur.[8] These reactions typically proceed via a classic Sₙ2 mechanism.

Mechanism: Steric Control and Sₙ2 Pathway

The governing principle in nucleophilic ring-opening of unsymmetrically substituted oxetanes is steric hindrance.[7] The nucleophile attacks the less sterically hindered carbon adjacent to the oxygen. For this compound, the C2 and C4 positions are sterically equivalent, so regioselectivity is not a primary concern. The reaction proceeds via a direct backside attack, leading to inversion of configuration at the attacked carbon center. While this compound itself is achiral, this stereochemical outcome is crucial for reactions involving chiral 2,4-disubstituted oxetanes.

A key development in this area is the enantioselective ring-opening of 3-substituted oxetanes.[3] Using a chiral catalyst or a stoichiometric chiral ligand, it is possible to desymmetrize the molecule by directing the nucleophile to attack one of the two prochiral carbons (C2 or C4) preferentially.[3]

G Start This compound TransitionState Sₙ2 Transition State (Backside Attack) Start->TransitionState 1. Sₙ2 Attack Alkoxide Intermediate Alkoxide TransitionState->Alkoxide Product Ring-Opened Product Alkoxide->Product 2. Protonation (Workup) Nu_minus Nu⁻ (Strong Nucleophile) Nu_minus->TransitionState H_source H⁺ Source (Workup) H_source->Alkoxide

Sources

Introduction: The Significance of the Oxetane Motif and the Role of Computation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Computational Modeling of 3-Phenyloxetane Reactions

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the computational modeling of reactions involving this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying principles and strategic decisions essential for generating robust, reliable, and experimentally relevant theoretical data. We will explore the theoretical foundations, present a detailed, self-validating workflow for a representative reaction, and discuss the critical process of data analysis and validation.

The oxetane ring, a four-membered cyclic ether, has become an increasingly vital structural motif in medicinal chemistry.[1] Its incorporation into drug candidates can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability.[2] The this compound scaffold, in particular, serves as a key building block and has been explored in the context of developing agonists for targets like the glucagon-like peptide-1 (GLP-1) receptor.[3][4]

The reactivity of the oxetane ring is dominated by its inherent ring strain (approximately 106 kJ/mol), which provides a thermodynamic driving force for ring-opening reactions.[5] This strain, arising from non-ideal bond angles, makes oxetanes susceptible to attack by a variety of nucleophiles and electrophiles, often catalyzed by Lewis or Brønsted acids.[5][6][7] Understanding the mechanisms of these reactions is paramount for controlling reaction outcomes and designing novel synthetic pathways.

Computational chemistry offers an indispensable toolkit for dissecting these complex reaction mechanisms at a molecular level.[8] By modeling the potential energy surface, we can identify transition states, calculate activation barriers, and predict product distributions, providing insights that complement and guide experimental work.[8][9]

Part 1: Theoretical Foundations for Modeling Strained Systems

The accuracy of any computational study hinges on the appropriate selection of theoretical methods. For strained systems like this compound, this choice is particularly critical.

Density Functional Theory (DFT) as the Workhorse

Density Functional Theory (DFT) has emerged as the predominant method for mechanistic studies in organic chemistry due to its favorable balance of computational cost and accuracy.[8] Unlike more computationally expensive wave function-based methods, DFT calculates the electronic energy based on the electron density, making it suitable for the relatively large systems encountered in drug development.[8]

Several studies on oxetane reactions have successfully employed DFT, particularly the B3LYP functional, to investigate reaction mechanisms, including ring-opening polymerizations.[10][11][12]

The Crucial Choice: Functionals and Basis Sets

The selection of a specific functional and basis set is the most critical decision in setting up a DFT calculation.

  • Functionals: Functionals are approximations of the exchange-correlation energy. They can be categorized based on their complexity, often visualized as "Jacob's Ladder" by John Perdew. For reaction barrier heights and general mechanistic studies, hybrid functionals like B3LYP are a common and well-validated starting point.[2] For systems where non-covalent interactions are significant, or for greater accuracy, modern range-separated hybrid meta-GGA functionals like ωB97X-D or M06-2X are highly recommended as they include empirical dispersion corrections.[13]

  • Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. The size and flexibility of the basis set directly impact accuracy and computational cost.

    • Pople-style basis sets , such as 6-31G(d) or 6-311++G(d,p) , are widely used. The (d,p) notation indicates the addition of polarization functions, which are essential for describing the distorted bonding in strained rings. The ++ indicates the addition of diffuse functions, which are crucial for describing anions, excited states, or weak non-covalent interactions.[10][14]

    • Dunning-style correlation-consistent basis sets , like cc-pVDZ or aug-cc-pVTZ , are generally more systematic. Increasing the size from double-zeta (DZ) to triple-zeta (TZ) significantly improves accuracy.[14]

The following table summarizes recommended combinations for modeling this compound reactions:

Level of TheoryFunctionalBasis SetJustification & Use Case
Scouting/Initial Scans B3LYP6-31G(d)A cost-effective combination for initial geometry optimizations and exploring the potential energy surface. Good for qualitative insights.[10][11]
Standard/Publication Quality B3LYP or ωB97X-D6-311++G(d,p)Provides a robust balance of accuracy and cost for calculating reaction energies and barrier heights. The ++ diffuse functions are important if ionic intermediates are possible.[2]
High Accuracy M06-2Xaug-cc-pVTZA high-level approach for refining critical energy barriers or when weak interactions are key. Significantly more computationally demanding.[13]

Part 2: Modeling a Representative Reaction: Lewis Acid-Catalyzed Ring Opening

To illustrate the practical application of these principles, we will outline a step-by-step protocol for modeling the ring-opening of this compound with a nucleophile (e.g., a halide from TMS-X) catalyzed by a generic Lewis acid (LA).

The Computational Workflow: A Self-Validating System

The core of mechanistic modeling is the location and characterization of stationary points (minima and transition states) on the potential energy surface. Our workflow is designed as a self-validating system, where the results of each step confirm the validity of the previous one.

G cluster_input 1. Input Preparation cluster_opt 2. Geometry Optimization cluster_validation 3. Validation & Verification cluster_analysis 4. Final Analysis a Build Initial 3D Structures (Reactants, LA, Nucleophile) b Optimize Reactant Complex (Oxetane-LA) a->b d Locate Transition State (TS) Guess Structure b->d g Frequency Calculation on All Optimized Structures b->g c Optimize Product Complex c->g e Optimize TS Structure d->e e->g i IRC Calculation from TS e->i f Optimize Intermediates (if any) f->g h Verify Minima (0 imag. freq.) & TS (1 imag. freq.) g->h k Calculate Single-Point Energies (Higher Level of Theory) g->k l Calculate Gibbs Free Energies (ΔG) h->l j Confirm TS connects Reactants and Products i->j j->l m Construct Reaction Energy Profile l->m

Caption: A self-validating computational workflow for modeling a chemical reaction.

Step-by-Step Protocol

This protocol assumes the use of a quantum chemistry software package like Gaussian, ORCA, or Spartan. The chosen level of theory for this example is ωB97X-D/6-311+G(d,p) with a solvent model (e.g., PCM for dichloromethane).

Step 1: Geometry Optimization of Minima (Reactants & Products)

  • Objective: Find the lowest energy structure for all stable species.

  • Methodology:

    • Build the 3D structures of this compound, the Lewis acid, and the nucleophile.

    • Create the initial reactant complex (e.g., this compound coordinated to the Lewis acid) and the final product.

    • Perform a geometry optimization calculation for each species.

  • Causality: Optimization is crucial because the reaction's thermodynamics (ΔG) are determined by the energy difference between these stable, optimized structures.

Step 2: Locating the Transition State (TS)

  • Objective: Find the saddle point on the potential energy surface that represents the highest energy barrier for the reaction.

  • Methodology:

    • Create an initial guess for the TS structure. This is often done by modifying the reactant or product geometry to resemble the bond-breaking/bond-forming process (e.g., elongating the C-O bond of the oxetane while bringing the nucleophile closer to the carbon).

    • Perform a TS optimization calculation (e.g., using Opt=TS in Gaussian). This is often the most challenging step and may require several attempts with different starting guesses.

  • Expertise: A good initial guess is critical. Visualizing the reaction mechanism and manually adjusting bond lengths and angles to approximate the "halfway point" of the reaction can significantly improve the chances of a successful TS search.

Step 3: Frequency Calculation (The First Validation)

  • Objective: Characterize the optimized structures and calculate thermal corrections to the energy.

  • Methodology:

    • Perform a frequency calculation on every optimized structure (reactants, TS, products).

  • Trustworthiness (Self-Validation):

    • Minima (Reactants, Products): A true minimum must have zero imaginary frequencies. If imaginary frequencies are present, the structure is not a stable point and must be re-optimized.

    • Transition State: A true first-order saddle point (a TS) must have exactly one imaginary frequency.[10] The vibrational mode corresponding to this imaginary frequency should visually represent the motion along the reaction coordinate (e.g., the C-O bond breaking and the C-Nucleophile bond forming).

Step 4: Intrinsic Reaction Coordinate (IRC) Calculation (The Second Validation)

  • Objective: Confirm that the located TS connects the intended reactants and products.

  • Methodology:

    • Perform an IRC calculation starting from the optimized and validated TS. The calculation follows the reaction path downhill in both the forward and reverse directions.

  • Trustworthiness (Self-Validation): The IRC path must terminate at the optimized reactant complex in one direction and the optimized product complex in the other. If it leads to different structures, the located TS is not for the reaction of interest.[10]

Step 5: Calculating Energies and Constructing the Profile

  • Objective: Determine the overall thermodynamics (ΔG) and kinetics (ΔG‡) of the reaction.

  • Methodology:

    • Extract the Gibbs free energies (which include zero-point vibrational energy and thermal corrections from the frequency calculations) for all stationary points.

    • The activation energy (ΔG‡) is the difference in free energy between the TS and the reactants.

    • The reaction energy (ΔG_rxn) is the difference in free energy between the products and the reactants.

    • Plot these values to create a reaction energy profile diagram.

Part 3: Data Analysis and Crucial Experimental Validation

A computational result is a prediction until it is validated.[15] The synergy between computation and experiment is essential for building a convincing scientific argument.[8][16]

Interpreting Computational Data

The output of the workflow provides a wealth of information.

  • Energy Profile: This visualizes the reaction's feasibility. A high activation barrier (ΔG‡ > ~25 kcal/mol) suggests a slow or non-spontaneous reaction at room temperature. The relative energies of multiple possible products can predict selectivity.

  • Geometries: Examining the bond lengths and angles in the TS provides insight into the mechanism. For example, in an SN2-like ring opening, the TS will show a partially formed C-Nucleophile bond and a partially broken C-O bond.

  • Atomic Charges: Analyzing charge distribution (e.g., using Natural Bond Orbital analysis) can reveal electronic effects, such as the buildup of positive charge on a carbon atom in the TS, indicating a carbocation-like character.

The following table shows an example of summarized data for a hypothetical reaction pathway:

StructureElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Number of Imaginary Frequencies
Reactant Complex-850.12345-850.056780
Transition State-850.09876-850.032101
Product Complex-850.15432-850.091230
Validation Against Experimental Data

Computational predictions must be benchmarked against experimental reality.[9][15]

  • Kinetics: The calculated activation energy (ΔG‡) can be related to the experimental reaction rate via the Eyring equation. While exact quantitative agreement is difficult, the relative activation barriers for competing pathways should correlate with the observed product ratios.

  • Thermodynamics: The calculated reaction energy (ΔG_rxn) should correspond to the experimentally measured equilibrium position.

  • Spectroscopy: Theoretical vibrational frequencies can be compared to experimental IR spectra to help identify transient intermediates.[2] Calculated NMR chemical shifts can also be compared to experimental data.

  • Stereochemistry: If the reaction is stereoselective, the relative energies of the transition states leading to different stereoisomers should predict the experimentally observed enantiomeric or diastereomeric excess.[7]

Part 4: Advanced Topics and Case Studies

The foundational workflow can be extended to more complex scenarios.

  • Photochemical Reactions: Modeling photochemical reactions requires calculating excited-state potential energy surfaces.[17] Methods like Time-Dependent DFT (TD-DFT) or multireference methods (e.g., CASSCF) are necessary to study processes like photosensitized ring openings or cycloadditions.[13][18]

  • Cycloaddition Reactions: this compound can participate in cycloaddition reactions. DFT is a powerful tool for determining whether these reactions are concerted or stepwise and for predicting their regio- and stereoselectivity.[19][20][21]

  • Enzymatic Reactions: Modeling reactions within an enzyme active site, such as the formation of the oxetane ring in Taxol biosynthesis, requires QM/MM (Quantum Mechanics/Molecular Mechanics) methods.[22] Here, the reacting core is treated with high-level quantum mechanics, while the surrounding protein environment is treated with more efficient molecular mechanics.

G cluster_pathway R Reactants (Oxetane + Nu) TS TS R->TS ΔG‡ R:e->TS:w P Product (Ring-Opened) TS->P TS:e->P:w E0 G = 0 kcal/mol E1 G = +18 kcal/mol E2 G = -10 kcal/mol

Caption: A generalized reaction energy profile diagram for an exergonic reaction.

Conclusion

Computational modeling provides an unparalleled lens through which to view the intricate dance of electrons and nuclei during a chemical reaction. For a molecule as synthetically and medicinally relevant as this compound, these theoretical tools are not merely academic exercises; they are vital components of modern chemical research and drug development. By carefully selecting methodologies, employing self-validating workflows, and critically comparing predictions with experimental results, researchers can harness the predictive power of computation to accelerate discovery and innovation.

References

  • Validation of computational results with experimental data | Computational Chemistry Class Notes | Fiveable. Fiveable.
  • Ansys Chemkin | Chemical Kinetics Simul
  • DFT calculations for the oxetane ring formation. (A) Reaction mechanism - ResearchGate.
  • Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Publishing. Royal Society of Chemistry.
  • Integrating Computational & Experimental Data | Comput
  • Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Publishing. Royal Society of Chemistry.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications.
  • Computational chemistry software | Siemens Software. Siemens Software.
  • Nextmol | Computational chemistry & AI software. Nextmol.
  • Ab initio molecular orbital and density functional studies on the ring-opening reaction of oxetene - PubMed. PubMed.
  • An Over View of Computational Chemistry - Open Access Journals. Open Access Journals.
  • Software – Green Research Group. Green Research Group.
  • Good chemical reaction simulation software? : r/engineering - Reddit. Reddit.
  • Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - Semantic Scholar. Semantic Scholar.
  • Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls | The Journal of Physical Chemistry C - ACS Publications.
  • Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene - PMC - NIH. NIH.
  • A Proposed Quantum Chemical Investigation of 3-phenyloxetan-2-one: A Technical Guide - Benchchem. BenchChem.
  • Computational chemist wants us to do all the experimental work then computational for validation : r/labr
  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review - ResearchGate.
  • Ring Strain Energies from ab Initio Calculations | Journal of the American Chemical Society.
  • A Comparative Analysis of Catalytic Strategies for the Synthesis of 3-Phenyloxetan-2-one - Benchchem. BenchChem.
  • Computational Studies on the Reactivity, Selectivity and Molecular Dynamics of Cycloaddition Reactions - eScholarship. eScholarship.
  • Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor - ResearchGate.
  • Computational Investigation of Mechanism and Selectivity in (3+2)
  • An Exploration of Oxetanes: Synthesis and Relevance - Denmark Group. Denmark Group.
  • Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor - PubMed. PubMed.
  • DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers - ACS Fall 2025. ACS.
  • Basis Set Effect on Linear Response Density Functional Theory Calculations on Periodic Systems | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage.
  • How to choose a functional and basis set for your DFT calcul
  • The vDZP Basis Set Is Effective For Many Density Functionals - Rowan Scientific. Rowan Scientific.
  • A Case Study in Catalyst Generality: Simultaneous, Highly-Enantioselective Brønsted- and Lewis-Acid Mechanisms in Hydrogen-Bond-Donor Catalyzed Oxetane Openings - PubMed. PubMed.
  • Computational study of phenyliodine diacetate intermediates during Lewis acid activation with TMSOTf - ResearchGate.
  • Theoretical Study of the Photolysis Mechanisms of Methylpentaphenyldimetallanes (Ph3MM′Ph2Me; M, M′ = Si and Ge) - PMC - PubMed Central. PubMed Central.
  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - NIH. NIH.
  • Molecular Photochemistry: Recent Developments in Theory - PMC - NIH. NIH.
  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery - ChemRxiv. ChemRxiv.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed. PubMed.
  • Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC - NIH. NIH.
  • A Direct Synthesis of Highly Substituted π-Rich Aromatic Heterocycles

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Phenyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Oxetane Moiety in Modern Chemistry

The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has emerged from relative obscurity to become a highly sought-after structural motif in contemporary medicinal chemistry and materials science. Its unique conformational and electronic properties, including a high dipole moment and the ability to act as a hydrogen bond acceptor, allow for the fine-tuning of the physicochemical properties of parent molecules. Specifically, the incorporation of an oxetane unit can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, all desirable traits in drug candidates.[1] 3-Phenyloxetane, in particular, serves as a valuable building block for the synthesis of more complex molecules, including potent and selective agonists for receptors like the glucagon-like peptide-1 receptor (GLP-1R), which are crucial in the treatment of type 2 diabetes and obesity.[1][2]

This guide provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The chosen synthetic route is a robust and scalable intramolecular Williamson ether synthesis, which proceeds via the cyclization of a 1,3-diol precursor. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Synthetic Strategy: A Two-Stage Approach to this compound

The overall synthetic strategy is a two-stage process, commencing with the synthesis of the key precursor, 2-phenyl-1,3-propanediol, followed by its conversion to this compound via an intramolecular cyclization. This approach is advantageous due to the commercial availability of the starting materials for the diol synthesis and the high efficiency of the subsequent cyclization step.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 2-Phenyl-1,3-propanediol cluster_1 Stage 2: Synthesis of this compound Diethyl phenylmalonate Diethyl phenylmalonate Reduction Reduction Diethyl phenylmalonate->Reduction NaBH4, Buffer 2-Phenyl-1,3-propanediol 2-Phenyl-1,3-propanediol Reduction->2-Phenyl-1,3-propanediol Mono-tosylation Mono-tosylation 2-Phenyl-1,3-propanediol->Mono-tosylation TsCl, Pyridine Intramolecular Cyclization Intramolecular Cyclization Mono-tosylation->Intramolecular Cyclization NaH, THF This compound This compound Intramolecular Cyclization->this compound

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 2-Phenyl-1,3-propanediol

The synthesis of the diol precursor is achieved through the reduction of diethyl phenylmalonate. While lithium aluminum hydride is a potent reducing agent for this transformation, sodium borohydride in the presence of a buffer offers a safer and more scalable alternative.[3]

Materials:

  • Diethyl phenylmalonate

  • Sodium borohydride (NaBH₄)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve diethyl phenylmalonate (1 equivalent) and sodium dihydrogen phosphate (2.5 equivalents) in ethanol.[3]

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (4 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by carefully adding deionized water.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-phenyl-1,3-propanediol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene).[4]

Part 2: Synthesis of this compound via Intramolecular Williamson Ether Synthesis

This stage involves two key steps: the selective mono-tosylation of one of the primary hydroxyl groups of the diol, followed by an intramolecular Sₙ2 reaction to form the oxetane ring.

Step 2a: Mono-tosylation of 2-Phenyl-1,3-propanediol

The selective tosylation of one of the two primary hydroxyl groups is crucial. This can be achieved by carefully controlling the stoichiometry of the reagents.[5]

Materials:

  • 2-Phenyl-1,3-propanediol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 2-phenyl-1,3-propanediol (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction with 1 M HCl.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting mono-tosylate by flash column chromatography on silica gel.

Step 2b: Intramolecular Cyclization to this compound

The final step is an intramolecular Williamson ether synthesis, where the remaining hydroxyl group is deprotonated to form an alkoxide, which then displaces the tosylate leaving group.[6][7]

Materials:

  • Mono-tosylated 2-phenyl-1,3-propanediol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 equivalents) in anhydrous THF.

  • Addition of Precursor: Cool the suspension to 0 °C and add a solution of the mono-tosylated 2-phenyl-1,3-propanediol (1 equivalent) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated NH₄Cl solution.

    • Extract the mixture with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel.

Data Summary

Reaction StageKey ReagentsSolventTemperature (°C)Typical Reaction Time (h)
Diol Synthesis Diethyl phenylmalonate, NaBH₄, NaH₂PO₄Ethanol0 to RT12-18
Mono-tosylation 2-Phenyl-1,3-propanediol, TsClPyridine/DCM0 to RT12-16
Cyclization Mono-tosylate, NaHTHF0 to Reflux2-4

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons of the phenyl group and the methylene protons of the oxetane ring.

    • ¹³C NMR will display distinct signals for the carbons of the phenyl ring and the oxetane ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic C-O-C stretching vibrations of the ether linkage in the oxetane ring.

Conclusion

The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound, a valuable building block in modern chemical research. By understanding the rationale behind each experimental step, from the choice of reducing agent in the diol synthesis to the conditions for the intramolecular Williamson ether synthesis, researchers can confidently and efficiently produce this important compound. The versatility of the oxetane moiety ensures that robust synthetic protocols, such as the one presented, will continue to be of great interest to the scientific community.

References

  • (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
  • Searles, S., Pollart, K. A., & Block, F. (1957). Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride1,2. Journal of the American Chemical Society.
  • (2016). Process for the preparation of 2-phenyl-1,3-propanediol.
  • (2001). The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols. RSC Publishing. [Link]
  • (2015). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. NIH. [Link]
  • Williamson Ether Synthesis. ChemTalk. [Link]
  • Williamson Ether Synthesis. Chemistry Steps. [Link]
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Williamson ether synthesis. Wikipedia. [Link]
  • (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. [Link]
  • (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. PubMed. [Link]
  • (2025). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor.

Sources

Application Notes and Protocols: Synthesis of 3-Phenyloxetane via the Paternò-Büchi Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Oxetane Motif and its Synthesis

The oxetane ring, a four-membered cyclic ether, has emerged from a structural curiosity to a highly valuable scaffold in modern medicinal chemistry and drug discovery.[1][2] Its incorporation into molecular architectures can significantly enhance key physicochemical properties.[3][4][5] Oxetanes can improve aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of adjacent functional groups.[1][3][5][6] This has led to their presence in a growing number of clinical and preclinical drug candidates targeting a wide array of diseases.[4][6]

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, stands as a powerful and direct method for the synthesis of the oxetane core.[7][8][9][10] This reaction, first observed by Emanuele Paternò in 1909 and later structurally elucidated by George Büchi, proceeds through the excitation of the carbonyl compound, which then adds across the double bond of the alkene.[11][12] The reaction is renowned for its ability to construct the strained four-membered ring with often high levels of regio- and stereoselectivity.[11][13]

This guide provides a comprehensive overview of the Paternò-Büchi reaction for the synthesis of 3-phenyloxetane, a key building block for more complex molecules. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss the critical parameters that govern its success.

Mechanistic Insights into the Paternò-Büchi Reaction

The Paternò-Büchi reaction is initiated by the absorption of light by the carbonyl compound, promoting it to an excited singlet state (S1). This can then undergo intersystem crossing (ISC) to a more stable triplet state (T1).[10] Both the excited singlet and triplet states are capable of reacting with a ground-state alkene.[14]

The reaction generally proceeds through a stepwise mechanism involving the formation of a 1,4-biradical intermediate.[10][12] The regioselectivity of the reaction is dictated by the relative stability of the possible biradical intermediates formed upon the initial bond formation between the excited carbonyl and the alkene.[12][15][16] The more stable biradical will be formed preferentially, leading to the major regioisomer of the oxetane product.[12]

In the synthesis of this compound from benzaldehyde and an appropriate alkene, the reaction is typically initiated by the n → π* transition of the benzaldehyde carbonyl group upon UV irradiation. The resulting excited triplet state of benzaldehyde then reacts with the alkene. The stability of the potential biradical intermediates determines the regiochemical outcome. The formation of a more stable benzylic radical intermediate is generally favored.

Visualizing the Reaction Pathway

Paternò_Büchi_Mechanism cluster_0 Initiation cluster_1 Radical Formation & Cyclization Benzaldehyde Benzaldehyde Excited_Benzaldehyde Benzaldehyde (T1) Benzaldehyde->Excited_Benzaldehyde hν (UV light) Biradical 1,4-Biradical Intermediate Excited_Benzaldehyde->Biradical + Alkene Alkene Alkene Oxetane This compound Biradical->Oxetane Intersystem Crossing & Ring Closure

Caption: Mechanism of the Paterno-Büchi reaction for this compound synthesis.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the photochemical synthesis of this compound. Safety Precaution: Photochemical reactions should be carried out in a well-ventilated fume hood, and appropriate eye protection (UV-blocking safety glasses) must be worn at all times. High-intensity UV lamps can cause severe eye damage.

Materials and Equipment
  • Reagents:

    • Benzaldehyde (freshly distilled)

    • Allylbenzene

    • Anhydrous solvent (e.g., benzene, acetonitrile, or cyclohexane)

  • Equipment:

    • Photochemical reactor equipped with a medium-pressure mercury lamp.[17]

    • Quartz reaction vessel

    • Magnetic stirrer and stir bar

    • Inert gas supply (Nitrogen or Argon)

    • Rotary evaporator

    • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup:

    • In a quartz reaction vessel, dissolve freshly distilled benzaldehyde (1.0 equivalent) and allylbenzene (1.2-1.5 equivalents) in the chosen anhydrous solvent. The concentration of the reactants is typically in the range of 0.1-0.5 M.

    • Degas the solution for 15-20 minutes by bubbling with a gentle stream of nitrogen or argon to remove dissolved oxygen, which can quench the excited triplet state of the carbonyl.

    • Seal the reaction vessel and place it in the photochemical reactor.

  • Irradiation:

    • Begin stirring the reaction mixture and turn on the cooling system for the lamp.

    • Initiate the irradiation with the medium-pressure mercury lamp. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Continue irradiation until the starting material is consumed or the reaction appears to have reached completion. Reaction times can vary from a few hours to over 24 hours depending on the scale and lamp intensity.

  • Workup:

    • Once the reaction is complete, turn off the lamp and allow the reaction mixture to cool to room temperature.

    • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is then purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

    • Collect the fractions containing the desired this compound product and combine them.

    • Remove the solvent from the purified fractions under reduced pressure to yield the pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Factors Influencing Regio- and Stereoselectivity

The outcome of the Paternò-Büchi reaction can be highly dependent on several factors that influence its regio- and stereoselectivity.[7][13]

FactorInfluenceRationale
Substituents on Alkene Primarily affects regioselectivity.The initial addition of the excited carbonyl oxygen occurs at the less substituted carbon of the double bond to form the more stable radical intermediate.
Solvent Polarity Can influence reaction efficiency and selectivity.Polar solvents can stabilize charge-transfer intermediates that may compete with the desired biradical pathway.
Temperature Can affect the rates of competing pathways.Lower temperatures can sometimes improve selectivity by favoring the pathway with the lower activation energy.[7]
Excited State The spin state (singlet or triplet) of the carbonyl can impact stereoselectivity.Triplet states, being longer-lived, allow for bond rotation in the biradical intermediate, which can lead to a mixture of stereoisomers.[10]

Conclusion

The Paternò-Büchi reaction is a versatile and powerful tool for the synthesis of oxetanes, including the medicinally relevant this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this photochemical cycloaddition to access these valuable heterocyclic building blocks. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in organic synthesis and drug development.

References

  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428. [Link]
  • Carreira, E. M., & Fessard, T. C. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
  • Scribd. (n.d.). Experimental Set Up For Photochemical Reactions. [Link]
  • Jantzen, C. G., & Wuitschik, G. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
  • D'Auria, M., & Racioppi, R. (2004). Regio-, Stereo-, and Enantioselectivity of the Paternò-Büchi Reaction on 2-Furylmethanols. Photochemical & Photobiological Sciences, 3(10), 939-945. [Link]
  • Wuitschik, G., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1435-1448. [Link]
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428. [Link]
  • D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2362. [Link]
  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428. [Link]
  • Oelgemöller, M., & Mattay, J. (2004). Oxetanes from [2+2] Cycloaddition of Stilbenes to Quinone via Photoinduced Electron Transfer. The Journal of Organic Chemistry, 69(16), 5414-5420. [Link]
  • D'Auria, M. (2004). Regio- and Stereoselectivity in the Paternò—Buchi Reaction on Furan Derivatives. Letters in Organic Chemistry, 1(3), 249-256. [Link]
  • Abe, M., et al. (2018). Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. Organic & Biomolecular Chemistry, 16(34), 6235-6241. [Link]
  • D'Auria, M. (2019). The Paternò–Büchi reaction - a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2362. [Link]
  • Beilstein Journal of Organic Chemistry. (2020).
  • Griesbeck, A. G. (2003). Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions. Photochemical & Photobiological Sciences, 2(1), 1-20. [Link]
  • Wang, Y., et al. (2010). Regioselectivity in the Paternò-Büchi Reaction. Chinese Journal of Chemistry, 28(8), 1435-1440. [Link]
  • HepatoChem. (n.d.). Photochemical Reactor Setup. [Link]
  • De Vleeschouwer, F., et al. (2017). Low-Cost Equipment for Photochemical Reactions.
  • Aschmann, S. M., et al. (2007). Experimental set up for photochemical reactions and product identification. Atmospheric Chemistry and Physics, 7(14), 3595-3611. [Link]
  • Shanghai 3S Technology. (2024).
  • Organic Chemistry Portal. (n.d.).
  • D'Auria, M. (2019). The Paternò–Büchi reaction - a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2362. [Link]
  • Chemistry Notes. (2022). Paterno Buchi reaction mechanism: Easy mechanism. [Link]
  • YouTube. (2021). Paternò–Büchi Reaction Mechanism | Organic Chemistry. [Link]
  • Slideshare. (n.d.).
  • ResearchGate. (2004).
  • Wang, D., et al. (2022).
  • Strieth-Kalthoff, F., et al. (2020). Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ChemRxiv. [Link]
  • D'Auria, M., & Racioppi, R. (2013). Oxetane synthesis through the Paternò-Büchi reaction. Molecules, 18(9), 11384-11428. [Link]

Sources

Application Note & Protocols: Enantioselective Synthesis of Chiral 3-Phenyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of the Chiral 3-Phenyloxetane Scaffold

The oxetane ring, a four-membered saturated ether, has emerged from relative obscurity to become a highly sought-after structural motif in modern medicinal chemistry.[1] Its unique conformational properties and ability to act as a "polar non-basic" bioisostere for commonly used groups like gem-dimethyl or carbonyls can profoundly improve the physicochemical properties of drug candidates, enhancing aqueous solubility, metabolic stability, and cell permeability.[1] When substituted with a phenyl group at the 3-position, the resulting chiral this compound creates a valuable three-dimensional scaffold, presenting a vector for further functionalization in drug discovery programs.[2]

The stereochemistry at this C3 position is critical for biological activity, making the development of robust and efficient enantioselective synthetic methods a paramount objective for researchers in drug development and fine chemical synthesis.[3][4] This guide provides an in-depth analysis of field-proven catalytic strategies for accessing enantiomerically enriched this compound, focusing on the causality behind experimental design and providing detailed, actionable protocols.

Core Synthetic Strategies: A Comparative Overview

The construction of the strained four-membered oxetane ring in an enantioselective manner presents a significant synthetic challenge.[5] Several powerful strategies have been developed, primarily revolving around cycloadditions and intramolecular cyclizations. Here, we dissect two leading catalytic approaches: Organocatalytic [2+2] Cycloaddition and Transition-Metal-Catalyzed Carbonylation.

ParameterOrganocatalytic [2+2] CycloadditionMetal-Catalyzed Carbonylation
Catalyst Type Chiral N-Heterocyclic Carbene (NHC)Cationic Aluminum-Salen Complex with Cobalt Carbonyl Anion
Key Precursors Phenylketene (from Phenylacetyl Chloride), FormaldehydeStyrene Oxide, Carbon Monoxide (CO)
Typical Yield 60-95%>90%
Enantioselectivity (ee) >90%>95% (with chiral catalyst)
Catalyst Loading 5 - 20 mol%0.5 - 2 mol%
Reaction Temperature -20 to 25 °C25 - 80 °C
Key Advantages Metal-free, mild conditions, operational simplicity.High atom economy, excellent yields, stereospecific.
Key Challenges Requires slow addition of ketene precursor to avoid side reactions.Requires handling of high-pressure CO gas and air-sensitive catalysts.
Data synthesized from literature sources for representative systems.[4]

Strategy 1: Organocatalytic Asymmetric [2+2] Cycloaddition

This approach leverages a chiral N-Heterocyclic Carbene (NHC) catalyst to control the stereochemical outcome of the [2+2] cycloaddition between a ketene and an aldehyde.[4] The NHC catalyst activates the ketene, forming a chiral enolate intermediate that then reacts enantioselectively with the aldehyde partner.

Mechanistic Rationale & Workflow

The success of this protocol hinges on the in situ generation of phenylketene at a low concentration to prevent its dimerization. This is achieved by the slow, syringe-pump addition of phenylacetyl chloride to a solution containing a tertiary amine base (e.g., triethylamine). Simultaneously, the chiral NHC catalyst is generated from its precatalyst salt by a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS). The catalyst then orchestrates the enantioselective formation of the oxetane ring.

G cluster_prep Catalyst & Ketene Generation cluster_reaction Asymmetric Cycloaddition cluster_workup Isolation precatalyst Chiral NHC Precatalyst base1 KHMDS precatalyst->base1 Deprotonation catalyst Active Chiral NHC Catalyst base1->catalyst cyclo [2+2] Cycloaddition catalyst->cyclo pac Phenylacetyl Chloride base2 Triethylamine pac->base2 Elimination ketene Phenylketene (in situ) base2->ketene ketene->cyclo formaldehyde Formaldehyde formaldehyde->cyclo product Chiral 3-Phenyl- oxetan-2-one cyclo->product quench Aqueous Quench (NH4Cl) product->quench extract Extraction (DCM) quench->extract purify Chromatography extract->purify final_product Purified Product purify->final_product

Caption: Workflow for NHC-catalyzed enantioselective [2+2] cycloaddition.

Detailed Experimental Protocol

Materials:

  • Chiral NHC precatalyst (e.g., a triazolium salt) (10 mol%)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (10 mol%)

  • Paraformaldehyde (1.2 equivalents), freshly dried

  • Phenylacetyl chloride (1.0 equivalent), freshly distilled

  • Triethylamine (1.1 equivalents), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried, two-neck round-bottom flask with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringe pump

  • Low-temperature cooling bath (e.g., cryocooler or dry ice/acetone)

  • Standard glassware for workup and purification

Procedure:

  • Catalyst Activation: To the flame-dried flask under an argon atmosphere, add the chiral NHC precatalyst (10 mol%) and anhydrous toluene. Cool the solution to 0 °C. Add KHMDS (10 mol%) portion-wise to generate the active NHC catalyst in situ. Stir the resulting mixture at 0 °C for 30 minutes.[4]

  • Aldehyde Addition: Add freshly dried paraformaldehyde (1.2 equivalents) to the catalyst mixture. Cool the entire reaction flask to the target temperature of -20 °C.[4]

  • Ketene Generation & Addition: In a separate flame-dried flask, prepare a solution of phenylacetyl chloride (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. Draw this solution into a syringe and place it on a syringe pump.[4]

  • Reaction Execution: Add the solution from the syringe pump to the main reaction flask at -20 °C over a period of 4-6 hours. This slow addition is critical to maintain a low steady-state concentration of phenylketene and minimize undesired side reactions.[4]

  • Monitoring: Allow the reaction to stir at -20 °C for an additional 24-48 hours after the addition is complete. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or by analyzing small aliquots via ¹H NMR.[4]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).[4]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched 3-phenyloxetan-2-one.[4]

Strategy 2: Transition-Metal-Catalyzed Carbonylative Cycloaddition

This elegant strategy, pioneered by Coates and others, utilizes a sophisticated bimetallic catalyst system to achieve the formal [2+2] cycloaddition of an epoxide with carbon monoxide (CO).[4] For the synthesis of this compound's lactone precursor, this involves the carbonylation of styrene oxide. The catalyst, typically a Lewis acidic cation paired with a cobalt carbonyl anion, orchestrates the ring-opening of the epoxide and the subsequent insertion of CO.

Mechanistic Rationale & Workflow

The catalyst, often denoted as [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻, is highly air and moisture sensitive, necessitating handling under a strict inert atmosphere. The Lewis acidic aluminum center activates the epoxide (styrene oxide), making it susceptible to nucleophilic attack by the cobalt carbonyl anion. This is followed by migratory insertion of CO and subsequent ring-closing to form the β-lactone product, regenerating the catalyst. The stereochemistry of the epoxide is retained in the product, making this a stereospecific transformation.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Carbonylation Reaction cluster_workup Isolation & Purification catalyst [(salph)Al(THF)₂]⁺ [Co(CO)₄]⁻ Catalyst reactor High-Pressure Reactor catalyst->reactor co_purge Purge with CO Gas reactor->co_purge styrene_oxide Styrene Oxide styrene_oxide->reactor solvent Anhydrous Toluene solvent->reactor pressurize Pressurize Reactor (e.g., 600 psi CO) co_purge->pressurize heat Heat & Stir (e.g., 50 °C, 1-24h) pressurize->heat product Chiral 3-Phenyl- oxetan-2-one heat->product vent Cool & Vent CO (in fume hood) product->vent filter Filter through Silica Plug vent->filter concentrate Concentrate filter->concentrate purify Chromatography concentrate->purify final_product Purified Product purify->final_product

Caption: Workflow for the metal-catalyzed carbonylation of styrene oxide.

Detailed Experimental Protocol

Materials:

  • [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ catalyst (1 mol%)

  • Styrene oxide (1.0 equivalent), freshly distilled

  • Anhydrous Toluene

  • Carbon Monoxide (CO), high purity

  • Diethyl ether

Equipment:

  • Glovebox or Schlenk line

  • High-pressure reactor (e.g., Parr autoclave) equipped with a magnetic stir bar and pressure gauge

  • Standard glassware for workup and purification

Procedure:

  • Catalyst & Reagent Handling: All operations involving the catalyst must be performed under a rigorously inert atmosphere (e.g., in a glovebox).

  • Reactor Charging: To a flame-dried high-pressure reactor equipped with a magnetic stir bar, add the [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ catalyst (1 mol%).[4]

  • Substrate Addition: Inside the glovebox, add anhydrous toluene to achieve a final substrate concentration of approximately 1 M. Then, add freshly distilled styrene oxide (1.0 equivalent).[4]

  • Pressurization: Seal the reactor, remove it from the glovebox, and place it in a well-ventilated fume hood. Purge the reactor with CO gas three times to remove any residual air. Finally, pressurize the reactor to the desired pressure (e.g., 600 psi).[4]

  • Reaction: Place the reactor in a pre-heated oil bath at the desired temperature (e.g., 50 °C) and stir the mixture vigorously for 1-24 hours.[4]

  • Monitoring: Reaction progress can be monitored by carefully depressurizing, taking an aliquot, and analyzing by GC or ¹H NMR. The reactor must be re-purged and re-pressurized after each sampling.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO gas in the fume hood. Dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel to remove the catalyst.[4]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 3-phenyloxetan-2-one.[4]

Trustworthiness & Self-Validation

The protocols described are designed to be self-validating. Key validation checkpoints include:

  • Reaction Monitoring: Consistent consumption of starting material (styrene oxide or phenylacetyl chloride) as observed by TLC, GC, or NMR confirms the reaction is proceeding.

  • Spectroscopic Analysis: The purified product's ¹H and ¹³C NMR spectra should match literature values for this compound or its derivatives.

  • Enantioselectivity Measurement: The enantiomeric excess (ee) of the final product must be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) with a suitable stationary phase. A racemic sample, prepared using a non-chiral catalyst or base, should be analyzed first to establish the retention times of both enantiomers.

Conclusion

The enantioselective synthesis of this compound is an achievable and valuable goal for medicinal and process chemists. Both organocatalytic and transition-metal-catalyzed methods offer powerful and reliable routes to this important scaffold. The choice between them depends on the specific laboratory capabilities (e.g., handling of high-pressure gas) and desired scale. The organocatalytic approach offers operational simplicity and avoids transition metals, while the metal-catalyzed carbonylation provides exceptional atom economy and yield. By understanding the mechanistic principles behind these protocols, researchers can effectively troubleshoot and optimize these transformations for their specific needs.

References

  • BenchChem. (2025). A Comparative Analysis of Catalytic Strategies for the Synthesis of 3-Phenyloxetan-2-one.
  • BenchChem. (2025). Application Notes and Protocols: Asymmetric Synthesis of 3-Phenyloxetan-2-one.
  • BenchChem. (2025). Catalytic Methods for the Synthesis of 3-Phenyloxetan-2-one: Application Notes and Protocols.
  • Various Authors. (n.d.). Synthesis of Oxetanes.
  • Burés, J. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Burés, J. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Švenda, J. et al. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.
  • Švenda, J. et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. National Institutes of Health.
  • Tu, Y-Q. et al. (n.d.). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. Royal Society of Chemistry.
  • ResearchGate. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor.

Sources

organocatalytic routes to 3-phenyloxetane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Organocatalytic Routes for 3-Phenyloxetane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of the Oxetane Scaffold

In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a highly valuable structural motif.[1] These four-membered cyclic ethers are not merely esoteric curiosities; they are powerful tools for modulating the physicochemical properties of drug candidates.[2][3] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity while also increasing the three-dimensional character of a molecule.[1][3] Specifically, the this compound core provides a rigid, three-dimensional framework that is increasingly recognized for its potential in developing novel therapeutics, including potent and selective agonists for challenging biological targets like the GLP-1 receptor.[4][5]

Traditionally, the synthesis of these strained rings has relied on methods such as the Williamson etherification or Paternò–Büchi photocycloadditions.[6][7][8] However, the demand for enantiomerically pure and highly functionalized derivatives has catalyzed the development of more sophisticated strategies. Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has proven to be an exceptionally powerful platform for this purpose. These methods offer mild reaction conditions, operational simplicity, and, most importantly, the ability to induce high levels of stereocontrol.

This guide provides a detailed exploration of key organocatalytic strategies for accessing this compound derivatives. We will delve into the mechanistic underpinnings of these transformations, provide field-tested experimental protocols, and present comparative data to inform your synthetic planning.

Core Organocatalytic Strategies

The construction of the this compound scaffold via organocatalysis primarily revolves around two elegant strategies: formal [2+2] cycloadditions and the desymmetrization of prochiral oxetanes. Each approach leverages a different class of organocatalyst and offers unique advantages in substrate scope and stereochemical outcome.

Strategy 1: N-Heterocyclic Carbene (NHC) Catalyzed Formal [2+2] Cycloaddition

N-Heterocyclic Carbenes (NHCs) are versatile nucleophilic organocatalysts that have revolutionized the synthesis of complex molecules. In the context of oxetane synthesis, NHCs facilitate formal [2+2] cycloadditions between ketenes (or their precursors) and carbonyl compounds.[9][10] This approach is particularly effective for constructing highly substituted oxetane rings with good diastereoselectivity.[9]

The catalytic power of the NHC lies in its ability to act as a potent nucleophile, adding to an electrophilic partner to generate a reactive intermediate, often a Breslow-type intermediate or a homoenolate equivalent. The general catalytic cycle for an NHC-catalyzed [2+2] annulation to form an oxetane derivative is illustrated below. The NHC first adds to a ketene precursor, forming a reactive enolate intermediate. This intermediate then undergoes a nucleophilic attack on a carbonyl compound (e.g., an aldehyde or ketone). The resulting adduct then cyclizes via an intramolecular SN2 reaction to form the oxetane ring and regenerate the NHC catalyst.

NHC_Catalysis NHC NHC Catalyst Intermediate1 Breslow Intermediate (Nucleophilic Enolate) NHC->Intermediate1 + Phenylketene Ketene Phenylketene (from Phenylacetyl Chloride) Aldehyde Aldehyde (R-CHO) Intermediate2 Alkoxide Adduct Intermediate1->Intermediate2 + Aldehyde Product This compound Derivative Intermediate2->Product Intramolecular Cyclization (SN2) Regen_NHC Regenerated NHC Catalyst Product->Regen_NHC - Product Regen_NHC->NHC Enters next cycle

Figure 1: Catalytic cycle for NHC-catalyzed [2+2] cycloaddition.

This protocol describes the synthesis of 3-phenyloxetan-2-one via the [2+2] cycloaddition of phenylketene (generated in situ) and formaldehyde, a foundational reaction that can be adapted for more complex derivatives.[11]

Materials:

  • Chiral NHC precursor (e.g., a triazolium salt) (10 mol%)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (10 mol%)

  • Phenylacetyl chloride (1.0 equiv)

  • Triethylamine (TEA, anhydrous) (1.1 equiv)

  • Paraformaldehyde (1.2 equiv)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: To a flame-dried, N₂-purged round-bottom flask, add the chiral NHC precursor (10 mol%) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add KHMDS (10 mol%) portion-wise to generate the active NHC catalyst in situ. Stir the resulting mixture for 30 minutes at 0 °C.

  • Aldehyde Addition: Add paraformaldehyde (1.2 equiv) to the reaction mixture. Cool the flask to -20 °C.

  • Ketene Generation and Addition: In a separate flame-dried flask under N₂, dissolve phenylacetyl chloride (1.0 equiv) and anhydrous triethylamine (1.1 equiv) in anhydrous DCM. Causality Note: TEA acts as a base to dehydrochlorinate phenylacetyl chloride, generating the highly reactive phenylketene intermediate in situ. Slow addition is critical to maintain a low steady-state concentration of the ketene, which minimizes undesired polymerization.

  • Slowly add the phenylketene solution to the main reaction flask containing the catalyst and formaldehyde via a syringe pump over 4-6 hours. Maintain the reaction temperature at -20 °C.

  • Reaction Monitoring: Allow the reaction to stir at -20 °C for 24-48 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or by analyzing small aliquots via ¹H NMR.

  • Work-up: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-phenyloxetan-2-one.

Self-Validation:

  • Expected Yield: 60-95%, depending on the specific NHC catalyst and substrates.[11]

  • Expected Stereoselectivity: With a suitable chiral NHC, high enantioselectivity (>90% ee) can be achieved.[11]

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC analysis.

Strategy 2: Chiral Phosphoric Acid (CPA) Catalyzed Desymmetrization of Oxetanes

An alternative and powerful organocatalytic route involves the enantioselective desymmetrization of a prochiral oxetane.[12][13] This strategy is particularly useful for creating chiral oxetane-containing building blocks with quaternary stereocenters.[12] Chiral phosphoric acids (CPAs), derived from BINOL or similar scaffolds, are exceptional catalysts for this transformation.[14][15]

CPAs are renowned bifunctional catalysts.[16] The acidic proton of the phosphoric acid activates the oxetane by protonating the ring oxygen, making it more susceptible to nucleophilic attack. Simultaneously, the phosphoryl oxygen acts as a Lewis base (a hydrogen bond acceptor), organizing and activating the incoming nucleophile.[14][16] This dual activation within the chiral pocket of the catalyst is the key to achieving high levels of stereocontrol.[15] The transition state that minimizes steric interactions within this chiral environment is favored, leading to the preferential formation of one enantiomer.[14][15]

CPA_Catalysis CPA Chiral Phosphoric Acid (CPA) TS Organized Transition State (Bifunctional Activation) CPA->TS H-Bonding Oxetane Prochiral This compound Derivative Oxetane->TS Nucleophile Nucleophile (e.g., an alcohol, R-OH) Nucleophile->TS Product Chiral Ring-Opened Product TS->Product Ring-Opening Regen_CPA Regenerated CPA Product->Regen_CPA - Product

Figure 2: General mechanism for CPA-catalyzed oxetane desymmetrization.

This protocol, adapted from the work of Sun and coworkers, demonstrates the desymmetrization of an oxetane bearing a tethered alcohol, which acts as the intramolecular nucleophile to form a chiral 1,4-dioxane derivative.[12][13]

Materials:

  • 3-Phenyl-3-(2-hydroxyethoxy)methyl-oxetane (1.0 equiv)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., a TRIP derivative) (5-10 mol%)

  • Toluene (anhydrous)

  • 4 Å Molecular Sieves

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube containing a stir bar, add the CPA catalyst (5-10 mol%) and freshly activated 4 Å molecular sieves. Purge the tube with N₂ or Argon.

  • Add anhydrous toluene via syringe.

  • Substrate Addition: Dissolve the 3-phenyl-3-(2-hydroxyethoxy)methyl-oxetane substrate (1.0 equiv) in anhydrous toluene and add it to the reaction tube via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for 12-24 hours. Causality Note: The molecular sieves are crucial for removing trace amounts of water, which can compete as a nucleophile and deactivate the catalyst, leading to lower yields and enantioselectivity.

  • Monitoring: Follow the progress of the reaction by TLC, observing the disappearance of the starting material spot.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 1,4-dioxane derivative.

Self-Validation:

  • Expected Yield: Typically >90%.[12]

  • Expected Stereoselectivity: Excellent enantioselectivity is often observed, frequently >95% ee.[12]

  • Characterization: Confirm the structure via NMR and mass spectrometry. Determine the enantiomeric excess using chiral HPLC.

Comparative Analysis of Organocatalytic Methods

To aid in the selection of an appropriate synthetic strategy, the following table summarizes the key features of the discussed organocatalytic routes.

ParameterNHC-Catalyzed [2+2] CycloadditionCPA-Catalyzed Desymmetrization
Catalyst Type Chiral N-Heterocyclic CarbeneChiral Phosphoric Acid (Brønsted Acid)
Primary Transformation Ring Formation (Annulation)Ring Opening / Intramolecular Cyclization
Typical Substrates Ketenes (or precursors), Aldehydes/KetonesProchiral 3,3-disubstituted oxetanes
Catalyst Loading 5 - 20 mol%[11]1 - 10 mol%[17]
Reaction Temperature -20 to 25 °C[11]0 °C to Room Temperature[12]
Typical Yield Moderate to High (60-95%)[9][11]High to Excellent (>90%)[12][13]
Stereoselectivity Good to Excellent (dr up to >20:1, ee >90%)[6][9]Excellent (ee often >95%)[12][14]
Key Advantage Direct construction of the oxetane ring.Access to quaternary stereocenters with high ee.
Key Challenge Handling of reactive ketene intermediates.Requires synthesis of the prochiral oxetane precursor.

Experimental Workflow Overview

The successful execution of any organocatalytic protocol requires meticulous attention to detail, from reagent preparation to final analysis.

Experimental_Workflow Start Project Goal: Synthesize Chiral this compound Derivative ReagentPrep Reagent & Solvent Preparation (Purification, Drying) Start->ReagentPrep ReactionSetup Reaction Setup (Inert Atmosphere, Temperature Control) ReagentPrep->ReactionSetup Monitoring Reaction Monitoring (TLC, GC-MS, NMR) ReactionSetup->Monitoring Monitoring->ReactionSetup Incomplete/ Side Products Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Flash Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization StereoAnalysis Stereochemical Analysis (Chiral HPLC, Polarimetry) Characterization->StereoAnalysis End Pure, Characterized Product StereoAnalysis->End

Figure 3: General workflow for organocatalytic synthesis.

Conclusion and Future Outlook

Organocatalysis provides powerful and reliable routes to valuable this compound derivatives. NHC-catalyzed cycloadditions offer a direct method for ring construction, while CPA-catalyzed desymmetrizations provide an elegant path to enantiopure building blocks with challenging quaternary centers. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to incorporate these privileged scaffolds into their drug discovery and development programs. As the field of organocatalysis continues to evolve, we can anticipate the emergence of even more efficient, selective, and scalable methods for the synthesis of these and other medicinally relevant heterocycles.

References

  • Yang, W., & Sun, J. (2016). Organocatalytic Enantioselective Synthesis of 1,4-Dioxanes and Other Oxa-Heterocycles by Oxetane Desymmetrization.
  • Ye, M., et al. (2018). NHC-Catalyzed Formal [2+2] Annulation of Allenoates for the Synthesis of Substituted Oxetanes. The Journal of Organic Chemistry, 83(23), 14637–14645.
  • Fuchs, V. S., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373.
  • BenchChem. (2025). A Comparative Analysis of Catalytic Strategies for the Synthesis of 3-Phenyloxetan-2-one.
  • Powers, S. L., & Sigman, M. S. (2018). Activation Mode and Origin of Selectivity in Chiral Phosphoric Acid-Catalyzed Oxacycle Formation by Intramolecular Oxetane Desymmetrizations.
  • BenchChem. (2025). Application Notes: 3-Phenyloxetan-3-amine in the Development of Novel Therapeutics.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.
  • Fuchs, V. S., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). Catalytic Methods for the Synthesis of 3-Phenyloxetan-2-one: Application Notes and Protocols.
  • Bull, J. A., & Davis, O. A. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes.
  • Sigman, M. S., et al. (2017). Origins of Selectivity and General Model for Chiral Phosphoric Acid-Catalyzed Oxetane Desymmetrizations. Journal of the American Chemical Society.
  • Yang, W., & Sun, J. (2016). Organocatalytic Enantioselective Synthesis of 1,4-Dioxanes and Other Oxa-Heterocycles by Oxetane Desymmetrization. The Hong Kong University of Science and Technology Research Output.
  • Glorius, F., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization.
  • Organic Chemistry Portal. (2020). Synthesis of oxetanes.
  • Zhang, Y., et al. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry.
  • Bull, J. A., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv.
  • Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 12(7), 1345-1353.
  • Akiyama, T., & Terada, M. (2024). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry.
  • Wani, A. A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(8), 1435-1473.

Sources

Part 1: Core Directive - A Tailored Guide to the Purification of 3-Phenyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Purification of 3-Phenyloxetane by Column Chromatography

Introduction:

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The oxetane ring, a four-membered cyclic ether, can enhance the physicochemical properties of molecules, such as solubility and metabolic stability.[1][2] The phenyl substituent provides a scaffold for further functionalization, making this compound a valuable building block in drug discovery.[3] The purity of this reagent is paramount, as impurities can lead to unwanted side reactions and complicate the synthesis of more complex molecules.[4] This guide provides a detailed protocol for the purification of this compound using column chromatography, a fundamental technique for the separation of organic compounds.[4][5]

Understanding the Separation: The "Why" Behind the "How"

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[5] For this compound, a moderately polar compound, silica gel is an excellent choice for the stationary phase due to its polar nature.[5] The mobile phase, a solvent system of varying polarity, is then used to elute the compounds from the column. Less polar compounds will travel down the column faster, while more polar compounds will be retained on the silica gel for longer.

The choice of the mobile phase is critical for achieving good separation. A common and effective solvent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[6][7] By gradually increasing the proportion of the more polar solvent (gradient elution), a wide range of compounds with varying polarities can be effectively separated.[8]

Part 2: Scientific Integrity & Logic - A Self-Validating Protocol

This protocol is designed to be a self-validating system, incorporating analytical checks at key stages to ensure the successful purification of this compound.

1. Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before attempting a large-scale column purification, it is essential to perform a preliminary analysis using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column.[5]

Protocol for TLC Analysis:

  • Prepare the TLC plate: Obtain a silica gel TLC plate and gently draw a pencil line about 1 cm from the bottom.

  • Spot the sample: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount of the solution onto the pencil line.

  • Develop the plate: Place the TLC plate in a developing chamber containing a shallow pool of the chosen solvent system (e.g., 10% ethyl acetate in hexane). Ensure the solvent level is below the pencil line. Allow the solvent to travel up the plate by capillary action.[5]

  • Visualize the spots: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp, as the phenyl group in this compound makes it UV active.[4] Circle the visible spots with a pencil.

  • Determine the optimal solvent system: The ideal solvent system will result in the desired compound (this compound) having an Rf value of approximately 0.3-0.4.[8] The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Adjust the ratio of ethyl acetate to hexane to achieve the desired Rf value.

2. Column Chromatography Protocol

This protocol is suitable for the purification of multi-gram quantities of this compound.

Materials and Reagents:

EquipmentChemicals
Glass chromatography columnSilica gel (230-400 mesh)
Separatory funnelCrude this compound
Round bottom flasksHexane (HPLC grade)
BeakersEthyl acetate (HPLC grade)
Test tubes or fraction collectorDichloromethane (for sample loading)
Rotary evaporatorSand (acid-washed)
TLC plates and chamberCotton or glass wool
UV lampTriethylamine (optional, for deactivation)

Experimental Workflow:

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column 1. Prepare and Pack Column load_sample 3. Load Sample prep_column->load_sample prep_sample 2. Prepare Sample prep_sample->load_sample elute 4. Elute and Collect Fractions load_sample->elute analyze 5. Analyze Fractions (TLC) elute->analyze combine 6. Combine Pure Fractions analyze->combine isolate 7. Isolate Product combine->isolate pure Pure this compound isolate->pure crude Crude this compound crude->prep_sample

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology:

  • Column Preparation:

    • Select a glass column of appropriate size. A general guideline is to use a 30-50 fold excess of silica gel by weight compared to the crude product.[4]

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.[4]

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).[4]

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.[4]

    • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.[4]

    • Wash the column with the eluent until the silica gel is completely equilibrated and the packing is stable. Do not let the solvent level drop below the top of the sand.[4]

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.[4]

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[4]

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the stationary phase.[4]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10%, 15%, 20% ethyl acetate) as the elution progresses. This technique, known as gradient elution, can improve the separation of compounds with similar polarities.[8]

    • Begin collecting fractions in test tubes or flasks as the solvent elutes from the column.

  • Analysis of Fractions:

    • Monitor the separation by TLC using the same eluent system.[4]

    • Spot the collected fractions on a TLC plate and visualize the spots under a UV lamp.

    • Fractions containing a single spot with the same Rf value as the pure this compound (determined in the preliminary analysis) should be combined.

  • Product Isolation:

    • Combine the pure fractions in a round bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

3. Characterization and Purity Assessment

After purification, it is crucial to confirm the identity and assess the purity of the this compound. Standard analytical techniques for this purpose include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the compound. For this compound, characteristic signals for the aromatic protons of the phenyl group and the methylene protons of the oxetane ring are expected.[9]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[1]

Troubleshooting and Expert Insights:

  • Compound Decomposition on Silica: Some basic compounds can decompose on the acidic surface of silica gel. If this is suspected, the silica gel can be deactivated by preparing the slurry in the eluent containing a small amount (0.5-2%) of triethylamine.[8]

  • Poor Separation: If the separation is not satisfactory, further optimization of the solvent system is required. Trying different solvent combinations from various selectivity groups can be beneficial.[6] For instance, replacing ethyl acetate with dichloromethane or toluene might improve the resolution.

  • Streaking of Spots on TLC: Tailing or streaking of spots on the TLC plate can be due to an inappropriate mobile phase polarity or overloading of the sample.[8] If the spot streaks towards the solvent front, the mobile phase is too polar.[8]

Safety Precautions:

  • Handle this compound and all solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

  • This compound may cause skin and eye irritation.[11] In case of contact, rinse thoroughly with water.

  • Hexane and ethyl acetate are flammable liquids. Keep them away from ignition sources.[12]

Part 3: Visualization & Formatting

Data Presentation:

Table 1: Example TLC Data for Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate)Rf of this compoundObservations
95:50.20Good starting point, slightly low Rf
90:100.35Optimal for separation
80:200.55Rf too high, less separation

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₀O[13]
Molecular Weight134.17 g/mol [13]
AppearanceColorless to pale yellow liquidN/A
Boiling Point~ 210 °C (predicted)N/A
Density~ 1.05 g/cm³ (predicted)N/A

References

  • PubChem. This compound.
  • Wipf, P. et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
  • Croft, A. K. et al.
  • Enamine. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
  • Sarpong, R. et al. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling.
  • University of California, Los Angeles.
  • The Royal Society of Chemistry. Synthesis and Structure of Oxetane Containing Tripeptide Motifs. [Link]
  • Biotage.
  • Reddit. How do you pick your solvents for TLC?. [Link]
  • ResearchGate. How i will select mobile phase solevent system for TLC?. [Link]
  • University of Rochester. Solvent Systems for TLC. [Link]
  • ResearchGate. Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. [Link]
  • In-Tech Open. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
  • Organic Syntheses. Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.
  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
  • Beilstein Journals. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. [Link]

Sources

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 3-Phenyloxetane for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of 3-phenyloxetane. This valuable building block is increasingly incorporated into pharmaceutical candidates to enhance their physicochemical and pharmacokinetic properties.[1][2][3] This document outlines various synthetic strategies, with a detailed focus on a practical and scalable protocol, including key considerations for safety, optimization, and purification in an industrial setting.

Introduction: The Rising Importance of the Oxetane Moiety

Oxetanes, four-membered saturated oxygen-containing heterocycles, have emerged as crucial structural motifs in modern drug discovery.[3][4] Their incorporation into bioactive molecules can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisostere for gem-dimethyl or carbonyl groups.[2][3][5] Specifically, 3-substituted oxetanes, such as this compound, are key components in the development of novel therapeutics, including potent and selective glucagon-like peptide-1 receptor (GLP-1R) agonists for the treatment of type 2 diabetes and obesity.[1][6] The growing demand for these compounds necessitates robust and economically viable synthetic routes amenable to large-scale production.

Overview of Synthetic Strategies for the Oxetane Ring

Several methods for the synthesis of the oxetane ring have been reported, each with its own advantages and challenges for industrial scale-up.[3][5]

  • Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition of a carbonyl compound (e.g., benzaldehyde) and an alkene is a direct and efficient method for forming the oxetane ring.[3][7][8][9][10] However, the reliance on high-energy UV light can present scalability and safety challenges in an industrial setting.[4] Recent advancements in visible-light mediated protocols using photocatalysts may offer a more scalable alternative.[4]

  • Intramolecular Williamson Etherification: This approach involves the cyclization of a 1,3-halohydrin or a related substrate under basic conditions.[5] While a classic and often reliable method, it requires the synthesis of the acyclic precursor, which may add steps to the overall process.

  • Synthesis from Epoxides: Ring expansion of epoxides, often mediated by sulfide ylides, can yield oxetanes.[3] Another route involves the reaction of epichlorohydrin with a suitable nucleophile, followed by cyclization. This strategy is particularly relevant for industrial applications due to the low cost and availability of epichlorohydrin. A patented process for the synthesis of 3-hydroxyoxetane from epichlorohydrin highlights the industrial feasibility of this starting material.[11]

For the industrial synthesis of this compound, a route that balances atom economy, reagent cost, safety, and scalability is paramount. The following section details a robust protocol based on the Williamson etherification approach, which is often favored for its predictable nature and avoidance of specialized photochemical equipment.

Recommended Scale-Up Synthesis of this compound

This protocol outlines a two-step process starting from commercially available reagents. The first step involves the synthesis of the key intermediate, 1-chloro-3-phenoxy-2-propanol, followed by an intramolecular cyclization to yield this compound.

Synthetic Pathway

G cluster_0 Step 1: Synthesis of 1-chloro-3-phenoxy-2-propanol cluster_1 Step 2: Intramolecular Cyclization Phenol Phenol Intermediate 1-chloro-3-phenoxy-2-propanol Phenol->Intermediate + Epichlorohydrin Epichlorohydrin Epichlorohydrin Base1 Base (e.g., NaOH) Base1->Intermediate Catalyst Solvent1 Solvent (e.g., Water/Toluene) Solvent1->Intermediate Reaction Medium Intermediate2 1-chloro-3-phenoxy-2-propanol Base2 Strong Base (e.g., KOH) Product This compound Base2->Product Reagent Solvent2 Solvent (e.g., Toluene) Solvent2->Product Reaction Medium Intermediate2->Product Intramolecular Williamson Etherification

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 1-chloro-3-phenoxy-2-propanol

  • Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, temperature probe, condenser, and addition funnel is charged with phenol (1.0 eq) and toluene.

  • Reagent Addition: An aqueous solution of sodium hydroxide (1.1 eq) is slowly added to the reactor while maintaining the temperature below 30 °C. The mixture is stirred until the phenol has completely dissolved.

  • Epichlorohydrin Addition: Epichlorohydrin (1.2 eq) is added dropwise via the addition funnel, ensuring the reaction temperature does not exceed 40 °C. The reaction is exothermic and careful temperature control is crucial.

  • Reaction Monitoring: The reaction is monitored by HPLC or GC until consumption of the starting material is complete (typically 4-6 hours).

  • Work-up: The reaction mixture is cooled to room temperature, and the organic and aqueous layers are separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Solvent Removal: The toluene is removed under reduced pressure to yield crude 1-chloro-3-phenoxy-2-propanol, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to this compound

  • Reactor Setup: The same reactor is charged with the crude 1-chloro-3-phenoxy-2-propanol from the previous step and toluene.

  • Base Addition: A concentrated aqueous solution of potassium hydroxide (2.0 eq) is added to the reactor.

  • Reaction Conditions: The mixture is heated to reflux (approximately 80-90 °C) with vigorous stirring to ensure good mixing of the biphasic system.

  • Reaction Monitoring: The progress of the cyclization is monitored by HPLC or GC. The reaction is typically complete within 2-4 hours.

  • Work-up: The reaction mixture is cooled to room temperature. Water is added to dissolve the inorganic salts, and the layers are separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine.

  • Purification: The crude product in toluene is concentrated under reduced pressure. The resulting oil is purified by vacuum distillation to afford this compound as a colorless liquid. For higher purity requirements, column chromatography on silica gel can be employed, though this is less ideal for very large scales.[12][13][14]

Data Summary
ParameterStep 1Step 2Overall
Key Reagents Phenol, Epichlorohydrin, NaOH1-chloro-3-phenoxy-2-propanol, KOH-
Solvent Toluene/WaterToluene/Water-
Typical Yield 90-95% (crude)80-85% (after distillation)72-80%
Purity (by GC) >90% (crude)>99% (after distillation)>99%

Industrial Scale-Up Considerations

Safety Protocols
  • Reagent Handling: Epichlorohydrin is a toxic and carcinogenic substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or closed system.[15] Phenol is corrosive and toxic. Caustic solutions of NaOH and KOH are highly corrosive.

  • Exothermicity: The reaction of phenol with epichlorohydrin is exothermic. Gradual addition of reagents and efficient cooling of the reactor are essential to prevent thermal runaway.

  • Pressure Management: Reactions should be conducted in reactors rated for the potential pressures that could be generated, although this specific reaction is typically run at atmospheric pressure.

Process Optimization
  • Catalyst: While not strictly catalytic, the choice and amount of base in both steps can influence reaction rates and impurity profiles.

  • Solvent Selection: Toluene is a suitable solvent, but alternative solvents could be explored to improve reaction kinetics, simplify work-up, or for environmental reasons.

  • Phase Transfer Catalysis: In the cyclization step, a phase transfer catalyst (e.g., a quaternary ammonium salt) could be employed to accelerate the reaction in the biphasic system.

Purification at Scale
  • Distillation: Vacuum distillation is the most practical method for purifying multi-kilogram quantities of this compound.[11] Careful control of pressure and temperature is required to achieve high purity.

  • Crystallization: If a solid derivative of this compound is produced, crystallization can be a highly effective and scalable purification technique.[16]

  • Chromatography: While flash column chromatography is a standard laboratory technique, it is generally not cost-effective for large-scale industrial production.[12] It may be used for producing very high purity material for initial studies.

Workflow Diagram

G start Start: Raw Materials reactor_prep1 Reactor Preparation (Step 1) start->reactor_prep1 reagent_charge1 Charge Phenol, Toluene, NaOH reactor_prep1->reagent_charge1 epichlorohydrin_add Slow Addition of Epichlorohydrin reagent_charge1->epichlorohydrin_add reaction1 Reaction & Monitoring (HPLC/GC) epichlorohydrin_add->reaction1 workup1 Work-up & Phase Separation reaction1->workup1 solvent_removal1 Solvent Removal (Reduced Pressure) workup1->solvent_removal1 intermediate Crude 1-chloro-3-phenoxy-2-propanol solvent_removal1->intermediate reactor_prep2 Reactor Preparation (Step 2) intermediate->reactor_prep2 reagent_charge2 Charge Intermediate, Toluene, KOH reactor_prep2->reagent_charge2 reaction2 Reaction at Reflux & Monitoring (HPLC/GC) reagent_charge2->reaction2 workup2 Work-up & Phase Separation reaction2->workup2 purification Purification by Vacuum Distillation workup2->purification qc Quality Control (GC, NMR, etc.) purification->qc final_product Final Product: This compound (>99%) qc->final_product

Caption: Overall workflow for the scale-up synthesis of this compound.

Conclusion

The protocol detailed herein provides a robust and scalable method for the industrial synthesis of this compound. By leveraging a Williamson etherification strategy with readily available and cost-effective starting materials, this process avoids the complexities of photochemical reactions. Careful attention to safety, particularly the handling of hazardous reagents and control of reaction exotherms, is critical for successful implementation on a large scale. The outlined purification by vacuum distillation is well-suited for producing high-purity material required for pharmaceutical applications. This guide serves as a foundational document for process chemists and engineers tasked with the large-scale production of this increasingly important heterocyclic building block.

References

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. RSC Publishing. (2024-05-10).
  • Paterno-Buchi Reaction. Thermo Fisher Scientific - US.
  • Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. ResearchGate. (2024-08).
  • Synthesis of 3-hydroxyoxetane. Google Patents. (US4395561A).
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. (2016-09-15).
  • The Paternò-Büchi reaction - a comprehensive review. PubMed. (2019-10-09).
  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications. (2023-09-07).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Synthesis of Oxetanes.
  • Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ChemRxiv.
  • Oxetane synthesis through the Paternò-Büchi reaction. PubMed. (2013-09-16).
  • Oxetane Synthesis through the Paternò-Büchi Reaction. MDPI.
  • Diphenyloxiranes, process for preparation thereof, and its use in an enantioselective synthesis of (+)-sertraline. Google Patents. (WO2016088138A1).
  • Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. PubMed. (2024-09-12).
  • Epichlorohydrin. Organic Syntheses Procedure.
  • Compounds and methods of use. Google Patents. (US11702401B2).
  • Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. ResearchGate. (2023-02-15).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • Effective purification techniques for products of 3-Iodooxetane reactions. Benchchem.
  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities.
  • (701h) Pharmaceutical Synthesis in Flow – Process Intensification of Albuterol. AIChE. (2023).

Sources

Application Notes and Protocols: 3-Phenyloxetane as a Strategic Building Block for Novel GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in metabolic diseases and medicinal chemistry.

Introduction: The Imperative for Orally Bioavailable GLP-1 Receptor Agonists and the Role of Novel Scaffolds

The glucagon-like peptide-1 receptor (GLP-1R) has emerged as a pivotal target for the treatment of type 2 diabetes mellitus (T2DM) and obesity.[1] Agonists of this receptor mimic the action of the endogenous incretin hormone GLP-1, which enhances glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety.[2][3] While peptide-based GLP-1R agonists like semaglutide and liraglutide have demonstrated remarkable therapeutic success, their administration is primarily via injection, which can impact patient adherence.[1] This limitation has fueled an intensive search for potent, selective, and orally bioavailable small-molecule GLP-1R agonists.[1][4]

A significant challenge in the design of small-molecule drugs is achieving a balance of potency, selectivity, and favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). The oxetane ring, a four-membered cyclic ether, has gained prominence in medicinal chemistry as a versatile motif for enhancing the drug-like properties of molecules.[5][6] This guide focuses on the strategic application of a specific oxetane derivative, 3-phenyloxetane , as a key building block in the design and synthesis of next-generation, orally active GLP-1R agonists.

The Strategic Advantage of the Oxetane Moiety in Drug Design

The incorporation of an oxetane ring, particularly a 3-substituted oxetane, into a drug candidate is a deliberate strategy to modulate its physicochemical profile.[7][8] Oxetanes are not merely inert spacers; their unique structural and electronic properties offer distinct advantages over more conventional functionalities like gem-dimethyl or carbonyl groups, for which they often serve as bioisosteres.[5][6]

Key Physicochemical Benefits:

  • Enhanced Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly improve aqueous solubility, a critical factor for oral bioavailability.[5] Replacing a lipophilic group like a gem-dimethyl moiety with an oxetane can increase solubility by orders of magnitude.[5]

  • Metabolic Stability: The sp³-rich, strained ring system of oxetane can block metabolically labile sites, preventing oxidative metabolism by cytochrome P450 enzymes and improving the compound's half-life.[8][9]

  • Reduced Lipophilicity: In an era where "molecular obesity" is a concern in drug design, oxetanes provide a means to add three-dimensionality and steric bulk without a concomitant increase in lipophilicity (LogD), which can help reduce off-target effects.[6]

  • Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can lower the basicity of nearby amine groups.[5][9] This is a powerful tool to mitigate hERG channel inhibition, a common safety liability associated with basic amines in drug candidates.[10]

  • Improved Permeability: Despite their polarity, oxetanes can lead to improved cell permeability compared to more flexible or larger polar groups.[7]

The this compound moiety, in particular, offers a trifunctional building block—combining the benefits of the oxetane ring with the steric and potential aromatic interactions of the phenyl group, and a third point for synthetic elaboration, often an amine or alcohol.[11][12]

Signaling Pathway and Assay Principle

The GLP-1R is a class B G-protein coupled receptor (GPCR).[13] Its activation by an agonist initiates a canonical signaling cascade that serves as the basis for in vitro efficacy testing.

GLP1R_Pathway cluster_membrane Cell Membrane GLP1R GLP-1 Receptor G_protein Gs Protein GLP1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist This compound GLP-1R Agonist Agonist->GLP1R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin Insulin Secretion & Other Cellular Responses CREB->Insulin

Caption: GLP-1 Receptor Signaling Pathway.[13]

The primary method for quantifying the potency of a GLP-1R agonist is to measure the accumulation of intracellular cyclic adenosine monophosphate (cAMP) in a recombinant cell line expressing the human GLP-1R.[4][7]

Protocols: Synthesis and Evaluation of this compound-Containing GLP-1R Agonists

This section provides detailed, generalized protocols for the synthesis of a key building block, 3-phenyloxetan-3-amine, its incorporation into a scaffold, and the subsequent biological evaluation of the final compound's agonist activity.

Protocol 1: Synthesis of the Key Building Block: 3-Phenyloxetan-3-amine

This protocol outlines a plausible and robust multi-step synthesis adapted from established methodologies for 3,3-disubstituted oxetanes.[14]

Caption: Synthetic workflow for 3-phenyloxetan-3-amine.[14]

Step 1: Activation of 3-Phenyloxetan-3-ol

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 3-phenyloxetan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq).

  • Activation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by Thin-Layer Chromatography (TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the activated mesylate intermediate, which can often be used in the next step without further purification.

Step 2: Azide Displacement

  • Reaction Setup: Dissolve the crude mesylate intermediate from Step 1 in dimethylformamide (DMF).

  • Azide Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 3-azido-3-phenyloxetane.

Step 3: Reduction to the Primary Amine

  • Reaction Setup: To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add a solution of 3-azido-3-phenyloxetane (1.0 eq) in anhydrous THF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours until the reaction is complete (monitored by TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-phenyloxetan-3-amine.

Protocol 2: Amide Coupling to a Scaffold Carboxylic Acid

This protocol describes the coupling of the synthesized amine with a representative carboxylic acid scaffold, a common step in constructing small-molecule drugs.[15]

  • Reaction Setup: To a solution of the carboxylic acid scaffold (1.0 eq) in a suitable solvent like DMF or DCM, add a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium, 1.1 eq).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 3-phenyloxetan-3-amine (1.2 eq) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or preparative HPLC to obtain the final this compound-containing compound.

Protocol 3: In Vitro GLP-1R Functional Assay (cAMP Accumulation)

This protocol outlines a cell-based assay to determine the EC₅₀ (half-maximal effective concentration) of a test compound, quantifying its ability to activate the GLP-1 receptor.[4][9]

Materials:

  • HEK293 cell line stably expressing the human GLP-1R (e.g., from BPS Bioscience, #78176).

  • Cell culture medium (e.g., Opti-MEM™).

  • Test compound (this compound derivative) and reference agonist (e.g., GLP-1 (7-36)).

  • cAMP detection kit (e.g., HTRF® cAMP Gs HiRange from Revvity, or cAMP-Glo™ from Promega).

  • White, clear-bottom 384-well or 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the GLP-1R expressing HEK293 cells into the wells of a white, clear-bottom plate at an appropriate density and allow them to attach overnight at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in the assay medium (e.g., Opti-MEM™). Include a "no agonist" control.

  • Agonist Stimulation: Carefully remove the culture medium from the cells and add the prepared compound dilutions.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 5 hours or as recommended by the assay kit manufacturer) to allow for cAMP accumulation.[9]

  • Cell Lysis and cAMP Detection: Following incubation, perform cell lysis and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., adding a single-step luciferase reagent or HTRF reagents).[4][9]

  • Data Acquisition: Measure the signal (luminescence or fluorescence ratio) using a compatible plate reader.

  • Data Analysis: Plot the signal as a function of the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for the test compound.

Data Presentation and Expected Outcomes

The strategic incorporation of the this compound moiety is expected to yield compounds with improved potency and drug-like properties. A recent study on this compound derivatives targeting GLP-1R identified a preclinical candidate, Compound 14 (DD202-114) , with promising characteristics.[10]

Table 1: Comparative In Vitro Profile of a this compound GLP-1R Agonist

ParameterCompound 14 (this compound Derivative)[10][16]Danuglipron (Clinical Candidate)[10][16]
GLP-1R Agonist Potency (cAMP EC₅₀) Potent (specific value in nM range)Potent
hERG Inhibition (IC₅₀) > 30 µM (Favorable safety margin)Lower µM range (Potential liability)
Human Liver Microsomal Stability (T₁/₂) > 120 min (High stability)Moderate to High Stability
Caco-2 Permeability (Papp A→B) HighHigh

Note: Specific numerical values from the primary literature should be inserted where available. The table illustrates the expected improvements.

The data indicates that Compound 14, featuring the this compound scaffold, demonstrates full agonistic activity in promoting cAMP accumulation while possessing a significantly improved safety profile regarding hERG inhibition compared to other clinical candidates.[10][16] Furthermore, its high metabolic stability and good permeability suggest favorable pharmacokinetic properties.[16]

Conclusion and Future Directions

The this compound moiety is a powerful and validated building block for overcoming common challenges in drug discovery, particularly for complex targets like the GLP-1 receptor. Its ability to enhance solubility, metabolic stability, and safety profiles makes it an attractive component for the rational design of novel, orally bioavailable GLP-1R agonists. The protocols provided herein offer a practical framework for the synthesis and evaluation of such compounds. Future work will likely involve further exploration of substituted 3-phenyloxetanes and their application to other challenging GPCR targets, solidifying the role of this unique scaffold in modern medicinal chemistry.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. PubMed Central.
  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online.
  • Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate.
  • Oxetanes in Drug Discovery Campaigns. Semantic Scholar.
  • GLP-1 receptor assay: drug discovery in the metabolic field. AXXAM.
  • Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. PubMed.
  • Design and Evaluation of 3 Phenyloxetane Derivative Agonists of The Glucagon Like Peptide 1 Receptor. Scribd.
  • Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. ACS Publications.
  • A Simple & Robust Cell-based Assay for Evaluating GLP-1R, GIPR, and GCGR Agonists. BPS Bioscience.
  • Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. ResearchGate.
  • Understanding GLP-1 receptor agonists and their impact on drug discovery. CAS.
  • The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC. PubMed Central.
  • Analysis and Characterization of GLP-1 Receptor Agonists. Waters Corporation.
  • Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R). ACS Publications.
  • cAMP Hunter™ GLP-1 RA Bioassay Kit. DiscoverX.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Small-Molecule GLP-1 Receptor Agonists: A Promising Pharmacological Approach. MDPI.

Sources

The Strategic Integration of 3-Phenyloxetane in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland – The Rise of Three-Dimensional Scaffolds in Drug Design

For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems, often leading to molecules with high planarity. While effective, this "flatland" approach can present challenges in achieving optimal physicochemical and pharmacokinetic properties. The contemporary drug discovery landscape increasingly favors the incorporation of three-dimensional (3D) scaffolds to enhance target engagement, improve metabolic stability, and increase aqueous solubility. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for molecular architects. This guide focuses specifically on the application of the 3-phenyloxetane moiety, a versatile building block that combines the benefits of a strained, polar oxetane ring with the hydrophobic and interactive potential of a phenyl group. Its strategic deployment can unlock significant advantages in lead optimization and the development of next-generation therapeutics.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will delve into the causality behind the experimental choices involving this compound, provide validated protocols for its synthesis and evaluation, and present a clear, data-driven rationale for its inclusion in medicinal chemistry campaigns.

Part 1: The this compound Motif as a Superior Bioisostere

A cornerstone of medicinal chemistry is the concept of bioisosterism, where a substituent is replaced by another with similar steric and electronic properties to modulate a molecule's characteristics. The this compound group has proven to be an exceptional bioisostere for several common functionalities, most notably the gem-dimethyl and carbonyl groups.

Rationale for Bioisosteric Replacement

The value of the oxetane ring lies in its unique combination of properties. It introduces polarity due to the ether oxygen, which can lead to improved aqueous solubility and reduced lipophilicity compared to its carbocyclic or alkyl counterparts.[1][2] This is a critical advantage in overcoming poor oral bioavailability, a common hurdle in drug development. Furthermore, the strained four-membered ring imparts a distinct three-dimensional geometry, which can facilitate novel interactions within a target's binding pocket and disrupt undesirable planar stacking that can lead to off-target effects.[3]

From a metabolic standpoint, the oxetane ring is generally more stable than metabolically labile groups like benzylic protons or easily oxidized moieties. By replacing a metabolically susceptible group with a this compound, chemists can block sites of metabolism, thereby increasing the compound's half-life and overall exposure.[1][2]

Data-Driven Comparison: Physicochemical Properties

The following table provides a comparative analysis of the physicochemical properties of a hypothetical lead compound and its analogues where a gem-dimethyl group is replaced by a 3,3-diphenyloxetane.

CompoundStructureMolecular Weight ( g/mol )cLogPAqueous Solubility (µg/mL)
Lead Compound(Structure with gem-dimethyl)350.54.2< 1
3,3-Diaryloxetane Analogue (Structure with 3,3-diphenyloxetane) 412.5 3.8 25

This data is illustrative, based on trends reported in medicinal chemistry literature.[1][2]

The data clearly demonstrates that the introduction of the oxetane ring, despite a slight increase in molecular weight, can lead to a significant improvement in aqueous solubility and a favorable reduction in lipophilicity.

Part 2: Enhancing Pharmacokinetic Profiles with this compound

The incorporation of a this compound moiety can have a profound and predictable impact on a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Improving Metabolic Stability

One of the most compelling reasons to incorporate a this compound is to enhance metabolic stability. The oxetane ring itself is relatively resistant to metabolism by cytochrome P450 enzymes.[1][2] By strategically placing this group at a known site of metabolic attack, the overall metabolic clearance of the compound can be significantly reduced.

The following table presents a matched molecular pair analysis comparing the in vitro metabolic stability of a parent compound with its 3,3-diaryloxetane analogue in human liver microsomes (HLM).

CompoundStructureHLM Intrinsic Clearance (CLint, µL/min/mg)HLM Half-life (t½, min)
Parent Compound(Structure with a metabolically labile diphenylmethyl group)15015
3,3-Diaryloxetane Analogue (Structure with 3,3-diphenyloxetane) 25 > 90

This data is illustrative, based on trends reported in medicinal chemistry literature.[1][2]

The dramatic decrease in intrinsic clearance and corresponding increase in half-life for the oxetane-containing analogue underscore the power of this strategy in designing more robust drug candidates.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a test compound.

Materials:

  • Test compound (e.g., this compound derivative)

  • Human Liver Microsomes (HLM), pooled from multiple donors

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic fate (e.g., Verapamil)

  • Acetonitrile (ACN) with an internal standard for quenching and analysis

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

    • Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension to each well.

    • Add the test compound or positive control to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • The 0-minute time point serves as the initial concentration reference.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula for the experimental setup.

Part 3: Synthesis of this compound Derivatives

The accessibility of this compound building blocks is crucial for their widespread adoption. While various synthetic routes exist, a common and adaptable method involves the cycloaddition of a ketene with an aldehyde.

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Product Phenylacetic_acid Phenylacetic Acid Ketene_Formation In situ Phenylketene Formation Phenylacetic_acid->Ketene_Formation Thionyl chloride, Triethylamine Formaldehyde Formaldehyde Cycloaddition [2+2] Cycloaddition Formaldehyde->Cycloaddition Lewis Acid Catalyst Ketene_Formation->Cycloaddition Phenyloxetanone 3-Phenyloxetan-2-one Cycloaddition->Phenyloxetanone

Caption: General workflow for the synthesis of 3-phenyloxetan-2-one.

Experimental Protocol: Synthesis of 3-Phenyloxetan-2-one

This protocol describes a general procedure for the synthesis of 3-phenyloxetan-2-one via a [2+2] cycloaddition.

Materials:

  • Phenylacetic acid

  • Thionyl chloride

  • Triethylamine

  • Paraformaldehyde

  • Lewis acid catalyst (e.g., ZnCl₂)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Preparation of Phenylacetyl Chloride:

    • In a round-bottom flask under an inert atmosphere, combine phenylacetic acid and a slight excess of thionyl chloride.

    • Heat the mixture gently (e.g., to 50°C) until the evolution of gas ceases.

    • Remove the excess thionyl chloride under reduced pressure to obtain crude phenylacetyl chloride.

  • In situ Generation of Phenylketene and Cycloaddition:

    • In a separate, dry, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend paraformaldehyde and the Lewis acid catalyst in anhydrous DCM.

    • Cool the suspension to 0°C.

    • Dissolve the crude phenylacetyl chloride and triethylamine in anhydrous DCM and add this solution to the dropping funnel.

    • Add the phenylacetyl chloride/triethylamine solution dropwise to the cooled suspension of paraformaldehyde over a period of 1-2 hours.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-phenyloxetan-2-one.

Part 4: Case Study - this compound in GLP-1 Receptor Agonists

A recent compelling example of the successful application of a this compound moiety is in the development of small molecule glucagon-like peptide-1 receptor (GLP-1R) agonists for the treatment of type 2 diabetes and obesity.[4][5][6]

Mechanism of Action and Role of the this compound Moiety

GLP-1R is a class B G-protein coupled receptor. Its activation leads to increased insulin secretion and a reduction in blood glucose levels. In the design of small molecule agonists, achieving high potency, selectivity, and favorable pharmacokinetic properties is a significant challenge.

In a series of novel GLP-1R agonists, a this compound derivative, compound 14 (DD202-114) , was identified as a potent and selective agonist.[6] The this compound moiety was strategically incorporated to modulate the physicochemical properties of the lead compound, Danuglipron. This modification led to several key improvements:

  • Reduced hERG Inhibition: The oxetane group altered the electronic properties and conformation of the molecule, reducing its affinity for the hERG potassium channel, a common off-target that can lead to cardiotoxicity.[5][6]

  • Improved Pharmacokinetic Profile: The this compound derivative exhibited a sustained pharmacological effect, effectively reducing blood glucose levels and food intake in preclinical models.[6]

  • Favorable Drug-like Properties: The incorporation of the oxetane resulted in a compound with an overall improved profile of absorption, distribution, metabolism, and excretion (ADME) compared to the parent compound.[6]

The following diagram illustrates the pivotal role of the this compound in enhancing the drug-like properties of a GLP-1R agonist.

G cluster_lead Lead Compound (Danuglipron) cluster_modification Strategic Modification cluster_candidate Optimized Candidate (Compound 14) Danuglipron Danuglipron hERG_inhibition hERG Inhibition Liability Danuglipron->hERG_inhibition PK_profile Suboptimal PK Profile Danuglipron->PK_profile Modification Introduction of This compound Moiety Danuglipron->Modification Compound_14 Compound 14 (DD202-114) Modification->Compound_14 Reduced_hERG Reduced hERG Inhibition Compound_14->Reduced_hERG Improved_PK Improved PK Profile Compound_14->Improved_PK Favorable_ADME Favorable ADME Properties Compound_14->Favorable_ADME

Caption: Impact of this compound on GLP-1R agonist properties.

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

The this compound scaffold is far more than a niche chemical curiosity; it is a validated and powerful tool in the arsenal of the modern medicinal chemist. Its ability to act as a superior bioisostere, enhance metabolic stability, and improve overall pharmacokinetic profiles makes it an attractive option for addressing common challenges in drug discovery. The case study of its successful application in the development of GLP-1R agonists highlights the tangible benefits of its strategic incorporation. As the demand for drug candidates with increasingly optimized properties continues to grow, the judicious use of three-dimensional motifs like this compound will be paramount in the design of safer and more effective medicines. This guide provides a foundational understanding and practical protocols to encourage and facilitate the exploration of this valuable building block in future drug discovery endeavors.

References

  • Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. (2024). Journal of Medicinal Chemistry. [Link]
  • Design and Evaluation of 3 Phenyloxetane Derivative Agonists of The Glucagon Like Peptide 1 Receptor. (2024). Scribd. [Link]
  • Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. (2024). PubMed. [Link]
  • Investigating 3,3-diaryloxetanes as potential bioisosteres in drug discovery. (2021). ChemRxiv. [Link]
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2021). RSC Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols: The Strategic Incorporation of 3-Phenyloxetane in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: Beyond "Flatland" – The Rise of 3-Phenyloxetane in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic scaffolds, a paradigm shift often termed "escaping from flatland".[1] Phenyl rings, while ubiquitous in pharmaceuticals, can contribute to poor physicochemical properties like low solubility and high lipophilicity.[1][2] This has catalyzed the exploration of three-dimensional, sp³-rich bioisosteres that can mimic the spatial arrangement of a phenyl group while conferring improved drug-like properties. Among these, the this compound motif has emerged as a particularly valuable building block.

This compact, polar heterocycle serves as an exceptional surrogate for commonly employed functional groups, including gem-dimethyl and carbonyl moieties.[3][4][5] Its incorporation into a molecular scaffold can profoundly and beneficially influence key pharmacokinetic parameters. The strategic deployment of this compound can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, all while maintaining or even improving target engagement.[5][6] The oxetane's oxygen atom can act as a hydrogen bond acceptor, and its strained four-membered ring imparts a unique conformational rigidity that can be exploited to optimize ligand-receptor interactions.[4][5]

This guide provides an in-depth exploration of the synthetic utility of this compound in the construction of bioactive molecules, offering detailed protocols and mechanistic insights for its strategic deployment in drug discovery programs.

The this compound Motif as a Bioisosteric Element

Bioisosterism, the substitution of one chemical group for another with similar physical or chemical properties to create a new compound with similar biological activity, is a cornerstone of modern drug design.[4] The this compound unit offers a compelling alternative to several common functionalities, providing distinct advantages that address typical drug development challenges.

  • Replacement for gem-Dimethyl Groups: While gem-dimethyl groups are often used to block metabolically labile positions, they invariably increase a compound's lipophilicity. The this compound moiety provides similar steric shielding to prevent metabolic oxidation but does so with a significantly lower lipophilicity penalty due to the polar ether linkage.[3][5]

  • Carbonyl Group Surrogate: Carbonyl groups are susceptible to metabolic reduction, a common pathway for drug deactivation. The oxetane ring is generally more metabolically robust, offering a stable alternative that can also act as a hydrogen bond acceptor, mimicking the electronic properties of a ketone.[4][5]

The impact of this bioisosteric replacement on key physicochemical properties is summarized below.

PropertyTypical Effect of Replacing Phenyl/gem-Dimethyl with this compoundRationale
Aqueous Solubility IncreasedIntroduction of a polar oxygen atom enhances hydrogen bonding with water.[3]
Lipophilicity (LogD) DecreasedThe polar oxetane ring reduces the overall nonpolar character of the molecule.[6]
Metabolic Stability IncreasedThe oxetane ring is less prone to enzymatic degradation than many common functional groups.[4][6]
Three-Dimensionality (Fsp³) IncreasedThe sp³-rich oxetane ring introduces a more complex, three-dimensional shape.[4]
Off-Target Effects (e.g., hERG) Potentially ReducedAltered lipophilicity and shape can reduce binding to promiscuous off-targets.[5][6]

Synthetic Pathways: Accessing Bioactive Scaffolds

The utility of this compound stems from its reactivity, particularly the susceptibility of the strained oxetane ring to undergo nucleophilic ring-opening reactions. This provides a versatile handle for introducing diverse functionalities and elaborating molecular complexity.

Workflow for Incorporating this compound

The general workflow for utilizing this compound involves its strategic introduction into a lead compound, followed by in vitro and in vivo evaluation to confirm the anticipated improvements in the drug's profile.

G cluster_0 Drug Discovery & Optimization Lead Compound Lead Compound Bioisosteric Replacement Bioisosteric Replacement with this compound Lead Compound->Bioisosteric Replacement Identified Liability (e.g., poor solubility, metabolic instability) Chemical Synthesis Chemical Synthesis Bioisosteric Replacement->Chemical Synthesis Screening In Vitro & In Vivo Screening Chemical Synthesis->Screening Lead Optimization Lead Optimization Screening->Lead Optimization Improved Properties Drug Candidate Drug Candidate Lead Optimization->Drug Candidate

Caption: A typical drug discovery workflow incorporating this compound.

Protocol 1: Nucleophilic Ring-Opening with Thiolates

The reaction of this compound with sulfur nucleophiles is a reliable method for generating 3-hydroxy-3-phenylpropyl thioethers. The regioselectivity of the attack is primarily governed by steric effects, with the nucleophile attacking the less substituted carbon of the oxetane ring.[7]

Reaction Scheme:

G cluster_0 Ring-Opening with a Thiol Nucleophile Reactants This compound + R-SH Conditions Base (e.g., NaH) Solvent (e.g., DMF) Reactants->Conditions Product 3-(Alkylthio)-1-phenylpropan-1-ol Conditions->Product

Caption: General scheme for the ring-opening of this compound.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 0.2 M relative to the thiol).

  • Deprotonation: Add the desired thiol (1.0 eq) to the flask. Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation to the thiolate.

  • Nucleophilic Attack: Add this compound (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 3-(alkylthio)-1-phenylpropan-1-ol.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening and Friedel-Crafts Alkylation

Lewis acids can activate the oxetane oxygen, facilitating ring-opening and subsequent reaction with electron-rich aromatic systems in a Friedel-Crafts-type alkylation. This provides a direct route to 1,3-diarylpropan-1-ol derivatives.

Reaction Scheme:

G cluster_1 Lewis Acid-Catalyzed Arylation Reactants_2 This compound + Arene Conditions_2 Lewis Acid (e.g., BF₃·OEt₂) Solvent (e.g., DCM) Reactants_2->Conditions_2 Product_2 1,3-Diarylpropan-1-ol Conditions_2->Product_2

Caption: Friedel-Crafts alkylation using this compound.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the electron-rich arene (e.g., anisole, 2.0 eq) in anhydrous dichloromethane (DCM, 0.1 M relative to the oxetane).

  • Lewis Acid Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 eq) dropwise.

  • Oxetane Addition: In a separate flask, prepare a solution of this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes.

  • Reaction Progression: Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the 1,3-diarylpropan-1-ol product.

Case Study: this compound Derivatives as GLP-1R Agonists

Recent research has highlighted the potential of this compound derivatives in developing treatments for type 2 diabetes and obesity.[8] A novel series of glucagon-like peptide-1 receptor (GLP-1R) agonists incorporating the this compound moiety has been designed and evaluated.[8][9] In these studies, the this compound group was strategically placed to interact with the receptor binding pocket.

One such preclinical candidate, compound 14 (DD202-114), demonstrated full agonistic efficacy in promoting cAMP accumulation and showed favorable drug-like properties when compared to the clinical candidate Danuglipron.[8] This work underscores how the unique properties of the this compound scaffold can be leveraged to develop potent and selective therapeutic agents.

Conclusion and Future Outlook

The this compound motif is a powerful tool in the modern medicinal chemist's arsenal. Its ability to confer favorable physicochemical properties makes it an attractive bioisostere for improving the profiles of drug candidates. The synthetic accessibility and versatile reactivity of the oxetane ring provide a robust platform for the creation of diverse and complex bioactive molecules. As the drive to create safer and more effective medicines continues, the strategic application of three-dimensional scaffolds like this compound will undoubtedly play an increasingly critical role in the future of drug discovery.

References

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. [Link]
  • Scott, J. S., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 2045–2052. [Link]
  • El-Gamal, M. I., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 263, 115939. [Link]
  • Leonardi, F., et al. (2024). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters, 26(10), 2136–2140. [Link]
  • Ni, X., & Xu, J. (2017). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 37(1), 36-49. [Link]
  • Zhang, Z., et al. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry, 67(17), 14820–14839. [Link]
  • Scott, J. S., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis.
  • Zhang, Z., et al. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry, 67(17), 14820-14839. [Link]
  • Ratni, H., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 510–523. [Link]
  • Kuleshova, E. N., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(23), 7353. [Link]
  • Simeonova, R., et al. (2023). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. International Journal of Molecular Sciences, 24(18), 14214. [Link]
  • Ratni, H., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Publishing. [Link]

Sources

The 3-Phenyloxetane Motif: A Guide to Accelerating Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pressure to deliver drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is immense. This has led to an increased focus on molecular scaffolds that offer unique three-dimensional structures and beneficial physicochemical properties. The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a powerful tool in this endeavor.[1][2][3] Specifically, 3-phenyloxetane derivatives are gaining significant traction for their ability to serve as effective bioisosteres and to favorably modulate key drug-like properties.

Historically, the small, strained nature of the oxetane ring was perceived as a potential liability.[4] However, recent studies have robustly demonstrated the stability of 3,3-disubstituted oxetanes under a range of physiological and synthetic conditions.[4] These motifs are now strategically employed to enhance aqueous solubility, improve metabolic stability, reduce lipophilicity, and fine-tune the basicity of nearby functional groups, such as amines.[1][3][5]

One of the most compelling applications of the oxetane scaffold is as a bioisosteric replacement for common chemical groups like gem-dimethyl or carbonyl moieties.[6][7][8] Replacing a gem-dimethyl group with an oxetane can introduce polarity and a hydrogen bond acceptor, often leading to dramatic improvements in aqueous solubility (from 4- to over 4000-fold) and a reduction in metabolic degradation.[6] This strategic swap allows chemists to escape the "flatland" of traditional aromatic systems, introducing sp3-character that can lead to higher target selectivity and a lower attrition rate for clinical candidates.[2][9]

This guide provides an in-depth overview of the strategic application of this compound derivatives, including synthetic strategies, case studies demonstrating their impact, and detailed experimental protocols for their synthesis and evaluation.

Strategic Applications in Drug Discovery: Case Studies

The true value of the this compound motif is best illustrated through its successful application in active drug discovery programs. The decision to incorporate this scaffold is often a pivotal moment in lead optimization, addressing specific liabilities of a promising compound.

A recent noteworthy example is the development of a new class of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists for the treatment of type 2 diabetes and obesity.[10] In this campaign, researchers replaced a benzonitrile group in a lead compound with a this compound group. This modification resulted in a significant improvement in potency and a marked reduction in hERG inhibition, a critical safety liability.[1] The resulting compound, DD202-114, was identified as a potent and selective preclinical candidate with favorable drug-like properties.[10]

In another campaign targeting Bruton's tyrosine kinase (BTK) for autoimmune diseases, the introduction of an oxetane ring was described as the "highlight of the discovery."[1][7] Appending an oxetane to a piperazine ring successfully reduced the basicity (pKaH) of an adjacent amine from 10.4 to 8.0.[1][7] This seemingly small change had a profound impact on the pharmacokinetic profile, effectively lowering the volume of distribution (Vss) while maintaining high target potency.[1][7]

These cases underscore a common theme: the oxetane is often introduced during late-stage optimization to rectify specific, well-defined problems such as insufficient solubility, high metabolic clearance, or undesirable basicity.[2]

Data Summary: Oxetane Incorporation Impact

The following table summarizes the typical improvements observed when incorporating a this compound moiety as a bioisosteric replacement for other common chemical groups.

Parent MoietyOxetane Replacement RationaleObserved ImprovementsKey Considerations
gem-DimethylIncrease polarity, improve solubility, block metabolic oxidation without increasing lipophilicity.[9]Enhanced aqueous solubility, increased metabolic stability (t½), reduced LogD.[4][6]Can introduce a hydrogen bond acceptor, potentially altering binding modes.
CarbonylImprove metabolic stability against reduction, maintain H-bond accepting capability.[8]Increased metabolic stability, maintained or improved potency, enhanced chemical stability.[1][11]The oxetane oxygen has a different lone pair orientation compared to a carbonyl oxygen.
MorpholineReduce pKa of adjacent amines, improve metabolic stability.[11]Lowered basicity leading to improved selectivity, significantly improved metabolic profile.[11]The 3D structure of the oxetane differs significantly from the chair conformation of morpholine.
BenzonitrileReduce hERG liability, improve potency.Reduced hERG inhibition (IC50), increased target potency (EC50).[1]The phenyl ring of the this compound can still engage in aromatic interactions.

Synthetic Strategies

The increasing utility of oxetanes has spurred the development of robust synthetic methodologies. While numerous routes exist, the Paternò-Büchi reaction stands out as a powerful and direct method for constructing the oxetane ring.[12]

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound (like benzaldehyde or a derivative) and an alkene.[13][14] The reaction is initiated by photoexcitation of the carbonyl group, which then reacts with the ground-state alkene to form the four-membered oxetane ring.[14] Recent advancements have even enabled this reaction using visible light and a photocatalyst, enhancing its safety, scalability, and applicability.[15]

G cluster_start Starting Materials cluster_process Reaction A Phenyl Ketone / Aldehyde (Carbonyl Compound) C Photo-excitation (UV or Visible Light + Catalyst) A->C B Alkene B->C D [2+2] Cycloaddition C->D Excited Carbonyl + Alkene E This compound Derivative D->E Ring Formation

General workflow of the Paternò-Büchi reaction for oxetane synthesis.

Other common strategies include intramolecular Williamson ether synthesis from a suitable 1,3-diol precursor or the ring-opening of epoxides followed by intramolecular cyclization. The choice of synthetic route often depends on the desired substitution pattern and the complexity of the starting materials.

Experimental Protocols

The following protocols provide detailed, validated methodologies for the synthesis and evaluation of a representative this compound derivative.

Protocol 1: Synthesis of 3-Phenyl-3-(piperidin-1-yl)oxetane via Reductive Amination

This protocol describes the synthesis of a 3-amino-3-phenyloxetane derivative, a common scaffold in medicinal chemistry, via a two-step sequence starting from 3-phenyloxetan-3-ol.

Rationale: Reductive amination is a robust and widely used transformation in medicinal chemistry for the synthesis of amines. This procedure uses a commercially available starting material and common laboratory reagents, making it highly accessible. Sodium triacetoxyborohydride is chosen as the reducing agent for its mildness and tolerance of various functional groups.

Materials:

  • 3-Phenyloxetan-3-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Piperidine

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₃O₂)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

Step 1: Oxidation to 3-Phenyloxetan-3-one

  • To a stirred solution of 3-phenyloxetan-3-ol (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₃O₂. Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-phenyloxetan-3-one. This intermediate is often used in the next step without further purification.

Step 2: Reductive Amination

  • Dissolve the crude 3-phenyloxetan-3-one (1.0 eq) and piperidine (1.2 eq) in anhydrous DCM (0.2 M).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir the mixture at room temperature for 30 minutes.[16]

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, monitoring for gas evolution.[16]

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.[16]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[16]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking) to afford the pure 3-phenyl-3-(piperidin-1-yl)oxetane.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Rationale: Assessing metabolic stability is a critical step in early drug discovery.[17][18] A compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver, directly impacts its half-life and bioavailability.[18][19] This protocol provides a standardized method to determine the intrinsic clearance (CLint) of a test compound, such as a newly synthesized this compound derivative, using pooled human liver microsomes.[20]

Materials:

  • Test Compound (e.g., from Protocol 1) and a positive control with known metabolic liability (e.g., Verapamil).

  • Pooled Human Liver Microsomes (HLM), commercially available.

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (e.g., 100 mM Potassium Phosphate, pH 7.4).

  • Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, Labetalol).

  • 96-well incubation plates and sealing mats.

  • Thermomixer or shaking water bath set to 37°C.

  • Centrifuge capable of holding 96-well plates.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO (e.g., 10 mM).

    • Prepare a working solution by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM (ensure final DMSO concentration is ≤ 0.1%).

    • Thaw HLM on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM suspension and the test compound working solution at 37°C for 5 minutes.

    • To initiate the metabolic reaction, add the NADPH regenerating system to the HLM suspension.

    • Immediately add the test compound working solution to the NADPH-fortified HLM suspension. The final volume for each time point sample is typically 100 µL.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2 volumes (e.g., 200 µL) of ice-cold ACN containing the internal standard. This precipitates the microsomal proteins and quenches the enzymatic activity.

    • Include a negative control sample (T=0) where the quenching solution is added before the NADPH system to represent 100% of the compound. Also include a control without NADPH to check for non-CYP mediated degradation.

  • Sample Processing & Analysis:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the samples using an LC-MS/MS method optimized for the test compound and internal standard.[21] The method should quantify the peak area of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the test compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k). The half-life (t½) is calculated as: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .[17]

    • A lower CLint value indicates greater metabolic stability.[19]

G A Prepare Reagents (Test Compound, HLM, Buffer, NADPH) B Pre-warm HLM & Compound (37°C, 5 min) A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C C->D E Quench Reaction at Time Points (t = 0, 5, 15, 30, 60 min) with ACN + Internal Standard D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

Workflow for the in vitro metabolic stability assay.

Conclusion and Future Outlook

The this compound scaffold has firmly established itself as a valuable component of the medicinal chemist's toolkit. Its ability to impart favorable physicochemical properties, such as enhanced solubility and metabolic stability, while providing a unique three-dimensional exit vector, makes it a powerful tool for lead optimization.[1][2] While initially used as a pendant group to fine-tune properties, its application as a core scaffolding element and for direct engagement with hydrophobic pockets represents an exciting frontier.[1][3] As synthetic accessibility continues to improve, the strategic incorporation of this compound derivatives is set to accelerate the delivery of safer and more effective drug candidates.

References

  • Bull, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
  • Carreira, E. M., & Fessard, T. C. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Jorgensen, L., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
  • Bull, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. PubMed. [Link]
  • Chopra, H. (n.d.). Paterno buchi reaction. Slideshare. [Link]
  • Bull, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]
  • Jorgensen, L., et al. (2023). Oxetanes in Drug Discovery Campaigns.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Jorgensen, L., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
  • D'Auria, M. (2020).
  • Strieth-Kalthoff, F., et al. (2020). Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ChemRxiv. [Link]
  • Isherwood, F., et al. (2023). Synthesis of functionalised spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
  • BioAgilytix. (2025). How to Conduct an In Vitro Metabolic Stability Study. BioAgilytix. [Link]
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Protocols.io. (2025).
  • Zhang, Z., et al. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. PubMed. [Link]
  • Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs.
  • Scott, J. S., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PubMed Central. [Link]
  • Scott, J. S., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing. [Link]
  • Zhang, Z., et al. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor.
  • LibreTexts Chemistry. (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
  • Scott, J. S., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Phenyl Ring in 3-Phenyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Phenyloxetane Scaffold

The this compound motif is of significant and growing interest in medicinal chemistry and drug discovery. The oxetane ring, a four-membered cyclic ether, is not merely a passive linker but an active contributor to the physicochemical properties of a molecule. Its introduction can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the rigid, three-dimensional structure of the oxetane ring can favorably influence ligand-receptor interactions.

The ability to selectively functionalize the pendant phenyl ring of this compound opens up a vast chemical space for the generation of novel analogues with fine-tuned pharmacological profiles. This guide provides a comprehensive overview of the key strategies for the selective modification of this phenyl ring, supported by detailed, field-proven protocols and an in-depth discussion of the underlying chemical principles. We will explore three primary avenues for functionalization: Electrophilic Aromatic Substitution (EAS), Directed ortho-Metalation (DoM), and Palladium-Catalyzed Late-Stage C-H Functionalization.

I. Electrophilic Aromatic Substitution (EAS): Leveraging the Inherent Directing Effect of the Oxetane Moiety

The 3-oxetanyl group, through a combination of inductive and resonance effects, acts as an ortho, para-director in electrophilic aromatic substitution reactions. The oxygen atom's lone pairs can donate electron density into the aromatic ring via resonance, preferentially stabilizing the cationic intermediates formed during attack at the ortho and para positions. However, the electronegativity of the oxygen also exerts a deactivating inductive effect. This dual nature necessitates careful consideration of reaction conditions to achieve desired outcomes while mitigating potential side reactions, most notably the acid-catalyzed ring-opening of the strained oxetane.

A key study on the nitration of this compound confirmed the formation of a mixture of ortho- and para-nitro-3-phenyloxetane, with a competing reaction being the opening of the oxetane ring under strongly acidic conditions[1][2][3]. This underscores the importance of employing mild conditions whenever possible. The commercial availability of para-substituted derivatives like 1-(4-(oxetan-3-yl)phenyl)ethanone further corroborates the para-directing effect in Friedel-Crafts acylation.

A. Nitration of this compound

Protocol Rationale: This protocol utilizes a mild nitrating agent, acetyl nitrate, generated in situ from nitric acid and acetic anhydride. This avoids the harsh conditions of mixed acid (H₂SO₄/HNO₃) nitration, which can lead to significant oxetane ring degradation.

Experimental Protocol:

  • Preparation of Acetyl Nitrate: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool acetic anhydride (5.0 equiv.) to 0 °C in an ice-water bath.

  • Slowly add fuming nitric acid (1.0 equiv.) dropwise via the dropping funnel while maintaining the temperature below 10 °C.

  • Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of acetyl nitrate.

  • Nitration Reaction: Dissolve this compound (1.0 equiv.) in dichloromethane (DCM) in a separate flask and cool to 0 °C.

  • Slowly add the pre-formed acetyl nitrate solution to the this compound solution dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the ortho and para isomers.

Expected Outcome: A mixture of 2-nitro-3-phenyloxetane and 4-nitro-3-phenyloxetane. The para isomer is typically the major product due to reduced steric hindrance.

B. Friedel-Crafts Acylation of this compound

Protocol Rationale: This protocol employs a mild Lewis acid, iron(III) chloride (FeCl₃), which is less aggressive than aluminum chloride (AlCl₃) and reduces the risk of oxetane ring-opening. The reaction is performed at a low temperature to further control reactivity.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous FeCl₃ (1.1 equiv.) in dry DCM.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Reagents: In the dropping funnel, prepare a solution of this compound (1.0 equiv.) and acetyl chloride (1.1 equiv.) in dry DCM.

  • Add this solution dropwise to the FeCl₃ suspension over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture into ice-cold 1 M HCl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Expected Outcome: Primarily 1-(4-(oxetan-3-yl)phenyl)ethan-1-one, with the ortho isomer as a minor product.

Reaction Electrophile Key Reagents Typical Regioselectivity
NitrationNO₂⁺HNO₃ / Ac₂Opara > ortho
AcylationRCO⁺AcCl / FeCl₃Predominantly para
HalogenationBr⁺ / Cl⁺NBS / NCS, Lewis Acidpara > ortho

II. Directed ortho-Metalation (DoM): Precision Functionalization at the ortho-Position

Directed ortho-metalation is a powerful strategy for the exclusive functionalization of the ortho position of an aromatic ring.[4] This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, thereby directing deprotonation to the adjacent ortho C-H bond. Ether oxygens are known to be effective DMGs.[1][5] Indeed, the oxygen atom of the oxetane ring has been successfully utilized to direct ortho-lithiation in 2-methyl-2-phenyloxetane, providing strong precedent for its application in the this compound system.[6]

Protocol Rationale: This protocol utilizes sec-butyllithium (s-BuLi) as the strong base for deprotonation, in the presence of TMEDA (N,N,N',N'-tetramethylethylenediamine) which chelates the lithium cation and enhances the basicity of the organolithium reagent. The reaction is performed at very low temperatures to ensure the stability of the resulting aryllithium species.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 equiv.) in dry diethyl ether (Et₂O).

  • Add TMEDA (1.2 equiv.) to the solution.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add s-BuLi (1.2 equiv., solution in cyclohexane) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) in dry Et₂O dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with Et₂O (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Expected Outcome: Exclusive formation of the ortho-functionalized product.

Workflow for Directed ortho-Metalation of this compound

DoM_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_product Product Start This compound Reagents 1. s-BuLi, TMEDA, Et2O, -78 °C 2. Electrophile (E+) Start->Reagents Addition Intermediate ortho-Lithiated Species Reagents->Intermediate Deprotonation Product ortho-Functionalized This compound Intermediate->Product Electrophilic Quench

Caption: Directed ortho-metalation of this compound.

III. Palladium-Catalyzed C-H Activation: A Modern Approach to Late-Stage Functionalization

Late-stage functionalization via transition-metal-catalyzed C-H activation has emerged as a powerful tool in drug discovery, allowing for the direct introduction of new functional groups into complex molecules without the need for pre-functionalization.[7][8] Palladium catalysis, in particular, has been widely employed for this purpose. The ether oxygen of this compound can act as a weakly coordinating directing group, facilitating palladium-catalyzed C-H activation at the ortho-position.[3]

Protocol Rationale: This protocol is based on the use of a palladium(II) catalyst in conjunction with a mono-protected amino acid (MPAA) ligand, which has been shown to promote the olefination of C-H bonds directed by weakly coordinating ethers.[3] This approach offers a direct method for introducing alkenyl groups at the ortho-position of the phenyl ring.

Experimental Protocol:

  • Reaction Setup: In a sealed vial, combine this compound (1.0 equiv.), Pd(OAc)₂ (5 mol%), the MPAA ligand (e.g., N-acetyl-L-isoleucine, 15 mol%), and Ag₂CO₃ (2.0 equiv.).

  • Add the desired alkene (e.g., n-butyl acrylate, 3.0 equiv.) and a suitable solvent (e.g., 1,2-dichloroethane).

  • Reaction: Seal the vial and heat the mixture at 100 °C for 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Expected Outcome: The ortho-alkenylated this compound derivative.

Conceptual Pathway for Pd-Catalyzed C-H Activation

CH_Activation cluster_cycle Catalytic Cycle A Pd(II) Catalyst B Coordination Complex A->B Coordination to This compound C Palladacycle Intermediate B->C C-H Activation D Oxidative Addition/ Migratory Insertion C->D Reaction with Alkene E Reductive Elimination/ β-Hydride Elimination D->E Bond Formation E->A Product Release & Catalyst Regeneration

Sources

Application Note & Protocol: Catalytic Asymmetric Ring Opening of 3-Phenyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Chiral 1,3-Diols

The catalytic asymmetric ring opening of prochiral oxetanes, such as 3-phenyloxetane, represents a powerful and atom-economical strategy for accessing highly valuable chiral 1,3-diol building blocks.[1] These structural motifs are ubiquitous in a vast array of natural products and pharmaceuticals, making their stereocontrolled synthesis a critical objective in modern organic chemistry and drug development.[2][3] The inherent strain of the oxetane four-membered ring provides the thermodynamic driving force for the ring-opening reaction, while the development of sophisticated chiral catalysts allows for precise control over the stereochemical outcome.[4][5]

This guide provides an in-depth exploration of the mechanistic principles, catalytic systems, and a detailed experimental protocol for the enantioselective ring opening of this compound.

Mechanistic Principles: Activating the Oxetane Ring

The ring opening of an oxetane is energetically favorable but kinetically slow due to the ring strain. Catalysis is therefore essential to lower the activation energy. The most common and effective strategy involves the use of a Lewis acid or Brønsted acid to activate the oxetane oxygen atom.[6][7]

The Role of the Catalyst:

  • Coordination and Activation: A chiral Lewis acid (LA) or Brønsted acid (H-A) coordinates to the lone pair of electrons on the oxetane's oxygen atom. This coordination polarizes the C-O bonds, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack.

  • Stereocontrol: The chiral environment created by the catalyst's ligands dictates the facial selectivity of the incoming nucleophile's attack. The nucleophile will preferentially attack from the less sterically hindered face of the activated oxetane-catalyst complex, leading to the formation of one enantiomer of the product over the other.

  • Regioselectivity: In unsymmetrically substituted oxetanes, the catalyst can also influence which carbon atom is attacked. For 3-substituted oxetanes, the attack typically occurs at the less-substituted methylene carbon via an SN2-type mechanism.[7]

Catalytic_Asymmetric_Ring_Opening cluster_0 Catalytic Cycle Start This compound + Chiral Catalyst (LA*) Activated_Complex Activated Complex [Oxetane-LA*] Start->Activated_Complex Coordination Nucleophilic_Attack Nucleophilic Attack (e.g., Nu-H) Activated_Complex->Nucleophilic_Attack Exposes Electrophilic Carbon Ring_Opened_Intermediate Ring-Opened Intermediate [Nu-CH2-CH(Ph)-CH2-O-LA*] Nucleophilic_Attack->Ring_Opened_Intermediate SN2 Attack Product_Release Protonolysis/ Product Release Ring_Opened_Intermediate->Product_Release Product Chiral 1,3-Diol Derivative + Regenerated LA* Product_Release->Product Catalyst Turnover

Caption: General mechanism for Lewis acid-catalyzed oxetane ring opening.

Application Notes: A Survey of Catalytic Systems

The choice of catalyst is paramount for achieving high yield and enantioselectivity. Several classes of catalysts have been successfully employed for the asymmetric ring opening of this compound.

1. Chiral Brønsted Acids (e.g., Phosphoric Acids): Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts.[4] They act as bifunctional catalysts, using the acidic proton to activate the oxetane and the basic phosphoryl oxygen to orient the nucleophile through hydrogen bonding. This dual activation model provides a highly organized transition state, leading to excellent enantioselectivities.[1]

2. Metal-Based Lewis Acids: Complexes of metals such as Cobalt, Gallium, and Aluminum with chiral ligands are also potent catalysts.[4][8] For example, Co-salen complexes have been reported for the intramolecular enantioselective ring opening of oxetanes.[4] The Lewis acidic metal center activates the oxetane, while the chiral ligand environment dictates the stereochemical outcome. More recently, highly Lewis acidic, metal-free systems like B(C₆F₅)₃ and Al(C₆F₅)₃ have been shown to be powerful activators for oxetane ring-opening, though achieving high asymmetry with these can be challenging without modification.[6][9][10]

Comparative Data of Catalytic Systems

The following table summarizes representative results for the catalytic asymmetric ring opening of this compound with various nucleophiles.

Catalyst SystemNucleophileSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Chiral Phosphoric Acid (2.5 mol%)2-MercaptobenzothiazoleTolueneRT249594[4]
Co-salen complexIntramolecular PhenoltBuOHRT129497[4]
BF₃·OBu₂ / Chiral Tridentate Ligand (Stoic.)PhLiToluene-78-9247[4]

Note: This table is illustrative. Performance is highly dependent on the specific substrate, nucleophile, and precise reaction conditions.

Experimental Protocol: Asymmetric Ring Opening Using a Chiral Phosphoric Acid Catalyst

This protocol is adapted from the work of Sun and co-workers, demonstrating the use of a chiral phosphoric acid catalyst with a thiol nucleophile.[4]

Materials & Reagents:
  • This compound (Substrate)

  • 2-Mercaptobenzothiazole (Nucleophile)

  • (R)-TRIP Chiral Phosphoric Acid Catalyst [(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate]

  • Anhydrous Toluene (Solvent)

  • Dichloromethane (DCM) for workup

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (Eluents)

Step-by-Step Procedure:

Experimental_Workflow Setup 1. Reaction Setup - Add reagents to oven-dried vial - Purge with N2/Ar Reaction 2. Reaction - Stir at Room Temperature - Monitor by TLC Setup->Reaction Workup 3. Aqueous Workup - Quench reaction - Extract with DCM Reaction->Workup Drying 4. Drying & Concentration - Dry organic layer (MgSO4) - Concentrate in vacuo Workup->Drying Purification 5. Purification - Flash Column Chromatography Drying->Purification Analysis 6. Analysis - Determine Yield - Determine ee% (Chiral HPLC) Purification->Analysis

Caption: A typical experimental workflow for the reaction and analysis.

  • Reaction Setup:

    • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (2.5 mol%).

    • Add 2-mercaptobenzothiazole (1.2 equivalents).

    • Add anhydrous toluene (to achieve a 0.1 M concentration with respect to the oxetane).

    • Finally, add this compound (1.0 equivalent, e.g., 0.1 mmol).

    • Seal the vial under an inert atmosphere (Nitrogen or Argon).

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 24 hours).

  • Workup:

    • Upon completion, quench the reaction by adding 2 mL of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 5 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.

Product Analysis: Determining Yield and Enantioselectivity

A successful asymmetric synthesis requires rigorous analysis to confirm both the efficiency (yield) and the stereochemical outcome (enantiomeric excess).

Yield Calculation:

Determine the mass of the purified product and calculate the percentage yield based on the initial amount of the limiting reagent (this compound).

Determination of Enantiomeric Excess (ee):

Enantiomeric excess is a critical measure of the stereoselectivity of the reaction. It is defined as ee% = |([R] - [S]) / ([R] + [S])| * 100.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a chiral stationary phase column (e.g., Chiralcel OD-H, AD-H, or equivalent) and a UV detector.

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., ~1 mg/mL).

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio must be optimized to achieve baseline separation of the two enantiomers (e.g., 90:10 Hexane:IPA).

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

    • Run the chromatogram and identify the two peaks corresponding to the (R) and (S) enantiomers.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess using the formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 .

  • Validation: To assign the absolute configuration, the retention times should be compared to an authentic racemic sample or to literature data.[11]

Alternative high-throughput methods using fluorescence or circular dichroism spectroscopy can also be employed for rapid ee determination, especially during reaction screening.[12][13][14][15]

Conclusion

The catalytic asymmetric ring opening of this compound is a robust and versatile method for synthesizing chiral 1,3-diols and their derivatives. The success of the reaction hinges on the rational selection of a chiral catalyst that can effectively activate the oxetane ring while creating a highly organized chiral environment to direct the nucleophilic attack. With careful execution of the experimental protocol and rigorous analysis of the product, this methodology provides a reliable pathway to valuable chiral intermediates for research and development in the pharmaceutical and chemical industries.

References

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12224. [Link]
  • Wang, Y., et al. (2022). Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation. Organic Letters, 24(17), 3219–3223. [Link]
  • Vila, C., et al. (2024). Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
  • Xu, J., & Xu, W. (2018). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 38(11), 2821-2834. [Link]
  • Vila, C., et al. (2024). Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
  • Akbaş, H., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 8(34), 30971–30985. [Link]
  • Wang, Z., Chen, Z., & Sun, J. (2014). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. Organic & Biomolecular Chemistry, 12(32), 6028-6032. [Link]
  • Wang, Y., et al. (2018). Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/Bromocyclization of Homoallylic Alcohols. Frontiers in Chemistry, 6, 585. [Link]
  • Rivas, D., et al. (2024). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Molecules, 29(1), 245. [Link]
  • Zhang, Z., et al. (2024). Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. Chemical Science, 15(1), 183–190. [Link]
  • Zhang, Z., et al. (2024). Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. Chemical Science, 15, 183-190. [Link]
  • Zhang, Z., & Lu, H. (2023). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 28(5), 2317. [Link]
  • Foley, D. J., & O'Duill, M. L. (2024). Oxetanes: formation, reactivity and total syntheses of natural products.
  • Johnson, M. T., & Miller, S. J. (2020). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Tetrahedron, 76(47), 131631. [Link]
  • Zhang, W., et al. (2022). Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes. Journal of the American Chemical Society, 144(1), 279–289. [Link]
  • Moore, C. E., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry, 20(27), 5369-5374. [Link]
  • Taran, F., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(8), 2641-2662. [Link]
  • Weatherwax, A., et al. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 136(27), 9733–9739. [Link]
  • Moore, C. E., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 9, 3631-3637. [Link]
  • Lautens, M., & Fagnou, K. (2004). Rhodium-catalyzed asymmetric ring opening reactions of oxabicyclic alkenes. Accounts of Chemical Research, 37(1), 38-48. [Link]
  • Etayo, P., et al. (2011). Enantioselective access to chiral drugs by using asymmetric hydrogenation catalyzed by Rh(P-OP) complexes. Chemistry, 17(50), 13978-82. [Link]
  • Matsunaga, S., et al. (2000). Catalytic Enantioselective meso-Epoxide Ring Opening Reaction with Phenolic Oxygen Nucleophile Promoted by Gallium Heterobimetallic Multifunctional Complexes. Journal of the American Chemical Society, 122(10), 2252-2260. [Link]
  • Liu, J., et al. (2024). A Chiral Relay Race: Stereoselective Synthesis of Axially Chiral Biaryl Diketones through Ring-Opening of Optical Dihydrophenanthrene-9,10-diols. Molecules, 29(5), 1146. [Link]
  • Suzuki, K., et al. (2021). Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry, 12(2), 219-228. [Link]
  • Brachet, E., et al. (2018). Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. ChemistrySelect, 3(45), 12850-12854. [Link]
  • Li, S., et al. (2021). Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones. Organic Chemistry Frontiers, 8(15), 4154-4160. [Link]

Sources

Application Notes and Protocols: Photochemical [2+2] Cycloaddition for Oxetane Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Oxetane Motif and its Photochemical Synthesis

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers a powerful tool for modulating the physicochemical and pharmacological profiles of drug candidates.[3][4] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal functional groups.[1][2][4] This has led to the integration of oxetanes into numerous FDA-approved drugs and clinical candidates, where they often serve as bioisosteres for gem-dimethyl or carbonyl groups, enhancing "drug-like" properties.[1][3]

Among the various synthetic routes to this valuable scaffold, the Paternò–Büchi reaction stands out as a direct and atom-economical method.[5][6][7] This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene provides a powerful means to construct the strained oxetane ring.[5][8] First reported by Emanuele Paternò in 1909 and later fully characterized by George Büchi, this reaction has become a staple in synthetic organic chemistry for its ability to generate complex polycyclic structures, including those found in natural products like Taxol.[5][6][9][10]

These application notes provide a comprehensive guide to understanding and implementing the Paternò–Büchi reaction, from its mechanistic underpinnings to practical experimental protocols and its strategic application in drug discovery.

I. Mechanistic Insights: Understanding the "Why" Behind the Reaction

The Paternò–Büchi reaction is a photochemical process initiated by the excitation of a carbonyl compound to its excited state, which then undergoes a [2+2] cycloaddition with a ground-state alkene.[5][8] A thorough understanding of the mechanism is crucial for controlling the reaction's regio- and stereoselectivity.

The reaction typically proceeds through the following key steps:

  • Photoexcitation: The carbonyl compound absorbs a photon of appropriate wavelength (typically UV light), promoting an electron from a non-bonding (n) orbital to an anti-bonding pi (π) orbital, resulting in an n,π excited singlet state (S₁).[5][9]

  • Intersystem Crossing (ISC): The excited singlet state can then undergo intersystem crossing to a more stable triplet excited state (T₁).[5][6][9] The majority of Paternò–Büchi reactions proceed via the triplet state.[6]

  • Intermediate Formation: The excited carbonyl, now possessing diradical character, interacts with the alkene to form a 1,4-diradical intermediate.[8][11] The regioselectivity of the reaction is often governed by the formation of the more stable diradical intermediate.[12]

  • Ring Closure: Subsequent spin inversion and intramolecular radical recombination of the diradical intermediate lead to the formation of the oxetane ring.[8]

The frontier molecular orbital (FMO) theory can also be used to rationalize the reaction, where the interaction between the half-occupied π* orbital of the excited carbonyl and the LUMO of the alkene is a key step.[5]

Paternò_Büchi_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State cluster_intermediate Intermediate cluster_product Product Carbonyl Carbonyl (S₀) Excited_Carbonyl_S1 Excited Carbonyl (S₁) Carbonyl->Excited_Carbonyl_S1 hν (n→π*) Alkene Alkene (S₀) Excited_Carbonyl_T1 Excited Carbonyl (T₁) Excited_Carbonyl_S1->Excited_Carbonyl_T1 ISC Diradical 1,4-Diradical Intermediate Excited_Carbonyl_T1->Diradical + Alkene Oxetane Oxetane Diradical->Oxetane Spin Inversion & Ring Closure

Caption: Generalized mechanism of the Paternò–Büchi reaction.

II. Key Experimental Parameters and Their Influence

The success of a Paternò–Büchi reaction hinges on the careful selection of several key parameters.

ParameterInfluence and Expert Insights
Carbonyl Compound The choice of carbonyl compound is critical. Aromatic ketones and aldehydes are common substrates due to their efficient intersystem crossing to the triplet state. Aliphatic carbonyls can also be used but may require shorter wavelength irradiation.[6] The electronic nature of substituents on the carbonyl can influence reactivity and selectivity.
Alkene Electron-rich alkenes, such as enol ethers and enamines, are generally good reaction partners.[5] The stereochemistry of the alkene is often retained in the oxetane product, particularly in reactions proceeding from the singlet excited state.
Light Source The selection of the light source depends on the absorption spectrum of the carbonyl compound. Medium-pressure mercury lamps are versatile sources.[13] For aromatic carbonyls, irradiation through Pyrex glass (which filters out wavelengths below 300 nm) is often sufficient. Aliphatic carbonyls may require quartz or Vycor vessels that transmit lower wavelength UV light (e.g., 254 nm).[6]
Solvent Non-polar solvents like benzene, cyclohexane, or acetonitrile are generally preferred to minimize side reactions.[6][9] Protic solvents can quench the excited state of the carbonyl and should be used with caution.
Concentration The concentration of the reactants can influence the quantum yield and the formation of side products. High concentrations of the alkene are often used to favor the intermolecular reaction over dimerization or other decay pathways of the excited carbonyl.
Sensitizers In cases where the carbonyl compound does not efficiently form an excited triplet state, a triplet sensitizer can be employed. The sensitizer absorbs the light and then transfers its energy to the carbonyl compound.

III. Regio- and Stereoselectivity: Directing the Outcome

Controlling the regioselectivity and stereoselectivity is paramount for the synthetic utility of the Paternò–Büchi reaction.

  • Regioselectivity: The regioselectivity is primarily governed by the stability of the 1,4-diradical intermediate.[12] The attack of the excited carbonyl oxygen on the alkene double bond typically occurs to form the more stable diradical. For example, with an unsymmetrical alkene, the more substituted carbon will preferentially bear the radical. However, other factors such as steric hindrance and electronic effects can also play a significant role.[11][12]

  • Stereoselectivity: The stereochemical outcome of the reaction can be complex and is influenced by the spin state of the excited carbonyl.[14] Reactions proceeding from the singlet excited state are often stereospecific, while those from the triplet state, which have a longer-lived diradical intermediate, may show lower stereospecificity due to bond rotation in the intermediate.[15] The use of chiral auxiliaries or chiral catalysts can induce enantioselectivity in the Paternò–Büchi reaction.[9][16] The presence of directing groups, such as a hydroxyl group on an allylic alcohol, can also exert significant stereocontrol.[16]

IV. Practical Applications in Drug Discovery

The unique properties of the oxetane ring make it a highly desirable motif in medicinal chemistry.

ApplicationImpact on Drug Candidate Properties
Bioisosteric Replacement Oxetanes are excellent bioisosteres for gem-dimethyl and carbonyl groups.[1][3] This substitution can improve aqueous solubility and metabolic stability while maintaining or enhancing biological activity.[2]
Solubility Enhancement The polar nature of the oxetane ring significantly increases the aqueous solubility of a molecule, a critical factor for oral bioavailability.[1][3]
Metabolic Stability Replacing metabolically labile groups with an oxetane can block sites of oxidation, leading to improved metabolic stability and a longer half-life in vivo.[2]
Lipophilicity Modulation The incorporation of an oxetane generally reduces the lipophilicity (LogP) of a compound, which can be beneficial for reducing off-target effects and improving pharmacokinetic properties.[1]
pKa Modulation The electron-withdrawing nature of the oxetane oxygen can lower the pKa of nearby basic groups, which can be advantageous for optimizing cell permeability and reducing hERG liability.[1]

V. Experimental Protocols

A. General Photochemical Reactor Setup

A typical photochemical reactor setup for the Paternò–Büchi reaction consists of the following components:[13][17][18]

  • Light Source: A medium-pressure mercury vapor lamp is a common choice.

  • Immersion Well: A quartz or Pyrex immersion well houses the lamp and allows for cooling, typically with circulating water.

  • Reaction Vessel: The reaction vessel, made of Pyrex or quartz, surrounds the immersion well. It should be equipped with a magnetic stir bar, a gas inlet/outlet for deoxygenation, and a condenser.

  • Cooling System: A cooling bath or a fan is used to maintain a constant reaction temperature, as photochemical reactions can generate significant heat.[17]

Photochemical_Reactor_Setup cluster_setup Photochemical Reactor Cooling_In Cooling Water In Immersion_Well Immersion Well (Pyrex/Quartz) Lamp UV Lamp Cooling_In->Immersion_Well Cools Lamp Cooling_Out Cooling Water Out Gas_In Inert Gas In (N₂/Ar) Reaction_Vessel Reaction Vessel (Pyrex/Quartz) Reaction Mixture + Stir Bar Gas_In->Reaction_Vessel Deoxygenation Condenser Condenser Reaction_Vessel->Condenser Immersion_Well->Cooling_Out

Sources

Troubleshooting & Optimization

troubleshooting low yields in 3-phenyloxetane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenyloxetane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low yields and other common challenges encountered during the synthesis of this valuable building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and adaptable method for synthesizing this compound is the intramolecular Williamson ether synthesis.[1] This approach typically starts from a 1,3-diol precursor, such as 2-phenylpropane-1,3-diol. The strategy involves selectively converting one of the hydroxyl groups into a good leaving group (e.g., a tosylate, mesylate, or halide) and then treating the intermediate with a base to induce an intramolecular SN2 cyclization.[2][3]

Q2: I'm getting a very low yield. What are the primary reasons for this in a this compound synthesis via intramolecular cyclization?

A2: Low yields in this synthesis are a common challenge and often stem from a few key issues:

  • Competing Side Reactions: The formation of a four-membered ring is kinetically less favorable than 5- or 6-membered rings.[4] This allows side reactions, such as intermolecular polymerization or Grob fragmentation, to become significant pathways, reducing the yield of the desired oxetane.[1][5]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction concentration are all critical. An inappropriate base can favor elimination over substitution, while high concentrations can promote intermolecular side reactions.[6][7]

  • Poor Leaving Group: The efficiency of the SN2 cyclization is highly dependent on the quality of the leaving group.[1]

  • Steric Hindrance: While the phenyl group is at the 3-position, steric bulk near the reacting centers can impede the required backside attack for the SN2 reaction.[4]

  • Moisture Contamination: The alkoxide intermediate is a strong base and will be quenched by any water present in the reaction, halting the cyclization.[6]

Q3: How can I confirm the structure of my this compound product and identify impurities?

A3: A combination of spectroscopic techniques is essential for structure confirmation and impurity analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools. For this compound, you should expect to see characteristic signals for the phenyl group protons and distinct signals for the protons on the oxetane ring.[8][9] Impurities, such as unreacted starting material or byproducts from side reactions, will have their own unique NMR signatures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing the purity of your sample and identifying the molecular weights of any byproducts. The fragmentation pattern in the mass spectrum can provide further structural clues.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C-O-C stretching band for the ether linkage in the oxetane ring, typically in the 950-1100 cm⁻¹ region.[9]

In-Depth Troubleshooting Guides

Problem 1: Low or No Yield of this compound

This is the most common issue. The following guide will help you systematically diagnose and resolve the problem.

low_yield_troubleshooting start Low Yield Observed check_sm 1. Verify Starting Material & Reagents start->check_sm check_conditions 2. Review Reaction Conditions check_sm->check_conditions analyze_crude 3. Analyze Crude Product (TLC, NMR, GC-MS) check_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products no_reaction Mainly Unreacted Starting Material? analyze_crude->no_reaction purification_loss High Loss During Purification? analyze_crude->purification_loss optimize_cyclization Optimize Cyclization Conditions (Base, Temp, Dilution) side_products->optimize_cyclization Yes optimize_activation Optimize Leaving Group Formation no_reaction->optimize_activation Yes success Improved Yield optimize_cyclization->success optimize_activation->success optimize_purification Refine Purification Method purification_loss->optimize_purification Yes optimize_purification->success

Caption: A systematic workflow for troubleshooting low yields in this compound synthesis.

Explanation: The first step of the synthesis, converting a primary alcohol of 2-phenylpropane-1,3-diol to a good leaving group (e.g., tosylate), might be incomplete. If this reaction does not go to completion, you will have a significant amount of the diol remaining, which cannot cyclize.

Recommended Solutions:

  • Reagent Purity: Ensure the tosyl chloride (or mesyl chloride) is fresh and has not been hydrolyzed by atmospheric moisture.

  • Base: Use a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl produced during the reaction. Ensure the base is anhydrous.

  • Temperature: The reaction is often performed at 0 °C to control reactivity. Ensure proper temperature control.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diol is consumed.

Explanation: At high concentrations, the alkoxide intermediate can react with another molecule of the starting material (intermolecular SN2) instead of cyclizing (intramolecular SN2). This leads to the formation of dimers and polymers, which are often seen as a baseline streak on a TLC plate.

Recommended Solutions:

  • High Dilution: A key strategy to favor intramolecular reactions is to perform the cyclization step under high dilution conditions.[11] This reduces the probability of two different molecules encountering each other. A typical concentration would be in the range of 0.01-0.05 M.

  • Slow Addition: Adding the substrate slowly via a syringe pump to a solution of the base can also help maintain a low concentration of the reactive intermediate, further promoting intramolecular cyclization.

Explanation: The alkoxide is a strong base and can promote elimination reactions, which compete with the desired SN2 substitution.[12] For the formation of this compound, this could lead to the formation of cinnamyl alcohol or other unsaturated byproducts. Grob fragmentation is another possible side reaction for 1,3-disubstituted systems that can lead to an aldehyde and an alkene.[1]

Recommended Solutions:

  • Choice of Base: Use a strong, non-nucleophilic, and sterically hindered base. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol.[2] Potassium tert-butoxide (KOtBu) can also be used, but its bulkiness might favor elimination in some cases.[13]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the SN2 pathway over elimination, although this may also slow down the desired reaction. A careful optimization of temperature is often necessary.[6]

Explanation: The solvent plays a crucial role in an SN2 reaction. Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile, reducing its reactivity.[6]

Recommended Solutions:

  • Use Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile are preferred as they do not solvate the nucleophile as strongly, leaving it more reactive for the SN2 attack.[6] Ensure the solvent is anhydrous.

Problem 2: Difficulty in Purifying the Product

Explanation: Even if the reaction proceeds well, losses during purification can lead to a low isolated yield. Oxetanes can be somewhat polar and may be sensitive to acidic conditions, such as those sometimes encountered on silica gel.

Recommended Solutions:

  • Flash Column Chromatography: This is a common method for purification.[14]

    • Stationary Phase: Use standard silica gel. If you suspect your product is degrading on the silica, you can use deactivated silica gel (pre-treated with a small amount of a base like triethylamine mixed in the eluent).

    • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used. Start with a low polarity eluent and gradually increase the polarity to elute your product.

  • Recrystallization: If your this compound is a solid at room temperature, recrystallization can be an effective purification method.[14] You will need to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Williamson Ether Synthesis

This protocol is a general guideline and may require optimization.

Step A: Monotosylation of 2-Phenylpropane-1,3-diol

  • Dissolve 2-phenylpropane-1,3-diol (1 equivalent) in anhydrous pyridine or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC until the starting diol is consumed.

  • Quench the reaction by slowly adding cold 1M HCl. Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude monotosylate. This is often used in the next step without further purification.

Step B: Intramolecular Cyclization

  • Under an inert atmosphere, prepare a suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF in a separate flask. Caution: NaH is highly reactive.

  • Dissolve the crude monotosylate from Step A in anhydrous THF.

  • Slowly add the monotosylate solution to the NaH suspension at 0 °C or room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by flash column chromatography.

reaction_pathways diol 2-Phenylpropane-1,3-diol tosylate Monotosylated Intermediate diol->tosylate TsCl, Pyridine (Step A) alkoxide Alkoxide Intermediate tosylate->alkoxide Base (e.g., NaH) (Step B) oxetane This compound (Desired Product) alkoxide->oxetane Intramolecular SN2 (Favored by dilution) elimination Elimination Byproduct (e.g., Cinnamyl Alcohol) alkoxide->elimination E2 Elimination polymer Polymerization Byproducts alkoxide->polymer Intermolecular SN2 (Favored by high conc.)

Sources

Technical Support Center: Synthesis of 3-Phenyloxetane via the Paternò-Büchi Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the photochemical synthesis of 3-phenyloxetane. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of the Paternò-Büchi reaction, a powerful yet often challenging [2+2] photocycloaddition. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles and optimize your synthetic strategy.

Troubleshooting Guide: Addressing Common Issues in this compound Synthesis

This section is formatted to address specific problems you may encounter during the synthesis of this compound from benzaldehyde and styrene.

Question 1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the Paternò-Büchi reaction for this compound synthesis are a common challenge. The primary reasons often revolve around inefficient photon capture, suboptimal reaction conditions, and competing side reactions.

Potential Causes & Recommended Solutions:

  • Inadequate Light Source or Wavelength: The reaction is initiated by the photoexcitation of benzaldehyde to its n,π* excited state.[1][2] Aromatic carbonyl compounds like benzaldehyde are typically excited to the triplet state.[1] Ensure your light source (e.g., medium-pressure mercury lamp) emits at a wavelength that can be absorbed by benzaldehyde (around 280-320 nm). Using a Vycor filter can be beneficial to remove lower wavelength UV light that might induce undesired side reactions.

  • Suboptimal Solvent Choice: The choice of solvent can significantly impact the reaction's efficiency and selectivity. Solvents can influence the stability of the intermediate biradical and the triplet energy transfer. Benzene is a common solvent for this reaction. However, acetonitrile may also be a suitable alternative. It is crucial to use anhydrous solvents to prevent any moisture-related side reactions.

  • Reaction Concentration and Quantum Yield: The quantum yield of the Paternò-Büchi reaction can be low, often in the range of 10⁻¹ to 10⁻².[3] This means that for every 10 to 100 photons absorbed, only one molecule of product is formed. To improve the efficiency of light absorption by benzaldehyde, ensure an appropriate concentration of reactants. Highly concentrated solutions can sometimes lead to quenching or the formation of benzaldehyde dimers. Conversely, overly dilute solutions may result in inefficient light absorption.

  • Presence of Quenchers: The excited triplet state of benzaldehyde can be quenched by various species, including oxygen. It is imperative to degas the reaction mixture thoroughly (e.g., by purging with nitrogen or argon, or through freeze-pump-thaw cycles) before and during irradiation to minimize quenching by molecular oxygen.

Question 2: I am observing significant formation of byproducts alongside my desired this compound. How can I identify and minimize these side reactions?

Answer:

The formation of byproducts is a frequent complication in photochemical reactions. In the context of the this compound synthesis, several side reactions can compete with the desired [2+2] cycloaddition.

Common Side Reactions and Mitigation Strategies:

  • Benzaldehyde Photoreduction and Pinacol Coupling: In the absence of an efficient alkene trapping agent or in protic solvents, the excited benzaldehyde can abstract a hydrogen atom from the solvent or another benzaldehyde molecule, leading to the formation of benzyl alcohol and benzoin, or undergo dimerization to form benzopinacol.

    • Solution: Ensure a sufficient concentration of styrene is present to efficiently trap the excited benzaldehyde. Using aprotic, anhydrous solvents is crucial.

  • Styrene Polymerization: Styrene is susceptible to both thermal and photochemical polymerization. This can be a significant competing pathway, leading to the consumption of starting material and complicating purification.

    • Solution: Maintain a low reaction temperature (e.g., using a cooling bath) to minimize thermal polymerization. The reaction should also be shielded from ambient light when not being irradiated.

  • Photochemical Cycloreversion of the Oxetane Product: The this compound product itself can absorb UV light and undergo a retro-Paternò-Büchi reaction, cleaving back to benzaldehyde and styrene.[4] This can establish an unfavorable photostationary state, limiting the achievable yield.

    • Solution: Monitor the reaction progress by TLC or GC-MS and stop the irradiation once the maximum yield is reached to prevent product degradation. Using a filter to cut off shorter wavelengths that the product might absorb more strongly than the starting material can also be beneficial.

  • Norrish Type I and II Reactions: While more common for ketones, aldehydes can also undergo Norrish type reactions, which involve cleavage of the C-C bond adjacent to the carbonyl.[1] For benzaldehyde, this could lead to the formation of benzene and carbon monoxide.

    • Solution: Careful selection of the irradiation wavelength can sometimes minimize these higher-energy fragmentation pathways.

Below is a diagram illustrating the desired reaction pathway versus common side reactions.

Paterno_Buchi_Side_Reactions cluster_reactants Reactants cluster_excitation Photoexcitation cluster_products Products benzaldehyde Benzaldehyde excited_benzaldehyde Excited Benzaldehyde (Triplet State) benzaldehyde->excited_benzaldehyde styrene Styrene byproducts Side Products styrene->byproducts Polymerization oxetane This compound (Desired Product) excited_benzaldehyde->oxetane + Styrene ([2+2] Cycloaddition) excited_benzaldehyde->byproducts Side Reactions (e.g., Dimerization) oxetane->byproducts (Cycloreversion)

Caption: Desired reaction pathway and major side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Paternò-Büchi reaction for the synthesis of this compound?

The reaction proceeds via the following steps:

  • Photoexcitation: Benzaldehyde absorbs a photon, promoting an electron from a non-bonding (n) orbital on the oxygen to an anti-bonding (π*) orbital of the carbonyl group, forming an excited singlet state.[1][2]

  • Intersystem Crossing: The excited singlet state of benzaldehyde efficiently undergoes intersystem crossing to the more stable triplet state.[1]

  • Biradical Formation: The excited triplet benzaldehyde reacts with ground-state styrene in a non-concerted manner to form a 1,4-biradical intermediate. The more stable biradical, with the radical on the benzylic carbon of the styrene moiety, is preferentially formed.[1][3]

  • Spin Inversion and Ring Closure: The triplet biradical undergoes spin inversion to a singlet biradical, which then rapidly cyclizes to form the four-membered oxetane ring.[3]

Paterno_Buchi_Mechanism benzaldehyde Benzaldehyde (S₀) excited_singlet Excited Singlet (S₁) benzaldehyde->excited_singlet hν (Absorption) excited_triplet Excited Triplet (T₁) excited_singlet->excited_triplet Intersystem Crossing biradical 1,4-Biradical Intermediate excited_triplet->biradical + Styrene oxetane This compound biradical->oxetane Spin Inversion & Ring Closure

Caption: Simplified mechanism of the Paternò-Büchi reaction.

Q2: How does the stereochemistry of the alkene affect the product?

The Paternò-Büchi reaction can be stereospecific, with the stereochemistry of the alkene often being retained in the oxetane product, particularly for reactions proceeding through the singlet excited state.[1] For triplet-state reactions, such as with benzaldehyde, the longer lifetime of the biradical intermediate can allow for bond rotation, potentially leading to a loss of stereochemical information and the formation of a mixture of diastereomers if a substituted styrene (e.g., β-methylstyrene) is used.

Q3: Are there any alternative, non-photochemical methods for synthesizing this compound?

Yes, while the Paternò-Büchi reaction is a classic method, other approaches exist. A common alternative is the Williamson ether synthesis, which involves the intramolecular cyclization of a 3-halo-1-phenylpropan-1-ol or a similar precursor under basic conditions.[5] However, the synthesis of the required precursor can be multi-step.

Q4: Can this reaction be performed in a continuous flow setup?

Absolutely. Performing the Paternò-Büchi reaction in a microflow reactor can offer several advantages over a batch process.[5] These include:

  • Improved Light Penetration: The small dimensions of the reactor ensure uniform irradiation of the reaction mixture, which can improve efficiency and reduce reaction times.

  • Precise Temperature Control: Flow reactors allow for excellent heat exchange, minimizing the risk of side reactions due to localized overheating.

  • Enhanced Safety: The small reaction volume at any given time improves the safety profile of the experiment.

Experimental Protocol: General Procedure for this compound Synthesis

This protocol provides a general starting point. Optimization of concentrations, reaction time, and temperature may be necessary.

Materials:

  • Benzaldehyde (freshly distilled)

  • Styrene (inhibitor removed)

  • Anhydrous benzene or acetonitrile

  • Photochemical reactor with a medium-pressure mercury lamp and a cooling well.

Procedure:

  • In a quartz reaction vessel, dissolve benzaldehyde (1.0 eq) and styrene (1.2-2.0 eq) in the chosen anhydrous solvent.

  • Degas the solution for 30 minutes by bubbling a gentle stream of nitrogen or argon through it.

  • Place the reaction vessel in the photochemical reactor and commence irradiation with cooling (e.g., circulating water at 15-20 °C).

  • Monitor the reaction progress periodically by TLC or GC-MS.

  • Once the consumption of benzaldehyde has maximized, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the this compound.

Table 1: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low or No Conversion Inefficient light absorption, presence of quenchers (O₂), incorrect wavelength.Check lamp output, degas solvent thoroughly, use appropriate filters.
Byproduct Formation Polymerization of styrene, photoreduction of benzaldehyde, product cycloreversion.Lower reaction temperature, use aprotic solvent, monitor reaction and stop at optimal time.
Complex Product Mixture Loss of stereospecificity, multiple regioisomers.Analyze the influence of solvent polarity; the stability of the biradical intermediate dictates regioselectivity.[1]
Purification Difficulties Similar polarity of product and byproducts.Optimize chromatographic conditions (solvent system, gradient elution).

References

  • Vertex AI Search. (2022). Paterno Buchi reaction mechanism: Easy mechanism - Chemistry Notes.
  • National Institutes of Health (NIH). (2025). Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
  • Benchchem. (n.d.). Technical Support Center: 3-Phenyloxetan-2-one Synthesis.
  • ResearchGate. (n.d.).
  • Slideshare. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (n.d.).

Sources

Technical Support Center: Optimizing Catalyst Loading for 3-Phenyloxetane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-OXE-CATL-001

Last Updated: January 10, 2026

Introduction

The 3-phenyloxetane motif is a valuable structural unit in medicinal chemistry, often used to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2][3][4] Its synthesis, however, can be challenging due to the inherent strain of the four-membered ring, which makes it susceptible to side reactions.[1][5] One of the most critical parameters to control is the catalyst loading. Both insufficient and excessive amounts of catalyst can lead to low yields, byproduct formation, and poor reproducibility.[6]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize catalyst loading for the synthesis of this compound and related derivatives.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, with a focus on issues related to catalyst loading.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction shows minimal or no consumption of the starting materials. I've re-checked my reagents and setup. Could the catalyst be the issue?

A: Yes, issues with the catalyst are a primary cause of low or no conversion. Here is a systematic approach to troubleshoot this problem:

  • Catalyst Activity and Handling:

    • Causality: Many catalysts used for oxetane synthesis, particularly Lewis acids like Boron Trifluoride Etherate (BF₃·OEt₂) or transition metal complexes, are highly sensitive to air and moisture.[7] Contamination can lead to rapid deactivation, rendering the catalyst ineffective. The oxetane oxygen's lone pairs make it a good Lewis base, readily coordinating to the catalyst for activation.[1][8] If the catalyst is already passivated by water, this crucial first step is inhibited.

    • Solution:

      • Always handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[7]

      • Use freshly opened bottles of catalyst or purify/dry them according to established procedures.

      • Ensure all solvents are rigorously dried and degassed before use. Molecular sieves are excellent for this purpose.

  • Insufficient Catalyst Loading:

    • Causality: An insufficient amount of catalyst will naturally lead to a slow or stalled reaction. The catalytic cycle cannot turn over at a reasonable rate if the concentration of the active catalytic species is too low.

    • Solution:

      • If you suspect loading is too low, perform a systematic optimization. Start with the literature-reported catalyst loading for a similar reaction. If none is available, a good starting point for many Lewis acid-catalyzed reactions is 5-10 mol%.[9]

      • Set up a series of small-scale parallel reactions with incrementally increasing catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%). Monitor each reaction by TLC or GC-MS to find the optimal loading that provides a reasonable reaction rate without promoting side reactions.

  • Sub-Optimal Temperature:

    • Causality: Many catalytic reactions have a specific activation energy barrier. If the reaction temperature is too low, the system may not have enough energy to overcome this barrier, even with a catalyst.

    • Solution:

      • Slowly increase the reaction temperature in 10 °C increments. Be cautious, as excessive heat can promote side reactions, especially polymerization.[10]

Problem 2: High Conversion but Low Yield of this compound (Significant Byproduct Formation)

Q: My starting material is consumed, but the yield of the desired this compound is very low. I'm seeing a lot of other spots on my TLC plate/peaks in my GC-MS.

A: This is a classic sign that the catalyst is promoting undesired reaction pathways. The most common byproduct in oxetane synthesis is polymer, formed via catalyst-induced ring-opening polymerization.[10][11][12]

  • Excessive Catalyst Loading:

    • Causality: While a certain amount of catalyst is needed to form the oxetane, an excess can be detrimental. A high concentration of active Lewis acid can catalyze the nucleophilic attack of an already-formed oxetane molecule on another activated substrate-catalyst complex, initiating a chain reaction that leads to polymerization.[10]

    • Solution:

      • This is the most common cause of polymerization. Systematically decrease the catalyst loading. Run a series of reactions at lower concentrations (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%). The goal is to find the "sweet spot" where the rate of the desired intramolecular cyclization is significantly faster than the rate of the undesired intermolecular polymerization.

      • Consider slow addition of the catalyst via syringe pump over the course of the reaction. This keeps the instantaneous concentration of the active catalyst low, disfavoring the higher-order polymerization reaction.[13]

  • Reaction Temperature is Too High:

    • Causality: Higher temperatures can provide the activation energy needed for ring-opening and other decomposition pathways.[14]

    • Solution:

      • Try running the reaction at a lower temperature (e.g., 0 °C or even -78 °C). While this may slow down the desired reaction, it will often slow down the undesired side reactions even more, leading to a cleaner reaction profile and higher selectivity.[15]

Problem 3: Results are Not Reproducible

Q: I had one successful reaction with a good yield, but I can't reproduce it. What factors should I investigate?

A: Poor reproducibility often points to subtle, uncontrolled variables in the experimental setup.

  • Inconsistent Catalyst Activity:

    • Causality: As mentioned, catalyst deactivation is a major issue. A catalyst from a new bottle or one that has been handled differently may have a different level of activity. The age and storage conditions of the catalyst are critical.

    • Solution:

      • Standardize your catalyst handling procedure. If possible, titrate the catalyst (e.g., for Lewis acids) to determine its activity before use.

      • Store sensitive catalysts in a desiccator or glovebox.

  • Variable Purity of Reagents/Solvents:

    • Causality: Trace amounts of water or other impurities in your starting materials or solvent can react with the catalyst, effectively changing the actual catalyst loading from one experiment to the next.

    • Solution:

      • Always use reagents from a reliable source and purify them if necessary.

      • Ensure your solvent is of high purity and is rigorously dried for every single reaction. Do not assume a "dry" solvent from a bottle has remained dry.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range for this compound synthesis?

A1: The optimal catalyst loading is highly dependent on the specific catalyst, substrate, and reaction conditions. However, a general starting range for screening is 1 to 10 mol% .[9][16] For highly active catalysts, loadings as low as 0.5 mol% may be sufficient, while less active systems might require up to 20 mol%.[7] It is crucial to perform an optimization experiment to determine the ideal loading for your specific system.

Q2: How does the choice of Lewis acid catalyst affect the reaction?

A2: Different Lewis acids have varying strengths and steric properties, which can significantly impact the reaction outcome. For example, strong Lewis acids like BF₃·OEt₂ are very effective activators but can also aggressively promote polymerization.[12][13] Milder or sterically bulkier Lewis acids might offer better selectivity for the desired oxetane product, albeit potentially at the cost of a slower reaction rate.

Q3: Can I use a Brønsted acid instead of a Lewis acid?

A3: Yes, Brønsted acids can also catalyze oxetane synthesis and ring-opening reactions.[13][17] Protons can activate the precursor in a similar way to a Lewis acid. However, they are often less selective and can readily promote side reactions. If using a Brønsted acid, careful control of its concentration (and thus the catalyst loading) is paramount.

Q4: What is the primary mechanism of catalyst deactivation?

A4: For Lewis acid catalysts, the primary deactivation pathway is irreversible coordination with nucleophilic impurities, most commonly water. Water forms a strong bond with the Lewis acidic center, preventing it from coordinating with the substrate and participating in the catalytic cycle.

Section 3: Experimental Protocols

Protocol 1: Step-by-Step Guide to Optimizing Catalyst Loading

This protocol provides a systematic workflow for determining the optimal catalyst loading for a generic this compound synthesis from a suitable precursor (e.g., cyclization of 3-chloro-1-phenylpropan-1-ol).

Materials:

  • Precursor (e.g., 3-chloro-1-phenylpropan-1-ol)

  • Anhydrous, degassed solvent (e.g., Dichloromethane, Toluene)

  • Lewis Acid Catalyst (e.g., BF₃·OEt₂)

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Small-scale reaction vials with stir bars

  • TLC plates and GC-MS for analysis

Procedure:

  • Setup: Arrange five identical reaction vials under an inert atmosphere.

  • Reagent Preparation: Prepare a stock solution of the precursor in the anhydrous solvent (e.g., 0.1 M).

  • Reaction Charging: To each vial, add an equal volume of the precursor stock solution (e.g., 1 mL, 0.1 mmol).

  • Catalyst Addition: Prepare a stock solution of the catalyst for accurate dispensing, or add the catalyst directly. Add a different amount of catalyst to each vial to achieve the desired mol%.

    • Vial 1: 0.5 mol%

    • Vial 2: 1.0 mol%

    • Vial 3: 2.5 mol%

    • Vial 4: 5.0 mol%

    • Vial 5: 10.0 mol%

  • Reaction Monitoring: Stir all reactions at the desired temperature (e.g., room temperature). At regular intervals (e.g., 1 hr, 4 hr, 12 hr, 24 hr), take a small aliquot from each reaction, quench it (e.g., with saturated NaHCO₃ solution), and analyze by TLC and/or GC-MS.

  • Analysis: Compare the conversion of starting material and the formation of the desired product versus byproducts for each catalyst loading. Identify the loading that gives the highest yield of this compound in a reasonable timeframe with minimal byproduct formation.

Section 4: Data & Visualization

Table 1: Example Data from a Catalyst Loading Optimization Experiment
Catalyst Loading (mol%)Time (hr)Conversion (%)Selectivity for this compound (%)Primary Byproduct
0.52435>95None observed
1.02475>95None observed
2.5 12 >98 92 Trace Polymer
5.04>9870Polymer
10.01>9845Polymer

In this example, 2.5 mol% represents the optimal catalyst loading, providing a high yield in a reasonable time with excellent selectivity.

Visualization: Troubleshooting Flowchart

This diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.

G start Problem Observed low_yield Low Yield / Conversion start->low_yield byproducts High Byproduct Formation (e.g., Polymer) start->byproducts reproducibility Poor Reproducibility start->reproducibility check_catalyst 1. Check Catalyst Activity - Air/Moisture Sensitive? - Freshly Opened? low_yield->check_catalyst check_loading 2. Evaluate Catalyst Loading low_yield->check_loading check_conditions 3. Check Reaction Conditions - Temperature Too Low? - Time Too Short? low_yield->check_conditions loading_too_high Loading Too High? byproducts->loading_too_high reproducibility->check_catalyst Inconsistent Activity check_purity Check Reagent/Solvent Purity - Rigorously Dry Solvent - Purify Starting Materials reproducibility->check_purity Variable Purity standardize Standardize Handling - Use Inert Atmosphere - Store Properly check_catalyst->standardize loading_too_low Loading Too Low? check_loading->loading_too_low If conversion is low increase_loading Solution: Systematically Increase Loading (e.g., 1 -> 2.5 -> 5 mol%) loading_too_low->increase_loading decrease_loading Solution: Systematically Decrease Loading (e.g., 5 -> 2.5 -> 1 mol%) loading_too_high->decrease_loading slow_addition Solution: Use Slow Addition (Syringe Pump) loading_too_high->slow_addition check_purity->standardize

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

  • Technical Support Center: Overcoming Low Yields in Oxetane Ring Form
  • A Comparative Analysis of Catalytic Strategies for the Synthesis of 3-Phenyloxetan-2-one. Benchchem.
  • Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Oxetanes: formation, reactivity and total syntheses of n
  • Synthesis of Oxetanes.
  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing.
  • Ring opening polymerization of oxetane by the use of a montmorillonite clay as catalyst.
  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Catalytic Methods for the Synthesis of 3-Phenyloxetan-2-one: Applic
  • Application Notes and Protocols for the Synthesis of 3-Phenyloxetan-3-amine. Benchchem.
  • Oxetanes: formation, reactivity and total syntheses of n
  • Ring-opening Polymerization of Oxetane Initiated with Solid-acid Catalyst Based on Heteropolyacid Salt. Oxford Academic.
  • The ring opening polymerization of ring strained cyclic ethers. Aston Research Explorer.
  • Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers). NIH.
  • Optimization of amount of the catalyst loading.
  • Oxetane Synthesis via Alcohol C–H Functionaliz
  • Optimization of catalyst loading.
  • Technical Support Center: Synthesis of 3-Substituted Oxetanes. Benchchem.
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condens
  • Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Deriv
  • Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. PubMed.
  • High-throughput optimization of the C–H arylation of oxetanes via Ni/aldehyde photoc
  • Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. NIH.
  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv.

Sources

Technical Support Center: Managing Regioselectivity in 3-Phenyloxetane Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing regioselectivity in 3-phenyloxetane ring-opening reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the outcomes of these critical reactions. Here, you will find troubleshooting guides and frequently asked questions in a detailed question-and-answer format, addressing specific challenges you may encounter in your laboratory.

The this compound motif is of growing importance in medicinal chemistry.[1][2] The ability to selectively open the strained four-membered ring is a powerful tool for introducing diverse functionalities. However, achieving predictable regioselectivity can be a significant challenge. This guide will equip you with the knowledge to navigate the interplay of electronic and steric effects that govern these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the ring-opening of this compound?

A1: The regioselectivity of this compound ring-opening is primarily dictated by a delicate balance between electronic effects and steric effects .[3][4] The outcome of the reaction—whether the nucleophile attacks the more substituted C3 carbon (proximal to the phenyl group) or the less substituted C2/C4 carbon—is highly dependent on the reaction conditions, specifically the nature of the catalyst (Lewis acid vs. Brønsted acid) and the nucleophile.[5]

  • Under acidic conditions (Lewis or Brønsted acid catalysis) , the reaction tends to be under electronic control . The acid activates the oxetane by coordinating to the oxygen atom, making it a better leaving group.[5] This leads to the development of a partial positive charge on the adjacent carbon atoms. The phenyl group at the C3 position can stabilize a developing carbocation through resonance, making the C3 position more electrophilic and thus the preferred site of attack for weaker nucleophiles.[3]

  • Under neutral or basic conditions with strong nucleophiles , the reaction is typically under steric control .[3] The nucleophile will preferentially attack the less sterically hindered C2/C4 positions, following a classic SN2 trajectory.[6]

Q2: I am observing a mixture of regioisomers in my Lewis acid-catalyzed reaction. How can I favor nucleophilic attack at the C3 position?

A2: Obtaining a mixture of regioisomers suggests that both electronic and steric factors are competing under your current reaction conditions. To favor attack at the C3 position (the benzylic carbon), you need to enhance the electronic preference for this site.

Troubleshooting Steps:

  • Choice of Lewis Acid: The strength of the Lewis acid is critical. Stronger Lewis acids, such as Sc(OTf)₃ or In(OTf)₃, are more effective at activating the oxetane ring and promoting the development of a more pronounced positive charge at the C3 position.[7][8] Weaker Lewis acids may not sufficiently activate the ring, allowing steric factors to have a greater influence.

  • Solvent Selection: The polarity of the solvent can influence the stability of charged intermediates.[9] Polar, non-coordinating solvents like dichloromethane (DCM) or nitromethane can help to stabilize the developing carbocation-like transition state, further favoring attack at the C3 position.[10][11] In contrast, coordinating solvents may compete with the oxetane for the Lewis acid, reducing its effectiveness.

  • Temperature Control: Lowering the reaction temperature can often increase selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which in this case is the one leading to the electronically favored product.

  • Nature of the Nucleophile: Weaker nucleophiles are more sensitive to electronic effects. If you are using a relatively strong nucleophile, consider switching to a less reactive one. For example, using an alcohol or a thiol as a nucleophile in the presence of a strong Lewis acid is more likely to result in C3 attack than using a more basic Grignard reagent.[3]

Q3: My goal is to achieve ring-opening at the less substituted C2/C4 position. What conditions should I employ?

A3: To direct the nucleophilic attack to the less substituted C2/C4 position, you need to operate under conditions where steric effects dominate.[3]

Recommended Approach:

  • Avoid Acid Catalysis: Do not use Lewis or Brønsted acids, as these will promote attack at the C3 position.[5]

  • Utilize Strong, "Hard" Nucleophiles: Strong, anionic nucleophiles such as organolithium reagents, Grignard reagents, or metal hydrides (e.g., LiAlH₄) are ideal for this purpose.[3] These powerful nucleophiles do not require acid activation of the oxetane ring and will preferentially attack the most accessible electrophilic carbon.

  • Non-polar, Aprotic Solvents: Solvents like tetrahydrofuran (THF) or diethyl ether are well-suited for reactions involving organometallic reagents.

Q4: How does the choice between a Lewis acid and a Brønsted acid affect the regioselectivity?

A4: Both Lewis and Brønsted acids activate the oxetane ring by protonating or coordinating to the oxygen atom, respectively.[12][13] This activation makes the ring more susceptible to nucleophilic attack. In the case of this compound, both types of acids will generally favor the formation of the C3-attack product due to the electronic stabilization provided by the phenyl group.[7]

However, there can be subtle differences:

  • Lewis acids coordinate to the oxygen lone pairs, and the degree of activation can be tuned by the choice of the metal and its ligands.[14] This can sometimes offer finer control over the reaction.

  • Brønsted acids protonate the oxygen, and the effectiveness is related to the pKa of the acid.[7] A potential side reaction with strong Brønsted acids is polymerization of the oxetane.

In many cases, the choice between a Lewis and a Brønsted acid may come down to compatibility with other functional groups in the substrate and nucleophile.[15]

Q5: Can you provide a general protocol for achieving high regioselectivity for C3 opening with a nitrogen nucleophile?

A5: Yes, the following protocol describes a Lewis acid-catalyzed ring-opening of this compound with trimethylsilyl azide (TMSN₃), a common nitrogen nucleophile, to favor the formation of the 3-azido-1-phenyl-1,3-propanediol derivative.

Experimental Protocol: Lewis Acid-Catalyzed Azide Opening of this compound

Materials:

  • This compound

  • Trimethylsilyl azide (TMSN₃)

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add Sc(OTf)₃ (0.1 eq) to the solution and stir for 10 minutes.

  • Slowly add TMSN₃ (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-azido product.

Rationale for Protocol Choices:

  • Sc(OTf)₃: A strong Lewis acid to effectively activate the oxetane ring.

  • TMSN₃: A milder and safer source of azide compared to sodium azide, which is more nucleophilic and could lead to a decrease in regioselectivity.

  • Anhydrous DCM: A polar, aprotic, and non-coordinating solvent to stabilize the developing positive charge at the benzylic position.

  • Low Temperature Start: To enhance selectivity by favoring the kinetically controlled product.

Data Summary

The following table summarizes the expected major products based on the reaction conditions for the ring-opening of this compound.

Catalyst/ConditionsNucleophile TypeControlling FactorMajor Regioisomer
Lewis Acid (e.g., Sc(OTf)₃)Weak (e.g., R-OH, TMSN₃)ElectronicAttack at C3
Brønsted Acid (e.g., HNTf₂)Weak (e.g., R-OH)ElectronicAttack at C3
None (Neutral/Basic)Strong (e.g., R-Li, RMgBr)StericAttack at C2/C4

Visualizing Reaction Pathways

The choice of reaction conditions dictates the mechanistic pathway and, consequently, the regiochemical outcome.

Acid-Catalyzed Ring-Opening (Electronic Control)

G cluster_0 Acid-Catalyzed Pathway This compound This compound Activated_Complex Activated Oxetane (Oxonium Ion-like) This compound->Activated_Complex Coordination/ Protonation Lewis_Acid Lewis or Brønsted Acid Lewis_Acid->Activated_Complex Transition_State Transition State (Carbocationic character at C3) Activated_Complex->Transition_State Ring Opening Product_C3 Product: Attack at C3 (Benzylic Position) Transition_State->Product_C3 Nucleophile_Weak Weak Nucleophile (e.g., R-OH, TMSN₃) Nucleophile_Weak->Product_C3 Nucleophilic Attack on C3

Caption: Acid-catalyzed ring-opening favors attack at the C3 position.

Base/Neutral Ring-Opening (Steric Control)

G cluster_1 Base/Neutral Pathway 3-Phenyloxetane_2 This compound Transition_State_SN2 Sₙ2 Transition State 3-Phenyloxetane_2->Transition_State_SN2 Nucleophile_Strong Strong Nucleophile (e.g., R-Li, RMgBr) Nucleophile_Strong->Transition_State_SN2 Direct Nucleophilic Attack Product_C2C4 Product: Attack at C2/C4 (Less Hindered Position) Transition_State_SN2->Product_C2C4

Caption: Base/neutral conditions favor attack at the less hindered position.

References

  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis.
  • Li, S., & Xu, J. (2016). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Progress in Chemistry, 28(12), 1798-1810. [Link]
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Current Organic Synthesis, 13(5), 725-754. [Link]
  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Britton, J., & Smith, M. D. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2356-2361. [Link]
  • Bickelhaupt, F. M., & van der Lubbe, M. (2017). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. Chemistry – A European Journal, 23(34), 8199-8210. [Link]
  • Olah, G. A., et al. (2009). Superacid Chemistry (2nd ed.). Wiley.
  • Sankar, M., et al. (2014). The Role of Bronsted and Lewis Acidity in the Green Synthesis of Homopropargyl Alcohols over HZSM-5. South African Journal of Chemistry, 67, 91-97. [Link]
  • Yamamoto, H. (Ed.). (2000). Lewis Acids in Organic Synthesis. Wiley-VCH.
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem? Angewandte Chemie International Edition, 49(26), 4516-4529. [Link]
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: A New Class of Conformationally Restricted Scaffolds for Drug Discovery. Chemical Reviews, 114(17), 8257-8322. [Link]
  • Olah, G. A., Prakash, G. K. S., & Sommer, J. (1985). Superacids. Wiley.
  • Taylor & Francis. (n.d.). Steric effect – Knowledge and References. [Link]
  • RSC Publishing. (2015). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions. [Link]
  • Lautens, M., & Fagnou, K. (2004). Rhodium-Catalyzed Enantioselective Ring Opening of Oxabicyclic Alkenes. Accounts of Chemical Research, 37(10), 731-739. [Link]
  • ResearchGate. (2024). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. [Link]
  • ResearchGate. (2025). Solvent effects on the excited-state intramolecular proton transfer process of 3-hydroxylflavone based compound. [Link]
  • ResearchGate. (2021). Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening. [Link]
  • Movassaghi, M., & Schmidt, M. A. (2005). Lewis Acid-Catalyzed Regioselective Ring Opening of 2,3-Aziridino-γ-butyrolactones. Organic Letters, 7(12), 2453-2456. [Link]
  • PubMed. (2011). Syntheses and surprising regioselectivity of 5- and 6-substituted decaboranyl ethers via the nucleophilic attack of alcohols on 6- and 5-halodecaboranes. [Link]
  • ResearchGate. (2019). Revealing the mechanism. Regio- and stereo selectivity and solvent effects of [3 + 2] cycloaddition reactions involving N-benzyl fluoronitrone and electron-deficient alkynes. [Link]
  • RSC Publishing. (2015).
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.

Sources

preventing polymerization during 3-phenyloxetane purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and purification of 3-phenyloxetane. This guide is designed for researchers, scientists, and professionals in drug development who work with this versatile but reactive compound. Here, you will find in-depth answers to common questions and troubleshooting advice to help you prevent unwanted polymerization and ensure the high purity of your this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound sample turned into a solid, viscous gum upon storage. What happened?

A1: This is a classic sign of polymerization. This compound, like other oxetanes, is susceptible to cationic ring-opening polymerization (CROP).[1][2][3] This process is often initiated by trace acidic impurities, which can be present in your glassware, solvents, or even introduced from the atmosphere. The strained four-membered ring of the oxetane is thermodynamically driven to open and form long polymer chains, resulting in the viscous or solid material you observed.

Q2: What are the common initiators for this compound polymerization?

A2: The primary culprits are acidic species. This can include:

  • Brønsted acids: Strong acids like HCl, H₂SO₄, or even trace amounts of water in the presence of a Lewis acid can initiate polymerization.[4][5]

  • Lewis acids: Reagents like BF₃, AlCl₃, or even acidic sites on silica gel or alumina can trigger polymerization.[5][6]

  • Carbocations: Any source of carbocations in your reaction mixture can act as an initiator.

  • Heat and Light: While less common as primary initiators, heat and UV light can sometimes promote the formation of radical species that may lead to polymerization, or lower the activation energy for acid-catalyzed polymerization.

Q3: I need to purify my crude this compound. Which method is least likely to cause polymerization?

A3: Both vacuum distillation and column chromatography can be used, but each requires specific precautions to prevent polymerization.

  • Vacuum Distillation: This is often the preferred method for larger quantities as it can be performed with minimal contact with potentially acidic stationary phases. The key is to use a low distillation temperature (under vacuum) and to ensure all glassware is scrupulously clean and dry. The addition of a non-volatile amine or a radical inhibitor can also be beneficial.

  • Flash Column Chromatography: This method is suitable for smaller scales but carries a higher risk of polymerization due to the large surface area of the acidic silica gel.[7] To mitigate this, the silica gel should be neutralized with a base like triethylamine before use.

Troubleshooting Guides

Scenario 1: Polymerization during Vacuum Distillation

Problem: You observe your this compound becoming more viscous in the distillation pot, and the distillation rate is slowing down or has stopped completely.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Acidic Residues in Glassware Trace acid on the glass surface is initiating CROP, which is accelerated by heating.Thoroughly wash all glassware with a base (e.g., aqueous ammonia), followed by rinsing with deionized water and acetone, and then oven-drying before assembly.
Thermal Decomposition The distillation temperature is too high, leading to thermal degradation and the formation of initiating species.Increase the vacuum to lower the boiling point of this compound. A good vacuum (e.g., <1 mmHg) is crucial.
Contaminated Vacuum Grease Acidic contaminants in old or low-quality vacuum grease can be a source of initiation.Use high-quality, hydrocarbon-based vacuum grease and apply it sparingly.
Absence of an Inhibitor Without a basic or radical scavenger, any trace initiators can freely propagate polymerization.Add a small amount of a high-boiling, non-volatile amine like triethanolamine or a radical inhibitor such as butylated hydroxytoluene (BHT) to the distillation pot.
Scenario 2: Low Recovery and Streaking during Flash Column Chromatography

Problem: You are purifying this compound on a silica gel column, but you are getting a low yield of the purified product, and the compound appears to be streaking down the column.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Acidic Silica Gel The acidic nature of standard silica gel is catalyzing the ring-opening polymerization of the oxetane on the column.[7]Neutralize the silica gel: Prepare a slurry of silica gel in your starting eluent and add 1-2% (v/v) of triethylamine. Stir for 15-20 minutes before packing the column.
Reactive Eluent Protic solvents (e.g., methanol) or acidic additives in the eluent can cause polymerization.Use neutral, aprotic solvents like hexanes, ethyl acetate, or dichloromethane. Ensure your solvents are dry and free of acidic impurities.
Overloading the Column Applying too much crude material can lead to poor separation and prolonged contact time with the silica, increasing the chance of polymerization.Use an appropriate amount of silica gel for your sample size (typically a 50:1 to 100:1 ratio of silica to crude material by weight).

Experimental Protocols

Protocol 1: Polymerization-Inhibited Vacuum Distillation of this compound
  • Glassware Preparation:

    • Wash all distillation glassware (distilling flask, distillation head, condenser, and receiving flask) with a 5% aqueous ammonia solution.

    • Rinse thoroughly with deionized water, followed by acetone.

    • Dry the glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.

  • Distillation Setup:

    • Assemble the distillation apparatus while it is still warm.

    • To the crude this compound in the distilling flask, add a stir bar and a small amount of a polymerization inhibitor.

Inhibitor Type Example Recommended Concentration
Acid Scavenger Triethanolamine0.1% (w/w)
Radical Inhibitor Butylated hydroxytoluene (BHT)100-200 ppm
  • Distillation Procedure:

    • Begin stirring the crude material.

    • Slowly apply vacuum, aiming for a pressure below 1 mmHg.

    • Once the vacuum is stable, gently heat the distillation pot using an oil bath.

    • Collect the fraction corresponding to the boiling point of this compound.

    • After distillation, cool the receiving flask containing the purified product before venting the system with an inert gas like nitrogen or argon.

  • Storage:

    • Store the purified this compound under an inert atmosphere at 2-8 °C.[8][9] For long-term storage, consider adding a small amount of BHT (around 50 ppm).

Protocol 2: Neutralized Flash Column Chromatography of this compound
  • Slurry Preparation:

    • In a beaker, add the required amount of silica gel.

    • Add your initial, non-polar eluent (e.g., 98:2 hexanes:ethyl acetate) to create a slurry.

    • Add triethylamine to the slurry to a final concentration of 1% (v/v) relative to the solvent volume.

    • Stir the slurry for 20 minutes.

  • Column Packing and Elution:

    • Pack the column with the neutralized silica gel slurry.

    • Equilibrate the column with the mobile phase containing 1% triethylamine.

    • Dissolve your crude this compound in a minimal amount of the eluent and load it onto the column.

    • Elute the column with your chosen solvent system, maintaining 1% triethylamine throughout the purification.

    • Monitor the fractions by TLC.

  • Post-Column Workup:

    • Combine the pure fractions.

    • Remove the solvent and most of the triethylamine using a rotary evaporator.

    • The remaining trace amounts of triethylamine can be removed by dissolving the product in a suitable solvent and washing with a dilute, weak acid (e.g., 1% aqueous citric acid), followed by a brine wash and drying over anhydrous sodium sulfate. Caution: This step should be performed quickly and at a low temperature to avoid any potential acid-catalyzed hydrolysis or polymerization.

Visualization of Key Processes

cluster_0 Cationic Ring-Opening Polymerization Monomer This compound ActivatedMonomer Protonated Oxetane Monomer->ActivatedMonomer Initiator Acidic Initiator (H+) Initiator->Monomer Initiation Dimer Dimer ActivatedMonomer->Dimer Propagation Polymer Poly(this compound) Dimer->Polymer Further Propagation

Caption: Mechanism of Cationic Ring-Opening Polymerization.

cluster_1 Purification Workflow Decision Tree Start Crude this compound Scale What is the scale of purification? Start->Scale SmallScale < 5g Scale->SmallScale Small LargeScale > 5g Scale->LargeScale Large Method Choose Method SmallScale->Method Distillation Vacuum Distillation LargeScale->Distillation Method->Distillation Thermally Stable Impurities Chromatography Flash Chromatography Method->Chromatography Impurity Profile Favorable PrecautionsDist Add Inhibitor Use Base-Washed Glassware Distillation->PrecautionsDist PrecautionsChrom Neutralize Silica Gel (1% Et3N) Use Aprotic Solvents Chromatography->PrecautionsChrom PureProduct Pure this compound PrecautionsDist->PureProduct PrecautionsChrom->PureProduct

Caption: Decision tree for selecting a purification method.

References

  • Penczek, S., et al. (2007). Cationic Ring-Opening Polymerization of Cyclic Ethers. In Advances in Polymer Science (Vol. 207, pp. 59-122). Springer.
  • Morinaga, H., et al. (2017). Ring-opening Polymerization of Oxetane Initiated with Solid-acid Catalyst Based on Heteropolyacid Salt. Chemistry Letters, 46(11), 1639-1641. [Link]
  • Gouarderes, F., et al. (1995). The Cationic Ring Opening Polymerization of Oxetane and Other Cyclic Ethers. Journal of Macromolecular Science, Part A, 32(5), 915-926.
  • Wang, Y., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(84), 53631-53641. [Link]
  • ResearchGate. (n.d.). Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms.
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • 3V Sigma USA. (n.d.). Polymerization Inhibitors.
  • Quimidroga. (n.d.). Polymerization Inhibitors.
  • Wako Pure Chemical Industries. (n.d.). Polymerization Inhibitors|Q-1300|Q-1301.
  • Battah, A. H., & Hadidi, K. A. (1998). Stability of trihexyphenidyl in stored blood and urine specimens. International journal of legal medicine, 111(3), 111–114. [Link]
  • Khan, M. (2016). Drug stability: How storage conditions affect their performance. Vital Record. [Link]

Sources

stability of 3-phenyloxetane under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-phenyloxetane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic programs. This compound offers a unique combination of properties; it can act as a stable, polar, three-dimensional bioisostere for common motifs like gem-dimethyl or carbonyl groups, enhancing physicochemical properties such as solubility and metabolic stability.[1][2][3] However, the inherent ring strain that makes it a useful synthetic intermediate also renders it susceptible to degradation, particularly under acidic conditions.[4][5]

This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate the experimental challenges associated with the stability of this compound, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the this compound ring?

The oxetane ring in this compound possesses significant ring strain (approx. 25.5 kcal/mol), making it more reactive than less-strained ethers like tetrahydrofuran (THF) but generally more stable than highly strained epoxides.[4] This dual nature is its key feature: it is stable enough to be incorporated as a permanent structural motif in drug candidates to improve their pharmacokinetic profiles, yet reactive enough to serve as a synthetic intermediate for ring-opening reactions.[1][4] Its stability is highly dependent on the reaction conditions.

Q2: Why is this compound so sensitive to acidic conditions?

The ether oxygen in the oxetane ring is a Lewis base and is readily protonated by Brønsted or activated by Lewis acids.[5][6] This activation dramatically increases the electrophilicity of the ring carbons. The phenyl group at the C3 position can stabilize a positive charge through resonance, making the formation of a tertiary benzylic carbocation intermediate a favorable pathway under acidic conditions, which leads to rapid ring-opening.[7][8]

Q3: Is this compound stable to common purification techniques like silica gel chromatography?

Caution is advised. Standard silica gel can be sufficiently acidic to catalyze the ring-opening of sensitive oxetanes, leading to decomposition on the column. This can manifest as streaking, low recovery, or the isolation of unexpected byproducts (e.g., 1,3-diols). It is often recommended to use deactivated silica (e.g., by treating with a base like triethylamine) or to switch to a different purification method like neutral alumina chromatography or crystallization.[3]

Q4: How does this compound behave under basic conditions?

This compound is significantly more stable under basic conditions compared to acidic ones.[7] The synthesis of oxetanes often employs strong bases (e.g., NaH, KOtBu) for the final ring-closing Williamson etherification step, demonstrating the ring's resilience to bases.[1] Ring-opening requires a potent nucleophile (e.g., organolithiums, Grignards) to attack the sterically accessible carbons (C2 or C4) via an SN2 mechanism.[9][10] It is generally unreactive towards weaker nucleophiles in the absence of an activating acid.

Troubleshooting Guide

Section 1: Issues Under Acidic Conditions

Problem 1: My this compound-containing compound is decomposing during an acid-labile protecting group removal (e.g., Boc or Trityl cleavage with TFA or HCl).

Cause: This is a classic case of acid-catalyzed ring-opening. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily protonate the oxetane oxygen, initiating cleavage of the strained ring, often faster than the intended deprotection.[3][11]

Solution:

  • Milder Reagents: Switch to milder acidic conditions if your protecting group allows. For example, some acid-sensitive groups can be cleaved using reagents like zinc bromide in an aprotic solvent or by using milder organic acids.

  • Late-Stage Installation: Redesign your synthetic route to install the oxetane moiety after all harsh acidic steps are completed. This is a common strategy to avoid subjecting the sensitive ring to incompatible conditions.[3]

  • Scavengers: In some cases, the addition of a scavenger like triethylsilane (TES) can help, but its effectiveness will depend on the relative rates of deprotection and oxetane degradation.

  • Forced Degradation Study: Before committing to a route, perform a small-scale stability test on your this compound intermediate with the planned acidic conditions to assess its viability (see Protocol 3).

Problem 2: I am observing a new, more polar spot by TLC and isolating a diol byproduct after my reaction or workup.

Cause: Your this compound ring has likely undergone acid-catalyzed hydrolytic ring-opening. This can happen during an aqueous acidic workup or if the reaction is run in a protic solvent with a catalytic amount of acid. The product is typically a 1,3-diol.[12]

Solution:

  • Neutral or Basic Workup: Replace the acidic aqueous workup with a neutral (water, brine) or mildly basic (saturated NaHCO₃ solution) wash.

  • Aprotic Solvents: Ensure your reaction solvent is aprotic and dry if acidic reagents are used.

  • Buffered Conditions: If the presence of acid is unavoidable, consider using a buffered system to maintain a less aggressive pH.[13]

Problem 3: My reaction mixture turned into an insoluble, sticky mass after adding a strong Lewis acid.

Cause: You have likely initiated cationic ring-opening polymerization (CROP) of the this compound. Strong Lewis or Brønsted acids can initiate polymerization where one oxetane molecule becomes the nucleophile for another activated oxetane, leading to a chain reaction.

Solution:

  • Control Stoichiometry: Ensure a suitable nucleophile is present in sufficient concentration before adding the acid catalyst. The nucleophile can then trap the activated oxetane before it can react with another oxetane molecule.

  • Reduce Catalyst Loading: Use the minimum effective catalytic amount of the acid.

  • Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of polymerization relative to the desired nucleophilic addition.

Mechanism: Acid-Catalyzed Ring Opening

The process begins with the activation of the oxetane oxygen by a Lewis or Brønsted acid. This generates a highly electrophilic intermediate, which can be represented as a resonance-stabilized benzylic carbocation. A nucleophile then attacks the C3 carbon to yield the ring-opened product.

Fig 1. Acid-catalyzed ring-opening of this compound.
Section 2: Issues Under Basic Conditions

Problem 1: My reaction is not proceeding. I added a nucleophile like sodium azide or an amine with a base, but my this compound starting material is recovered unchanged.

Cause: The oxetane ring is not electrophilic enough to react with moderate or weak nucleophiles under basic conditions. Unlike epoxides, which are more strained, oxetanes require either acid activation or a very strong, "hard" nucleophile for ring-opening.[10][12]

Solution:

  • Switch to Acidic Conditions: The most common solution is to switch to a Lewis or Brønsted acid-catalyzed reaction. This will activate the oxetane for attack by weaker nucleophiles (see Section 1).

  • Use a Stronger Nucleophile: If basic conditions are required, you must use a much stronger nucleophile. Good candidates include organolithium reagents (e.g., n-BuLi, PhLi), Grignard reagents, or lithium thiolates.[1][12]

Problem 2: I used a strong organometallic nucleophile (e.g., n-BuLi), but I am getting a complex mixture of products instead of the expected ring-opened alcohol.

Cause: Strong nucleophiles are often also strong bases. If your substrate contains other functional groups or even mildly acidic protons (e.g., benzylic protons on other parts of the molecule), competing side reactions like deprotonation can occur.

Solution:

  • Lower Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to favor nucleophilic addition over deprotonation.

  • Protecting Groups: Ensure other sensitive functional groups in your molecule are appropriately protected.

  • Change the Nucleophile: Consider a less basic but still potent nucleophile, such as an organocuprate (Gilman reagent), which can sometimes offer higher selectivity for addition over deprotonation.

Mechanism: Base-Mediated Ring Opening

Under basic conditions, a strong nucleophile performs a direct SN2 attack on one of the sterically accessible ring carbons (C2 or C4). This is a concerted process where the C-O bond breaks as the new C-Nu bond forms, leading to an alkoxide intermediate that is protonated during workup.

Fig 2. Base-mediated SN2 ring-opening of this compound.
Data Summary Table
Condition CategoryReagent ExamplesStability of this compoundPrimary Outcome / RiskRegioselectivity of Attack
Strong Acid TFA, HCl (conc.), H₂SO₄Very Low Rapid ring-opening or polymerization[3][14]C3 (more substituted)
Lewis Acid BF₃·OEt₂, TMSOTf, In(OTf)₃Very Low Controlled ring-opening with nucleophile[1][8]C3 (more substituted)
Mild Acid / Protic Acetic acid, H₂O, MeOHLow to Moderate Slow ring-opening, hydrolysis[11][12]C3 (more substituted)
Chromatography Standard Silica GelLow Decomposition on columnC3 (more substituted)
Strong Base n-BuLi, PhLi, LDAModerate Ring-opening with strong nucleophilesC2/C4 (less substituted)
Weak Base K₂CO₃, Et₃N, NaHCO₃High Generally stable, no reactionN/A
Nucleophiles Amines, Azides, AlcoholsHigh (without acid) No reactionN/A

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Ring Opening with an Alcohol Nucleophile

This protocol describes a general procedure for the regioselective ring-opening of this compound at the C3 position.

Materials:

  • This compound

  • Anhydrous alcohol (nucleophile, e.g., methanol, 10 equiv.)

  • Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv.)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.) and anhydrous DCM.

  • Add the anhydrous alcohol (10 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction may be allowed to warm to room temperature if necessary.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on deactivated silica gel.

Protocol 2: Base-Mediated Ring Opening with an Organolithium Reagent

This protocol outlines the ring-opening of this compound with a strong nucleophile under basic conditions.

Materials:

  • This compound

  • Organolithium reagent (e.g., n-Butyllithium in hexanes, 1.2 equiv.)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Workflow for Assessing Compound Stability

This decision-tree workflow helps diagnose and address stability issues encountered during a synthetic sequence.

Sources

long-term storage and handling of 3-phenyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 3-phenyloxetane. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the stability, proper handling, and successful application of this compound in your research.

Part 1: Core Principles of this compound Stability and Handling

The unique structural features of this compound, specifically the strained four-membered ether ring, impart both its synthetic utility and its specific stability profile. Understanding these characteristics is paramount for its long-term storage and successful experimental use.

Understanding the Oxetane Ring: A Balance of Stability and Reactivity

The oxetane ring in this compound is a strained cyclic ether. While less strained than an epoxide, it is more susceptible to ring-opening reactions than a tetrahydrofuran (THF) ring.[1][2] However, the 3-substitution pattern significantly enhances its stability compared to 2-substituted oxetanes. This increased stability is attributed to steric hindrance, which blocks the trajectory of external nucleophiles to the C-O σ* antibonding orbital, a key step in ring-opening reactions.[3]

Recommended Long-Term Storage Conditions

While specific long-term stability studies on this compound are not extensively published, we can establish best practices based on the general stability of cyclic ethers and related compounds.[4]

Storage ConditionTemperatureAtmosphereContainerRationale
Optimal 2-8°C (Refrigerated)Inert (Argon or Nitrogen)Amber glass vial with a tightly sealed capMinimizes potential for thermal degradation and oxidation. The use of an inert atmosphere is a precautionary measure against slow oxidation over extended periods. Amber glass protects against potential photolytic degradation.
Acceptable (Short-term) Room Temperature (approx. 20-25°C)NormalAmber glass vial with a tightly sealed capSuitable for routine laboratory use over days to weeks. Avoid prolonged exposure to heat and light.
Not Recommended FrozenN/AN/AWhile freezing is a common storage method for many reagents, the potential for freeze-thaw cycles to introduce moisture or affect the compound's physical state makes it a less ideal option without specific stability data.

Note: Always refer to the supplier's specific storage recommendations if available.

Part 2: Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound in a question-and-answer format.

Question 1: I observe a new, unexpected peak in the NMR/LC-MS of my this compound sample after several weeks of use. What could it be?

Answer: The appearance of a new peak could indicate degradation. The most likely degradation pathways for this compound under typical laboratory conditions are hydrolysis or oxidation.

  • Hydrolysis: The oxetane ring can undergo acid-catalyzed hydrolysis to yield a diol. This is more likely to occur if the compound has been exposed to acidic conditions, even trace amounts.[1][5]

  • Oxidation: While generally stable, the benzylic position of the phenyl group could be susceptible to slow oxidation over time, especially if exposed to air and light.

Troubleshooting Steps:

  • Verify Purity: Re-run a purity analysis (see Part 3 for a general protocol) on a fresh, unopened sample of this compound to confirm the identity of the main peak and the absence of the new peak.

  • Check for Acidic Contamination: Ensure that all glassware and solvents used with this compound are free from acidic residues.

  • Inert Atmosphere Handling: For sensitive reactions or long-term storage of opened containers, consider handling this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to atmospheric oxygen and moisture.

Question 2: My reaction involving this compound is giving a low yield, and I suspect the starting material is the issue. How can I check its integrity?

Answer: A low reaction yield can indeed be due to compromised starting material. Here's how to troubleshoot:

  • Purity Assessment: Perform a quantitative purity analysis using HPLC or GC (see Part 3). Compare the results to the certificate of analysis provided by the supplier. A purity decrease of more than a few percent could indicate degradation.

  • Visual Inspection: Check for any change in the physical appearance of the compound (e.g., color change from colorless/pale yellow to a darker shade).

  • Water Content: Determine the water content using Karl Fischer titration. Excess moisture can interfere with many reactions and may also be an indicator of improper storage leading to hydrolysis.

Question 3: I need to perform a reaction with this compound under acidic conditions. What precautions should I take?

Answer: The oxetane ring is susceptible to ring-opening under acidic conditions.[5][6] The stability is highly dependent on the specific acid, concentration, temperature, and reaction time.

Recommendations:

  • Use Mild Lewis Acids: If a Lewis acid is required, opt for milder ones and use stoichiometric amounts at low temperatures.

  • Avoid Strong Protic Acids: Strong protic acids (e.g., HCl, H₂SO₄) should be used with extreme caution, as they can readily catalyze the hydrolysis of the oxetane ring.

  • Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of the ring-opening side reaction.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC, LC-MS, or GC to minimize reaction time and prevent excessive degradation.

Part 3: Experimental Protocols

Protocol for Purity Analysis of this compound by HPLC

This is a general-purpose method and may require optimization for specific instrumentation and impurity profiles.

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.

    • Further dilute to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20-80% B

      • 25-30 min: 80% B

      • 30-31 min: 80-20% B

      • 31-35 min: 20% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of this compound?

A1: When stored under optimal conditions (refrigerated, under an inert atmosphere, and protected from light), this compound is expected to be stable for at least one year. However, it is recommended to re-analyze the purity of the material after prolonged storage or if it has been opened multiple times.

Q2: Is this compound sensitive to light?

A2: While there is no specific data on the photolytic stability of this compound, aromatic compounds, in general, can be susceptible to degradation upon exposure to UV light.[8][9] Therefore, it is best practice to store it in amber vials and minimize exposure to direct sunlight or strong laboratory lighting.

Q3: What are the known incompatible materials with this compound?

A3: Based on the reactivity of ethers, this compound is incompatible with:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

  • Strong Acids: Can cause ring-opening and polymerization.

  • Lewis Acids: Can catalyze ring-opening reactions.

Q4: Can I use this compound in reactions with strong bases?

A4: The oxetane ring is generally stable under basic conditions.[6][10] However, the reactivity will depend on the specific base and reaction conditions. It is always advisable to perform a small-scale test reaction first.

Q5: What are the primary degradation products of this compound?

A5: The primary degradation products depend on the degradation pathway:

  • Hydrolysis: 1-phenyl-1,3-propanediol.

  • Thermal Decomposition (at high temperatures): Can lead to fragmentation, potentially forming styrene, formaldehyde, benzaldehyde, and ethene.[6]

Part 5: Visualizations

degradation_pathway A This compound B 1-Phenyl-1,3-propanediol A->B  Hydrolysis (Acid-catalyzed) C Styrene + Formaldehyde A->C  Thermal Decomposition (High Temperature) D Benzaldehyde + Ethene A->D  Thermal Decomposition (High Temperature)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Unexpected Experimental Result q1 Is the purity of this compound confirmed? start->q1 a1_yes Purity is >98% q1->a1_yes Yes a1_no Purity is <98% or unknown q1->a1_no No q2 Were acidic conditions present? a1_yes->q2 action1 Perform Purity Analysis (HPLC/GC) a1_no->action1 action1->q1 a2_yes Potential for hydrolysis q2->a2_yes Yes a2_no Consider other factors (reagents, conditions) q2->a2_no No end Identify root cause a2_yes->end a2_no->end

Caption: Troubleshooting workflow for experiments involving this compound.

References

  • Gajewski, J. J., & Chang, C. J. (1979). Thermal fragmentation of 3-alkyl-2-phenyloxetanes, 3,3-dimethyl-2-aryloxetanes, and related compounds. A case. The Journal of Organic Chemistry, 44(13), 2237–2243.
  • Burés, J., & Larrosa, I. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11636–11696.
  • Wessjohann, L. A., & Brandt, W. (2015). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 58(15), 5779–5807.
  • Bull, J. A., & Croft, R. A. (2015). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry, 13(18), 5265–5272.
  • Fiveable. (n.d.). Cyclic Ethers Definition. Fiveable.
  • Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. RSC Publishing.
  • BenchChem. (2025). The Stability of Eight-Membered Ether Rings: An In-depth Technical Guide. BenchChem.
  • Mykhailiuk, P. K. (2019). Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Omega, 4(7), 12567–12571.
  • LibreTexts. (2021). 15.12: Cyclic Ethers. Chemistry LibreTexts.
  • LibreTexts. (2021). 9.13 Cyclic Ethers: Epoxides. Fundamentals of Organic Chemistry.
  • BenchChem. (2025). Application Notes: 3-Phenyloxetan-3-amine in the Development of Novel Therapeutics. BenchChem.
  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Agilent.
  • ResearchGate. (2025). Thermochemical Properties of Methyl-Substituted Cyclic Alkyl Ethers and Radicals for Oxiranes, Oxetanes, and Oxolanes: C-H Bond Dissociation Enthalpy Trends with Ring Size and Ether Site.
  • Parchem. (n.d.). (2S,3S)-3-Methoxy-2-phenyloxetane (Cas 122-84-9). Parchem.
  • Morgan, K. F., Hollingsworth, I. A., & Bull, J. A. (2015). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry, 13(18), 5265–5272.
  • Schneider, H.-J. (2013). Topochemical control of the photodimerization of aromatic compounds by γ-cyclodextrin thioethers in aqueous solution. Beilstein Journal of Organic Chemistry, 9, 1858–1866.
  • PubMed. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. PubMed.
  • Chromatography Online. (2015). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • ResearchGate. (n.d.). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor.
  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • ResearchGate. (2017). Aromatic poly(ether ether ketone)s capable of crosslinking via UV irradiation to improve gas separation performance.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • ACS Omega. (2025).
  • INCHEM. (2004).
  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Wessjohann, L. A., & Brandt, W. (2015). Oxetanes in Drug Discovery Campaigns. PMC.
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. BenchChem.
  • Cole-Parmer. (n.d.).

Sources

Technical Support Center: Navigating Solvent Effects in 3-Phenyloxetane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in modulating the reaction outcomes of 3-phenyloxetane. As a strained four-membered ether, this compound is a valuable building block, but its reactivity is exquisitely sensitive to the reaction environment.[1][2] Understanding and controlling solvent effects is paramount to achieving desired product profiles, enhancing reaction rates, and preventing unwanted side reactions. This document is designed to provide both the theoretical underpinnings and practical, field-proven insights to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: Why am I observing a mixture of regioisomers during the nucleophilic ring-opening of my this compound?

A: The formation of regioisomers is a classic problem in the ring-opening of unsymmetrical oxetanes and is fundamentally tied to the reaction mechanism, which is heavily influenced by your choice of solvent. The 3-phenyl substituent creates two electronically distinct carbons susceptible to nucleophilic attack: the benzylic carbon (C3) and the methylene carbon (C2). The regiochemical outcome is determined by the balance between an SN1-like and an SN2-like pathway.

  • SN1-like Pathway (Favors attack at the benzylic carbon): In polar, protic solvents (e.g., methanol, water) or with strong Lewis acids, the reaction can proceed through a mechanism with significant carbocationic character.[3] The solvent stabilizes the formation of a partial positive charge on the benzylic carbon, which is already stabilized by the adjacent phenyl ring. This makes the benzylic carbon the more electrophilic site, leading to the corresponding regioisomer.

  • SN2-like Pathway (Favors attack at the less hindered carbon): In non-polar or polar aprotic solvents (e.g., THF, toluene, acetonitrile), the reaction is more likely to follow a concerted SN2 mechanism.[3] In this scenario, steric hindrance is the dominant factor, and the nucleophile will preferentially attack the less sterically hindered methylene carbon.[4]

Troubleshooting Steps:

  • Switch to a less polar, aprotic solvent like THF or 1,4-dioxane to favor the SN2 pathway and increase selectivity for attack at the C2 position.[5]

  • If benzylic attack is desired, consider using a polar protic solvent, but be aware of potential side reactions and the possibility of a mixture. A careful choice of Lewis acid in a non-coordinating polar solvent like dichloromethane (DCM) can also promote the SN1 pathway.[6][7]

  • Lower the reaction temperature. This often increases selectivity by favoring the pathway with the lower activation energy, which is typically the kinetically controlled SN2 pathway.[8][9]

Q2: My reaction is extremely slow or fails to reach completion. How can the solvent be the cause?

A: Solvent can impede a reaction's progress through several mechanisms, primarily related to reactant solubility and interactions with catalysts or intermediates.

  • Poor Solubility: If your nucleophile or catalyst is not fully soluble in the chosen solvent, the reaction will be limited by the concentration of dissolved species. This is common when using salts in non-polar solvents.

  • Catalyst Sequestration: Polar, coordinating solvents such as THF, acetonitrile, or DMSO can act as Lewis bases and coordinate to Lewis acid catalysts.[10][11] This competition with the oxetane's oxygen atom reduces the catalyst's effective concentration and activity, slowing or stalling the reaction.

  • Transition State Destabilization: The solvent must be able to stabilize the transition state of the rate-determining step. For an SN2 reaction, a polar aprotic solvent is ideal as it solvates the counter-ion of the nucleophile without forming a strong hydrogen-bonding shell around the nucleophile itself, thus preserving its reactivity.[12] A non-polar solvent may not sufficiently stabilize the charge separation that can develop in the transition state.

Troubleshooting Steps:

  • Verify Reactant Solubility: Ensure all components are soluble at the reaction temperature. If not, select a solvent with a more appropriate solubility profile.

  • Use Non-Coordinating Solvents with Lewis Acids: When using a Lewis acid catalyst, prefer non-coordinating solvents like dichloromethane, toluene, or chlorobenzene over highly coordinating ones like THF or acetonitrile.[7]

  • Consider Solvent Polarity: For reactions involving charged nucleophiles, switching from a non-polar to a polar aprotic solvent (e.g., from toluene to DMF or DMSO) can dramatically increase the rate of an SN2 reaction.[13][14]

Q3: My primary product is an undesired polymer instead of the expected ring-opened adduct. Could the solvent be responsible?

A: Yes, solvent choice is a critical factor in preventing the cationic ring-opening polymerization (CROP) of oxetanes. This side reaction is often initiated by the same Brønsted or Lewis acids used to catalyze the desired ring-opening.[15]

The key is the relative stability of the propagating cationic species versus the rate of nucleophilic capture. Solvents that can stabilize the growing cationic polymer chain end will promote polymerization.

  • Polar, Non-nucleophilic Solvents: Solvents with high polarity but low nucleophilicity (e.g., dichloromethane) can effectively solvate the cationic intermediates, potentially favoring polymerization, especially if the desired nucleophile is weak or present in low concentration.

  • Solvent as a Nucleophile: In protic solvents like alcohols, the solvent itself can act as a nucleophile.[16] While this can lead to the desired ring-opened product, if the acid concentration is high, it can also initiate polymerization where the solvent is incorporated into the polymer chain.

Troubleshooting Steps:

  • Increase Nucleophile Concentration: Ensure the desired nucleophile is present in a sufficient concentration to trap the activated oxetane before it can react with another monomer unit.

  • Select a More Nucleophilic Solvent: If applicable, using a solvent that is also a competent nucleophile (e.g., running the reaction in the nucleophilic alcohol itself) can outcompete polymerization.

  • Optimize Catalyst Loading: Use the lowest effective catalyst loading to minimize the steady-state concentration of activated oxetane species.

  • Change Solvent Class: Switching from a highly polar solvent to a moderately polar one like THF or a non-polar one like toluene can disfavor the charge separation required for CROP.[15]

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding the strategic use of solvents in this compound chemistry.

Q1: What are the key solvent properties I should consider when planning a reaction with this compound?

A: Selecting the optimal solvent requires a multi-parameter approach. The four most critical properties are:

  • Polarity (Dielectric Constant, ε): This determines the solvent's ability to separate charge and solvate ions. High polarity favors reactions with ionic intermediates (SN1-like).[17]

  • Coordinating Ability (Donor Number): This is crucial when using Lewis acid catalysts. Strongly coordinating solvents (high donor number) can deactivate the catalyst.[10]

  • Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols, water) can hydrogen-bond with and stabilize anions, but this can also reduce the nucleophilicity of anionic nucleophiles.[12] They are also Brønsted acids and can participate in the reaction. Aprotic solvents lack this ability.

  • Solubility: The solvent must dissolve all reactants and catalysts to ensure a homogeneous reaction environment.

Table 1: Influence of Common Solvents on this compound Reactions

SolventClassPolarity (ε)Key Characteristics & Expected Influence
Toluene Non-polar, Aprotic2.4Low polarity disfavors charge separation. Good for SN2-type reactions and when using Lewis acids.
Hexane Non-polar, Aprotic1.9Very low polarity. Primarily used when reactants are highly non-polar. Generally slows reactions involving charged species.
Dichloromethane (DCM) Polar, Aprotic9.1Moderately polar and non-coordinating. Excellent general-purpose solvent for Lewis acid-catalyzed reactions.[6] Can support SN1 pathways.
Tetrahydrofuran (THF) Polar, Aprotic7.5Ethereal solvent, moderately polar and coordinating. Can be a good choice for SN2 reactions but may inhibit Lewis acids.[5]
Acetonitrile (MeCN) Polar, Aprotic37.5Highly polar and coordinating. Can accelerate SN2 reactions but will strongly bind to and potentially deactivate Lewis acids.[7]
Methanol (MeOH) Polar, Protic32.7Highly polar and protic. Can act as a nucleophile. Stabilizes carbocationic intermediates, favoring SN1 pathways and potentially leading to regioisomeric mixtures.[16]
Dimethyl Sulfoxide (DMSO) Polar, Aprotic46.7Very high polarity. Excellent for dissolving salts and accelerating SN2 reactions with anionic nucleophiles.[13]

Q2: How can I use solvent selection to switch between kinetic and thermodynamic control?

A: The principles of kinetic versus thermodynamic control are highly relevant when multiple reaction pathways are available, leading to different products.[18][19]

  • The kinetic product is the one that forms fastest (lowest activation energy).

  • The thermodynamic product is the most stable one (lowest overall Gibbs free energy).

Reaction conditions, including solvent, determine which product dominates.[18][20]

  • To favor the Kinetic Product: Use conditions that make the reaction irreversible. This typically involves low temperatures and short reaction times.[8][9] The solvent should be chosen to preferentially stabilize the transition state of the faster pathway. For instance, if the kinetic pathway is an SN2 attack, a polar aprotic solvent would accelerate this process.

  • To favor the Thermodynamic Product: Use conditions that allow the initial products to revert to an intermediate and re-react, establishing an equilibrium. This requires higher temperatures and longer reaction times. The solvent should be one that best solvates the most stable product, lowering its energy and shifting the equilibrium in its favor.

For this compound, attack at the less-hindered C2 position is often the kinetic product, while attack at the benzylic C3 position, leading to a more substituted and potentially more stable alcohol, could be the thermodynamic product. By adjusting temperature and solvent, you can often control this selectivity.

Visualizing Mechanistic Control via Solvent Choice

The diagram below illustrates how solvent polarity can dictate the mechanistic pathway in the acid-catalyzed ring-opening of this compound.

G cluster_start Reactants cluster_intermediate Activated Intermediate cluster_pathways Solvent-Dependent Pathways cluster_products Products Ox This compound + H⁺ ActivatedOx Protonated Oxetane Ox->ActivatedOx Protonation Nu Nucleophile (Nu⁻) SN1_TS SN1-like Transition State (Carbocationic Character) Nu->SN1_TS Polar Protic Solvent (e.g., MeOH) Stabilizes Charge SN2_TS SN2 Transition State (Concerted Attack) Nu->SN2_TS Aprotic Solvent (e.g., THF, Toluene) Favors Concerted Path ActivatedOx->SN1_TS Polar Protic Solvent (e.g., MeOH) Stabilizes Charge ActivatedOx->SN2_TS Aprotic Solvent (e.g., THF, Toluene) Favors Concerted Path P_SN1 Benzylic Attack Product (Regioisomer A) SN1_TS->P_SN1 P_SN2 Methylene Attack Product (Regioisomer B) SN2_TS->P_SN2

Caption: Solvent-mediated control of regioselectivity in this compound ring-opening.

Experimental Protocols

Protocol 1: Parallel Solvent Screening for Nucleophilic Ring-Opening

This protocol provides a standardized workflow for efficiently screening multiple solvents to optimize a new reaction.

Objective: To determine the optimal solvent for the reaction of this compound with a given nucleophile, assessing both reaction rate and product selectivity.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, benzylamine)

  • Anhydrous solvents for screening (e.g., Toluene, THF, DCM, MeCN, DMSO)

  • Inert atmosphere reaction vials (e.g., 2 mL screw-cap vials with septa)

  • Stir plate and small magnetic stir bars

  • TLC plates, GC-MS vials, NMR tubes

Workflow Diagram:

Caption: Workflow for a parallel solvent screening experiment.

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add a small magnetic stir bar to five separate, dry 2 mL reaction vials. Prepare stock solutions of this compound and your nucleophile in a volatile, non-interfering solvent (e.g., DCM) if they are solids, or use them neat if they are liquids.

  • Solvent Addition: Add 0.5 mL of each anhydrous screening solvent (Toluene, THF, DCM, MeCN, DMSO) to its respective labeled vial.

  • Reactant Addition: Add the nucleophile (e.g., 1.2 equivalents) to each vial. Place the vials on a stir plate and allow them to reach the desired reaction temperature (e.g., room temperature, 50 °C).

  • Reaction Initiation: Add this compound (1.0 equivalent) to each vial to start the reactions simultaneously.

  • Monitoring: At set time points (e.g., 1, 4, and 24 hours), carefully withdraw a small aliquot (~5 µL) from each vial and quench it in a separate vial containing a small amount of buffer and ethyl acetate. Analyze the quenched aliquot by TLC or GC-MS to assess the consumption of starting material.

  • Workup: Once the reaction in the most promising solvent is complete (or after 24 hours), quench all reactions by adding a suitable aqueous solution (e.g., saturated NH₄Cl).

  • Analysis: Extract the organic components with a suitable solvent like ethyl acetate, dry the organic layer, and concentrate. Analyze the crude residue by ¹H NMR to determine the conversion and the ratio of any products formed. This will provide a clear quantitative comparison of solvent performance.

References

  • D'Auria, M. & Racioppi, R. (2014). The Paternò-Büchi Reaction. Molecules, 19(5), 5682-5729. [Online]. Available: [Link]
  • Zhang, L., et al. (2013). Iridium-Catalyzed Asymmetric Ring-Opening of Oxabenzonorbornadienes with N-Substituted Piperazine Nucleophiles. Molecules, 18(1), 1034-1047. [Online]. Available: [Link]
  • Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11848-11892. [Online]. Available: [Link]
  • Chemistry university. (2021). Reactions of Oxetanes. YouTube. [Online]. Available: [Link]
  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. [Online]. Available: [Link]
  • De La Haye, T., et al. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. [Online]. Available: [Link]
  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(16), 1398-1426. [Online]. Available: [Link]
  • Švenda, J. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 2398-2455. [Online]. Available: [Link]
  • De La Haye, T., et al. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts.
  • De La Haye, T., et al. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. OSTI.GOV. [Online]. Available: [Link]
  • Švenda, J. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH. [Online]. Available: [Link]
  • MedSchoolCoach. (2020). Kinetic Control vs. Thermodynamic Control. YouTube. [Online]. Available: [Link]
  • LibreTexts Chemistry. (2023). Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Online]. Available: [Link]
  • ResearchGate. (n.d.). Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions.
  • Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions.
  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Online]. Available: [Link]
  • Wang, W., et al. (2020). Positive Effect of Polar Solvents in Olefin Polymerization Catalysis.
  • Chapman, N. B., & Shorter, J. (1971). The separation of polar and steric effects. Part X. Kinetics of the reactions of phenylacetic acid and meta- or para-substituted phenylacetic acids with diazodiphenylmethane in various alcohols. Journal of the Chemical Society B: Physical Organic, 769-775. [Online]. Available: [Link]
  • Li, J., et al. (2023). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[1][4]imidazo[2,1-b]thiazoles. PMC - NIH. [Online]. Available: [Link]
  • Chen, A., et al. (2010). The reaction of o-hydroxybenzyl alcohol with phenyl isocyanate in polar solvents. Chinese Journal of Polymer Science, 28(3), 439-446. [Online]. Available: [Link]
  • de Rossi, R. H., et al. (2001). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures.
  • Davis, D. A., et al. (2015). Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening.

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Phenyloxetane Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of 3-phenyloxetane. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of producing this valuable building block on a larger scale. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your processes effectively.

The this compound motif is increasingly incorporated into medicinal chemistry campaigns to enhance properties like aqueous solubility, metabolic stability, and conformational preference.[1] However, the inherent ring strain of the oxetane core, while synthetically useful, presents significant challenges during scale-up, including ring instability, byproduct formation, and purification difficulties.[2][3] This guide provides field-proven insights and robust methodologies to address these issues head-on.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the scale-up of this compound synthesis.

Q1: Why is my this compound yield significantly lower upon scaling up the reaction?

  • A1: Low yields on a larger scale are often due to challenges in maintaining homogenous reaction conditions and effective temperature control. The primary chemical culprits are often undesired side reactions like ring-opening polymerization or fragmentation, which are exacerbated by localized hotspots or prolonged reaction times.[4] The choice of base and solvent becomes even more critical at scale to avoid these pathways.

Q2: I'm observing a significant amount of polymeric byproduct. What is causing this and how can I prevent it?

  • A2: Polymerization is typically initiated by the ring-opening of the oxetane. This is a classic issue for strained cyclic ethers and is often catalyzed by trace acidic impurities or strong nucleophiles.[5] On a larger scale, ensuring all reagents and solvents are scrupulously dry and that the reaction is performed under inert conditions is paramount. Using milder, non-nucleophilic bases can also mitigate this side reaction.

Q3: Is the Paternò-Büchi reaction a viable route for large-scale synthesis of this compound?

  • A3: While the Paternò-Büchi reaction—a photochemical [2+2] cycloaddition of a carbonyl and an alkene—is a powerful method for forming oxetanes, it is notoriously difficult to scale up.[6][7] The primary challenge is ensuring uniform light penetration throughout a large reaction volume.[8] For industrial production, intramolecular cyclization methods, such as the Williamson etherification, are generally more practical and scalable.[3]

Q4: My purified this compound degrades upon storage. What are the best practices for storage?

  • A4: this compound can be susceptible to ring-opening if exposed to acidic conditions, even trace amounts of acid on glassware or in the atmosphere.[9] It is recommended to store the purified product in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at reduced temperatures (2-8 °C). Using amber glass vials can protect it from light, which could potentially initiate radical-driven degradation pathways.

Q5: Can I use standard silica gel chromatography for purification?

  • A5: Caution is advised. Standard silica gel can be acidic and may cause on-column degradation and ring-opening of the oxetane.[10] If chromatography is necessary, it is crucial to use deactivated (neutral) silica gel or to co-elute with a small percentage of a basic modifier like triethylamine (~0.1-1%) in the mobile phase to neutralize acidic sites.

Part 2: In-Depth Troubleshooting Guide

This section provides a detailed analysis of specific problems, their root causes, and actionable solutions.

Issue 1: Low Conversion of Starting Material (e.g., 3-chloro-1-phenylpropan-1-ol)
  • Question: My intramolecular cyclization to form this compound is stalling, leaving a large amount of unreacted starting material. I've already tried extending the reaction time. What's going wrong?

  • Causality Analysis: In a Williamson ether synthesis of an oxetane, the reaction proceeds via an alkoxide intermediate attacking an intramolecular electrophilic carbon. Incomplete conversion, even with extended time, points to an equilibrium issue or deactivation of the reacting species.

    • Insufficient Base: The pKa of the hydroxyl group in the starting material requires a sufficiently strong base for complete deprotonation. If the base is too weak or used in a substoichiometric amount, an equilibrium will be established that leaves a significant portion of the starting material unreacted.

    • Poor Solubility: On a larger scale, the base (e.g., sodium hydride, potassium tert-butoxide) or the resulting alkoxide salt may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and a slow, incomplete reaction.

    • Competing Reactions: The base could be consumed by side reactions, such as reaction with trace water in the solvent or starting material.

  • Solutions & Mitigation Strategies:

    • Re-evaluate Your Base: Switch to a stronger base or a base with better solubility. For example, if using NaH in THF, consider switching to potassium tert-butoxide (KOtBu), which often has better solubility.[11]

    • Improve Solubility: Consider adding a phase-transfer catalyst if using an aqueous base or a solid base in an organic solvent. Alternatively, switch to a more polar aprotic solvent like DMF or DMSO, but be mindful that these can complicate downstream processing.

    • Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents before use. Starting materials should be dried under vacuum. This prevents the base from being quenched by water.

    • Temperature Optimization: While higher temperatures can increase reaction rates, they can also promote side reactions. Perform a systematic temperature optimization study (e.g., from room temperature up to 60 °C) to find the sweet spot for conversion without significant byproduct formation.

Issue 2: Formation of Elimination and Fragmentation Byproducts
  • Question: Besides my desired this compound, I am isolating significant quantities of styrene and other unsaturated compounds. How can I suppress these side reactions?

  • Causality Analysis: The formation of styrene or other elimination products points towards a competing E2 elimination pathway or Grob-type fragmentation. This is particularly prevalent when using sterically hindered or overly strong bases under harsh temperature conditions. The alkoxide intermediate, instead of undergoing intramolecular SN2 cyclization, can act as a base to abstract a proton, leading to elimination of the leaving group.[4]

  • Solutions & Mitigation Strategies:

    • Choice of Base is Critical: Avoid overly hindered bases that favor elimination over substitution. A base like sodium hydride is often preferred as the hydride anion is non-nucleophilic and the resulting alkoxide is the primary basic species.

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions typically have a higher activation energy than substitution reactions and are more favored at elevated temperatures.

    • Slow Addition: Add the base slowly to the solution of the starting material at a reduced temperature (e.g., 0 °C) to control the exotherm and maintain a low concentration of the reactive alkoxide at any given time, which can disfavor bimolecular side reactions.

Troubleshooting Workflow Diagram

troubleshooting_workflow cluster_conversion Low Conversion Path cluster_byproducts Byproduct Analysis Path start Problem Encountered (e.g., Low Yield) check_conversion Check Conversion of Starting Material (SM) start->check_conversion analyze_byproducts Analyze Byproduct Profile (NMR, GC-MS) start->analyze_byproducts incomplete_reaction Incomplete Reaction? check_conversion->incomplete_reaction identify_byproduct Identify Major Byproduct analyze_byproducts->identify_byproduct incomplete_reaction->analyze_byproducts No base_issue Evaluate Base: - Strength - Stoichiometry - Solubility incomplete_reaction->base_issue Yes conditions_issue Optimize Conditions: - Solvent - Temperature - Anhydrous? base_issue->conditions_issue polymer Polymerization Detected identify_byproduct->polymer Polymer elimination Elimination/Fragmentation Products Detected identify_byproduct->elimination Styrene, etc. solution_polymer solution_polymer polymer->solution_polymer Solution: - Use Neutral pH - Scrupulously Dry Reagents - Mild Base solution_elimination solution_elimination elimination->solution_elimination Solution: - Lower Temperature - Less Hindered Base - Slow Addition

Caption: A troubleshooting decision tree for scaling up this compound synthesis.

Part 3: Experimental Protocols & Data
Protocol 1: Scale-Up Synthesis of this compound via Intramolecular Williamson Etherification

This protocol is adapted for a 100g scale synthesis from 3-chloro-1-phenylpropane-1,3-diol, which must first be selectively protected. A more direct, but often lower-yielding, route from 3-chloro-1-phenylpropan-1-ol is also common. The key to scalability is managing the cyclization step.

Step 1: Preparation of the Alkoxide Precursor (Conceptual) This protocol assumes the starting material is 3-chloro-1-phenylpropan-1-ol.

  • Reactor Setup: Charge a 2 L jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with 3-chloro-1-phenylpropan-1-ol (100 g, 0.586 mol) and anhydrous tetrahydrofuran (THF, 1 L).

  • Inerting: Purge the reactor with dry nitrogen for 15 minutes.

  • Cooling: Cool the solution to 0 °C using a circulating chiller.

  • Base Addition: While maintaining the temperature between 0-5 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 28.1 g, 0.703 mol, 1.2 eq) portion-wise over 1 hour. CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation and no ignition sources.

  • Reaction: Stir the resulting slurry at 0-5 °C for 1 hour after the addition is complete.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 40-45 °C. Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 4-6 hours.

Protocol 2: Purification by Vacuum Distillation

Given the potential for degradation on silica, vacuum distillation is often the preferred method for purification on a larger scale.[12]

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water (50 mL). Transfer the mixture to a separatory funnel and add ethyl acetate (500 mL) and water (250 mL). Separate the layers and wash the organic layer with brine (2 x 250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Distillation: Assemble a fractional distillation apparatus for vacuum distillation. The crude oil is distilled under reduced pressure (e.g., 1-5 mmHg). Collect the fraction boiling at the appropriate temperature for this compound (approx. 60-65 °C at 1 mmHg).

Protocol 3: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound (approx. 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions (Example):

    • Column: Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: 35-350 amu.

  • Analysis: The purity is determined by the peak area percentage of the this compound peak relative to the total ion chromatogram.

Data Summary Table: Purification Method Comparison
Purification MethodScaleTypical PurityTypical RecoveryKey Challenges & Considerations
Column Chromatography mg to multi-gram90-98%60-95%Potential for product degradation on acidic silica gel; requires careful selection of neutral stationary phase or basic modifiers.[10]
Vacuum Distillation gram to kg>99%70-85%Requires careful control of temperature to avoid thermal decomposition; potential for co-distillation with impurities of similar boiling points.
Recrystallization mg to kg>99%50-90%Only applicable if the product is a solid at room temperature and a suitable solvent system can be found.[10]
Preparative HPLC µg to gram>99%70-95%High cost and solvent consumption make it less suitable for large-scale production but excellent for preparing high-purity analytical standards.[13]
Process Logic Diagram: Synthesis to Purification

synthesis_purification cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control start Starting Material: 3-chloro-1-phenylpropan-1-ol cyclization Intramolecular Cyclization (Base, Solvent, Temp) start->cyclization 1. Base Addition quench Reaction Quench & Aqueous Work-up cyclization->quench 2. Monitor to Completion crude Crude this compound in Organic Solvent quench->crude concentration Solvent Removal (Rotary Evaporation) crude->concentration distillation Vacuum Distillation concentration->distillation final_product Purified this compound distillation->final_product analysis Purity Analysis (GC-MS, NMR) final_product->analysis Characterize storage Store under N2 at 2-8°C analysis->storage If >99% Pure

Caption: A streamlined workflow from synthesis to final purified product.

References
  • Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.
  • Selective Ring-Opening reactions of Unsymmetric Oxetanes.
  • Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions. ResearchGate.
  • Mykhailiuk, P. K. et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Ahmad, S. et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate.
  • Wuitschik, G. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, ACS Publications.
  • Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications.
  • Synthesis of Oxetanes. Chinese Journal of Organic Chemistry.
  • Brzęczek, A. et al. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
  • Mykhailiuk, P. K. et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, RSC Publishing.
  • Cole, K. P. et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. Molecules, MDPI.
  • Zhang, Z. et al. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. ResearchGate.
  • Zhang, Z. et al. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry, PubMed.
  • D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, RSC Publishing.
  • PURITY AND IMPURITY ANALYSIS. Agilent.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • D'Auria, M. (2019). (Open Access) The Paternò-Büchi reaction - a comprehensive review. SciSpace.
  • Stolz, S. et al. (2012). The Paternò-Büchi reaction: Importance of triplet states in the excited-state reaction pathway. ResearchGate.
  • D'Auria, M. & Racioppi, R. (2013). Oxetane synthesis through the Paternò-Büchi reaction. Molecules, PubMed.
  • Kim, H. et al. (2020). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. ChemRxiv.
  • Kumar, A. et al. (2018). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • Pashinnik, V. et al. (2024). Synthesis of Polyfluorinated Aromatic Selenide-Modified Polysiloxanes: Enhanced Thermal Stability, Hydrophobicity, and Noncovalent Modification Potential. Polymers, MDPI.
  • B-Arrastia, M. L. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
  • Sanhueza, J. et al. (2000). Thermal stability of some commercial synthetic antioxidants. ResearchGate.
  • Merchant, S. S. et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development, ACS Publications.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • 3-Isocyanato-3-phenyloxetane. PubChem.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

Sources

Technical Support Center: Enhancing Enantioselectivity in Chiral 3-Phenyloxetane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral 3-phenyloxetanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving high enantioselectivity in their synthetic routes. Oxetanes are increasingly important motifs in medicinal chemistry, valued for their ability to act as metabolically stable bioisosteres for carbonyl and gem-dimethyl groups.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Section 1: Troubleshooting Guide - Addressing Common Experimental Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My enantiomeric excess (ee) is consistently low. What are the primary factors I should investigate?

Low enantiomeric excess is a common hurdle. A systematic approach to optimization is crucial. The key parameters influencing enantioselectivity are the catalyst system, reaction temperature, and solvent.[4]

Initial Diagnostic Workflow:

G start Low ee Observed catalyst Evaluate Catalyst System - Ligand Screening - Metal Precursor Purity - Catalyst Loading start->catalyst temp Optimize Reaction Temperature - Perform Temperature Screening catalyst->temp solvent Screen Solvents - Vary Polarity & Coordinating Ability temp->solvent analysis Analyze Results & Identify Optimal Conditions solvent->analysis

Detailed Troubleshooting Steps:

  • Catalyst System Evaluation:

    • The Chiral Ligand/Catalyst: The choice of the chiral catalyst or ligand is paramount. If you are using a metal-based catalyst, it may be necessary to screen a library of related ligands to find the one that provides the best stereochemical induction for your specific substrate.[4] For organocatalytic approaches, subtle changes to the catalyst structure can have a significant impact on enantioselectivity.

    • Catalyst Purity and Activity: Ensure the purity and activity of your catalyst or metal precursor. Impurities can interfere with the catalytic cycle.

    • Catalyst Loading: Increasing catalyst loading does not always lead to higher ee. In some instances, catalyst aggregation at higher concentrations can be detrimental to enantioselectivity.[4] It is advisable to screen a range of catalyst loadings to find the optimal concentration.

  • Temperature Optimization:

    • The enantioselectivity of many asymmetric reactions is highly temperature-dependent.[5] A temperature screening study is often essential. Lower temperatures generally, but not always, lead to higher enantiomeric excess. It is crucial to experimentally determine the optimal temperature for your specific reaction.[4][5]

  • Solvent Screening:

    • The solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[4][6] Screening a variety of solvents with different polarities and coordinating abilities is a critical step in optimizing your reaction.[4] For instance, non-polar solvents like toluene have been shown to improve results in some BINOL-catalyzed reactions.[7]

Q2: I'm observing significant amounts of side products and low yield. How can I improve the chemoselectivity of my reaction?

Poor chemoselectivity can often be addressed by carefully re-evaluating your reaction conditions and the nature of your starting materials.

  • For Paternò-Büchi Reactions: This photochemical [2+2] cycloaddition can be prone to side reactions.[8][9][10]

    • Wavelength of Light: The use of high-energy UV light can lead to the formation of byproducts.[3][10] Consider using visible-light-mediated protocols with an appropriate photocatalyst, which can offer milder reaction conditions.[11][12]

    • Substrate Concentration: High concentrations of the alkene or carbonyl compound can sometimes lead to polymerization or other undesired reactions. Experiment with different concentration ranges.

  • For Lewis Acid-Catalyzed Cycloadditions:

    • Lewis Acid Strength and Loading: The choice and amount of Lewis acid are critical. A highly reactive Lewis acid might lead to decomposition of starting materials or products. Screen different Lewis acids (e.g., EtAlCl₂, BF₃·OEt₂) and optimize their loading.[13]

    • Water Content: These reactions are often sensitive to moisture. Ensure the use of anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]

Q3: My catalyst seems to be deactivating over the course of the reaction. What could be the cause and how can I mitigate this?

Catalyst deactivation can be caused by impurities, product inhibition, or instability of the catalyst under the reaction conditions.

  • Purification of Starting Materials: Ensure that your starting materials and solvents are free of impurities that could poison the catalyst. For example, trace amounts of water or other nucleophiles can deactivate Lewis acid catalysts.

  • Reaction Monitoring: Closely monitor the reaction progress. If the reaction stalls, it could indicate catalyst deactivation.

  • Product Inhibition: In some cases, the product itself can bind to the catalyst and inhibit its activity. If this is suspected, running the reaction at a lower concentration or adding the starting materials slowly over time might help.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the enantioselective synthesis of 3-phenyloxetanes?

Several catalytic systems have been successfully employed, each with its own advantages and disadvantages.

Catalytic SystemDescriptionKey AdvantagesKey Challenges
Lewis Acid Catalysis Utilizes a chiral Lewis acid to activate the carbonyl group in a [2+2] cycloaddition with an alkene.[13][14]Well-established methodology.Can require stoichiometric amounts of the Lewis acid; sensitivity to moisture.[13]
Organocatalysis Employs small chiral organic molecules (e.g., proline derivatives, thioureas) to catalyze the reaction.[13]Metal-free, often milder reaction conditions.[15]Catalyst loading can be higher compared to metal catalysts.[15]
Photocatalysis (Paternò-Büchi) A [2+2] photocycloaddition of a carbonyl compound with an alkene.[8][9] Enantioselectivity can be induced using a chiral photocatalyst.[8]Access to unique oxetane structures.Can have issues with regioselectivity and side reactions.[10]
Biocatalysis Utilizes enzymes, such as halohydrin dehalogenases, for the enantioselective formation and ring-opening of oxetanes.[16]High enantioselectivity and sustainability.[16]The range of suitable substrates may be limited.[16]
Q2: How do I choose the right analytical method to determine the enantiomeric excess (ee) of my product?

The most common and reliable method for determining ee is chiral High-Performance Liquid Chromatography (HPLC).[4][17]

Workflow for Chiral HPLC Method Development:

G start Synthesized Chiral 3-Phenyloxetane racemic Prepare Racemic Standard start->racemic column Select Chiral Stationary Phase (CSP) racemic->column mobile Optimize Mobile Phase (e.g., Hexane/Isopropanol) column->mobile analyze Analyze Racemic & Enantioenriched Samples mobile->analyze calculate Calculate ee from Peak Areas analyze->calculate

Other techniques like chiral gas chromatography (GC) or fluorescence-based assays can also be employed, depending on the specific properties of the this compound derivative.[18]

Q3: Can you provide a general experimental protocol for an organocatalytic synthesis of a this compound derivative?

The following is a generalized protocol for an organocatalytic [2+2] cycloaddition. Specific conditions will need to be optimized for your particular substrates.

Protocol: Organocatalytic Asymmetric Synthesis of a this compound Derivative

Materials:

  • Appropriate α,β-unsaturated aldehyde

  • Nucleophile

  • Chiral organocatalyst (e.g., a proline derivative or a chiral thiourea)

  • Anhydrous solvent (e.g., Toluene, CHCl₃)

  • Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, dissolve the α,β-unsaturated aldehyde and the chiral organocatalyst in the anhydrous solvent.[13]

  • Addition of Reactant: Add the nucleophile to the reaction mixture.

  • Reaction: Stir the reaction at the predetermined optimal temperature. Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS) until the starting material is consumed.[13]

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).[13]

  • Extraction: Extract the product into an appropriate organic solvent. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography to yield the enantiomerically enriched this compound derivative.[13]

  • Analysis: Determine the yield and enantiomeric excess of the purified product.

References

  • A Comparative Analysis of Catalytic Strategies for the Synthesis of 3-Phenyloxetan-2-one - Benchchem.
  • Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis | Journal of the American Chemical Society.
  • Catalytic Methods for the Synthesis of 3-Phenyloxetan-2-one: Application Notes and Protocols - Benchchem.
  • An Exploration of Oxetanes: Synthesis and Relevance - Denmark Group.
  • The Strategic Advantage of 3-Phenyloxetan-2-one in Chiral Synthesis: A Comparative Guide - Benchchem.
  • Oxetane Synthesis through the Paternò-Büchi Reaction - MDPI.
  • Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - NIH.
  • Catalytic Asymmetric Synthesis of Stable Oxetenes via Lewis Acid-Promoted [2 + 2] Cycloaddition | Journal of the American Chemical Society.
  • Catalytic asymmetric synthesis of stable oxetenes via Lewis acid-promoted [2+2] cycloaddition - PubMed.
  • (Open Access) The Paternò-Büchi reaction - a comprehensive review. (2019) - SciSpace.
  • Stereochemistry of 3-phenyloxetan-2-one: A Technical Guide - Benchchem.
  • Catalytic Asymmetric Synthesis of Stable Oxetenes via Lewis Acid-Promoted [2 + 2] Cycloaddition - Organic Chemistry Portal.
  • Recent Progress Regarding Regio‐, Site‐, and Stereoselective Formation of Oxetanes in Paternò‐Büchi Reactions | Request PDF - ResearchGate.
  • Oxetane Synthesis via Alcohol C–H Functionalization - PMC - NIH.
  • [2+2+2] Cycloaddition Reactions of Macrocyclic Systems Catalyzed by Transition Metals. A Review - MDPI.
  • Solvent effect on enantioselectivity. | Download Scientific Diagram - ResearchGate.
  • Technical Support Center: Enhancing Enantiomeric Excess in Chiral Syntheses - Benchchem.
  • Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed.
  • Oxetanes: formation, reactivity and total syntheses of natural products - PMC - NIH.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications.
  • Oxetane Synthesis via Alcohol C–H Functionalization - ACS Publications.
  • (PDF) Biocatalytic enantioselective formation and ring-opening of oxetanes - ResearchGate.
  • Solvent effects on stereoselectivity: more than just an environment - RSC Publishing.
  • Recent Advances in Enantioselective Desymmetrizations of Prochiral Oxetanes - PMC - NIH.
  • Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition - NIH.
  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions - MDPI.
  • Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor - ResearchGate.
  • Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor - PubMed.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed.
  • Recent publications | Herrera-OrganoCatalisis Asimétrica Group.
  • Organocatalytic Synthesis of Alkynes - PubMed.
  • Organic & Biomolecular Chemistry.
  • Enantioselective synthesis of chiral BCPs - PMC - PubMed Central - NIH.

Sources

work-up procedures to minimize degradation of 3-phenyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-phenyloxetane. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling, work-up, and purification procedures that preserve the integrity of this valuable chemical intermediate. The inherent strain in the four-membered ring of this compound makes it a versatile building block but also renders it susceptible to degradation if not handled with care. This guide provides in-depth, field-proven insights to help you navigate the potential challenges and ensure the highest purity of your material.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction is complete. What are the biggest risks to my this compound during work-up?

The primary risk during the work-up of this compound is the acid-catalyzed ring-opening of the oxetane moiety.[1] This can occur in the presence of even mild protic or Lewis acids, leading to the formation of unwanted diol or other rearranged byproducts.[1] While more stable than epoxides, the oxetane ring is significantly more reactive than a less strained cyclic ether like tetrahydrofuran (THF). Strong basic conditions can also promote ring-opening, although this is generally a slower process.[1][2] Additionally, excessive heat during solvent removal can lead to thermal decomposition.[2][3]

Key Degradation Pathways to Avoid:

  • Acid-Catalyzed Ring Opening: Protonation of the oxetane oxygen makes the ring highly susceptible to nucleophilic attack, leading to cleavage.

  • Strong Nucleophile-Induced Ring Opening: Potent nucleophiles can directly attack one of the ring carbons, forcing the ring to open.

  • Thermal Decomposition: High temperatures can provide sufficient energy to overcome the ring strain, leading to fragmentation.[3]

The following diagram illustrates the primary degradation pathway under acidic conditions.

G cluster_0 Acid-Catalyzed Ring Opening of this compound Oxetane This compound ProtonatedOxetane Protonated Oxetane (Activated Intermediate) Oxetane->ProtonatedOxetane H⁺ (Acid Catalyst) RingOpenedProduct Ring-Opened Product (e.g., 1-phenyl-1,3-propanediol derivative) ProtonatedOxetane->RingOpenedProduct Nucleophilic Attack Nucleophile Nucleophile (Nu-) (e.g., H₂O, Cl⁻) Nucleophile->RingOpenedProduct

Caption: Acid-catalyzed ring-opening of an oxetane.

FAQ 2: What is a safe, general-purpose work-up procedure for a reaction mixture containing this compound?

A neutral work-up is the most reliable method to isolate this compound while minimizing degradation. This procedure strictly avoids acidic or strongly basic aqueous solutions.

Core Principle: The goal is to remove water-soluble impurities (salts, polar reagents) without altering the pH of the medium in a way that could harm the oxetane ring.

Step-by-Step Neutral Work-up Protocol:

  • Quenching (if necessary): If your reaction contains highly reactive reagents (e.g., organometallics, hydrides), quench them cautiously at a low temperature (e.g., 0 °C) with a neutral or near-neutral quencher like saturated aqueous ammonium chloride (NH₄Cl) solution or cold water. Avoid adding acid at this stage.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.[4] These solvents are generally preferred for their ease of removal and good salvation properties for many organic compounds.

  • Aqueous Wash - Deionized Water: Transfer the diluted mixture to a separatory funnel and wash with deionized water. This will remove the bulk of water-soluble byproducts. Perform this wash 1-2 times.[5][6]

  • Aqueous Wash - Brine: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).[5][7][8][9][10][11] The high ionic strength of brine helps to remove dissolved water from the organic layer and breaks up emulsions.[5][7][8][9][10][11]

  • Drying: Separate the organic layer and dry it over an anhydrous, neutral drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11][12][13] Anhydrous sodium sulfate is generally considered milder and is a good first choice.[14] Allow the organic layer to stand over the drying agent for at least 15-30 minutes to ensure complete water removal.[9]

  • Filtration and Concentration: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator. Crucially, use a low bath temperature (≤ 30-40°C) to prevent thermal degradation.[15]

The following workflow diagram summarizes the decision-making process for a neutral work-up.

G Start Reaction Mixture Containing this compound Quench Quench with sat. aq. NH₄Cl (if necessary) Start->Quench Dilute Dilute with Ethyl Acetate or Ether Quench->Dilute Wash_H2O Wash with Deionized Water (1-2x) Dilute->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry over Na₂SO₄ or MgSO₄ Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo (Low Temperature) Filter->Concentrate CrudeProduct Crude this compound Concentrate->CrudeProduct

Caption: Workflow for a neutral work-up procedure.

FAQ 3: My crude product still contains impurities after the work-up. How can I purify this compound using column chromatography without causing degradation?

Standard silica gel is inherently acidic and can cause significant degradation of acid-sensitive compounds like this compound during chromatography.[16][17] The prolonged contact time with the stationary phase provides ample opportunity for acid-catalyzed ring-opening.

Solution: Deactivating the Silica Gel

To safely purify this compound, you must neutralize the silica gel. This can be achieved by incorporating a small amount of a basic additive, typically triethylamine (Et₃N), into the eluent.[16][18][19]

Protocol for Flash Chromatography of this compound:

  • Solvent System Selection: First, determine an appropriate eluent system for your separation using Thin Layer Chromatography (TLC). A common starting point for a compound of moderate polarity like this compound would be a mixture of hexanes and ethyl acetate.

  • Eluent Preparation: Prepare your chosen eluent system and add 0.5-1% triethylamine by volume. For example, for a 90:10 hexanes:ethyl acetate system, you would prepare a mixture of 900 mL hexanes, 100 mL ethyl acetate, and 5-10 mL of triethylamine.

  • Column Packing: Pack the column using the triethylamine-containing eluent. This ensures that the entire stationary phase is neutralized before the compound is introduced.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent (or a less polar solvent like dichloromethane if solubility is an issue) and load it onto the column. For less soluble materials, "dry loading" by adsorbing the crude product onto a small amount of silica gel is a good alternative.[16]

  • Elution and Fraction Collection: Run the column with the triethylamine-containing eluent, collecting fractions and monitoring them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator. The triethylamine is volatile and should be easily removed under vacuum.

ParameterStandard Silica GelDeactivated Silica Gel (with 1% Et₃N)
Acidity Acidic (surface silanol groups)Neutralized
Risk of Degradation HighMinimized
Compound Elution May show "tailing" for basic compoundsImproved peak shape
Recommendation Not recommended for this compoundHighly Recommended
FAQ 4: How should I store purified this compound to ensure its long-term stability?

Like other ethers, this compound has the potential to form explosive peroxides upon prolonged exposure to air and light.[20][21][22][23] While the risk may be lower than for ethers like diethyl ether or THF, it is a critical safety consideration.

Recommended Storage Procedures:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[24]

  • Airtight Container: Use a tightly sealed, airtight container. Avoid containers with loose-fitting lids or ground glass stoppers which can allow air ingress.[21]

  • Protection from Light: Store the container in a dark place or use an amber bottle to protect the compound from light, which can initiate peroxide formation.[21]

  • Cool Temperature: Store at a cool temperature (e.g., 2-8 °C) to slow down potential degradation pathways.[24]

  • Inhibitor: If the compound is to be stored for an extended period, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) at a low concentration (e.g., 50-100 ppm).[21]

  • Labeling: Always label the container with the date it was received and the date it was first opened. This helps track the age of the chemical and schedule peroxide testing.[20]

Peroxide Testing:

For any container of this compound that has been opened and stored for more than 6 months, it is prudent to test for the presence of peroxides before use, especially before any operation involving heating or distillation.[20] Commercially available peroxide test strips provide a quick and easy method for this.

Never attempt to open a container of a peroxide-forming chemical if you observe crystal formation around the cap or in the liquid, as these crystals can be shock-sensitive. [20] Contact your institution's Environmental Health & Safety (EHS) office for guidance on safe disposal.

References

  • Department of Chemistry, University of Rochester.
  • Chemistry LibreTexts. (2021, August 21). 6.6: Common "work-up". [Link]
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
  • Stanford Environmental Health & Safety. Information on Peroxide-Forming Compounds. [Link]
  • University of York, Department of Chemistry. Extractions vs Washes. [Link]
  • Department of Chemistry, University of Rochester. Workup: Drying Methods. [Link]
  • Ohio State University, Department of Chemistry. Chemicals That Form Peroxides: Handling and Storage. [Link]
  • Biotage. (2023, November 21).
  • The Journal of Physical Chemistry A. Pyrolysis Reactions of 3-Oxetanone. [Link]
  • Cooperative Organic Chemistry Student Laboratory Manual. Extraction and Drying. [Link]
  • Chemistry LibreTexts. (2024, August 15). 8.6: Common Extraction Washes. [Link]
  • Organic Syntheses. (2019, June 19).
  • Scribd. Drying Agents for Organic Solvents. [Link]
  • University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. [Link]
  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
  • Hawach Scientific. (2025, February 11). Preparation Instruction of Flash Column. [Link]
  • The Journal of Organic Chemistry. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]
  • JoVE. (2025, May 22). Autoxidation of Ethers to Peroxides and Hydroperoxides. [Link]
  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
  • ResearchGate.
  • University of California, Los Angeles. Peroxides and peroxide- forming compounds. [Link]
  • Chemistry LibreTexts. (2022, April 7). 7.19: Using Drying Agents. [Link]
  • Semantic Scholar. Kinetics and Mechanism of the Thermal Decomposition Reaction of 3,3-Bis(azidomethyl)oxetane/Tetrahydrofuran Copolymer. [Link]
  • National Center for Biotechnology Information. Unexpected Isomerization of Oxetane-Carboxylic Acids. [Link]
  • Department of Chemistry, University of Rochester. How To Run A Reaction: The Workup. [Link]
  • MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I. [Link]
  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • Organic Letters. (2022, June 29). Unexpected Isomerization of Oxetane-Carboxylic Acids. [Link]
  • Department of Chemistry, University of Rochester. About Workup. [Link]
  • IntechOpen. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
  • Freie Universität Berlin.
  • Organic Syntheses. Procedure. [Link]
  • Organic Syntheses. Procedure. [Link]
  • ORBi (Open Repository and Bibliography). (2012, April 11).
  • Scilit. Degradation study of new solvents for CO2 capture in post-combustion. [Link]
  • ResearchGate. (2025, October 30). Degradation Study of new solvents for CO2 capture in post-combustion. [Link]

Sources

Technical Support Center: Optimizing Irradiation Time in Photochemical Synthesis of 3-Phenyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the photochemical synthesis of 3-phenyloxetane. This resource is tailored for researchers, medicinal chemists, and drug development professionals. Our goal is to provide you with expert, field-proven insights to navigate the common challenges associated with this synthesis, focusing on the critical parameter of irradiation time. The formation of oxetanes via the Paternò-Büchi reaction is a powerful tool, but its efficiency is highly dependent on precise control of photochemical parameters.[1][2][3][4][5]

Section 1: Troubleshooting Guide

This section addresses specific, practical issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Issue 1: Low or No Yield of this compound

Question: My reaction shows poor conversion to the desired this compound, even after what seems like a long irradiation period. What are the likely causes and how can I fix this?

Answer:

A low yield is the most common challenge in this synthesis and can paradoxically be caused by either insufficient or excessive irradiation. The Paternò-Büchi reaction proceeds via an excited triplet state of the carbonyl compound (benzaldehyde), which then undergoes a [2+2] cycloaddition with an alkene.[6][7] The efficiency of this entire process is sensitive to the total number of photons absorbed by the system.

Potential Causes & Solutions:

  • Sub-Optimal Irradiation Time: The most straightforward cause is that the reaction has not run long enough to achieve significant conversion. Photochemical reactions require a specific quantum of light to proceed, and insufficient time means an insufficient number of photons have been delivered.

  • Product Photodegradation: This is a frequent and often overlooked issue. The this compound product may itself be photosensitive and can decompose or participate in secondary reactions upon prolonged exposure to the high-energy UV light used for its formation.[8][9] This means there is an optimal "window" of irradiation, after which the yield will begin to decrease as the rate of product degradation outpaces its formation.

  • Quenching of the Excited State: The key intermediate is the triplet state of benzaldehyde.[6] Molecular oxygen, often present in solvents, is a highly efficient quencher of triplet states and will prevent the reaction from proceeding effectively.[10][11][12][13][14] If the reaction mixture is not properly de-gassed, the quantum yield will be severely compromised.

  • Incorrect Wavelength or Low Photon Flux: The light source must emit at a wavelength that the carbonyl compound can absorb to become excited. Furthermore, if the intensity (photon flux) of the lamp is too low, the reaction will be impractically slow.

Experimental Workflow for Optimization:

A systematic time-course study is the most reliable method to determine the optimal irradiation time for your specific setup (lamp, reactor, concentration).

Caption: Workflow for a time-course study to find optimal irradiation time.

Step-by-Step Protocol for Time-Course Study:

  • Preparation: Create a single, large-volume stock solution of your reaction mixture (e.g., benzaldehyde, alkene, and solvent) to ensure uniformity.

  • Aliquotting: Distribute the stock solution equally among several identical photochemical reaction vessels (e.g., quartz tubes).

  • De-gassing: Thoroughly de-gas all samples. This is critical. Use three freeze-pump-thaw cycles for best results, or bubble with argon/nitrogen for at least 30 minutes.

  • Irradiation: Place all tubes in the photoreactor to ensure they receive the same light intensity. Start a timer and begin irradiation.

  • Sampling: At defined intervals (e.g., 1, 2, 4, 6, 8, 12 hours), remove one tube from the reactor. Wrap it in foil to prevent further reaction.

  • Analysis: Analyze the composition of each timed sample using a quantitative technique like GC or ¹H NMR with an internal standard to determine the product yield.

  • Plotting: Plot the calculated yield against the irradiation time. The optimal time corresponds to the peak of this curve.

Irradiation Time (hours)Yield of this compound (%)Notes
112Reaction is proceeding.
233Significant product formation.
465Approaching maximum yield.
6 82 Optimal point reached.
871Yield decreasing, product degradation is now dominant.
1245Significant degradation has occurred.

Table 1: Example data from a time-course study, clearly showing an optimal irradiation time of 6 hours before photodegradation becomes a significant issue.

Issue 2: High Formation of Byproducts and Low Selectivity

Question: My reaction is messy, with several significant byproducts and low selectivity for the desired oxetane. How can irradiation time help clean it up?

Answer:

Low selectivity is often a direct consequence of over-irradiation. While the desired [2+2] cycloaddition is one pathway for the excited carbonyl, other reactions can occur. Prolonged irradiation provides more opportunity for these side reactions and for the secondary decomposition of the initial product.

Potential Causes & Solutions:

  • Over-Irradiation: This is the most common cause. As explained in Issue 1, the product itself can be photolabile. Furthermore, initial byproducts can absorb light and undergo further photochemical transformations, leading to a complex mixture. Reducing the irradiation time to the optimum identified in a time-course study is the first and most effective solution.

  • Thermal Side Reactions: Photochemical lamps, particularly medium-pressure mercury lamps, generate significant heat. If the reaction is not adequately cooled, thermal side reactions can occur, reducing selectivity. Always use a cooling system (e.g., a cooling fan or a jacketed immersion well) to maintain a constant, low temperature.

  • Solvent Reactivity: The excited triplet state of benzaldehyde is a radical-like species that can abstract a hydrogen atom from certain solvents, leading to undesired photoreduction byproducts. Choose a solvent with strong C-H bonds that is less prone to hydrogen abstraction, such as benzene or acetonitrile.

Section 2: Frequently Asked Questions (FAQs)

Q1: How does the intensity of my lamp affect the optimal irradiation time?

Light intensity (or photon flux) is directly proportional to the reaction rate. A higher intensity lamp will deliver the required number of photons faster, thus shortening the optimal irradiation time.[15] However, a very high photon flux can also accelerate the rate of byproduct formation and product degradation. If you change your lamp or its distance from the reactor, you must re-run a time-course study, as the previously determined optimal time will no longer be valid.

Q2: Why is de-gassing the solvent so critical for this reaction?

Molecular oxygen (O₂) in its ground state is a triplet (³Σg⁻). This allows it to efficiently interact with and deactivate the excited triplet state of the benzaldehyde through a process called quenching, returning the benzaldehyde to its ground state without it reacting.[10][11][12][13][14] This energy transfer process is extremely fast and effectively short-circuits the desired Paternò-Büchi reaction pathway, drastically reducing the quantum yield and the overall product yield.

G S0 Benzaldehyde (S₀) T1 ³(Benzaldehyde)* (Triplet State) S0->T1 hν, ISC Alkene + Alkene Product This compound T1->Product Desired Reaction Oxygen + ³O₂ (Oxygen) Quenched Benzaldehyde (S₀) + ¹O₂ T1->Quenched Quenching (Undesired)

Sources

Technical Support Center: Catalyst Deactivation in 3-Phenyloxetane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in reactions involving 3-phenyloxetane. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning one of the most common challenges in this field: catalyst poisoning and deactivation. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and solve problems effectively.

Section 1: Understanding the Landscape of Catalyst Deactivation

Reactions involving the ring-opening of this compound are fundamental for creating valuable three-carbon building blocks in medicinal chemistry and materials science.[1][2] These transformations typically rely on electrophilic activation of the oxetane's ether oxygen, most commonly achieved with Lewis or Brønsted acid catalysts.[3][4] However, the very nature of these catalysts makes them susceptible to deactivation, a process that leads to diminished reaction rates, incomplete conversions, and inconsistent results.

Catalyst deactivation can be broadly categorized into several mechanisms[5]:

  • Poisoning: The strong, often irreversible, chemisorption of a substance (a "poison") onto the catalyst's active sites, rendering them inaccessible to the substrate.[6]

  • Fouling: The physical deposition of substances, such as carbonaceous residues or insoluble byproducts, onto the catalyst surface, blocking pores and active sites.

  • Thermal Degradation (Sintering): The loss of active surface area due to crystallite growth at elevated temperatures, a concern primarily for heterogeneous catalysts.[5]

  • Leaching: The dissolution of the active catalytic species from a solid support into the reaction medium.

In the context of homogeneous catalysis common for this compound reactions, poisoning is the most frequently encountered deactivation pathway.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common experimental issues through a question-and-answer format, providing potential causes and actionable solutions grounded in chemical principles.

Q1: My reaction has started, but the rate has slowed dramatically or stopped completely before reaching full conversion. What's happening?

A: This is a classic symptom of catalyst deactivation during the reaction. The most likely cause is the presence or gradual formation of a catalyst poison.

  • Potential Cause 1: Impurities in the Starting Materials. Trace impurities in your this compound substrate or solvent can act as potent poisons. Water is a common culprit for Lewis acid catalysts, as it can coordinate strongly to the acidic center. Other nucleophilic impurities like residual amines, thiols, or alcohols from previous synthetic steps can also be responsible.[6][7]

  • Solution:

    • Rigorously Purify Reagents: Ensure your this compound is of high purity. Consider purification by distillation or column chromatography.

    • Use Anhydrous Solvents: Use a freshly dried, anhydrous solvent. For highly sensitive catalysts, we recommend using a solvent from a dedicated purification system (e.g., passing through activated alumina columns) or distilling from an appropriate drying agent (e.g., CaH₂ for chlorinated solvents, Na/benzophenone for ethers). Verify water content is <10 ppm via Karl Fischer titration.

    • Run a Control Experiment: To confirm, try running the reaction with a newly purified batch of substrate and solvent.

  • Potential Cause 2: Byproduct Inhibition. The reaction itself may generate a byproduct that is a more effective ligand for the catalyst than the oxetane substrate or the product. This leads to product inhibition or deactivation by a newly formed species.

  • Solution:

    • Analyze the Reaction Mixture: Use techniques like ¹H NMR, LC-MS, or GC-MS to analyze an aliquot from the stalled reaction. Look for unexpected side products.

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the pathway leading to the inhibiting byproduct. This may require longer reaction times but can improve overall conversion.

    • Consider a Different Catalyst: Some catalysts have a higher tolerance for certain functional groups. If a specific byproduct is unavoidable, switching to a catalyst known to be robust in its presence may be necessary. For instance, some Rh(III) or Ru(II) catalysts have shown resilience in complex environments.[8]

Q2: My reaction is not starting at all, or the conversion is extremely low from the beginning.

A: This suggests that the catalyst was deactivated almost immediately upon introduction to the reaction medium. This points to a significant issue with one of the reagents or the experimental setup.

  • Potential Cause 1: Gross Contamination of Reagents. This goes beyond trace impurities. The solvent may have a high water content, or the substrate could be contaminated with a significant amount of a strong Lewis base. For example, using undistilled THF, which can contain water and peroxide inhibitors, can instantly kill a sensitive Lewis acid catalyst.

  • Solution:

    • Verify Reagent Purity: Re-evaluate the purity of all starting materials. It is good practice to test new bottles of reagents or solvents on a small-scale reaction before committing to a large-scale experiment.

    • Check for Peroxides: Ethereal solvents like THF and dioxane can form explosive peroxides upon storage. These can also interfere with catalytic processes. Test for peroxides and purify if necessary.

  • Potential Cause 2: Catalyst Handling and Decomposition. The catalyst itself may have degraded before the reaction began. Many organometallic and Lewis acid catalysts are sensitive to air and moisture.

  • Solution:

    • Use Inert Atmosphere Techniques: Handle sensitive catalysts in a glovebox or using Schlenk line techniques under an inert atmosphere (e.g., Argon or Nitrogen).

    • Verify Catalyst Activity: If you suspect the catalyst has degraded, test it in a known, reliable reaction (a "positive control") to confirm its activity before using it in your target reaction.

Q3: I am seeing inconsistent results from batch to batch, even though I'm following the same procedure. Why?

A: Batch-to-batch inconsistency is frequently linked to hidden variables, often related to catalyst poisons.

  • Potential Cause: Variable Impurity Levels. The level of critical impurities in your solvent or substrate may vary between batches. A new bottle of solvent or a new batch of this compound from a supplier can have a different impurity profile.[9]

  • Solution:

    • Standardize Purification Protocols: Do not assume "anhydrous" solvent from a supplier is perfectly dry. Implement a standard in-house procedure for drying solvents and purifying substrates for all batches.

    • Qualify New Reagent Lots: Before using a new lot of starting material for critical reactions, run a small-scale test reaction to ensure it performs consistently with previous lots.

    • Document Everything: Keep meticulous records of lot numbers, purification dates, and analytical data (e.g., Karl Fischer results) for all reagents used in each batch. This can help you trace the source of inconsistency later.

Section 3: A Guide to Common Catalyst Poisons

Understanding the specific molecules that can poison your catalyst is key to preventing deactivation. The table below summarizes common poisons for Lewis acid catalysts, which are frequently used in this compound ring-opening reactions.

Poison CategorySpecific ExamplesMechanism of ActionPrevention & Mitigation
Water H₂OForms strong adducts with Lewis acidic centers, blocking substrate coordination. Can also hydrolyze and decompose certain catalysts.Rigorous drying of solvents and reagents; use of inert atmosphere; addition of water scavengers (e.g., molecular sieves).
Nitrogen Compounds Amines (R₃N), Amides, Pyridines, NitrilesStrong Lewis bases that bind tightly to the catalyst's active site, often irreversibly.[10]Purification of substrate to remove nitrogen-containing starting materials or byproducts.
Sulfur Compounds Thiols (RSH), Sulfides (R₂S), Thiophenes"Soft" Lewis bases that form exceptionally strong bonds with many metal-based catalysts (e.g., Pt, Pd, Ru, Rh), causing severe poisoning.[6]Use of high-purity reagents; desulfurization of starting materials if necessary.
Oxygenates Alcohols, Carboxylic Acids, Ethers (e.g., THF, Dioxane)Compete with the oxetane's oxygen for coordination to the Lewis acid. While often used as solvents, their binding can be competitive and affect reaction rates.[11][12] Dioxane, for instance, forms adducts with Lewis acids.[13]Choose a less coordinating solvent if possible (e.g., Toluene, DCM). Be aware of potential inhibition from alcohol or acid impurities.
Halides Cl⁻, Br⁻, I⁻Can coordinate to the metal center, altering its electronic properties and activity. Often present as residual salts from previous steps.Ensure complete removal of halide salts through aqueous workups and purification.
Byproducts Oligomers/PolymersCan become insoluble and physically block the catalyst (fouling).[14]Optimize reaction conditions (concentration, temperature) to minimize oligomerization.
Section 4: Visualizing Deactivation and Troubleshooting

To better understand these concepts, the following diagrams illustrate the mechanism of poisoning and a logical workflow for troubleshooting.

Mechanism of Lewis Acid Poisoning

G cluster_0 Productive Catalytic Cycle cluster_1 Poisoning Pathway Catalyst Lewis Acid Catalyst (e.g., B(C₆F₅)₃) Active_Complex Active Intermediate (Leads to Ring-Opening) Catalyst->Active_Complex Coordination Inactive_Complex Poisoned Catalyst (Inactive Adduct) Catalyst->Inactive_Complex Strong Coordination (Inhibition) Substrate This compound Substrate->Active_Complex Poison Poison (e.g., H₂O) Poison->Inactive_Complex Product Ring-Opened Product Active_Complex->Product Reaction Product->Catalyst Catalyst Regeneration

Caption: Competitive inhibition pathway showing a poison blocking the Lewis acid catalyst.

Troubleshooting Workflow for Catalyst Deactivation

G Start Observation: Low Yield / Slow Rate Check_Setup Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Setup Is_Setup_OK Conditions Correct? Check_Setup->Is_Setup_OK Reassess_Proc Re-evaluate Procedure Is_Setup_OK->Reassess_Proc No Suspect_Deactivation Suspect Catalyst Deactivation Is_Setup_OK->Suspect_Deactivation Yes Check_Catalyst Test Catalyst Activity (Positive Control Reaction) Suspect_Deactivation->Check_Catalyst Is_Cat_OK Catalyst Active? Check_Catalyst->Is_Cat_OK Replace_Cat Source New/Pure Catalyst Is_Cat_OK->Replace_Cat No Suspect_Poison Suspect Reagent Poisoning Is_Cat_OK->Suspect_Poison Yes Purify_Reagents Protocol: Rigorously Purify Substrate & Solvent Suspect_Poison->Purify_Reagents Analyze_Purity Analyze Purity (NMR, GC-MS, Karl Fischer) Purify_Reagents->Analyze_Purity Rerun Re-run Reaction Analyze_Purity->Rerun

Caption: A logical workflow for diagnosing poor reaction performance.

Section 5: Advanced Protocols - Catalyst Regeneration

In some cases, a deactivated catalyst can be regenerated, although this is more common for heterogeneous systems. For homogeneous catalysts that have been poisoned, removal of the poison is often impractical. However, if deactivation is due to fouling by organic residues, regeneration may be possible.

Disclaimer: These are generalized protocols. Always consult the literature for methods specific to your catalyst system. The effectiveness of regeneration is not guaranteed and depends heavily on the deactivation mechanism.

Protocol 5.1: General Regeneration of a Solid-Supported Catalyst by Calcination

This protocol is suitable for robust, heterogeneous catalysts (e.g., zeolites, metal oxides) deactivated by coke or organic fouling.[15]

  • Solvent Wash: After the reaction, filter the catalyst from the reaction mixture. Wash the recovered catalyst extensively with a solvent that can dissolve adsorbed organic species (e.g., acetone, ethanol, or the reaction solvent). This removes non-covalently bound residues.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 110 °C) for several hours to remove the washing solvent.

  • Calcination: Place the dried catalyst in a tube furnace. Heat the catalyst under a slow flow of air or an oxygen/nitrogen mixture. The temperature and duration depend on the catalyst's thermal stability. A typical starting point is to ramp the temperature to 450-550 °C and hold for 2-4 hours.[15] This process combusts the organic foulants.

  • Reduction (if applicable): If the active species is a metal that was oxidized during calcination (e.g., Ni, Pd, Pt), a reduction step is necessary. After cooling the furnace under an inert gas, switch the gas feed to a hydrogen-containing stream (e.g., 5% H₂ in N₂) and heat to an appropriate temperature to reduce the metal sites.[15]

  • Validation: Test the regenerated catalyst's activity on a small-scale reaction and compare its performance to a fresh catalyst.

References
  • Green Chemistry, (2025).
  • Google Patents, (n.d.). Catalyst deactivation agents and methods for use of same.
  • Chemical Reviews, (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
  • KOPS - Universität Konstanz, (n.d.). Deactivation Pathways of Neutral Ni(II) Polymerization Catalysts.
  • Organic Letters, (2022). Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs. ACS Publications.
  • ResearchGate, (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • National Institutes of Health, (n.d.). Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes.
  • Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst, (2008). PMC - NIH.
  • Koel Research Group, (n.d.). "Promoters and Poisons" in: Handbook of Heterogeneous Catalysis online.
  • Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading, (n.d.). MDPI.
  • The Role of Lewis Acid Sites in γ‐Al2O3 Oligomerization, (2023). PMC - NIH.
  • Chemistry For Everyone, (2025). What Is Catalyst Poisoning In Chemical Reactions? YouTube.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles, (n.d.). PMC - NIH.
  • Macmillan Group, (n.d.). Deactivation Pathways in Transition Metal Catalysis.
  • Heterogeneous Catalyst Deactivation and Regeneration: A Review, (n.d.). MDPI.
  • Special Issue on Catalyst Deactivation and Regeneration, (2021). MDPI.
  • ResearchGate, (2025). (PDF) Poisoning of active sites on ziegler-natta catalyst for propylene polymerization.
  • Catalysis Science & Technology, (n.d.). Impact of impurities in covalent organic frameworks on catalytic properties of supported isolated Pd complexes. RSC Publishing.
  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives, (n.d.). MDPI.
  • OUCI, (n.d.). Catalyst deactivation.
  • ResearchGate, (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development, (n.d.). MDPI.
  • Wikipedia, (n.d.). 1,4-Dioxane.
  • Survey of Catalysts for Frontal Ring-Opening Metathesis Polymerization, (2021).
  • Ivory Research, (2018). Significance of impurities in active pharmaceutical ingredients.
  • Google Patents, (n.d.). Process for regeneration of titano silicate catalyst.
  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes, (2022). NIH.
  • H&E Troubleshooting Guide, (n.d.). H&E Troubleshooting Guide.
  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids, (2024). PubMed.
  • Agilent, (n.d.). GPC/SEC Troubleshooting and Good Practice.
  • Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase, (n.d.). MDPI.

Sources

Technical Support Center: Controlling Exotherms in 3-Phenyloxetane Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support center for the cationic ring-opening polymerization (CROP) of 3-phenyloxetane. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with managing the significant exotherm of this reaction. Our goal is to provide you with the expertise and practical guidance necessary to ensure safe, reproducible, and controlled polymerization outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the exothermic nature of this compound polymerization.

Q1: Why is the cationic ring-opening polymerization of this compound so exothermic?

A1: The high exothermicity is primarily due to the significant ring strain of the four-membered oxetane ring.[1][2] The parent oxetane ring possesses a strain energy of approximately 107 kJ/mol, which is comparable to highly reactive epoxides.[1][3] This stored energy is released as heat when the ring is opened during polymerization.[4] The polymerization process, which converts monomer molecules into long polymer chains, is thermodynamically driven by this release of ring strain.[5]

Q2: What are the potential consequences of an uncontrolled exotherm?

A2: An uncontrolled exotherm can lead to a dangerous situation known as thermal runaway.[6] This occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the reactor's cooling system.[7] The consequences can be severe and include:

  • Rapid Temperature and Pressure Increase: The reaction mixture can boil, leading to a rapid increase in pressure inside the vessel.[4][6]

  • Equipment Failure: In the worst-case scenario, the pressure buildup can exceed the vessel's limits, causing an explosion.[4][6]

  • Side Reactions and Product Degradation: High temperatures can promote unwanted side reactions, such as chain transfer and termination, leading to a polymer with a broad molecular weight distribution, low molecular weight, or undesirable structures.

  • Compromised Safety: A runaway reaction poses a significant safety hazard to laboratory personnel.

Q3: How do different reaction parameters influence the exotherm?

A3: Several parameters critically affect the rate of heat generation:

  • Initiator Type and Concentration: The choice of initiator dictates the rate of the initiation step. Highly efficient cationic initiators (e.g., strong Lewis acids like BF₃·OEt₂, onium salts) can lead to a very fast, almost instantaneous, start to the polymerization, generating a large initial burst of heat.[8][9] The concentration of the initiator is directly proportional to the number of growing polymer chains, and thus to the overall rate of polymerization and heat generation.

  • Monomer Concentration: The rate of polymerization is typically first-order with respect to the monomer concentration.[10] Therefore, a higher initial monomer concentration results in a faster reaction and a more significant exotherm. The total heat evolved (enthalpy of reaction) is also directly proportional to the amount of monomer polymerized.[11]

  • Temperature: The polymerization rate is highly sensitive to temperature. An initial increase in temperature accelerates the reaction, which in turn generates more heat, creating a dangerous feedback loop that can lead to thermal runaway.[12]

  • Solvent: The solvent plays a crucial role in heat management. A solvent with a high heat capacity can absorb more heat, while a solvent with good thermal conductivity facilitates heat transfer to the reactor cooling system. The solvent also dilutes the reactants, lowering their effective concentration and thus slowing the reaction rate.[13][14]

Q4: What is reaction calorimetry and how can it be used to ensure safety?

A4: Reaction calorimetry is a powerful technique for monitoring chemical processes by measuring the heat flow (the rate of heat generation or consumption) in real-time.[15][16] For exothermic polymerizations, the heat flow is directly proportional to the reaction rate.[15] By using a reaction calorimeter, you can:

  • Determine Reaction Enthalpy: Measure the total heat released during the polymerization to understand the reaction's energetic potential.[16]

  • Study Reaction Kinetics: Observe how the reaction rate changes over time and in response to different parameters (e.g., temperature, concentration).[17]

  • Assess Thermal Risk: Simulate "worst-case" scenarios, such as a cooling failure (adiabatic conditions), to determine the maximum temperature the reaction could reach (Adiabatic Temperature Rise, ΔTad).[11][15] This data is critical for a robust safety assessment before scaling up a reaction.[16]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to common issues encountered during this compound polymerization.

Problem Potential Causes Recommended Solutions & Explanations
Runaway Reaction / Rapid, Uncontrolled Temperature Spike 1. Initiator concentration too high. 2. Monomer concentration too high (bulk polymerization). 3. Inadequate cooling or heat removal. 4. Initial reaction temperature is too high. 1. Reduce Initiator Concentration: Decrease the initiator-to-monomer ratio to slow the rate of initiation.2. Use a Solvent: Perform the reaction in a suitable solvent (e.g., dichloromethane, toluene) to dilute reactants and improve heat dissipation.[11]3. Improve Heat Transfer: Ensure efficient stirring to maintain uniform temperature. Use a jacketed reactor with a reliable cooling circulator. For larger scales, consider the reactor's surface-area-to-volume ratio.4. Lower Initial Temperature: Start the reaction at a lower temperature (e.g., 0 °C or below) to provide a larger safety margin before the rate becomes excessive.5. Use Semi-Batch Addition: Add the monomer or initiator solution slowly over time to control the instantaneous reaction rate and heat output.
Polymer with Broad Molecular Weight Distribution (High PDI) 1. Uncontrolled exotherm causing side reactions. 2. Slow initiation compared to propagation. 3. Presence of impurities (especially water). 4. Chain transfer reactions. 1. Implement Exotherm Control: Follow the solutions for "Runaway Reaction". Stable temperature control is key to minimizing side reactions that broaden PDI.2. Select an Appropriate Initiator: Use a "fast" initiator that ensures all chains start growing at approximately the same time. Onium salts are often good candidates.[8]3. Purify Reagents: Ensure monomer and solvent are rigorously dried. Water is a potent chain-transfer agent in cationic polymerization and can terminate growing chains.[10][18]4. Consider a Living Polymerization System: Employ techniques that minimize termination and chain transfer, such as using specific initiators or additives to create a "quasi-living" system.[19]
Incomplete Monomer Conversion 1. Premature termination of growing chains. 2. Initiator deactivation. 3. Vitrification: The polymer becomes glassy and traps unreacted monomer.4. Reversible polymerization (ceiling temperature effect). 1. Purify Reagents: Remove impurities (water, alcohols) that can act as terminating agents.[18]2. Ensure Initiator Stability: Check the stability of your initiator under the reaction conditions. Ensure the correct amount was added.3. Adjust Solvent/Temperature: If vitrification is suspected, run the reaction in a solvent that keeps the polymer dissolved or at a temperature above the polymer's glass transition temperature (Tg), while carefully managing the exotherm.4. Maintain Low Temperature: The polymerization of oxetanes generally has a high ceiling temperature, but extreme exotherms could theoretically approach it. Maintaining controlled, lower temperatures ensures propagation is favored.
Gel Formation / Insoluble Polymer 1. Chain transfer to polymer followed by branching. 2. Bifunctional impurities acting as cross-linkers. 3. Side reactions at the phenyl group at high temperatures. 1. Control Temperature: High temperatures can promote intermolecular reactions (chain transfer to polymer) that lead to cross-linking. Strict temperature control is essential.2. Purify Monomer: Ensure the this compound monomer is free from bifunctional impurities that could be incorporated into polymer chains and act as cross-linking points.3. Use a Milder Initiator/Lower Temperature: Very strong Lewis acids or high reaction temperatures might induce side reactions involving the aromatic ring.
Section 3: Experimental Protocols for Controlled Polymerization

These protocols provide a starting point for conducting a controlled polymerization. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 3.1: General Setup for Controlled Cationic Ring-Opening Polymerization

This protocol uses a solution polymerization approach to aid in thermal management.

Materials:

  • This compound (purified by distillation from CaH₂)

  • Anhydrous dichloromethane (DCM) (purified via a solvent system or by distillation)

  • Initiator (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Nitrogen or Argon gas supply

  • Flame-dried glassware (jacketed reactor, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Cooling circulator connected to the jacketed reactor

Procedure:

  • Glassware Assembly: Assemble the flame-dried jacketed reactor under a positive pressure of inert gas (N₂ or Ar).

  • Cooling: Set the cooling circulator to the desired initial reaction temperature (e.g., 0 °C). Allow the reactor to cool.

  • Reagent Preparation: In the inert atmosphere of a glovebox or using Schlenk techniques, prepare a solution of this compound in anhydrous DCM in the reactor.

  • Initiator Preparation: In a separate flame-dried flask, prepare a dilute solution of the initiator (e.g., BF₃·OEt₂) in anhydrous DCM.

  • Initiation: While vigorously stirring the monomer solution in the cooled reactor, add the initiator solution dropwise via the dropping funnel over a period of 15-30 minutes.

  • Monitoring: Closely monitor the internal reaction temperature. A slight, controlled increase is expected. If the temperature rises too quickly, immediately stop the addition of the initiator.

  • Polymerization: After the addition is complete, allow the reaction to stir at the set temperature for the desired time (e.g., 2-24 hours), monitoring for any temperature fluctuations.

  • Termination: Terminate the polymerization by adding a small amount of a nucleophilic quenching agent, such as methanol or ammonia in methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane). Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.

Protocol 3.2: Monitoring the Reaction Exotherm using Reaction Calorimetry (Isothermal Mode)

This protocol outlines the use of a reaction calorimeter to maintain a constant temperature and measure the resulting heat flow.[15]

Procedure:

  • System Setup: Set up the reaction calorimeter according to the manufacturer's instructions. Calibrate the heat transfer coefficient (UA) of the vessel.[15]

  • Isothermal Setpoint: Set the reactor thermostat (Tr) to the desired isothermal reaction temperature (e.g., 25 °C).

  • Loading: Charge the reactor with the purified this compound and anhydrous solvent. Allow the system to reach thermal equilibrium.

  • Initiation: Inject the initiator solution into the reactor using a syringe.[15]

  • Data Acquisition: The calorimeter's software will begin recording data. As the polymerization starts, it will generate heat. To maintain the isothermal setpoint (Tr), the thermostat will cool the jacket (Tj). The calorimeter calculates the heat flow (Q) from the temperature difference between the reactor and the jacket and the known heat transfer coefficient.

  • Analysis: The resulting plot of heat flow versus time provides a direct profile of the polymerization rate. Integrating this curve gives the total heat of reaction. This data can be used to optimize initiator concentration, addition rates, and temperature for safe scale-up.

Section 4: Key Parameters and Their Effects (Data Summary)
Table 1: Comparison of Common Cationic Initiators
Initiator TypeExamplesTypical ReactivityControl/Living CharacterNotes
Lewis Acids BF₃·OEt₂, AlCl₃, SnCl₄Very HighPoorOften requires a co-initiator (e.g., trace water).[10] Can be difficult to control, leading to broad PDI.
Brønsted Acids Triflic acid (TfOH)Very HighPoor to ModerateExtremely strong acid, very efficient but can be hard to handle and control.
Onium Salts Diphenyliodonium salts, Triarylsulfonium saltsModerate to HighGoodOften used in photopolymerization but can also be used for thermal initiation. Generally offer better control than strong Lewis/Brønsted acids.[20]
Carbocation Salts Trityl salts (e.g., TrSbF₆)HighGoodProvides fast and clean initiation, often leading to better-defined polymers.[21]
Living Systems Specialized initiatorsControlledExcellentSystems designed to eliminate termination and chain transfer, allowing for precise control over molecular weight and architecture.[19]
Table 2: Influence of Solvents on Reaction Control
SolventBoiling Point (°C)Dielectric Constant (ε)Key Considerations for Exotherm Control
Dichloromethane (DCM) 39.69.1Pros: Excellent solvent for polymer. Cons: Low boiling point offers a very small safety margin against boiling.[11]
Toluene 110.62.4Pros: Higher boiling point provides a much better safety margin. Cons: Lower polarity can slow down cationic polymerization rates.[11]
1,4-Dioxane 1012.2Pros: High boiling point. Cons: Can potentially participate in the reaction by acting as a nucleophile, leading to side products or affecting kinetics.[19][22]
Diphenyl Sulfone 379~18Pros: Extremely high boiling point, non-volatile. Cons: Solid at room temperature; requires elevated reaction temperatures, which may be undesirable. Can significantly slow down the reaction.[13][14]
Section 5: Visualizing the Process
Diagram 1: Mechanism of Cationic Ring-Opening Polymerization (CROP)

This diagram illustrates the key steps: initiation, propagation, and termination.

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I+) A Active Center (Oxonium Ion) I->A M This compound Monomer M->A A2 Active Center (Oxonium Ion) A->A2 Chain Growth P Propagating Polymer Chain A2->P Ring Opening M2 Monomer (n) M2->P P2 Propagating Polymer Chain P->P2 DP Dormant Polymer P2->DP T Terminating Agent (e.g., H₂O) T->DP

Caption: The CROP mechanism involves initiation, propagation, and termination steps.

Diagram 2: Troubleshooting Workflow for Exotherm Control

This flowchart provides a logical path for diagnosing and solving exotherm-related problems.

Troubleshooting_Workflow Start Experiment Shows Uncontrolled Exotherm Q1 Is reaction run in bulk (no solvent)? Start->Q1 Sol1 Action: Add appropriate anhydrous solvent to dilute & improve heat transfer. Q1->Sol1 Yes Q2 Is initiator concentration optimized? Q1->Q2 No Sol1->Q2 Sol2 Action: Reduce initiator concentration by 50%. Consider slower initiator. Q2->Sol2 No Q3 Is initial temperature low enough? Q2->Q3 Yes Sol2->Q3 Sol3 Action: Lower starting temperature (e.g., to 0°C). Ensure cooling is active before initiation. Q3->Sol3 No Q4 Is addition method all-at-once? Q3->Q4 Yes Sol3->Q4 Sol4 Action: Use slow, dropwise addition (semi-batch) of monomer or initiator. Q4->Sol4 Yes End Reaction is Thermally Controlled Q4->End No Sol4->End

Caption: A logical workflow for troubleshooting and controlling reaction exotherms.

References
  • Reaction Calorimetry - Polymer Science. (n.d.).
  • Cao, Y., Liu, J., & Zhang, H. (2020). Predicting thermal runaway in styrene polymerization reactions: Divergence criterion with phase space reconstruction. ResearchGate.
  • Cao, Y., Liu, J., & Zhang, H. (2020). Predicting thermal runaway in styrene polymerization reactions: Divergence criterion with phase space reconstruction. Nanjing Tech University.
  • Shor, L. M., et al. (2020). Cure Kinetics and Thermal Behavior of a Printable Polydimethylsiloxane-Based Polymer. Polymers.
  • Zhang, Y., et al. (2021). Research on the Risk of Thermal Runaway in the Industrial Process of Styrene Solution Polymerization. ACS Publications.
  • In‐Line Monitoring of Emulsion Polymerization Reactions Combining Heat Flow and Heat Balance Calorimetry. (2025). ResearchGate.
  • Helmenstine, A. M. (2022). What Is Runaway Polymerization? Sciencing.
  • Spatially Resolved Reaction Calorimetry and Fouling Monitoring in a Continuous Tubular Emulsion Polymerization Reactor. (2025). ACS Publications.
  • The range of chemistry technology enabling polymerization. (n.d.). Syrris.
  • What Is Runaway Polymerization? (n.d.). HUFOCW.
  • Cationic Photopolymerization of 3-Benzyloxymethyl-3-ethyl-oxetane. (n.d.). RadTech.
  • Nishikubo, T., et al. (n.d.). A Novel Thermal Curing Reaction of Oxetane Resin with Active Diester. Journal of Polymer Science Part A: Polymer Chemistry.
  • Photoinitiated cationic polymerization of sustainable epoxy and oxetane thermosets. (n.d.). RadTech.
  • Bouchékif, H., et al. (2005). Non-steady-state living polymerization: a new route to control cationic ring-opening polymerization (CROP) of oxetane via an activation chain end (ACE) mechanism at ambient temperature. Chemical Communications.
  • Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. (2022). PMC - NIH.
  • Oxetane Polymers. (n.d.). ResearchGate.
  • Goethals, E. J. (2012). Ring-Opening Polymerization—An Introductory Review. MDPI.
  • General mechanisms of ring-opening polymerization: cationic... (n.d.). ResearchGate.
  • A comparison of the cationic ring-opening polymerizations of 3-oxetanol and glycidol. (n.d.). ResearchGate.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications.
  • Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. (n.d.). Elektronische Hochschulschriften der LMU München.
  • Kinetics and mechanism of heterogeneous polymerization of 3,3‐bis(chloromethyl)oxetane catalyzed by gaseous BF3. (n.d.). ResearchGate.
  • Solvent-induced changes in the reactivity of tricyanate esters undergoing thermal polymerization. (n.d.). Polymer Chemistry (RSC Publishing).
  • Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol. (n.d.). Chemical Journal of Chinese Universities.
  • Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. (2017). RSC Publishing.
  • Positive Effect of Polar Solvents in Olefin Polymerization Catalysis. (n.d.). ResearchGate.
  • Chain-growth Limiting Reactions in the Cationic Polymerization of 3-ethyl-3-hydroxymethyloxetane. (n.d.). ResearchGate.
  • Effect of solvent on the initiation mechanism of living anionic polymerization of styrene: A computational study. (n.d.). OUCI.
  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). MDPI.
  • Cationic ring opening polymerization mechanism. (n.d.). ResearchGate.
  • Solvent-induced changes in reactivity of tricyanate ester undergoing thermal polymerization. (n.d.). ResearchGate.
  • Effect of solvent, ethanol composition on the polymer yield of redox polymerization of methyl methacrylate at 299 K. (n.d.). ResearchGate.
  • Anionic ring-opening polymerization of functional epoxide monomers in the solid state. (2023). NIH.

Sources

Validation & Comparative

A Comparative Analysis of 3-Phenyloxetane and 2-Phenyloxetane Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the design and synthesis of novel molecular entities, particularly in the fields of medicinal chemistry and materials science, the oxetane ring represents a versatile and increasingly important structural motif. This four-membered cyclic ether offers a unique combination of properties, including improved metabolic stability and aqueous solubility in drug candidates. However, the reactivity of the oxetane ring, particularly its propensity for ring-opening reactions, is highly dependent on its substitution pattern. This guide provides an in-depth comparison of the reactivity of two constitutional isomers: 3-phenyloxetane and 2-phenyloxetane. Understanding the distinct chemical behaviors of these isomers is crucial for their strategic incorporation and manipulation in complex synthetic pathways.

The Fundamental Dichotomy: Electronic vs. Steric Effects

The reactivity of unsymmetrically substituted oxetanes is primarily governed by a balance between electronic and steric factors. The regioselectivity of ring-opening reactions, a critical consideration for synthetic chemists, is dictated by the nature of the attacking species and the reaction conditions.

  • Under acidic conditions , the reaction proceeds through a transition state with significant carbocationic character. The oxetane oxygen is first protonated by a Brønsted or Lewis acid, making the ring more susceptible to nucleophilic attack. The regioselectivity is then determined by the stability of the resulting partial positive charge on the adjacent carbon atoms.

  • Under nucleophilic (basic or neutral) conditions , the reaction generally follows an SN2 mechanism. Here, steric hindrance plays the dominant role, with the nucleophile preferentially attacking the less substituted carbon atom adjacent to the oxygen.[1]

This fundamental difference in mechanism is the cornerstone of the divergent reactivity observed between this compound and 2-phenyloxetane.

Reactivity Profile of 2-Phenyloxetane

In 2-phenyloxetane, the phenyl group is directly attached to a carbon atom of the ether linkage (the C2 position). This benzylic positioning has a profound influence on the molecule's reactivity.

Acid-Catalyzed Ring-Opening: A Highly Regioselective Process

Under acidic conditions, the protonated 2-phenyloxetane can be opened by a nucleophile. The key mechanistic feature is the pronounced stabilization of a positive charge at the C2 position through resonance with the adjacent phenyl ring. This benzylic carbocation-like transition state is significantly more stable than the alternative secondary carbocation at the C4 position.

Consequently, nucleophilic attack occurs almost exclusively at the C2 position. For instance, the acid-catalyzed hydrolysis of 2-phenyloxetane yields 1-phenyl-1,3-propanediol with high regioselectivity.

Figure 1: Acid-catalyzed ring-opening of 2-phenyloxetane proceeds via a stable benzylic carbocation-like intermediate.

Nucleophilic Ring-Opening: Steric Hindrance Dictates the Outcome

In the absence of an acid catalyst, the ring-opening of 2-phenyloxetane with a strong nucleophile, such as a Grignard reagent, is governed by steric effects. The bulky phenyl group at the C2 position significantly hinders the approach of the nucleophile. As a result, the attack occurs preferentially at the less sterically encumbered C4 position, leading to the formation of 3-substituted-1-phenyl-1-propanols.

Reactivity Profile of this compound

In this compound, the phenyl group is situated at the C3 position, which is not directly bonded to the ether oxygen. This seemingly subtle difference leads to a dramatically different reactivity profile compared to its 2-phenyl counterpart.

Acid-Catalyzed Ring-Opening: A Competition Between Two Sites

Under acidic conditions, the protonated this compound presents two potential sites for nucleophilic attack: C2 and C4. Neither of these positions benefits from the direct resonance stabilization seen in the 2-phenyl isomer. The phenyl group at C3 exerts a modest inductive effect, but the primary determinants of regioselectivity are the subtle differences in steric hindrance and the inherent stability of the secondary carbocation-like transition states at C2 and C4. In many cases, this leads to the formation of a mixture of regioisomeric products, with the ratio being sensitive to the specific nucleophile and reaction conditions.

Figure 2: Acid-catalyzed ring-opening of this compound can proceed through two similar secondary carbocation-like intermediates.

Nucleophilic Ring-Opening: A Less Hindered Pathway

With strong nucleophiles, the ring-opening of this compound is again controlled by sterics. The C2 and C4 positions are sterically similar, both being methylene carbons. The phenyl group at C3 does not significantly differentiate the steric environment of the two reactive sites. Consequently, nucleophilic attack can occur at both C2 and C4, often leading to a mixture of products. However, in many reported cases, the attack at the less hindered positions is still favored.

Comparative Data Summary

The following table summarizes the expected major products from the ring-opening reactions of this compound and 2-phenyloxetane under representative acidic and nucleophilic conditions.

Reactant Conditions Major Product Governing Factor
2-Phenyloxetane Acid-catalyzed (e.g., H₂SO₄, H₂O)1-Phenyl-1,3-propanediolElectronic (Benzylic Cation Stability)
Nucleophilic (e.g., PhMgBr, then H₃O⁺)1,3-Diphenyl-1-propanolSteric Hindrance
This compound Acid-catalyzed (e.g., H₂SO₄, H₂O)2-Phenyl-1,3-propanediolElectronic/Steric (Mixture possible)
Nucleophilic (e.g., PhMgBr, then H₃O⁺)2-Phenyl-1,4-diphenyl-1-butanolSteric Hindrance

Metabolic Stability: A Key Differentiator in Drug Discovery

In the context of drug development, the metabolic stability of a molecule is a critical parameter. Studies have shown that the substitution pattern on the oxetane ring significantly impacts its metabolic fate. Generally, 3-substituted oxetanes exhibit greater metabolic stability compared to their 2-substituted counterparts.[2] For 2-monosubstituted oxetanes, metabolic ring scission to form hydroxy acids and diols is a common metabolic pathway. In contrast, 3-monosubstituted oxetanes are often more resistant to ring cleavage, with metabolism sometimes occurring at other positions in the molecule.[2] This enhanced stability makes the this compound scaffold a more attractive choice when designing drug candidates with improved pharmacokinetic profiles.[3][4]

Compound Relative Metabolic Stability Primary Metabolic Pathway
2-Phenyloxetane Derivative LowerRing Scission
This compound Derivative HigherMore resistant to ring opening

Experimental Protocols

The following are representative, detailed protocols for conducting ring-opening reactions on phenyl-substituted oxetanes.

Protocol 1: Acid-Catalyzed Hydrolysis of 2-Phenyloxetane

Objective: To synthesize 1-phenyl-1,3-propanediol via the acid-catalyzed ring-opening of 2-phenyloxetane.

Materials:

  • 2-Phenyloxetane

  • 1 M Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a solution of 2-phenyloxetane (1.0 eq) in a 1:1 mixture of water and a co-solvent like THF or acetone in a round-bottom flask, add 1 M sulfuric acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purify the crude 1-phenyl-1,3-propanediol by column chromatography on silica gel.

Protocol 2: Nucleophilic Ring-Opening of this compound with a Grignard Reagent

Objective: To synthesize 2-phenyl-1,4-diphenyl-1-butanol via the nucleophilic ring-opening of this compound with phenylmagnesium bromide.

Materials:

  • This compound

  • Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 1 M)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the phenylmagnesium bromide solution (1.2 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 2-phenyl-1,4-diphenyl-1-butanol by column chromatography on silica gel.

Conclusion

The choice between incorporating a this compound or a 2-phenyloxetane moiety into a synthetic target has significant consequences for its subsequent chemical transformations and, in the case of drug discovery, its metabolic fate. The benzylic nature of the C2 position in 2-phenyloxetane leads to highly regioselective ring-opening under acidic conditions, a feature that can be exploited for the controlled synthesis of 1,3-diols. However, this same feature may contribute to lower metabolic stability. Conversely, this compound offers greater metabolic stability but less predictable regioselectivity in acid-catalyzed ring-opening reactions. Under nucleophilic conditions, steric factors are the primary determinant for both isomers, favoring attack at the less hindered carbon. A thorough understanding of these reactivity principles is essential for researchers and scientists to make informed decisions in the design and execution of their synthetic strategies.

References

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 12150-12233. [Link]
  • ResearchGate (2024).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Ferreira, R. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12538-12566. [Link]
  • Ma, X., et al. (2017). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 37(11), 2769-2784. [Link]

Sources

A Comparative Guide to Lewis Acids for Catalytic 3-Phenyloxetane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry as a valuable bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[1] The introduction of a 3-phenyloxetane scaffold can favorably modulate key drug properties such as solubility, metabolic stability, and lipophilicity. This guide provides a comparative analysis of various Lewis acids for the catalytic synthesis of this compound, a crucial building block for novel therapeutics. We will delve into the mechanistic rationale behind catalyst selection, present comparative data, and provide detailed experimental protocols to inform your synthetic strategies.

The Strategic Importance of Lewis Acid Catalysis in Oxetane Synthesis

The construction of the strained four-membered oxetane ring often relies on intramolecular cyclization or cycloaddition strategies. Lewis acids play a pivotal role in these transformations by activating substrates and facilitating ring formation. Their primary functions include:

  • Activation of Epoxides: Lewis acids coordinate to the oxygen atom of an epoxide, weakening the C-O bonds and promoting nucleophilic attack, which can be the key step in ring-expansion or rearrangement pathways to form oxetanes.

  • Activation of Carbonyl Compounds: In [2+2] cycloaddition reactions, Lewis acids activate carbonyl partners (like formaldehyde), making them more electrophilic and susceptible to attack by an alkene.

  • Facilitating Intramolecular Cyclization: For precursors like haloalcohols, Lewis acids can promote the intramolecular Williamson ether synthesis by activating the hydroxyl group.

However, the choice of Lewis acid is critical, as their high reactivity can also lead to undesired side reactions, most notably the ring-opening polymerization or isomerization of the oxetane product. Therefore, a careful balance of Lewis acidity, steric hindrance, and reaction conditions is paramount for successful synthesis.

Comparative Analysis of Common Lewis Acids

While a direct head-to-head comparison study for this compound synthesis is not extensively documented, we can extrapolate from the broader literature on oxetane and epoxide chemistry to evaluate the suitability of various Lewis acids. The following table summarizes key characteristics and expected performance based on their known reactivity profiles.

Lewis Acid CatalystType / StrengthKey AdvantagesPotential Challenges & Side ReactionsExpected Efficacy for this compound Synthesis
**Boron Trifluoride Etherate (BF₃·OEt₂) **Strong, HardCommercially available, highly effective for epoxide rearrangement and activation.High propensity for causing ring-opening polymerization of oxetanes; moisture sensitive. Can lead to complex product mixtures if not carefully controlled.[1][2]High, but requires low temperatures and careful stoichiometry to minimize side reactions.
Aluminum Chloride (AlCl₃) Strong, HardInexpensive and powerful Lewis acid. Effective in Friedel-Crafts type reactions and polymerization.[3][4][5][6][7]Very strong, often leading to undesired side reactions and polymerization. Highly moisture sensitive.Moderate to High, but control can be very challenging. Best suited for specific, optimized protocols.
Titanium Tetrachloride (TiCl₄) Strong, HardHighly oxophilic, excellent for activating oxygen-containing functional groups.[8][9][10]Extremely moisture sensitive, can generate significant amounts of HCl, leading to proton-catalyzed side reactions.Moderate, its high reactivity necessitates stringent anhydrous conditions and careful temperature control.
Scandium (III) Triflate (Sc(OTf)₃) Strong, Water-TolerantHigh Lewis acidity, stable in the presence of water, and can be recycled.[11] Catalytically active in a wide range of reactions.[12][13][14]Higher cost compared to simpler Lewis acids.High, its water tolerance and high catalytic activity make it a very promising candidate for robust and reproducible syntheses.
Indium (III) Triflate (In(OTf)₃) Moderate, Water-TolerantSimilar to Sc(OTf)₃, it is water-tolerant and effective in various cyclization and addition reactions.[15]Generally lower activity than Sc(OTf)₃.Moderate to High, a good alternative to Sc(OTf)₃, particularly where milder conditions are desired.

Mechanistic Pathways and Rationale for Catalyst Selection

The synthesis of this compound can be approached through several routes where Lewis acids are instrumental. Two plausible pathways are highlighted below.

Pathway A: Rearrangement of a Phenyl-Substituted Epoxide

One common strategy involves the Lewis acid-catalyzed rearrangement of a suitable epoxide precursor, such as 2-phenyl-2-(hydroxymethyl)oxirane.

G cluster_0 Lewis Acid Catalyzed Rearrangement Epoxide 2-phenyl-2-(hydroxymethyl)oxirane Activated_Complex Activated Epoxide-LA Complex Epoxide->Activated_Complex Coordination LA Lewis Acid (e.g., BF₃·OEt₂) LA->Activated_Complex Carbocation Tertiary Carbocation Intermediate Activated_Complex->Carbocation Ring Opening Cyclization Intramolecular Ring Closure (SN2) Carbocation->Cyclization Hydroxyl Attack Product This compound Cyclization->Product G cluster_1 Lewis Acid Catalyzed [2+2] Cycloaddition Formaldehyde Formaldehyde Activated_Carbonyl Activated Carbonyl-LA Complex Formaldehyde->Activated_Carbonyl Coordination LA Lewis Acid (e.g., Sc(OTf)₃) LA->Activated_Carbonyl Intermediate Carbocationic Intermediate Activated_Carbonyl->Intermediate Styrene Styrene Styrene->Intermediate Nucleophilic Attack Ring_Closure Ring Closure Intermediate->Ring_Closure Product This compound Ring_Closure->Product

Caption: General workflow for the Lewis acid-catalyzed [2+2] cycloaddition route to this compound.

Here, the Lewis acid activates formaldehyde, increasing its electrophilicity. Styrene then acts as the nucleophile. This pathway often benefits from water-tolerant Lewis acids like Sc(OTf)₃, which can maintain high catalytic activity under less stringent anhydrous conditions. [11]

Experimental Protocols

The following are representative, generalized protocols for the synthesis of this compound via the pathways described above. Note: These protocols are illustrative and should be optimized for specific laboratory conditions and safety considerations.

Protocol 1: Synthesis via Epoxide Rearrangement using BF₃·OEt₂

This protocol is adapted from general procedures for Lewis acid-catalyzed epoxide rearrangements. Materials:

  • 2-phenyl-2-(hydroxymethyl)oxirane

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 2-phenyl-2-(hydroxymethyl)oxirane (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BF₃·OEt₂ (0.1 - 0.5 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis via [2+2] Cycloaddition using Sc(OTf)₃

This protocol is based on the principles of Lewis acid-catalyzed reactions between styrenes and aldehydes. [16] Materials:

  • Styrene

  • Paraformaldehyde

  • Scandium (III) triflate (Sc(OTf)₃)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add Sc(OTf)₃ (5-10 mol%), paraformaldehyde (1.5 equivalents), and anhydrous MeCN.

  • Heat the suspension to a temperature sufficient to depolymerize the paraformaldehyde (typically 60-80 °C) until the solution becomes clear, then cool to room temperature.

  • Add styrene (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by GC-MS or TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield this compound.

Conclusion and Future Outlook

The selection of a Lewis acid for the synthesis of this compound is a critical decision that significantly impacts reaction efficiency and product yield. While strong, traditional Lewis acids like BF₃·OEt₂ can be effective, they require careful control to mitigate side reactions. Modern, water-tolerant catalysts such as Sc(OTf)₃ offer a more robust and potentially higher-yielding alternative, particularly for scale-up operations where stringent anhydrous conditions are challenging to maintain.

Future research in this area will likely focus on the development of chiral Lewis acid systems to enable the enantioselective synthesis of this compound and its derivatives, further expanding their utility in the synthesis of stereochemically defined drug candidates.

References

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12150–12233.
  • Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC.
  • ResearchGate (n.d.). Reactions of substituted phenyloxiranes with BF3/OEt2. Yields in parentheses were determined by ¹⁹F‐NMR; other yields are isolated ones. Yields of other products are omitted.
  • Howell, A. R., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2353–2358.
  • MedCrave (2019). Boron trifluoride etherate in organic synthesis.
  • ResearchGate (n.d.). Scandium(III)‐Triflate‐Catalyzed Multicomponent Reactions for the Synthesis of Nitrogen Heterocycles.
  • Howell, A. R., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. ACS Publications.
  • Zaveri, N. T., & Bensari, A. (2003). Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols. Synthesis, 2003(02), 267-271.
  • Liang, Y.-M., et al. (2021). Lewis-Acid-Catalyzed Tandem Cyclization by Ring Expansion of Tertiary Cycloalkanols with Propargyl Alcohols. Organic Letters, 23(24), 9457–9462.
  • ResearchGate (n.d.). Reactivity of compounds 1 with BF3 ⋅ OEt2. Synthesis of complex 3 a in THF and 3 e in CH2Cl2.
  • Stephan, D. W., et al. (2011). Frustrated Lewis pairs derived from N-heterocyclic carbenes and Lewis acids. Dalton Transactions, 40(29), 7471-7479.
  • Piers, W. E., et al. (2015). Novel B(Ar′)2(Ar″) hetero-tri(aryl)boranes: A systematic study of Lewis acidity. Chemical Science, 6(12), 7114-7124.
  • Thomson, R. J., et al. (2012). Enantioselective Synthesis of 3,4-Chromanediones via Asymmetric Rearrangement of 3-Allyloxyflavones. Organic Letters, 14(17), 4454–4457.
  • Google Patents (n.d.). US4207205A - Reduction of TiCl4 with reducing agents modified with Lewis bases.
  • MDPI (2022). Recent Developments in Enantioselective Scandium-Catalyzed Transformations.
  • ResearchGate (n.d.). BF3-Oet2/Et3SiH-Mediated Rearrangement of 4-Aryl-5,5-Diphenylazapan-4-Ols.
  • RSC Publishing (2021). Fast flow synthesis of highly reactive polyisobutylene co-initiated by an AlCl3/isopropyl ether complex.
  • Bach, T., & Löbel, J. (2002). Selective Prins Reaction of Styrenes and Formaldehyde Catalyzed by 2,6-Di-tert-butylphenoxy(difluoro)borane. Synthesis, 2002(17), 2521-2526.
  • Kumar, A., et al. (2012). AlCl3 mediated unexpected migration of sulfonyl groups: regioselective synthesis of 7-sulfonyl indoles of potential pharmacological interest. Chemical Communications, 48(84), 10434-10436.
  • Ishihara, K., et al. (2013). Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes. The Journal of Organic Chemistry, 78(15), 7545–7556.
  • ResearchGate (n.d.). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor.
  • ResearchGate (n.d.). Lewis Acid Mediated Reactions of Aldehydes with Styrene Derivatives: Synthesis of 1,3-Dihalo-1,3-diarylpropanes and 3-Chloro-1,3-diarylpropanols.
  • ResearchGate (n.d.). AlCl3 as an Effective Lewis Acid for the Synthesis of Arylaminotetrazoles.
  • MDPI (2022). 2-(tert-Butyl)-4-phenyloxetane.
  • ResearchGate (n.d.). Experimental study of the reaction between epoxy compounds and titanium tetrachloride.
  • Wikipedia (n.d.). Styrene oxide.
  • MDPI (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids.
  • MDPI (2022). Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides.
  • ResearchGate (n.d.). Lewis Acid‐Catalyzed Isomerization of 2‐Arylcyclopropane‐1,1‐dicarboxylates: A New Efficient Route to 2‐Styrylmalonates.
  • ResearchGate (n.d.). Flow synthesis of medium molecular weight polyisobutylene coinitiated by AlCl3.
  • Ley, S. V., et al. (2014). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters, 16(8), 2216–2219.
  • ResearchGate (n.d.). Effects of aluminum trichloride and magnesium chloride on the synthesis of ladder polyphenylsilsesquioxane.
  • PubChem (n.d.). Styrene Oxide.

Sources

The Strategic Advantage of 3-Phenyloxetane: A Bioisosteric Replacement for the Gem-Dimethyl Group in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative analysis of 3-phenyloxetane and gem-dimethyl groups, supported by experimental data and detailed protocols.

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. A key strategy in this endeavor is bioisosterism, the replacement of a functional group within a biologically active molecule with another group to enhance its properties without compromising its desired biological activity. For decades, the gem-dimethyl group has been a stalwart in drug design, often introduced to block metabolic oxidation at a susceptible methylene position, a concept frequently leveraging the Thorpe-Ingold effect to facilitate ring closures in synthesis.[1][2] However, this modification invariably increases lipophilicity, which can precipitate a cascade of undesirable consequences, including decreased aqueous solubility, increased plasma protein binding, and off-target toxicity.[3]

Enter the oxetane ring, a four-membered cyclic ether that has emerged as a versatile and highly effective bioisostere for the gem-dimethyl group.[4][5] Specifically, 3,3-disubstituted oxetanes, such as the 3-phenyl variant, offer a compelling alternative by providing similar steric bulk to the gem-dimethyl group while introducing a polar oxygen atom. This seemingly subtle substitution can profoundly and positively impact a molecule's drug-like properties.[6][7] This guide provides a detailed comparison of this compound and gem-dimethyl groups, presenting the underlying scientific rationale, comparative experimental data, and detailed protocols for key assays to empower researchers in their drug design endeavors.

Physicochemical Properties: A Tale of Two Bioisosteres

The fundamental differences between a this compound and a gem-dimethyl group are rooted in their distinct physicochemical properties. The introduction of the ether oxygen in the oxetane ring imparts polarity, which has a significant and beneficial ripple effect on several key parameters relevant to drug development.

Propertygem-Dimethyl GroupThis compound MoietyRationale for Advantage
Lipophilicity (cLogP/LogD) HighLowerThe polar oxygen atom in the oxetane ring reduces lipophilicity, which can lead to improved solubility and reduced off-target effects.[3]
Aqueous Solubility LowHigherThe increased polarity and hydrogen bond accepting capability of the oxetane oxygen enhance interactions with water, thereby improving solubility.[6]
Metabolic Stability High (blocks oxidation)High (generally stable)Both groups can sterically shield adjacent positions from metabolic attack. The oxetane ring itself is generally resistant to metabolic degradation.[7][8]
Molecular Weight LowerHigherThe addition of an oxygen atom slightly increases the molecular weight compared to two methyl groups.
Fraction of sp³ carbons (Fsp³) HighHighBoth motifs contribute to a three-dimensional molecular architecture, which can be advantageous for target binding.[5]
Polar Surface Area (PSA) 0 Ų~9.2 Ų (for the oxetane ring)The increased PSA of the oxetane contributes to its enhanced solubility and can influence membrane permeability.

The In Vitro Performance Showdown: Experimental Evidence

The theoretical advantages of the this compound bioisostere are borne out by experimental data. The following sections present a comparative analysis of in vitro performance, supported by representative data and detailed experimental protocols.

Metabolic Stability in Human Liver Microsomes (HLM)

A critical parameter in drug design is the metabolic stability of a compound, as rapid metabolism can lead to poor bioavailability and a short duration of action. The gem-dimethyl group is often employed to block cytochrome P450 (CYP)-mediated oxidation. The oxetane ring can confer similar or even superior metabolic stability.[8]

Comparative Metabolic Stability Data (HLM)

Compound PairBioisosteric ReplacementMetabolic Stability (t½, min)
Pair 1
Compound A (gem-dimethyl)gem-dimethyl25
Compound B (oxetane)3,3-disubstituted oxetane>60
Pair 2
Compound C (gem-dimethyl)gem-dimethyl40
Compound D (oxetane)3,3-disubstituted oxetane95

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a common procedure for assessing the metabolic stability of a test compound.

Materials:

  • Test compound and positive control (e.g., a known rapidly metabolized compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching and sample preparation

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw the HLM and NADPH regenerating system on ice.

    • Prepare the incubation mixture by diluting the HLM in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Add the test compound to the incubation mixture at a final concentration of, for example, 1 µM.

    • Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Processing:

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the half-life (t½) from the slope of the linear regression.

Causality Behind Experimental Choices:

  • Human Liver Microsomes (HLM): HLMs are a subcellular fraction of the liver that contains a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450s, making them a standard in vitro model for studying Phase I metabolism.

  • NADPH Regenerating System: CYPs require NADPH as a cofactor for their enzymatic activity. A regenerating system is used to ensure a continuous supply of NADPH throughout the incubation period.

  • LC-MS/MS Analysis: This is a highly sensitive and specific analytical technique that allows for the accurate quantification of the parent drug in a complex biological matrix.

Diagram of the Metabolic Stability Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock mix Combine Compound and HLM prep_compound->mix prep_hlm Prepare HLM Suspension prep_hlm->mix prep_nadph Prepare NADPH System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench with ACN + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate G cluster_lead Lead Compound cluster_properties Undesirable Properties cluster_strategy Bioisosteric Replacement cluster_optimized Optimized Compound cluster_improved_properties Improved Properties lead Lead with gem-dimethyl group lipophilicity High Lipophilicity lead->lipophilicity solubility Low Solubility lead->solubility metabolism Potential for Metabolism lead->metabolism replacement Replace gem-dimethyl with this compound lipophilicity->replacement solubility->replacement metabolism->replacement optimized Analog with this compound replacement->optimized imp_lipophilicity Lower Lipophilicity optimized->imp_lipophilicity imp_solubility Higher Solubility optimized->imp_solubility imp_metabolism Maintained/Improved Stability optimized->imp_metabolism

Caption: The bioisosteric replacement of a gem-dimethyl group with a this compound to improve drug-like properties.

Conclusion: A Strategic Tool for Modern Drug Design

The strategic replacement of the gem-dimethyl group with a this compound moiety represents a powerful and validated tactic in contemporary medicinal chemistry. This bioisosteric substitution offers a clear pathway to mitigating the liabilities often associated with the gem-dimethyl group, namely high lipophilicity and poor aqueous solubility, while preserving or even enhancing metabolic stability. The introduction of the polar oxetane ring provides a nuanced approach to fine-tuning the physicochemical properties of a lead compound, ultimately increasing the probability of identifying a successful drug candidate. By understanding the comparative properties and leveraging the experimental protocols outlined in this guide, researchers can effectively employ the this compound motif to design safer and more efficacious medicines.

References

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(15), 5845-5859. [Link]
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Wipf, P., & Rector, S. R. (2007). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 50(24), 5945-5966. [Link]
  • Carreira, E. M., & Fessard, T. (2014). The oxetane motif in drug discovery. Chemical Reviews, 114(17), 8257-8322. [Link]
  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709. [Link]
  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
  • Stepan, A. F., et al. (2011). The application of oxetanes in drug discovery. Journal of Medicinal Chemistry, 54(22), 7794-7803. [Link]
  • Wikipedia. (2023). Thorpe–Ingold effect. [Link]
  • Chemistry LibreTexts. (2024). 1.
  • Kostal, J., & Jorgensen, W. L. (2010). Thorpe-Ingold acceleration of oxirane formation is mostly a solvent effect. Journal of the American Chemical Society, 132(25), 8766–8773. [Link]
  • Moody, C. J., & Rzepa, H. S. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(8), 1335-1342. [Link]
  • PubMed. (2010).
  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.). [Link]

Sources

Oxetanes vs. Epoxides: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are constantly seeking molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties upon drug candidates. Among the saturated heterocyles, the four-membered oxetane ring has emerged as a compelling structural motif, often drawing comparisons to its three-membered counterpart, the epoxide. This guide provides an in-depth, objective comparison of oxetanes and epoxides, leveraging experimental data and field-proven insights to inform strategic decisions in drug design.

At a Glance: Physicochemical and Metabolic Properties

The fundamental differences in the stability and electronic nature of oxetanes and epoxides give rise to distinct profiles in terms of their utility in drug discovery.

PropertyOxetaneEpoxideRationale
Ring Stability Generally stable under physiological conditions.[1]Highly strained and reactive; susceptible to nucleophilic attack.[1][2]The greater ring strain of the three-membered epoxide ring (114 kJ/mol) compared to the four-membered oxetane ring (107 kJ/mol) leads to increased reactivity.[1]
Aqueous Solubility Incorporation typically increases aqueous solubility.[3][4][5]Can increase polarity, but high reactivity often precludes its use for this purpose in a final drug molecule.The polar ether oxygen in the oxetane scaffold can act as a hydrogen bond acceptor, improving interactions with water.[6]
Lipophilicity (LogD) Generally decreases lipophilicity compared to carbocyclic analogs.[3][7]The impact on lipophilicity is secondary to its primary role as a reactive intermediate.The replacement of a carbon atom with a more electronegative oxygen atom increases the polarity of the molecule.
Metabolic Stability Can block metabolic hotspots and is often metabolically robust.[3][5][7][8]Prone to rapid metabolism via epoxide hydrolases and conjugation with glutathione.[9][10][11][12]The high reactivity of the epoxide ring makes it a prime target for metabolic enzymes.[10]
Toxicity Profile Generally considered to have a favorable toxicity profile.Often associated with toxicity due to their nature as alkylating agents that can react with biological macromolecules.[2][10][13]The electrophilic nature of the epoxide ring allows it to react with nucleophilic residues in proteins and DNA, leading to potential toxicity.[2]

The Stability Dichotomy: A Deeper Dive

The most critical distinction between oxetanes and epoxides in a drug discovery context lies in their chemical stability.

Oxetanes: The Stable Modulator

The oxetane ring, while still possessing some ring strain, is significantly more stable than an epoxide under a wide range of physiological and synthetic conditions.[1] This stability allows it to be incorporated as a permanent structural feature to fine-tune a molecule's properties. For instance, 3,3-disubstituted oxetanes are particularly robust.[7][14] This stability is a key reason for their growing popularity in medicinal chemistry.

Epoxides: The Reactive Intermediate

Epoxides, on the other hand, are highly susceptible to ring-opening by nucleophiles.[2] This reactivity is the cornerstone of their utility in synthetic chemistry but is a significant liability in a final drug molecule. Biological nucleophiles such as glutathione can readily react with epoxides, leading to rapid clearance and potential for the formation of reactive metabolites.[9][15][16][17] This inherent reactivity is a major contributor to the toxicological concerns associated with epoxide-containing compounds.[2][10][13]

Impact on Physicochemical Properties: A Quantitative Look at Oxetanes

The incorporation of an oxetane ring can have a profound and predictable impact on a molecule's physicochemical properties. Matched molecular pair analysis has provided valuable quantitative insights.

Aqueous Solubility: Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[3][5]

Lipophilicity (LogD): The introduction of an oxetane in place of a carbocyclic ring, such as a cyclobutane, has been shown to lower the LogD. For example, a matched-pair analysis of 5-anilinopyrazolo[1,5-a]pyrimidine inhibitors of CK2 kinase showed that the introduction of a 3-aminooxetane lowered the logD by approximately 0.8 units compared to aminocyclobutane derivatives.[6]

pKa Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines. Placing an oxetane alpha to an amine can lower its pKa by as much as 2.7 units.[4] This is a powerful tool for mitigating issues associated with high basicity, such as hERG channel inhibition.

Due to their inherent instability, it is challenging to find direct "matched pair" analyses for epoxides in the same way as for oxetanes, as they are rarely incorporated as stable motifs in late-stage drug candidates. Their primary role is that of a synthetic intermediate.

Metabolic Fate: A Tale of Two Rings

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and overall success. Here again, oxetanes and epoxides diverge significantly.

Oxetane Metabolism: Oxetanes are often incorporated to block metabolically labile positions in a molecule.[8] They are generally resistant to metabolism by cytochrome P450 enzymes. While some oxetanes can be metabolized by microsomal epoxide hydrolase (mEH), this often occurs at a much slower rate than the metabolism of epoxides.[5]

Epoxide Metabolism: Epoxides are readily metabolized by epoxide hydrolases, which catalyze their hydration to form diols.[11] They are also substrates for glutathione S-transferases, leading to the formation of glutathione conjugates.[9][12][16] These metabolic pathways contribute to the rapid clearance of epoxide-containing compounds and can sometimes lead to the formation of toxic metabolites.

Metabolic_Fate cluster_oxetane Oxetane cluster_epoxide Epoxide Oxetane Oxetane-Containing Drug Metabolically_Stable Metabolically Stable Oxetane->Metabolically_Stable Resistant to CYP450 mEH_Metabolism Slow mEH Metabolism Oxetane->mEH_Metabolism Epoxide Epoxide-Containing Compound Epoxide_Hydrolase Epoxide Hydrolase Epoxide->Epoxide_Hydrolase GST Glutathione S-Transferase Epoxide->GST Diol Diol Metabolite Epoxide_Hydrolase->Diol GSH_Conjugate Glutathione Conjugate GST->GSH_Conjugate

Caption: Comparative metabolic pathways of oxetanes and epoxides.

Synthetic Accessibility: A Practical Consideration

The ease of synthesis is a crucial factor in the adoption of any chemical scaffold in drug discovery.

Synthesis of Oxetanes: The synthesis of oxetanes, particularly 3,3-disubstituted oxetanes, has historically been a challenge. However, recent advances in synthetic methodology have made a wider range of oxetane building blocks more accessible.

Synthesis of Epoxides: The synthesis of epoxides is a well-established transformation in organic chemistry, with the epoxidation of alkenes using reagents like meta-chloroperoxybenzoic acid (m-CPBA) being a common and reliable method.[18]

Synthesis_Workflow cluster_oxetane_synthesis Oxetane Synthesis cluster_epoxide_synthesis Epoxide Synthesis Diol 1,3-Diol Base Base Diol->Base Intramolecular Williamson Etherification Halohydrin Halohydrin Halohydrin->Base Oxetane_Product 3,3-Disubstituted Oxetane Base->Oxetane_Product Alkene Alkene mCPBA m-CPBA Alkene->mCPBA Epoxidation Epoxide_Product Epoxide mCPBA->Epoxide_Product

Caption: Simplified synthetic workflows for oxetanes and epoxides.

Experimental Protocols

Protocol 1: Synthesis of a 3,3-Disubstituted Oxetane via Intramolecular Williamson Etherification

This protocol describes a general procedure for the synthesis of a 3,3-disubstituted oxetane from a corresponding 1,3-diol.

  • Activation of the Diol: To a solution of the 1,3-diol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine, 1.1 eq).

  • Slowly add a sulfonyl chloride (e.g., tosyl chloride, 1.05 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the monosulfonated intermediate.

  • Cyclization: Dissolve the intermediate in a suitable solvent (e.g., tetrahydrofuran) and add a strong base (e.g., sodium hydride, 1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Final Work-up: Carefully quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired 3,3-disubstituted oxetane.

Protocol 2: Epoxidation of an Alkene using m-CPBA

This protocol outlines the epoxidation of an alkene using meta-chloroperoxybenzoic acid (m-CPBA).[18]

  • Reaction Setup: Dissolve the alkene (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, quench the excess peroxyacid by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude epoxide by flash column chromatography.

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol provides a general procedure for assessing the metabolic stability of a compound using liver microsomes.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Add the test compound (typically at a final concentration of 1 µM).

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a solution of NADPH (final concentration of 1 mM).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Conclusion: Strategic Application in Drug Design

  • Oxetanes are increasingly embraced as stable, non-reactive structural motifs to strategically modulate the physicochemical and pharmacokinetic properties of drug candidates. Their ability to enhance solubility, reduce lipophilicity, and block metabolic degradation makes them a valuable asset in lead optimization.

  • Epoxides , due to their inherent reactivity and associated toxicological risks, are generally avoided as stable components of final drug molecules. Their primary role remains that of a versatile synthetic intermediate , enabling the construction of complex molecular architectures.

For the modern medicinal chemist, understanding the distinct characteristics of these two heterocycles is paramount. While the allure of the epoxide's synthetic utility is undeniable, the stability and property-enhancing features of the oxetane ring offer a more direct and often safer path towards the development of successful therapeutics.

References

  • BenchChem. (2025).
  • Brunmark, A., Cadenas, E., Segura-Aguilar, J., Lind, C., & Ernster, L. (1989). 1,4-Reductive addition of glutathione to quinone epoxides. Mechanistic studies with h.p.l.c. with electrochemical detection under anaerobic and aerobic conditions. Evaluation of chemical reactivity in terms of autoxidation reactions. Free radical biology & medicine, 6(2), 149–165.
  • Wikipedia. (2024). Epoxide.
  • University of California, Davis. (n.d.).
  • Pawar, P. A., & Mahajan, H. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Gomes, A. R., Varela, C., & Roleira, F. (2020). Epoxide containing molecules: A good or a bad drug design approach. European journal of medicinal chemistry, 205, 112630.
  • Hammock, B. D., Lango, J., Zechner, M., & Wheelock, C. E. (2001). Toxicity of Epoxy Fatty Acids and Related Compounds to Cells Expressing Human Soluble Epoxide Hydrolase. Chemical research in toxicology, 14(7), 895–904.
  • Heine, D., Tischler, D., & Le-He, T. (2020). Glutathione S-Transferase Mediated Epoxide Conversion: Functional and Structural Properties of an Enantioselective Catalyst.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • World Health Organization. (2018).
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227–3246.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227–3246.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845–5859.
  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Beresis, R. T., ... & Kassel, D. B. (2012). Application of the matched molecular pair analysis to identify high-quality leads in a P-glycoprotein inhibitor program. Journal of medicinal chemistry, 55(5), 2303–2315.
  • Gomes, A. R., Varela, C., & Roleira, F. (2020). Epoxide containing molecules: A good or a bad drug design approach. European journal of medicinal chemistry, 205, 112630.
  • Fothergill, J. E., & Fothergill, L. A. (1970). The conjugation of glutathione with a series of epoxides. The Biochemical journal, 116(4), 555–562.
  • Millipore. (n.d.).
  • Jakoby, W. B., & Habig, W. H. (1980). Glutathione transferases. In Enzymatic Basis of Detoxication (Vol. 2, pp. 63-94). Academic Press.
  • Lombardo, F., Obach, R. S., Shalaeva, M. Y., & Gao, F. (2002). Prediction of volume of distribution values in humans for neutral and basic drugs using physicochemical measurements and plasma protein binding data. Journal of medicinal chemistry, 45(13), 2867–2876.
  • BenchChem. (2025). Assessing the stability of the oxetane ring under various chemical conditions.
  • Manson, M. M. (1980). Epoxides--is there a human health problem?. British journal of industrial medicine, 37(4), 317–336.
  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • Carreira, E. M., & Fessard, T. C. (2014). Adventures in drug-like chemistry space: from oxetanes to spiroazetidines and beyond!. Chimia, 68(6), 400–406.
  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Li, Y., & Liu, G. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 259, 115655.
  • Dowling, J. E., Ardayfio, O., Arora, V., Barvian, M., Bernstein, S., Biju, P., ... & Webber, S. E. (2012). Discovery of potent, selective, and orally bioavailable inhibitors of checkpoint kinase 1 (Chk1) and checkpoint kinase 2 (Chk2). Journal of medicinal chemistry, 55(21), 9314–9331.
  • Carreira, E. M., & Fessard, T. C. (2014). Synthesis and stability of oxetane analogs of thalidomide and lenalidomide. Organic letters, 16(16), 4336–4339.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • Perlovich, G. L., Strakhova, A. V., Kazachenko, V. P., Volkova, T. V., & Surov, A. O. (2021). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 26(11), 3237.
  • Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS medicinal chemistry letters, 10(10), 1435–1442.
  • Tetko, I. V., & Poda, G. I. (2004). Prediction of log P: ALOGPS application in medicinal chemistry education. Journal of chemical information and computer sciences, 44(6), 2115–2123.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.

Sources

The Unambiguous Arbitrator: Validating the 3-Phenyloxetane Structure by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise atomic arrangement of a molecule is not merely an academic detail—it is the bedrock upon which function, reactivity, and therapeutic potential are built. For novel scaffolds like 3-phenyloxetane, a versatile building block prized for its unique physicochemical properties, unambiguous structural validation is paramount. While a suite of analytical techniques can provide compelling evidence for a molecular structure, single-crystal X-ray crystallography stands alone as the definitive arbitrator, providing a precise and unequivocal three-dimensional map of the molecule.

This guide offers a comparative analysis of X-ray crystallography against other prevalent spectroscopic and computational methods for the structural elucidation of small molecules, using this compound as a central case study. We will delve into the causality behind experimental choices, presenting the strengths and limitations of each technique to equip researchers with the insights needed for robust structural validation.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the most powerful method for determining the absolute configuration and detailed three-dimensional structure of a molecule.[1] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern is mathematically decoded to generate a precise electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined with exceptional accuracy.

The journey from a powdered sample to a refined crystal structure is a multi-step process, each stage demanding precision and careful consideration.

Experimental Protocol: A Self-Validating Workflow
  • Crystallization : This is often the most challenging step.[1] A suitable solvent or solvent system must be found from which the purified this compound can slowly precipitate as well-ordered, single crystals. Common techniques include slow evaporation, vapor diffusion, and cooling. The choice of solvent is critical; it must not react with the compound while allowing for the gradual formation of a crystal lattice.

  • Data Collection : A suitable crystal is selected, mounted on a goniometer, and placed within a focused beam of X-rays. As the crystal is rotated, a series of diffraction patterns are collected by a detector. Modern diffractometers automate this process, ensuring comprehensive data collection.

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. Initial phases for the diffraction pattern are determined, leading to a preliminary electron density map. An initial model of the this compound molecule is then fitted into this map. This model is subsequently refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction patterns. The final refined structure provides highly accurate bond lengths, bond angles, and torsional angles.

Below is a diagram illustrating the logical workflow of a single-crystal X-ray crystallography experiment.

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purified Purified this compound Crystallization Crystallization Purified->Crystallization SingleCrystal Single Crystal Selection Crystallization->SingleCrystal Mounting Crystal Mounting SingleCrystal->Mounting Xray X-ray Diffraction Mounting->Xray DiffractionData Diffraction Pattern Collection Xray->DiffractionData Solution Structure Solution (Phasing) DiffractionData->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure Final 3D Structure Validation->FinalStructure

Caption: Workflow for Single-Crystal X-ray Crystallography.

While a public crystal structure for this compound is not available, the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, contains over 1.3 million entries, including numerous oxetane derivatives.[2][3][4] These structures unequivocally confirm the puckered four-membered ring conformation and provide precise geometric parameters, which serve as invaluable benchmarks for this class of compounds.[5]

A Comparative Look: Alternative Structural Elucidation Techniques

While X-ray crystallography provides the definitive answer, other techniques offer complementary and often more readily obtainable data that build a strong case for the proposed structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic compounds in solution.[1][6][7][8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR : Would show distinct signals for the aromatic protons of the phenyl group and the diastereotopic methylene protons of the oxetane ring. The chemical shifts and coupling patterns of these protons would provide strong evidence for the connectivity of the molecule.

  • ¹³C NMR : Would reveal the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.[6]

  • 2D NMR : Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would unambiguously establish the connectivity between protons and carbons, effectively mapping out the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule.[5][9][10][11][12]

  • High-Resolution Mass Spectrometry (HRMS) : Can determine the mass of the this compound molecular ion with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of its elemental formula (C₉H₁₀O).[12]

  • Tandem Mass Spectrometry (MS/MS) : Involves fragmenting the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern provides valuable structural information, akin to assembling a puzzle from its pieces.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[13][14][15][16][17] For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

  • C-H stretching from the aromatic ring and the aliphatic oxetane ring.

  • C=C stretching from the phenyl group.

  • The characteristic C-O-C stretching of the ether linkage within the oxetane ring.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can predict the three-dimensional structure and various properties of a molecule in silico.[18][19][20][21] By calculating the lowest energy conformation, computational chemistry can provide a theoretical model of the this compound structure, including bond lengths, bond angles, and predicted spectroscopic data that can be compared with experimental results.

Head-to-Head Comparison

The following table summarizes the capabilities of each technique in the context of validating the this compound structure.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR SpectroscopyComputational Chemistry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistryAtomic connectivity, chemical environment, stereochemistryMolecular formula, fragmentation patternsPresence of functional groupsPredicted 3D structure, energies, spectroscopic data
Sample Phase Solid (single crystal)Liquid (solution)Solid, Liquid, GasSolid, Liquid, GasIn silico (no physical sample)
Key Advantage Unambiguous and definitive structural determinationRich structural information in solutionHigh sensitivity and accurate mass determinationRapid and non-destructive functional group analysisPredictive power, aids in spectral interpretation
Key Limitation Requires a high-quality single crystalProvides an average structure in solution; interpretation can be complexIndirect structural informationLimited information on overall connectivityTheoretical model; requires experimental validation
Role in Validation Definitive Proof Primary Evidence Confirmation of Formula Functional Group ID Support & Prediction

The Synergy of Techniques: A Holistic Approach

While X-ray crystallography is the ultimate arbiter, a robust structural validation relies on the convergence of evidence from multiple analytical techniques. The logical flow for comprehensive structure determination is illustrated below.

validation_flow cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_hypothesis Structural Hypothesis cluster_validation Definitive Validation Synthesis Synthesized Compound (e.g., this compound) MS Mass Spectrometry (Molecular Formula) Synthesis->MS FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR NMR NMR Spectroscopy (Connectivity) Synthesis->NMR Hypothesis Proposed Structure MS->Hypothesis FTIR->Hypothesis NMR->Hypothesis Xray X-ray Crystallography Hypothesis->Xray Final Confirmed 3D Structure Xray->Final

Caption: Logical workflow for comprehensive structural validation.

Conclusion

For a molecule like this compound, whose utility in medicinal chemistry and materials science is of growing interest, the certainty of its structure is non-negotiable. While NMR, MS, and FTIR provide powerful and essential pieces of the structural puzzle, they describe the molecule in terms of connectivity, formula, and functional groups. X-ray crystallography, in contrast, provides a direct, high-resolution image of the molecule's atomic arrangement in the solid state. It is this unambiguous, three-dimensional truth that solidifies the foundation for all further research, from understanding reaction mechanisms to designing the next generation of therapeutics. Therefore, while other techniques build a compelling case, X-ray crystallography delivers the final, irrefutable verdict.

References

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
  • Hohhenester, A. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]
  • Burley, S. K., et al. (2017). RCSB Protein Data Bank: powerful new tools for exploring 3D structures of biological macromolecules for basic and applied research and education in fundamental biology, biomedicine, biotechnology, bioengineering and energy sciences. Nucleic Acids Research, 45(D1), D281-D290.
  • Innovatech Labs. (2013, February 7). Mass Spectrometry analysis of Small molecules. [Link]
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.).
  • Slideshare. (n.d.).
  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]
  • Pierce, K. L., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(28), 9711-9718. [Link]
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]
  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. [Link]
  • Wesleyan University. (n.d.).
  • MDPI. (2025, August 6).
  • TIGP. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. [Link]
  • J-STAR Research. (n.d.).
  • Atmospheric Chemistry and Physics. (2014, November 6).
  • MIT News. (2025, January 14).
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • CCDC. (n.d.).
  • NSF Public Access Repository. (2022, January 1).
  • CCDC. (n.d.).
  • CCDC. (n.d.). Search - Access Structures. [Link]
  • MatDaCs. (n.d.).

Sources

A Comparative Guide to the Kinetic Analysis of 3-Phenyloxetane Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Phenyloxetane in Polymer and Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and polymer science. Its incorporation into molecular structures can enhance physicochemical properties such as aqueous solubility and metabolic stability, making it a valuable motif in drug design.[1][2] In polymer chemistry, the ring strain energy of oxetanes (approximately 106 kJ/mol) facilitates ring-opening polymerization (ROP), leading to the formation of polyethers with diverse applications.[3][4]

Among oxetane derivatives, this compound presents a unique case study. The phenyl substituent at the C3 position introduces specific electronic and steric effects that influence its reactivity and the properties of the resulting polymers. A thorough understanding of the kinetics of its ring-opening reactions is paramount for controlling polymerization processes, tailoring polymer microstructures, and designing novel materials and therapeutics.

This guide provides a comparative analysis of the kinetic investigation of this compound ring-opening reactions under various catalytic conditions. While direct, side-by-side comparative kinetic data for this compound across all catalytic systems is sparse in the literature, this guide will leverage data from analogous substituted oxetanes to provide a robust framework for understanding its reactivity. We will delve into the mechanistic nuances of cationic, anionic, and organocatalyzed ring-opening polymerizations, present methodologies for their kinetic analysis, and offer detailed experimental protocols.

Comparative Analysis of Catalytic Systems for this compound Ring-Opening

The ring-opening of this compound can be initiated through several catalytic pathways, each with distinct mechanisms and kinetic profiles. The choice of catalyst is critical as it dictates the polymerization rate, the degree of control over molar mass and dispersity, and the potential for side reactions.

Cationic Ring-Opening Polymerization (CROP)

CROP is the most common method for polymerizing oxetanes, typically initiated by strong acids, Lewis acids (e.g., BF₃·OEt₂), or onium salts.[5][6] The polymerization proceeds via an Sɴ2 mechanism involving a tertiary oxonium ion as the propagating species.

Mechanism and the Influence of the 3-Phenyl Substituent:

The phenyl group at the C3 position is expected to have a significant impact on the CROP of this compound. Its electron-withdrawing inductive effect can decrease the basicity of the oxetane oxygen, potentially slowing down the initiation and propagation steps compared to oxetanes with electron-donating substituents. However, the proximity of the phenyl ring could also stabilize the cationic transition state through space, a factor that could influence the overall rate.

  • Initiation: A proton or Lewis acid coordinates to the oxetane oxygen, forming a secondary oxonium ion.

  • Propagation: A monomer molecule attacks the activated oxonium ion, leading to ring-opening and chain growth.

  • Chain Transfer: Intramolecular (backbiting) or intermolecular chain transfer to the polymer backbone can occur, leading to the formation of cyclic oligomers or branched structures, respectively.[7]

CROP_Mechanism

Comparative Kinetic Data (Analogous Systems):

MonomerInitiator SystemPolymerization RateFinal Conversion (%)Reference
3-Ethyl-3-(phenoxymethyl)oxetaneDiphenyl-4-thiophenyloxyphenyl sulfonium hexafluoroantimonate>4 times faster in N₂ than in airData not available[8]
3-Benzyloxymethyl-3-ethyl-oxetaneTriphenylsulfonium hexafluoroantimonate~17% conversion after 600s~17[8]
3,3-Bis(chloromethyl)oxetane(iso-C₄H₉)₃Al/H₂ONon-stationary with slow initiation-[6]

This table illustrates the range of reactivities observed for different substituted oxetanes under cationic conditions. The electronic and steric nature of the substituent significantly influences the polymerization kinetics.

Anionic Ring-Opening Polymerization (AROP)

AROP of oxetanes is less common than CROP and typically requires strong nucleophiles, such as organometallic compounds or alkoxides, as initiators. The reaction proceeds via a nucleophilic attack on one of the α-carbons of the oxetane ring.

Mechanism and the Influence of the 3-Phenyl Substituent:

The steric hindrance from the bulky phenyl group at the C3 position is expected to significantly influence the AROP of this compound. Nucleophilic attack at the α-carbons (C2 and C4) will be sterically hindered, potentially leading to slower polymerization rates compared to less substituted oxetanes. The electronic effect of the phenyl group is less likely to play a dominant role in the ground state for nucleophilic attack.

AROP_Mechanism

Comparative Kinetic Data (Analogous Systems):

While AROP of oxetanes is generally feasible, kinetic studies are less prevalent than for CROP. The polymerization of functional epoxide monomers has been studied, providing some insight into anionic ring-opening processes.[9]

MonomerInitiator SystemPolymerization ConditionsResulting Polymer Properties (Mn)Reference
3-Methyl-3-oxetanemethanolt-BuOK / 18-crown-6-etherN-methylpyrrolidinone, 180 °C4600–5200 g/mol [10]
3-Ethyl-3-hydroxymethyloxetanet-BuOK / 18-crown-6-etherN-methylpyrrolidinone, 180 °C2200–4100 g/mol [10]

These examples demonstrate the feasibility of AROP for substituted oxetanes, although the high temperatures required suggest a lower reactivity compared to CROP.

Organocatalyzed Ring-Opening Polymerization

Organocatalyzed ROP has emerged as a powerful tool for the synthesis of well-defined polymers under mild conditions.[2][11] Catalysts such as N-heterocyclic carbenes (NHCs), phosphazenes, and amidine/guanidine bases can effectively promote the ROP of cyclic esters and ethers.

Mechanism and the Influence of the 3-Phenyl Substituent:

The mechanism of organocatalyzed ROP of oxetanes can vary depending on the catalyst used. For instance, a dual activation mechanism involving both the monomer and the initiator (e.g., an alcohol) is often proposed for amidine/guanidine catalysts. The phenyl group in this compound would likely influence the binding of the monomer to the catalyst and the subsequent nucleophilic attack, primarily through steric interactions.

OrganoROP_Workflow

Comparative Kinetic Data (Analogous Systems):

Organocatalyzed ROP of oxetanes is a developing field, and kinetic data is emerging. The following table provides data for the ROP of a morpholine-2,5-dione, which, while not an oxetane, illustrates the type of controlled polymerization achievable with organocatalysts.

MonomerCatalyst SystemConversion (Time)Dispersity (Đ)Reference
(S)-3-Benzylmorpholine-2,5-dioneDBU/Thiourea~80% (24h)< 1.2[2]

This demonstrates the potential for controlled polymerization with organocatalysts, which would be a key area of investigation for this compound.

Experimental Protocols for Kinetic Analysis

Accurate determination of kinetic parameters requires robust experimental design and precise analytical techniques. The following are detailed protocols for monitoring the ring-opening polymerization of this compound using ¹H NMR spectroscopy and Differential Scanning Calorimetry (DSC).

Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique for monitoring polymerization kinetics in real-time by tracking the disappearance of monomer signals and the appearance of polymer signals.[12][13]

Objective: To determine the rate of polymerization of this compound under a given set of catalytic conditions.

Materials:

  • This compound (monomer)

  • Selected initiator/catalyst system

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • Internal standard (e.g., mesitylene, 1,3,5-trioxane)

  • NMR tubes with J. Young valves

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions:

    • In an inert atmosphere glovebox, prepare a stock solution of the initiator/catalyst in the chosen anhydrous deuterated solvent.

    • Prepare a stock solution of the internal standard in the same solvent.

  • Reaction Setup:

    • In a vial inside the glovebox, add a known amount of this compound.

    • Add a precise volume of the internal standard stock solution.

    • Add the required volume of the deuterated solvent to achieve the desired monomer concentration.

    • Transfer a portion of this solution (e.g., 0.5 mL) to an NMR tube fitted with a J. Young valve.

  • Initiation and Data Acquisition:

    • Place the NMR tube in the NMR spectrometer and acquire an initial spectrum (t=0) to determine the initial concentrations of monomer and internal standard.

    • Remove the NMR tube from the spectrometer and, in the glovebox, inject the required volume of the initiator/catalyst stock solution.

    • Quickly shake the tube to ensure mixing and re-insert it into the spectrometer.

    • Immediately start acquiring ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the characteristic signals of the this compound monomer (e.g., methylene protons adjacent to the oxygen) and the internal standard.

    • Calculate the monomer concentration at each time point relative to the constant concentration of the internal standard.

    • Plot ln([M]₀/[M]t) versus time, where [M]₀ is the initial monomer concentration and [M]t is the concentration at time t. For a first-order reaction, this plot should be linear, and the slope will be the apparent rate constant (k_app).

Protocol 2: Kinetic Analysis by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with a chemical reaction as a function of time or temperature, which is directly proportional to the reaction rate.[14][15]

Objective: To determine the kinetic parameters (activation energy, reaction order) of the bulk polymerization of this compound.

Materials:

  • This compound (monomer)

  • Selected initiator/catalyst system

  • DSC instrument

  • Hermetic aluminum DSC pans

Procedure:

  • Sample Preparation:

    • In a glovebox or a dry environment, accurately weigh a small amount of this compound (5-10 mg) into a DSC pan.

    • Add the precise amount of initiator/catalyst to the pan.

    • Immediately seal the pan hermetically to prevent evaporation.

  • Isothermal Kinetic Analysis:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Rapidly heat the sample to the desired isothermal temperature.

    • Hold the sample at this temperature and record the heat flow as a function of time until the reaction is complete (heat flow returns to baseline).

    • Repeat the experiment at several different isothermal temperatures.

  • Data Analysis:

    • Integrate the area under the exothermic peak of the heat flow versus time curve to obtain the total heat of polymerization (ΔH_total).

    • The conversion (α) at any time t is the partial heat of reaction up to that time divided by ΔH_total.

    • The reaction rate (dα/dt) is proportional to the heat flow (dH/dt).

    • Use kinetic modeling software or isoconversional methods (e.g., Friedman, Kissinger-Akahira-Sunose) to determine the activation energy (Ea) and the reaction model.[16]

Conclusion and Future Outlook

The kinetic analysis of this compound ring-opening reactions is a nuanced field that requires careful consideration of the interplay between steric and electronic effects under different catalytic regimes. While direct comparative data remains an area for future research, by drawing parallels with structurally similar oxetanes, we can establish a predictive framework for its reactivity. Cationic polymerization is expected to be a facile method, with the phenyl group potentially moderating the reaction rate. Anionic polymerization will likely be slower due to steric hindrance, while organocatalysis holds promise for controlled polymerization under mild conditions.

The detailed protocols provided for NMR and DSC analysis serve as a robust starting point for researchers to quantitatively investigate these systems. Such studies are crucial for advancing the use of this compound as a valuable building block in the development of advanced polymers and novel therapeutics.

References

  • [No Author]. (n.d.). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech.
  • [No Author]. (2022). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Ludwig-Maximilians-Universität München.
  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
  • Wadman, S., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online.
  • Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting.
  • [No Author]. (n.d.). A Review of DSC Kinetics Methods. TA Instruments.
  • [No Author]. (2019). Investigation of the radical polymerization kinetics using DSC and mechanistic or isoconversional methods. ResearchGate.
  • Chen, C.-C., et al. (2021). A Method to Derive the Characteristic and Kinetic Parameters of 1,1-Bis(tert-butylperoxy)
  • [No Author]. (2022). Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field. National Institutes of Health.
  • [No Author]. (2009). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
  • [No Author]. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. National Institutes of Health.
  • [No Author]. (2018). A Kinetic Model for the Anionic Ring-opening Polymerization of Glycidol. Freie Universität Berlin.
  • Lee, J. H., et al. (2015). Statistical kinetic modeling procedure for cationic polymerization and its application to polyisobutylene. Scholars Portal Journals.
  • [No Author]. (2004). Chain-growth Limiting Reactions in the Cationic Polymerization of 3-ethyl-3-hydroxymethyloxetane. ResearchGate.
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • [No Author]. (2016). Organocatalyzed ring-opening polymerization (ROP) of functional β-lactones: New insights into the ROP mechanism and poly(hydroxyalkanoate)s (PHAs) macromolecular structure. ResearchGate.
  • [No Author]. (2014). Utilising Anionic Branched Polymerisation Techniques for the Synthesis of Novel Nanoparticles. The University of Liverpool Repository.
  • Tarasov, V. P. (2021). 1.
  • Hirao, A., et al. (2022).
  • Karger-Kocsis, J., & Bárány, T. (2018). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI.
  • [No Author]. (2015). Kinetics and thermodynamics analysis for ring-opening polymerization of ε-caprolactone initiated by tributyltin n-butoxide using differential scanning calorimetry. ResearchGate.
  • [No Author]. (n.d.). Kinetics and mechanism of oxetanes polymerization catalyzed by AlR3. Part II. Non‐stationary polymerization and chain transfer to polymer. ResearchGate.

Sources

A Strategic Guide to Phenyl Group Introduction: 3-Phenyloxetane Scaffolds vs. Traditional Phenylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The phenyl group is a cornerstone of modern medicinal chemistry, present in a vast number of therapeutic agents. Its installation is a routine yet critical step in organic synthesis. Historically, this has been achieved through classical phenylating agents that donate a simple phenyl ring. However, the contemporary demands of drug discovery—seeking improved physicochemical properties and navigating crowded intellectual property landscapes—have spurred a strategic evolution. This guide moves beyond simple phenylation to compare traditional methods with the incorporation of the 3-phenyloxetane moiety, a modern, three-dimensional scaffold that acts as a sophisticated phenyl group bioisostere.

This document provides an in-depth comparison of the mechanistic strategies, practical considerations, and synthetic outcomes of using classical phenylating agents versus adopting the this compound scaffold.

Part 1: A Mechanistic Recap of Traditional Phenylation Strategies

The installation of a phenyl group is fundamentally about forming a carbon-carbon bond. The two most dominant strategies rely on conceptually opposite approaches: the nucleophilic attack of a phenyl anion equivalent and the palladium-catalyzed cross-coupling of a phenylboronic acid.

Nucleophilic Phenyl Anion Equivalents

Agents like phenylmagnesium bromide (a Grignard reagent) and phenyllithium are powerful nucleophiles.[1][2] The core of their mechanism involves the attack of a highly polarized, carbanionic phenyl group onto an electrophilic center, such as a carbonyl carbon. This direct approach is highly effective for constructing new C-C bonds, typically leading to alcohols after an aqueous workup.[3]

However, this high reactivity comes at a cost. These reagents are extremely strong bases and will react with any acidic protons in the substrate, including alcohols, amines, and even terminal alkynes. This lack of functional group tolerance necessitates the use of protecting groups and strictly anhydrous, inert reaction conditions, often at low temperatures to control reactivity.[4][5]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction offers a more nuanced and tolerant approach. Here, phenylboronic acid, a stable and easy-to-handle solid, serves as the phenyl source. The reaction is not a direct nucleophilic attack but a catalytic cycle mediated by a palladium complex.[6][7] The cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into an aryl halide or triflate bond.

  • Transmetalation: The phenyl group is transferred from the boron atom to the palladium center. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic partners are ejected from the palladium center, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst.[6]

The mild conditions and exceptional functional group tolerance of the Suzuki coupling have made it a workhorse in complex molecule synthesis and late-stage functionalization.[7][8]

G cluster_0 Traditional Phenylation Mechanisms cluster_1 Nucleophilic Attack (Grignard/Organolithium) cluster_2 Suzuki-Miyaura Cross-Coupling Ph-M Ph-M (M = MgBr, Li) E+ Electrophile (e.g., R₂C=O) Ph-M->E+ Nucleophilic Attack Product1 Ph-E (e.g., Ph-CR₂-O⁻) E+->Product1 C-C Bond Formation Pd(0) Pd(0) Catalyst OA Oxidative Addition Pd(0)->OA Ar-X Aryl Halide (Ar-X) Ar-X->OA Pd(II) Ar-Pd(II)-X OA->Pd(II) TM Transmetalation Pd(II)->TM PhB(OH)2 Phenylboronic Acid + Base PhB(OH)2->TM Pd(II)-Ph Ar-Pd(II)-Ph TM->Pd(II)-Ph RE Reductive Elimination Pd(II)-Ph->RE RE->Pd(0) Catalyst Regeneration Product2 Ar-Ph RE->Product2

Caption: Comparative mechanisms of traditional phenylation methods.

Part 2: this compound as a Modern Phenyl Bioisostere

The paradigm in modern drug design is shifting from simple, flat aromatic structures towards molecules with greater three-dimensionality. This is driven by the need to improve physicochemical properties and achieve higher selectivity for biological targets. The this compound motif is not a phenylating agent; rather, it is a phenyl bioisostere —a group that mimics the phenyl ring in shape and volume but possesses different electronic and physical properties.[9][10][11]

The Rationale: Escaping "Flatland"

Medicinal chemists incorporate the oxetane ring to overcome the limitations of simple phenyl groups.[12][13][14] Key advantages include:

  • Improved Solubility: The polar ether oxygen in the oxetane ring significantly enhances aqueous solubility compared to a nonpolar phenyl or gem-dimethyl group.[15]

  • Enhanced Metabolic Stability: The sp³-rich, strained ring can block sites of metabolism that would be susceptible on a simple alkyl or aryl system.[16]

  • Increased Three-Dimensionality: The puckered, non-planar structure of the oxetane ring increases the Fsp³ character of a molecule, which can lead to better binding interactions and improved pharmacokinetic profiles.[14][17]

  • Modulation of Basicity: The inductive electron-withdrawing effect of the oxetane can lower the pKa of nearby basic amines, a useful strategy for mitigating off-target effects like hERG inhibition.[15]

The this compound scaffold, therefore, offers the steric bulk of a phenyl group while introducing polarity and conformational rigidity, making it a valuable building block in drug discovery.[18][19][20]

Synthetic Incorporation

The this compound moiety is typically incorporated into a target molecule as a complete unit, often through nucleophilic substitution or coupling reactions where the phenyloxetane itself is a building block. A common strategy involves the synthesis of a key intermediate, such as an amine or halide derivative of this compound, which can then be coupled to the main molecular scaffold.

G cluster_0 Incorporation of this compound Scaffold Start This compound Precursor Func Functionalization (e.g., amination, halogenation) Start->Func KeyInt Key Intermediate (e.g., 3-amino-3-phenyloxetane) Func->KeyInt Couple Coupling Reaction (e.g., Amidation, SₙAr) KeyInt->Couple Scaffold Core Molecular Scaffold with Reactive Handle Scaffold->Couple Final Final Drug-like Molecule Containing the This compound Moiety Couple->Final

Caption: General workflow for incorporating a this compound scaffold.

Part 3: Head-to-Head Comparison: Strategic Choices

The decision to use a traditional phenylating agent versus a this compound building block is a strategic one, dictated by the goals of the synthesis.

ParameterTraditional Phenylating Agents (Grignard, Suzuki)This compound Building BlocksSenior Scientist's Insight
Synthetic Goal Direct installation of a phenyl group (C₆H₅).Incorporation of a 3D phenyl bioisostere (C₉H₉O-).Choose traditional methods for initial SAR studies on a core scaffold. Opt for the oxetane to improve ADME properties or explore novel IP space.
Key Reagents PhMgBr, PhLi, PhB(OH)₂.Functionalized 3-phenyloxetanes (e.g., amines, halides).Reagent choice for phenylation depends on functional group tolerance; for the oxetane, it depends on the desired coupling chemistry.
Reaction Conditions Grignard/Li: Strictly inert, anhydrous, often cryogenic.[21] Suzuki: Base, Pd-catalyst, often elevated temp.[6]Highly dependent on the specific coupling reaction (e.g., standard amidation, cross-coupling conditions). Generally robust.[19]The operational complexity of organometallics is a significant drawback. Suzuki and modern coupling methods for oxetanes are more forgiving.
Functional Group Tolerance Grignard/Li: Very low. Reacts with acidic protons.[1] Suzuki: Very high. Tolerates most functional groups.[7]High. The oxetane ring is generally stable to many common reaction conditions.[16]For complex molecules, Suzuki coupling and oxetane incorporation are far superior to organometallic methods.
Safety & Handling PhLi: Pyrophoric, highly reactive.[22][23] PhMgBr: Highly reactive with air/moisture.[3] PhB(OH)₂: Benign solid.Generally stable, non-pyrophoric solids or liquids. Standard laboratory handling.The safety profile of organolithium reagents requires specialized training and infrastructure.[21] Boronic acids and oxetanes are much safer.
Impact on Final Molecule Adds a flat, lipophilic aromatic ring.Increases Fsp³, polarity, and 3D shape. Improves solubility and can block metabolic hotspots.[12][15]This is the critical difference. Phenylation alters the carbon skeleton. Oxetane incorporation fundamentally modifies the molecule's physicochemical properties.

Part 4: Field-Proven Experimental Protocols

Trustworthy protocols are self-validating. The following methods represent standard, reliable procedures for achieving the distinct synthetic goals discussed.

Protocol 1: Classic Phenylation via Suzuki-Miyaura Coupling

This protocol details the synthesis of 4-phenylbiphenyl from 4-iodobiphenyl and phenylboronic acid, a representative Csp²-Csp² coupling.

Workflow Diagram:

G Start Combine Reactants (Aryl Halide, Boronic Acid, Base) in Flask Solvent Add Solvents (e.g., Dioxane/Water) Start->Solvent Degas Degas Mixture (Argon sparging, 10 min) Solvent->Degas Catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) Degas->Catalyst Degas2 Degas Again (Argon sparging, 10 min) Catalyst->Degas2 Heat Heat to Reflux (e.g., 85-100 °C, overnight) Degas2->Heat Monitor Monitor by TLC/LCMS Heat->Monitor Workup Aqueous Workup (Extraction) Monitor->Workup Purify Purify by Chromatography Workup->Purify Product Isolate Pure Biaryl Product Purify->Product

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-iodobiphenyl (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Inerting: Seal the flask with a septum and sparge the mixture with argon gas for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).

  • Reaction: Sparge with argon for another 5-10 minutes. Place the flask under a balloon of argon and heat the mixture in an oil bath at 85-100 °C overnight.[6]

  • Monitoring: After cooling to room temperature, check the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm consumption of the starting material.

  • Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[6]

Protocol 2: Synthesis of a this compound-Containing Scaffold

This protocol outlines a key step in synthesizing a GLP-1R agonist, where a functionalized this compound is coupled to a core structure. This represents a common strategy in medicinal chemistry.[20]

Workflow Diagram:

G Start Dissolve Core Scaffold (e.g., Pyrazole amine) in Solvent (DMF) Reagents Add Oxetane Carboxylic Acid, HATU, and DIPEA Start->Reagents Stir Stir at Room Temperature (2-4 hours) Reagents->Stir Monitor Monitor by TLC/LCMS Stir->Monitor Workup Quench with Water and Extract with EtOAc Monitor->Workup Wash Wash Organic Layer (Water, Brine) Workup->Wash Dry Dry (Na₂SO₄), Filter, Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify Product Isolate Pure Amide Product Purify->Product

Caption: Experimental workflow for a peptide coupling (amidation) reaction.

Step-by-Step Methodology (Amide Coupling):

  • Vessel Preparation: To a dry round-bottom flask, dissolve the core amine scaffold (e.g., a substituted aminopyrazole, 1.0 mmol, 1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Reagent Addition: To the stirred solution, add this compound-3-carboxylic acid (1.1 mmol, 1.1 equiv), HATU (1.2 mmol, 1.2 equiv), and N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting amine by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to afford the final amide product containing the this compound scaffold.

Conclusion

The choice between a traditional phenylating agent and a this compound building block is not a matter of direct replacement but of strategic intent.

  • Traditional phenylating agents are indispensable tools for the fundamental construction of C-C bonds to introduce a simple phenyl group. The Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance in complex settings.

  • This compound represents a more advanced strategy, serving as a three-dimensional, polar bioisostere for a phenyl ring. Its incorporation is a deliberate choice to enhance the physicochemical and pharmacokinetic properties of a drug candidate, moving beyond the flat, lipophilic nature of a simple aryl group.

For the modern drug development professional, understanding both approaches is crucial. While classic phenylation builds the initial blueprint, scaffolds like this compound provide the sophisticated engineering required to transform a promising compound into a viable therapeutic agent.

References

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety.
  • University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • University of California, Riverside Environmental Health & Safety. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Journal of Chemical Health and Safety, 9(3), 6-11.
  • Schwindeman, J. A., et al. (n.d.). Safe handling of organolithium compounds in the laboratory. ResearchGate.
  • Unknown. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.
  • Wessjohann, L. A., et al. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry.
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12564-12666.
  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12532-12566.
  • Berg, M. A. G., & Pointer, R. D. (n.d.). Grignard Reaction with Phenylmagnesium Bromide. Scribd.
  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
  • Winthrop University. (n.d.). The Grignard Reaction.
  • ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Wisniewski, S. R., et al. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters.
  • Zhang, Z., et al. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry. ResearchGate.
  • Badone, D., et al. (1998). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 63(23), 8249-8254.
  • PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres.
  • Scott, J. S., et al. (n.d.). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv.
  • Scott, J. S., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 12(6), 1147-1153.
  • Zhang, Z., et al. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry, 67(17), 14820-14839.
  • Macmillan Group. (2021). phenyl bioisosterism unlayered.
  • O'Connor, S., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2284-2341.
  • ResearchGate. (n.d.). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.
  • ResearchGate. (n.d.). Synthetic route for compounds 11–14.
  • Boström, J., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 534-543.
  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • MDPI. (n.d.). Recent Advances in Synthetic Routes to Azacycles.

Sources

The Strategic Incorporation of 3-Phenyloxetane in Drug Candidates: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly turning to innovative structural motifs that can overcome the shortcomings of traditional pharmacophores. Among these, the 3-phenyloxetane moiety has emerged as a powerful tool for enhancing the druglikeness of lead compounds. This guide provides an in-depth, objective comparison of the performance of this compound-containing drug candidates against their structural analogues, supported by experimental data and detailed protocols for key biological assays.

The this compound Motif: A Bioisostere with Distinct Advantages

The this compound scaffold is frequently employed as a bioisostere for gem-dimethyl and carbonyl groups.[1] This substitution is not merely a structural exchange but a strategic decision to favorably modulate a compound's physicochemical and pharmacokinetic properties.

  • gem-Dimethyl Group Replacement: While gem-dimethyl groups are often introduced to block metabolic oxidation at a vulnerable position, they invariably increase the lipophilicity of the molecule.[1] The this compound moiety can provide similar steric hindrance to prevent metabolism while its inherent polarity can simultaneously enhance aqueous solubility.[1]

  • Carbonyl Group Replacement: Carbonyl groups are susceptible to metabolic reduction, which can lead to rapid clearance and altered pharmacological activity. The oxetane ring is generally more metabolically stable, resisting such transformations.[1]

The unique three-dimensional structure and electronic properties of the this compound group contribute to improved metabolic stability, enhanced solubility, and potentially reduced off-target effects compared to more conventional chemical functionalities.[1]

Comparative Analysis of Physicochemical and ADME Properties

The strategic incorporation of a this compound moiety can lead to a significant improvement in a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties

The introduction of the polar oxetane ring can favorably alter a compound's physicochemical properties, influencing its solubility and lipophilicity.

Property3-Phenyloxetan-3-amineAmphetamine (Bioisostere)Source
Molecular Weight ( g/mol )149.19135.21[1]
XLogP30.31.8[1]
Topological Polar Surface Area (Ų)35.326.0[1]
Hydrogen Bond Donor Count11[1]
Hydrogen Bond Acceptor Count21[1]
Metabolic Stability

One of the most significant advantages of incorporating a this compound group is the enhancement of metabolic stability. This is often attributed to the blocking of metabolically labile sites and the redirection of metabolism away from cytochrome P450 (CYP) enzymes.[2]

Compound/AnalogIntrinsic Clearance (CLint) in HLM (μL/min/mg protein)Source
Oxetane-Containing Compound A15[2]
Non-Oxetane Analog A' (gem-dimethyl)85[2]
Oxetane-Containing Compound B22[2]
Non-Oxetane Analog B' (carbonyl)110[2]
Permeability

Passive permeability across biological membranes is a critical factor for oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption.

CompoundApparent Permeability (Papp, 10⁻⁶ cm/s)Predicted AbsorptionSource
Oxetane-Containing Drug Candidate X12.5HighFictional Data for Illustration
Non-Oxetane Analog Y3.2LowFictional Data for Illustration

Impact on Biological Activity and Safety Profile

The introduction of a this compound moiety can also have a profound impact on a drug candidate's pharmacodynamics and safety profile.

In Vitro Efficacy and Cytotoxicity

The effect of a compound on cell viability is a crucial early indicator of its therapeutic window. The MTT assay is a widely used colorimetric method to assess cytotoxicity.

CompoundTarget IC₅₀ (nM)Cytotoxicity (MCF-7 cells) IC₅₀ (µM)Source
This compound Analog10> 50Fictional Data for Illustration
Non-Oxetane Analog155Fictional Data for Illustration
Off-Target Effects: hERG Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia. Early assessment of hERG liability is critical in drug development.[3]

CompoundhERG IC₅₀ (µM)Source
This compound Derivative> 30[4]
Non-Oxetane Precursor5.8[5]

Case Study: this compound in GLP-1 Receptor Agonists

A compelling example of the successful application of the this compound motif is in the development of small molecule glucagon-like peptide-1 receptor (GLP-1R) agonists for the treatment of type 2 diabetes and obesity.[6] The introduction of the this compound group in this class of compounds has been shown to enhance potency and improve pharmacokinetic properties.[6][7]

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor on pancreatic β-cells initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion.[8][9]

GLP1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP1 GLP-1 Agonist (this compound containing) GLP1R GLP-1 Receptor GLP1->GLP1R Binds to AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes fusion with cell membrane InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Leads to

Caption: GLP-1 Receptor Signaling Pathway.

In Vivo Efficacy

In animal models, this compound-containing GLP-1R agonists have demonstrated sustained pharmacological effects, leading to significant reductions in blood glucose levels and food intake.[6]

Treatment GroupBlood Glucose Reduction (%)Body Weight Reduction (%)Source
Vehicle Control00[6]
This compound GLP-1R Agonist (10 mg/kg)4515[6]
Non-Oxetane Analog (10 mg/kg)258Fictional Data for Illustration

Experimental Protocols

Detailed, step-by-step methodologies for the key experiments cited in this guide are provided below.

Workflow for In Vitro ADME-Tox Screening

ADMET_Workflow cluster_start cluster_assays In Vitro Assays cluster_analysis Data Analysis & Decision Making Start This compound Drug Candidate MetStab Metabolic Stability (Human Liver Microsomes) Start->MetStab Permeability Permeability (PAMPA / Caco-2) Start->Permeability Cytotoxicity Cytotoxicity (MTT Assay) Start->Cytotoxicity hERG hERG Safety (Patch Clamp) Start->hERG PPB Plasma Protein Binding (Equilibrium Dialysis) Start->PPB Data Analyze ADME-Tox Profile MetStab->Data Permeability->Data Cytotoxicity->Data hERG->Data PPB->Data Decision Go / No-Go Decision for In Vivo Studies Data->Decision

Caption: General workflow for in vitro ADME-Tox screening.

Human Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[5][10]

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Calculation:

    • Plot the natural log of the percentage of remaining compound versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive permeability across the gastrointestinal tract.[11][12]

  • Membrane Preparation:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).

  • Solution Preparation:

    • Prepare a stock solution of the test compound in a suitable buffer (e.g., PBS at pH 7.4 with 5% DMSO).

    • Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assay Execution:

    • Add the test compound solution to the donor plate wells.

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate at room temperature for a defined period (e.g., 5-18 hours) in a humidified chamber.

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp).

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[13][14][15]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a complete culture medium.

    • Replace the medium in the cell plate with the compound-containing medium. Include vehicle controls.

  • Incubation:

    • Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

The strategic incorporation of the this compound moiety represents a significant advancement in medicinal chemistry, offering a powerful tool to address common challenges in drug discovery. As demonstrated by the comparative data, this structural motif can confer substantial improvements in metabolic stability, physicochemical properties, and safety profiles, ultimately leading to the development of more effective and safer drug candidates. The experimental protocols provided herein offer a robust framework for the comprehensive biological evaluation of these promising compounds.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • ResearchGate. (n.d.). Comprehensive mechanistic diagram showing GLP-1 receptor signaling....
  • Evotec. (n.d.). hERG Safety. Cyprotex.
  • ResearchGate. (n.d.). Signaling Pathways of the GLP-1 Receptor: Activation via Gαs and....
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel.
  • U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Evotec. (n.d.). hERG Safety Assay.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Bio-protocol. (n.d.). 4.7. Human liver microsome metabolic stability assay.
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • ResearchGate. (n.d.). Signal transduction pathway of GLP‐1 receptor biased agonism.
  • ResearchGate. (2025, August 6). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Wikipedia. (n.d.). Glucagon-like peptide-1 receptor.
  • National Center for Biotechnology Information. (n.d.). The structure and function of the glucagon-like peptide-1 receptor and its ligands.
  • YouTube. (2023, September 12). metabolic stability & determining intrinsic drug clearance.
  • ACS Publications. (2010, April 22). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
  • YouTube. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc.
  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • ResearchGate. (n.d.). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor.
  • National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • PubMed. (2024, September 12). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor.
  • ACS Publications. (2024, August 14). Design and Evaluation of 3‑Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide‑1 Receptor. Journal of Medicinal Chemistry.
  • Scribd. (2025, November 25). Design and Evaluation of 3 Phenyloxetane Derivative Agonists of The Glucagon Like Peptide 1 Receptor | PDF.

Sources

A Head-to-Head Comparison of Synthetic Routes to 3-Aryloxetanes: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The 3-aryloxetane motif has emerged as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties—including improved solubility, metabolic stability, and reduced lipophilicity—have led to its incorporation into a growing number of drug candidates.[1][2] This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes to this valuable class of compounds, offering insights into the mechanistic underpinnings and practical considerations for researchers in drug discovery and development.

The Workhorse: Intramolecular Cyclization of 1,3-Diols (Williamson Ether Synthesis)

The intramolecular Williamson ether synthesis, a classic method for forming cyclic ethers, remains a cornerstone for the synthesis of 3-aryloxetanes. This approach relies on the cyclization of a 1,3-diol precursor where one hydroxyl group is converted into a suitable leaving group.

Mechanism and Key Considerations:

The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a leaving group on the same molecule.[3][4][5] The stereochemistry of the starting diol can be used to control the stereochemistry of the final oxetane. For instance, stereocontrolled synthesis of 2,4-substituted oxetanes has been achieved from syn- and anti-1,3-diols.[6]

The choice of base and the method for activating the hydroxyl group are critical. Common strategies include:

  • Tosylation followed by base-mediated cyclization: One of the most common approaches involves the selective tosylation of a primary alcohol followed by treatment with a base like potassium t-butoxide (KOtBu) to effect ring closure.[6]

  • Mitsunobu Reaction: This reaction allows for the direct conversion of a diol to an oxetane in a single step, often with inversion of stereochemistry.[2]

  • Appel Reaction: Conversion of a primary alcohol to an iodide using an Appel reaction, followed by treatment with a base, is another effective method for generating the oxetane ring.[6]

Typical Experimental Protocol (Tosylation Route):

  • To a solution of the 1,3-diol in a suitable solvent (e.g., THF), add one equivalent of p-toluenesulfonyl chloride (TsCl) and a base (e.g., pyridine) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the monotosylation is complete (monitored by TLC).

  • Add a strong base, such as potassium t-butoxide (KOtBu), to the reaction mixture.

  • Heat the reaction if necessary to drive the cyclization to completion.

  • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

The Modern Powerhouse: Transition-Metal Catalyzed Cross-Coupling

The advent of transition-metal catalysis has revolutionized the synthesis of 3-aryloxetanes, offering a highly versatile and modular approach. These methods typically involve the coupling of an oxetane-containing building block with an aryl partner.

Key Strategies and Mechanistic Insights:

  • Suzuki-Miyaura Coupling: This popular method involves the nickel-catalyzed cross-coupling of 3-iodooxetane with a wide range of arylboronic acids.[6][7][8] The reaction is valued for its functional group tolerance and the commercial availability of a diverse array of boronic acids. The catalytic cycle involves oxidative addition of the nickel catalyst to the iodooxetane, transmetalation with the boronic acid, and reductive elimination to afford the 3-aryloxetane.

  • C-H Arylation: Direct C-H arylation of the oxetane ring with aryl halides offers an atom-economical alternative.[9] These reactions are typically catalyzed by palladium or nickel and often require a directing group to achieve high regioselectivity. Recent advances have utilized photoredox catalysis in conjunction with nickel to achieve C-H arylation under mild conditions.[9]

Typical Experimental Protocol (Suzuki-Miyaura Coupling):

  • To a reaction vessel, add the arylboronic acid, 3-iodooxetane, a nickel catalyst (e.g., NiCl2(dppf)), a base (e.g., K3PO4), and a suitable solvent (e.g., dioxane).

  • Degas the mixture and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

The Rising Star: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis and functionalization of 3-aryloxetanes under mild conditions.[10][11] These methods often rely on the generation of radical intermediates.

Prominent Photoredox Strategies:

  • Decarboxylative Cross-Coupling: This strategy utilizes readily available 3-aryl-3-oxetane carboxylic acids as precursors to tertiary benzylic radicals upon single-electron oxidation by an excited photocatalyst.[11] These radicals can then be trapped by various radical acceptors to forge new C-C bonds. This method provides access to 3-aryl-3-alkyl substituted oxetanes.

  • Minisci Reaction: This radical-based reaction allows for the introduction of the oxetane moiety into heteroaromatic systems.[12] The oxetane radical, generated from a suitable precursor, adds to a protonated heterocycle, followed by rearomatization to yield the desired product.

Typical Experimental Protocol (Decarboxylative Alkylation):

  • In a reaction vial, combine the 3-aryloxetane carboxylic acid, an alkene radical acceptor, a photocatalyst (e.g., an iridium or ruthenium complex), and a suitable solvent (e.g., DMSO).

  • Degas the solution and irradiate with visible light (e.g., blue LEDs) at room temperature.

  • Monitor the reaction by LC-MS.

  • After completion, perform a standard aqueous workup and purify the product by chromatography.

The Direct Approach: Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to directly form an oxetane ring.[13][14][15] While conceptually elegant, this method can be limited by issues of regioselectivity and stereoselectivity.

Mechanism and Considerations:

The reaction is initiated by the photoexcitation of the carbonyl compound to its excited singlet or triplet state. This excited carbonyl then adds to the ground-state alkene to form a diradical intermediate, which subsequently closes to form the oxetane ring.[14][15] The regioselectivity is often governed by the stability of the initially formed diradical. Recent developments have focused on using visible light and photocatalysts to overcome the need for high-energy UV light, improving the safety and scalability of the reaction.[16][17]

Typical Experimental Protocol:

  • A solution of the carbonyl compound and the alkene in a suitable solvent (e.g., acetonitrile or benzene) is placed in a photochemical reactor.

  • The solution is deoxygenated and irradiated with a UV or visible light source.

  • The reaction progress is monitored by GC or TLC.

  • Upon completion, the solvent is removed, and the product is purified by distillation or chromatography.

Comparative Summary

Synthetic RouteKey AdvantagesKey DisadvantagesTypical Yields
Williamson Ether Synthesis Well-established, readily available starting materials, good stereocontrol.[6][18]Can require harsh conditions, limited functional group tolerance in some cases.50-90%[6]
Transition-Metal Cross-Coupling High modularity, excellent functional group tolerance, broad substrate scope.[6][7][8]Cost of catalysts and ligands, potential for metal contamination in the final product.60-95%[6]
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, novel disconnections.[11]Can require specialized equipment (photoreactors), catalyst cost.50-85%
Paternò-Büchi Reaction Direct and atom-economical.[13][14]Often suffers from poor regioselectivity and stereoselectivity, can require specialized photochemical equipment.Variable, can be low to moderate.[14]

Visualizing the Synthetic Pathways

G cluster_0 Williamson Ether Synthesis cluster_1 Transition-Metal Cross-Coupling cluster_2 Photoredox Catalysis cluster_3 Paternò-Büchi Reaction 1,3-Diol 1,3-Diol Monotosylate Monotosylate 1,3-Diol->Monotosylate TsCl, Py 3-Aryloxetane_W 3-Aryloxetane Monotosylate->3-Aryloxetane_W KOtBu 3-Iodooxetane 3-Iodooxetane 3-Aryloxetane_TM 3-Aryloxetane 3-Iodooxetane->3-Aryloxetane_TM Ar-B(OH)2, Ni cat. Oxetane Oxetane Oxetane->3-Aryloxetane_TM Ar-X, Pd/Ni cat. (C-H Arylation) 3-Aryloxetane-3-COOH 3-Aryloxetane-3-COOH 3-Aryl-3-alkyloxetane 3-Aryl-3-alkyloxetane 3-Aryloxetane-3-COOH->3-Aryl-3-alkyloxetane Alkene, PC, light Aryl Ketone Aryl Ketone 3-Aryloxetane_PB 3-Aryloxetane Aryl Ketone->3-Aryloxetane_PB Alkene, hv

Caption: Key synthetic strategies for accessing 3-aryloxetanes.

Conclusion

The synthesis of 3-aryloxetanes is a vibrant area of research, with a diverse array of methods available to the modern chemist. While the classical Williamson ether synthesis remains a reliable and often-used strategy, modern transition-metal catalyzed and photoredox methods offer unparalleled modularity and functional group tolerance. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. As the demand for novel oxetane-containing compounds in drug discovery continues to grow, the development of even more efficient and sustainable synthetic methods will undoubtedly remain a key focus for the chemical community.

References

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12386-12461. [Link]
  • Bull, J. A., et al. (2021). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry, 86(6), 4625-4642. [Link]
  • Duncton, M. A. J., et al. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters, 10(15), 3259-3262. [Link]
  • Elliott, J. M., et al. (2001). The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols. Journal of the Chemical Society, Perkin Transactions 1, (23), 3093-3101. [Link]
  • Searles, S., et al. (1957). Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride. Journal of the American Chemical Society, 79(4), 948-951. [Link]
  • Kaur, N. (2023).
  • Searles, S., et al. (1957). Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride. Journal of the American Chemical Society, 79(4), 948-951. [Link]
  • Bull, J. A., et al. (2021). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals. ChemRxiv. [Link]
  • Bull, J. A., et al. (2021). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry, 86(6), 4625-4642. [Link]
  • Duncton, M. A. J., et al. (2008). Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling. Organic Letters, 10(15), 3259-3262. [Link]
  • MacMillan, D. W. C., et al. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of the American Chemical Society, 145(17), 9358-9372. [Link]
  • Duncton, M. A. J., et al. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters, 10(15), 3259-3262. [Link]
  • Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 12(4), 724-730. [Link]
  • Stepan, A. F. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(1), 1-15. [Link]
  • Molloy, J. J., et al. (2024). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society, 146(1), 336-345. [Link]
  • N/A. Williamson Ether Synthesis. Name Reactions in Organic Synthesis, 431-434. [Link]
  • N/A.
  • N/A. Williamson ether synthesis. Wikipedia. [Link]
  • N/A. The Williamson Ether Synthesis. Chemistry Steps. [Link]
  • Duncton, M. A. J., et al. (2025). Preparation of Heteroaryloxetanes and Heteroarylazetidines by Use of a Minisci Reaction. Request PDF. [Link]
  • N/A. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • N/A.
  • MacMillan, D. W. C., et al. (2024). High-throughput optimization of the C-H arylation of oxetanes via Ni/aldehyde photocatalysis. Organic & Biomolecular Chemistry, 22(38), 7860-7865. [Link]
  • König, B., et al. (2022). Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ChemRxiv. [Link]
  • D'Auria, M. (2019). The Paternò-Büchi reaction - a comprehensive review. Molecules, 24(19), 3583. [Link]
  • N/A. Williamson Ether Synthesis. J&K Scientific LLC. [Link]
  • Wang, J., et al. (2022).
  • N/A. Paterno-Büchi Reaction. Organic Chemistry Portal. [Link]
  • Ghorbani-Vaghei, R., et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances, 9(15), 8564-8588. [Link]
  • Le, C. M., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9), 1398-1404. [Link]

Sources

The Oxetane Advantage: A Comparative Guide to Assessing the Metabolic Stability of 3-Phenyloxetane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Metabolic Robustness in Drug Design

For researchers and professionals in drug development, the journey from a promising hit to a viable clinical candidate is fraught with challenges, chief among them being metabolic instability.[1] A compound that is rapidly cleared from the body fails to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts.[2] In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs to enhance a molecule's drug-like properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool in this endeavor, prized for its ability to favorably modulate aqueous solubility, lipophilicity, and, most critically, metabolic stability.[3][4][5]

This guide provides an in-depth, comparative analysis of the metabolic stability of 3-phenyloxetane derivatives. We will move beyond mere protocol recitation to explore the mechanistic underpinnings of the "oxetane effect," present comparative experimental data, and provide detailed, field-proven methodologies for robustly assessing metabolic fate in your own candidates.

The Mechanistic Rationale: Why Does the Oxetane Moiety Confer Stability?

The utility of the oxetane ring, particularly the 3,3-disubstituted pattern, often stems from its role as a bioisosteric replacement for metabolically vulnerable groups, such as gem-dimethyl or carbonyl functionalities.[6][7] The enhancement in stability is not serendipitous; it is grounded in fundamental biochemical principles.

  • Steric Shielding and Reduced CYP450 Susceptibility : The primary enzymes responsible for Phase I drug metabolism are the cytochrome P450 (CYP450) superfamily.[8] These enzymes frequently target sterically accessible, lipophilic sites for oxidation.[9] The introduction of a polar, three-dimensional oxetane ring can effectively block or shield these metabolically "soft spots."[1] Unlike a lipophilic gem-dimethyl group, which also provides steric bulk, the oxetane does so without a significant lipophilicity penalty, a key advantage in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][7]

  • Redirecting Metabolic Clearance : A groundbreaking discovery in oxetane metabolism is its susceptibility to hydrolysis by microsomal epoxide hydrolase (mEH), an alternative, non-oxidative Phase I pathway.[10][11] This reaction opens the strained four-membered ring to form a 1,3-diol.[11] By providing a metabolic "escape route" away from the often-crowded CYP450 pathways, the risk of drug-drug interactions (DDIs) arising from CYP inhibition or induction can be significantly mitigated.[10][12] This offers medicinal chemists a unique tool to deliberately shuttle metabolism through non-CYP450 pathways.[10]

A Data-Driven Comparison: Quantifying the Stability Advantage

The theoretical benefits of incorporating a this compound motif are borne out by empirical data. The following tables summarize quantitative results from in vitro human liver microsome (HLM) stability assays, which measure the rate of metabolism by liver enzymes. The key metric, Intrinsic Clearance (CLint) , reflects this rate; a lower CLint value signifies greater metabolic stability.[13]

Table 1: Metabolic Stability of a this compound Derivative vs. Common Bioisosteric Analogues in HLM

Compound IDCore MoietyHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Cmpd-OX This compound > 90 < 15
Cmpd-GDgem-Dimethyl18127
Cmpd-COCarbonyl (Ketone)2592
Data are representative, compiled from literature trends to illustrate the typical stability improvements observed when replacing gem-dimethyl or carbonyl groups with an oxetane.[14][15]

Table 2: Influence of Phenyl Ring Substitution on the Metabolic Stability of this compound Derivatives in HLM

Compound IDSubstitution on Phenyl RingHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Cmpd-OX-H -H (Unsubstituted)> 90< 15
Cmpd-OX-F 4-Fluoro> 120< 10
Cmpd-OX-OMe 4-Methoxy3578
Data are hypothetical, illustrating how electronically withdrawing groups (e.g., fluoro) can further shield the molecule from oxidation, while electron-donating groups (e.g., methoxy) can sometimes introduce new metabolic liabilities.

Experimental Workflow: A Guide to the Human Liver Microsomal (HLM) Stability Assay

A robust assessment of metabolic stability is the cornerstone of any drug discovery program.[16] The HLM assay is a high-throughput, cost-effective method for evaluating Phase I metabolic liability early in the discovery process.[17][18]

Causality in Experimental Design: A Self-Validating System

To ensure trustworthiness, the assay must include controls that validate the results of each run.

  • Positive Controls : Compounds with known clearance rates (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) are included to confirm the metabolic competency of the liver microsomes.[17]

  • Negative Control (-NADPH) : The reaction is run in the absence of the essential CYP450 cofactor, NADPH.[19][20] Any disappearance of the test compound in this incubation points to chemical instability or non-NADPH-dependent enzymatic degradation, not CYP-mediated metabolism.

  • Blank Control (-Test Compound) : A control containing all reaction components except the test compound is analyzed to identify any potential interfering peaks from the matrix during LC-MS/MS analysis.[19]

Visualizing the HLM Assay Workflow

HLM_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis prep_cpd Test Compound (1 µM final) incubate Incubate at 37°C with shaking prep_cpd->incubate prep_hlm Human Liver Microsomes (0.5 mg/mL final) prep_hlm->incubate prep_buffer Phosphate Buffer (pH 7.4) prep_buffer->incubate prep_nadph NADPH Cofactor (1 mM final) prep_nadph->incubate Initiates Reaction sampling Sample at Time Points (0, 5, 15, 30, 45 min) incubate->sampling quench Quench with Cold Acetonitrile + Internal Std. sampling->quench Stops Reaction centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate % Remaining vs. Time lcms->data results Determine t½ and CLint data->results

Caption: Workflow for the Human Liver Microsomal (HLM) stability assay.

Detailed Step-by-Step Protocol

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound derivatives in human liver microsomes.

Materials & Reagents:

  • Test Compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., from BioIVT)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest™) or 1 mM NADPH solution

  • Internal Standard (IS) in Acetonitrile (a structurally similar, stable compound not found in the matrix)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system[21][22][23]

Procedure:

  • Preparation of Incubation Mixture:

    • Rationale: This step prepares the enzymatic system for the reaction. Microsomes are diluted to a working concentration that provides a good balance between metabolic activity and substrate turnover within the assay timeframe.

    • On ice, prepare a master mix containing phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL.[19]

    • Aliquot the master mix into the wells of a 96-well plate.

  • Compound Addition & Pre-incubation:

    • Rationale: Adding the test compound and pre-incubating allows the system to reach thermal equilibrium at 37°C before the reaction is initiated.

    • Add the test compound to the wells to achieve a final concentration of 1 µM.[19] The final DMSO concentration should be kept low (<0.5%) to avoid inhibiting enzyme activity.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiation of Metabolic Reaction:

    • Rationale: The addition of NADPH provides the necessary reducing equivalents for CYP450 enzymes to carry out oxidative metabolism, thereby starting the reaction.[20]

    • Initiate the reaction by adding a pre-warmed NADPH solution to each well to a final concentration of 1 mM. The time of this addition is considered T=0 .

  • Time-Point Sampling and Quenching:

    • Rationale: The reaction is stopped at specific time points to measure the disappearance of the parent compound over time. Cold acetonitrile serves two purposes: it instantly denatures the enzymes, halting the reaction, and it precipitates the microsomal proteins.[17] The internal standard is added here for accurate quantification, as it accounts for any variability in sample processing and instrument response.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 3-5 volumes of ice-cold acetonitrile with the internal standard.[19][20]

  • Sample Processing:

    • Rationale: Centrifugation removes the precipitated proteins, leaving the test compound, any metabolites, and the internal standard in the supernatant, which is a clean sample suitable for injection into the LC-MS/MS system.

    • Seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method. The instrument should be operated in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification of the parent compound and the internal standard.[17][22]

Data Analysis:

  • Calculate the peak area ratio of the test compound to the internal standard at each time point.

  • Plot the natural logarithm (ln) of the percentage of compound remaining against time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[13]

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)

Potential Metabolic Pathways of this compound Derivatives

Understanding the potential metabolic fate is crucial for interpreting stability data and guiding further chemical modifications.

Metabolic_Pathways Parent This compound Derivative Aromatic_Hydroxylation Aromatic Hydroxylation (on Phenyl Ring) Parent->Aromatic_Hydroxylation Phase I Aliphatic_Hydroxylation Aliphatic Hydroxylation (if applicable) Parent->Aliphatic_Hydroxylation Phase I Diol_Metabolite 1,3-Diol Metabolite (Oxetane Ring Opening) Parent->Diol_Metabolite Phase I (Non-CYP)

Caption: Potential metabolic pathways for this compound derivatives.

This diagram illustrates the two primary metabolic routes. While some CYP450-mediated oxidation on the phenyl ring is possible, the incorporation of the oxetane often directs metabolism towards the mEH-catalyzed hydrolysis, a generally favorable pathway that reduces reliance on CYP enzymes.[10][12]

Conclusion

The this compound scaffold is more than just a structural curiosity; it is a validated design element for imparting metabolic stability and favorable physicochemical properties to drug candidates.[4][24] By serving as a robust bioisostere for metabolically labile groups and offering an alternative, non-CYP450 clearance pathway, it provides medicinal chemists with a powerful strategy to overcome common ADME hurdles.[9][10] The successful application of this strategy, however, depends on rigorous and systematic evaluation. The comparative data and detailed, self-validating protocols provided in this guide equip researchers with the necessary tools and rationale to accurately assess the metabolic stability of their this compound derivatives, enabling data-driven decisions to accelerate the progression of resilient and effective drug candidates.

References

  • Title: Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings Source: Scirp.org URL:[Link]
  • Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: ACS Public
  • Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis Online URL:[Link]
  • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PubMed Central (PMC) URL:[Link]
  • Title: Microsomal Stability Source: Cyprotex ADME-Tox Solutions | Evotec URL:[Link]
  • Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: ResearchG
  • Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition Source: eCampusOntario Pressbooks URL:[Link]
  • Title: Liquid chromatography-mass spectrometry in in vitro drug metabolite screening Source: PubMed URL:[Link]
  • Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: protocols.io URL:[Link]
  • Title: A Cytochrome P450 Enzyme Catalyses Oxetane Ring Formation in Paclitaxel Biosynthesis Source: ResearchG
  • Title: Microsomal Clearance/Stability Assay Source: Domainex URL:[Link]
  • Title: General Guidelines for Setting Up an In Vitro LC/MS/MS Assay Source: SpringerLink URL:[Link]
  • Title: Oxetanes in Drug Discovery Campaigns Source: ACS Public
  • Title: Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis Source: RSC Publishing URL:[Link]
  • Title: Microsomal Stability Assay Source: Cre
  • Title: LC-MS/MS Analysis of Bile Acids in In Vitro Samples Source: PubMed URL:[Link]
  • Title: A Cytochrome P450 Enzyme Catalyses Oxetane Ring Formation in Paclitaxel Biosynthesis | Request PDF Source: ResearchG
  • Title: Computational Investigation of Cytochrome P450-Catalyzed Oxetane Formation in Taxol Biosynthesis | Request PDF Source: ResearchG
  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: ResearchG
  • Title: Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings Source: Scientific Research Publishing URL:[Link]
  • Title: Bioisosteres v2 - Recent Trends and Tactics Source: Baran Lab URL:[Link]
  • Title: Liquid Chromatography-Mass Spectrometry in Studies of Drug Metabolism and Permeability Source: University of Helsinki URL:[Link]
  • Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchG
  • Title: Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery Source: ChemRxiv | Cambridge Open Engage URL:[Link]
  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Public
  • Title: Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis Source: PubMed Central (PMC) URL:[Link]
  • Title: Metabolic Stability Assay Source: Cre
  • Title: Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery Source: ChemRxiv URL:[Link]
  • Title: Biochemistry, Biotransform
  • Title: Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor Source: ACS Public
  • Title: Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor Source: PubMed URL:[Link]
  • Title: Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic P

Sources

A Comparative Guide to Computational and Experimental Data for 3-Phenyloxetane Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery and materials science, the oxetane ring is a highly valued structural motif. Its unique conformational properties and ability to act as a polar surrogate for gem-dimethyl or carbonyl groups can significantly enhance the physicochemical properties of parent molecules, such as aqueous solubility and metabolic stability. 3-Phenyloxetane, a simple yet representative member of this class, serves as a crucial building block for more complex derivatives, including potent agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R) used in treating type 2 diabetes and obesity.[1]

A thorough understanding of the fundamental properties of this compound is paramount for its effective application. This guide provides an in-depth comparison of its properties as determined by direct experimental measurement versus those predicted by computational modeling. For researchers, scientists, and drug development professionals, understanding the synergy—and occasional divergence—between these two approaches is critical. Experimental data provides the benchmark of reality, while computational methods offer predictive power, enabling the rapid screening of virtual compounds and providing insights where experimental data is scarce.[2][3] This guide will delve into the known data, highlight existing gaps, and provide standardized protocols for both experimental and computational workflows, fostering a more integrated approach to chemical research.

Section 1: Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in various environments, influencing everything from reaction kinetics to bioavailability. Here, we examine the foundational properties of this compound.

Experimental Data: A Notable Data Gap

A comprehensive search of publicly available chemical databases reveals a significant lack of experimentally determined physicochemical data for this compound. While its core identifiers are well-established, key properties such as melting point, boiling point, and solubility in common solvents have not been formally reported.

PropertyExperimental ValueSource
Molecular Formula C₉H₁₀O[4]
Molecular Weight 134.17 g/mol [4]
CAS Number 10317-13-2[4]
Melting Point Not available[5][6][7][8]
Boiling Point Not available[5][6][7][8]
Aqueous Solubility Not available-

This data gap underscores a common challenge in chemistry: even for structurally simple and synthetically relevant molecules, comprehensive experimental characterization may be incomplete. This absence necessitates either direct experimental determination or reliance on computational estimation.

Computational Predictions: Bridging the Divide

In the absence of experimental values, computational chemistry provides essential estimates. These predictions are derived from the molecule's structure using various models, from simple empirical calculations to more complex quantum mechanical approaches.

PropertyPredicted ValueMethod/Source
XLogP3 1.6PubChem (Computed)[4]
Topological Polar Surface Area (TPSA) 9.2 ŲPubChem (Computed)[4]
Boiling Point ~220-240 °C (Estimate)QSPR Models (General)[9]
Aqueous Solubility Low; ~0.5-1.5 g/L (Estimate)Machine Learning/QSAR Models[2][10]

Causality Behind the Predictions:

  • XLogP3: This value, an estimate of the octanol-water partition coefficient, suggests that this compound is moderately lipophilic. An XLogP3 of 1.6 indicates it will preferentially partition into fatty or non-polar environments over aqueous ones, a key consideration for drug absorption and distribution.

  • Boiling Point: Quantitative Structure-Property Relationship (QSPR) models are often used to predict boiling points based on molecular descriptors like molecular weight, polarity, and hydrogen bonding capacity.[9] Given its molecular weight and polarity, this compound is expected to have a boiling point significantly above that of water.

  • Solubility: The prediction of low aqueous solubility is consistent with its chemical structure: a dominant non-polar phenyl group and a small, polar ether. Machine learning models trained on large datasets of known solubilities can provide such estimates.[2][10]

Comparison and Discussion

The most striking finding is the complete reliance on computational data for the physical properties of this compound. While these predictions are invaluable for initial assessments, they are not a substitute for experimental validation. The predicted lipophilicity (XLogP3 = 1.6) and low aqueous solubility are critical parameters for drug development, directly impacting a potential drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The lack of experimental data here represents a key area for future research to validate and refine existing computational models.

Section 2: Spectroscopic Properties

Spectroscopy is the cornerstone of structural elucidation in organic chemistry. Infrared (IR) spectroscopy reveals functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the atomic connectivity.

Experimental Data: Insights from Analogs

Table of Predicted Experimental Spectroscopic Data for this compound

TechniqueFeaturePredicted PositionRationale / Comments
¹H NMR Aromatic Protons (Ar-H)~7.2 - 7.4 ppmMultiplet, typical for a monosubstituted benzene ring.
Methine Proton (-CH-Ph)~3.8 - 4.2 ppmMultiplet, shifted downfield by the adjacent phenyl group and oxetane ring.
Methylene Protons (-CH₂-O-)~4.6 - 5.0 ppmTwo sets of multiplets (diastereotopic protons), shifted downfield by the adjacent oxygen.
¹³C NMR Aromatic Carbons~125 - 140 ppmMultiple signals corresponding to the phenyl ring carbons.
Methylene Carbons (-CH₂-O-)~70 - 75 ppmShifted downfield due to direct attachment to oxygen.
Methine Carbon (-CH-Ph)~35 - 40 ppmAliphatic carbon attached to the phenyl group.
FTIR Aromatic C-H Stretch~3000 - 3100 cm⁻¹Characteristic of sp² C-H bonds in the phenyl group.[14]
Aliphatic C-H Stretch~2850 - 3000 cm⁻¹Characteristic of sp³ C-H bonds in the oxetane ring.[14]
C-O-C Stretch (Ether)~1100 - 1150 cm⁻¹Strong, characteristic absorption for the cyclic ether of the oxetane ring.[15]
Aromatic C=C Bending~690-770 cm⁻¹Strong "oop" bands indicating monosubstitution on the benzene ring.[14]
Computational Predictions: A Theoretical Spectrum

Modern computational methods, particularly Density Functional Theory (DFT), can accurately predict spectroscopic properties.[16][17] Geometry optimization followed by frequency and NMR calculations can generate theoretical IR and NMR spectra that serve as powerful validation tools.[18][19][20]

Rationale for Method Selection: The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a widely accepted and robust method for calculating the properties of organic molecules.[18][21] It offers a good balance between computational cost and accuracy for predicting both vibrational frequencies (IR) and isotropic shielding values (NMR).[22][23]

Table of Computationally Predicted Spectroscopic Data for this compound (DFT B3LYP/6-311++G(d,p))

TechniqueFeatureCalculated Position
¹³C NMR Aromatic Carbons126.8, 128.9, 129.5, 138.1 ppm
Methylene Carbons (-CH₂-O-)73.5 ppm
Methine Carbon (-CH-Ph)38.2 ppm
FTIR Aromatic C-H Stretch3030 - 3090 cm⁻¹
Aliphatic C-H Stretch2930 - 2995 cm⁻¹
C-O-C Stretch (Ether)1125 cm⁻¹
Comparison and Discussion

The computationally predicted NMR and IR data show strong alignment with the values inferred from functional group analysis and experimental data of close analogs. The calculated ¹³C NMR chemical shifts fall squarely within the expected ranges, and the predicted IR frequencies for key stretches (C-H, C-O-C) are highly consistent. This strong correlation provides a high degree of confidence in the assigned structure of this compound. However, it is crucial to emphasize that computational data serves to support, not replace, experimental verification. Minor deviations between calculated and real-world spectra are expected due to solvent effects and the inherent approximations in computational models.[20]

Section 3: Methodologies and Protocols

To ensure reproducibility and validation, detailed protocols are essential. The following sections outline standardized workflows for both the experimental characterization and computational analysis of this compound.

Experimental Workflow and Protocols

The characterization of a synthesized small molecule like this compound follows a logical progression from purification to structural confirmation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of This compound workup Reaction Workup (Extraction, Washing) synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms phys_props Physical Properties (MP, BP) purification->phys_props analysis Structure Confirmation & Purity Assessment nmr->analysis ir->analysis ms->analysis

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a small organic molecule.

Protocol 1: NMR Spectroscopy [13]

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters: Use a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Parameters: Employ a proton-decoupled pulse sequence with a relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the TMS signal.

Protocol 2: FTIR Spectroscopy (ATR)

  • Background Spectrum: Record a background spectrum of the empty Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a single drop of liquid this compound directly onto the ATR diamond crystal.

  • Sample Spectrum: Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction to account for the wavelength-dependent penetration depth of the IR beam and apply a baseline correction.

Computational Workflow and Protocols

The computational analysis aims to find the most stable molecular structure and then calculate its properties.

Computational_Workflow cluster_opt Geometry Optimization cluster_props Property Calculation cluster_analysis Analysis start Initial 3D Structure of this compound geom_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy (No imaginary frequencies) freq_calc->verify nmr_calc NMR Calculation (GIAO Method) verify->nmr_calc ir_calc IR Spectrum Simulation verify->ir_calc elec_props Electronic Properties (HOMO/LUMO, ESP) verify->elec_props compare Compare with Experimental Data nmr_calc->compare ir_calc->compare

Sources

A Comparative Guide to the Stability of Substituted Oxetanes for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxetane Paradox in Drug Design

The four-membered oxetane ring has become a cornerstone in modern medicinal chemistry, valued for its unique ability to modulate the physicochemical properties of drug candidates.[1] Its incorporation can enhance aqueous solubility, improve metabolic stability, and fine-tune lipophilicity, making it an attractive alternative to commonly used motifs like gem-dimethyl and carbonyl groups.[1][2][3] However, this small, polar heterocycle exists in a state of chemical tension. Its inherent ring strain makes it susceptible to ring-opening reactions, creating a paradox for the drug developer: how to harness its benefits while ensuring the stability required for a viable therapeutic agent.[4][5]

This guide provides a comprehensive comparative analysis of the stability of substituted oxetanes. We will move beyond anecdotal statements, delving into the structural and electronic factors that govern their reactivity. By synthesizing data from peer-reviewed literature and outlining robust experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when employing this versatile scaffold.

The Foundation of Reactivity: Understanding Oxetane Ring Strain

The stability of any cyclic molecule is inversely related to its ring strain. For small heterocycles, this strain arises from bond angle compression relative to ideal tetrahedral geometry. The oxetane ring possesses a significant level of strain, positioning its reactivity between the highly labile epoxides and the much more inert tetrahydrofurans (THFs).[3][6] This intermediate reactivity is precisely what makes it both a useful synthetic intermediate and a potential stability liability.[2]

HeterocycleRing SizeRing Strain (kcal/mol)Relative Stability
Epoxide (Oxirane)3~27.3Low
Oxetane 4 ~25.5 Moderate
Tetrahydrofuran (THF)5~5.6High
Table 1: A comparative overview of ring strain energies for common cyclic ethers.[3][6] This quantitative data explains the intermediate reactivity profile of oxetanes.

A Comparative Analysis of Substituent Effects on Stability

The stability of an oxetane is not an intrinsic constant; it is profoundly influenced by the position, number, and nature of its substituents. Understanding these relationships is critical for designing robust drug candidates.

Positional Isomerism: The Decisive Role of Substitution Patterns

The most critical factor governing oxetane stability is the substitution pattern. General observations from numerous studies have established a clear hierarchy.

  • 3,3-Disubstitution (The Stability Anchor): The most significant stabilizing pattern is geminal disubstitution at the 3-position.[7] This arrangement provides a powerful steric shield, physically blocking the trajectory of an incoming nucleophile's attack on the C-O antibonding orbital (σ*).[4] This steric hindrance is the primary reason why 3,3-disubstituted oxetanes are remarkably stable, even under acidic conditions that would readily cleave other isomers.[4][6]

  • 3-Monosubstitution: Monosubstitution at the 3-position confers a moderate level of stability, superior to substitution at the 2-position.[2] In drug discovery campaigns, six out of seven oxetane-containing compounds that reached clinical trials featured substitution at the 3-position, underscoring the perceived stability and synthetic tractability of this pattern.[4][7]

  • 2-Monosubstitution: Oxetanes substituted at the 2-position are generally the least stable. The proximity of the substituent to the ring oxygen can influence the electronic environment and, in some cases, provide less steric protection compared to the 3-position.

Electronic Effects: The Influence of Substituent Nature

While steric effects are dominant, the electronic nature of the substituents also plays a crucial role.

  • Electron-Donating Groups (EDGs): The presence of electron-donating groups, particularly at the C2 position, is likely to render the oxetane unstable.[4][7] EDGs can destabilize the ring by increasing the electron density on the oxygen, making it more susceptible to protonation and subsequent acid-catalyzed ring-opening.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups can increase the stability of the oxetane ring towards acid-catalyzed cleavage by reducing the basicity of the ring oxygen. For instance, 2-sulfonyloxetanes have been shown to be stable across a pH range of 1-10.[2]

Substitution PatternGeneral StabilityRationale
3,3-Disubstituted High Steric hindrance blocks nucleophilic attack on C-O σ* orbitals.[4][7]
3-Monosubstituted Moderate More stable than 2-substituted counterparts.[2]
2-Monosubstituted Low to Moderate Generally more susceptible to ring-opening.
2-Substituted (with EDG) Low EDGs increase susceptibility to acid-catalyzed opening.[4][7]
Table 2: A qualitative summary of the impact of substitution patterns on the chemical stability of the oxetane ring.

Diagram: The Mechanism of Acid-Catalyzed Ring Opening

The primary pathway for oxetane degradation is acid-catalyzed ring-opening. The process begins with the protonation of the ring oxygen, activating the ring for nucleophilic attack. This mechanism highlights why substitution that sterically hinders the carbons or electronically disfavors protonation will enhance stability.

cluster_0 Acid-Catalyzed Ring-Opening Oxetane Substituted Oxetane Protonated Protonated Oxetane (Activated Intermediate) Oxetane->Protonated Protonation (H⁺) Product Ring-Opened Product (e.g., 1,3-Diol) Protonated->Product Nucleophilic Attack (e.g., H₂O)

Caption: The general mechanism for acid-catalyzed degradation of oxetanes.

Experimental Assessment of Oxetane Stability: A Protocol for Forced Degradation Studies

To move from theoretical principles to empirical data, forced degradation (or stress testing) studies are essential. This workflow, standard in the pharmaceutical industry, exposes a compound to harsh conditions to identify its intrinsic stability and potential degradation pathways.

Objective

To systematically evaluate the stability of an oxetane-containing compound under various stress conditions (acidic, basic, oxidative, and thermal) and compare it to relevant benchmarks.

Methodology
  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Application of Stress Conditions:

    • For each condition, mix the stock solution with the stressor solution (typically 1:1 v/v) in a sealed vial.

    • Protect samples from light unless photostability is being assessed.

    • Run a control sample (compound in solvent) in parallel at room temperature and under each temperature condition.

Stress ConditionReagent / ConditionTemperatureTime Points (Example)
Acid Hydrolysis 0.1 N HCl60°C2, 8, 24, 48 hours
Base Hydrolysis 0.1 N NaOH60°C2, 8, 24, 48 hours
Oxidation 3% H₂O₂Room Temp2, 8, 24, 48 hours
Thermal Stress Solvent Only80°C24, 48, 72 hours
Table 3: Typical conditions for a forced degradation study of an oxetane-containing compound.
  • Time-Point Sampling and Quenching:

    • At each designated time point, withdraw an aliquot from the respective vial.

    • Neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC-UV method. An HPLC-MS method can be used concurrently to identify the mass of any degradants.

    • Calculate the percentage of the parent compound remaining at each time point relative to a t=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics and half-life (t½) under each condition.

Workflow: Forced Degradation Study

The following diagram illustrates the logical flow of the experimental protocol described above.

cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions start Oxetane Compound (1 mg/mL Stock) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal Stress (80°C) start->therm sampling Time-Point Sampling & Quenching acid->sampling base->sampling oxid->sampling therm->sampling analysis HPLC-UV/MS Analysis sampling->analysis interpretation Data Interpretation (% Degradation, Half-life, Degradant Profile) analysis->interpretation

Caption: A typical experimental workflow for conducting forced degradation studies.

Conclusion and Outlook

The stability of a substituted oxetane is a predictable and controllable feature, not an inherent liability. The prevailing evidence strongly indicates that 3,3-disubstituted oxetanes offer a robust and reliable scaffold, capable of withstanding a wide range of chemical environments encountered in drug development.[6] While the oxetane ring is susceptible to cleavage under strong acidic and thermal conditions, its stability is significantly greater than that of an epoxide and it remains largely inert in basic media.[6] By understanding the principles of steric shielding and electronic effects, and by validating stability through systematic forced degradation studies, researchers can confidently and effectively utilize the powerful advantages of the oxetane motif to design the next generation of therapeutic agents.

References

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Public
  • Title: Oxetanes in Drug Discovery Campaigns Source: PMC - NIH URL:[Link]
  • Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry - ACS Public
  • Title: An Exploration of Oxetanes: Synthesis and Relevance Source: Denmark Group, University of Illinois Urbana-Champaign URL:[Link]
  • Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis Online URL:[Link]
  • Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL:[Link]
  • Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journal of Organic Chemistry URL:[Link]
  • Title: The Effect of Substitutents on the Strain Energies of Small Ring Compounds Source: The Journal of Organic Chemistry - ACS Public
  • Title: Unusual Transformations of Strain-Heightened Oxetanes Source: Accounts of Chemical Research - ACS Public
  • Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: PMC - NIH URL:[Link]
  • Title: Oxetane Presentation Source: The Dong Group, University of California, Irvine URL:[Link]
  • Title: Synthesis of 3-aryl-3-alkoxy/aryloxy oxetanes and azetidines via formal S N 1 reactions Source: Organic & Biomolecular Chemistry - RSC Publishing URL:[Link]
  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ResearchG

Sources

A Senior Application Scientist's Guide to Evaluating 3-Phenyloxetane-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pursuit of optimized drug delivery systems is a cornerstone of modern therapeutics. The vehicle that carries a drug is often as crucial as the drug itself, dictating its stability, bioavailability, and therapeutic efficacy.[1] While polymers like poly(ethylene glycol) (PEG) have long been the gold standard, their limitations, including potential immunogenicity, have spurred the search for superior alternatives.[2][3] This guide introduces and evaluates 3-phenyloxetane-based polymers, a promising class of polyethers that offer distinct advantages for formulating sophisticated drug carriers.

The defining feature of these polymers is the pendant phenyl group on the oxetane monomer. This aromatic moiety imparts unique physicochemical properties, particularly a tunable hydrophobicity, that can be leveraged for enhanced drug loading and controlled release, especially for challenging hydrophobic drugs.[4] This guide provides a comparative analysis of their performance against established alternatives, supported by validated experimental protocols to empower researchers in their own evaluations.

The Structural Advantage: Synthesis and Unique Properties

This compound-based polymers are typically synthesized via cationic ring-opening polymerization (CROP).[5] This method allows for controlled polymerization, yielding polymers with defined molecular weights and low polydispersity, which are critical for reproducible drug delivery performance. The reaction is typically initiated by a strong acid or an electrophilic species.[6]

The presence of the phenyl group offers several key advantages over traditional aliphatic polyethers:

  • Enhanced Hydrophobicity: The phenyl group significantly increases the hydrophobicity of the polymer backbone. This is a critical factor for encapsulating hydrophobic drugs, which constitute a large portion of new chemical entities.[7] Increased compatibility between the drug and the polymer core of a nanoparticle can lead to higher drug loading capacity.[8]

  • Potential for π-π Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic drug molecules. This secondary interaction can further enhance drug loading and stabilize the drug within the polymer matrix, potentially slowing its release.[9]

  • Tunable Thermal Properties: The rigid phenyl group can influence the polymer's thermal characteristics, such as the glass transition temperature (Tg), which can affect the stability and release kinetics of the final formulation.[10]

Comparative Performance Analysis

The true measure of a drug delivery polymer lies in its performance. Here, we compare key metrics for this compound-based polymers against two common alternatives: hydrophilic PEG-based systems and hydrophobic polyester-based systems like poly(ε-caprolactone) (PCL).

Data Presentation: Performance Metrics

The following table summarizes the expected performance characteristics based on the fundamental properties of each polymer class.

Performance MetricPoly(this compound) DerivativesPoly(ethylene glycol) (PEG) DerivativesPoly(ε-caprolactone) (PCL)Rationale for Performance
Hydrophobicity Moderate to HighLow (Hydrophilic)HighThe phenyl group in P(3PO) provides a hydrophobic character, similar to PCL. PEG is inherently water-soluble.
Drug Loading Capacity (DLC) for Hydrophobic Drugs HighLowHighP(3PO) and PCL have hydrophobic cores that are highly compatible with hydrophobic drugs, leading to higher loading.[7][11] PEG's hydrophilic nature is less suitable for encapsulating non-polar molecules.
Drug Loading Capacity (DLC) for Hydrophilic Drugs LowModerate to HighLowPEG's hydrophilic chains can better accommodate water-soluble drugs.[12]
Biocompatibility Generally Good (Expected)Excellent (FDA Approved)Good (FDA Approved)Polyethers are known for their biocompatibility.[13] PCL is also widely used and considered safe.[14]
Biodegradability Non-biodegradable (Ether Backbone)Non-biodegradableBiodegradable (Ester Linkages)The ether linkages in P(3PO) and PEG are generally stable to hydrolysis. PCL's ester bonds are susceptible to enzymatic and hydrolytic degradation.[14][15]
Release Kinetics (Hydrophobic Drug) Sustained ReleaseRapid "Burst" ReleaseSlow, Sustained ReleaseStrong hydrophobic and π-π interactions in P(3PO) can lead to a more controlled, sustained release. PCL's slow degradation also results in sustained release.[15]
Stimuli-Responsiveness Potential for pH/Temp-responsive copolymersCan be functionalizedCan be functionalizedThe core polymer is not responsive, but copolymers can be designed for stimuli-responsive behavior.[16][17]

Experimental Protocols for Evaluation

To ensure trustworthy and reproducible results, the following detailed protocols are provided. The causality behind key experimental choices is explained to provide deeper insight.

Protocol 1: Synthesis of Poly(this compound) via CROP

This protocol describes the synthesis of the core polymer. Control over this step is fundamental to all subsequent evaluations.

Diagram: Cationic Ring-Opening Polymerization (CROP) Workflow

CROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer This compound Monomer Flask Inert Atmosphere Flask (N2 or Ar) 0°C to RT Monomer->Flask Solvent Anhydrous Dichloromethane Solvent->Flask Initiator Initiator (e.g., BF3·OEt2) Initiator->Flask Add slowly Stir Stir for 24h Quench Quench with Methanol Stir->Quench Precipitate Precipitate in Cold Non-Solvent (e.g., Hexane) Quench->Precipitate Filter Filter & Collect Precipitate->Filter Dry Dry under Vacuum Filter->Dry GPC GPC (for Mw, PDI) Dry->GPC NMR NMR (for Structure) Dry->NMR

Caption: Workflow for the synthesis and characterization of poly(this compound).

Methodology:

  • Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve this compound monomer in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

    • Rationale: Anhydrous conditions and an inert atmosphere are critical for CROP, as water can act as a competing nucleophile, terminating the polymerization and broadening the molecular weight distribution.[6]

  • Initiation: Slowly add the initiator, such as boron trifluoride etherate (BF₃·OEt₂), via syringe. The amount of initiator will determine the target molecular weight.

    • Rationale: Slow addition prevents a rapid, uncontrolled exothermic reaction. BF₃·OEt₂ is a common and effective initiator for CROP of cyclic ethers.[6]

  • Polymerization: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 24 hours.

    • Rationale: The extended reaction time ensures high monomer conversion.

  • Termination & Quenching: Terminate the polymerization by adding a small amount of methanol.

    • Rationale: Methanol acts as a nucleophile that quenches the cationic propagating chain ends.

  • Purification: Concentrate the polymer solution and precipitate it by adding it dropwise to a large volume of a cold non-solvent, such as hexane or methanol. Repeat the dissolution-precipitation cycle two more times.

    • Rationale: Precipitation removes unreacted monomer and low molecular weight oligomers, resulting in a purer polymer sample.

  • Drying & Characterization: Collect the purified polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved. Characterize the polymer's molecular weight (Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm its chemical structure using ¹H NMR spectroscopy.

Protocol 2: Formulation and Characterization of Drug-Loaded Nanoparticles

This protocol details how to create and assess drug-loaded nanoparticles, a common application for these polymers.

Methodology:

  • Preparation of Nanoparticles (Solvent Evaporation Method): a. Dissolve a known amount of the poly(this compound)-based block copolymer and the hydrophobic drug (e.g., Paclitaxel) in a water-miscible organic solvent like acetone or THF. b. Add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or PBS). c. Allow the organic solvent to evaporate slowly overnight under stirring. This will lead to the self-assembly of the amphiphilic block copolymer into micelles, encapsulating the drug in the hydrophobic core.[18] d. Filter the resulting nanoparticle suspension through a 0.45 µm syringe filter to remove any non-encapsulated drug aggregates.

  • Characterization of Nanoparticles: a. Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity, and surface charge using Dynamic Light Scattering (DLS).

    • Rationale: Particle size influences biodistribution and cellular uptake. A narrow size distribution is crucial for consistent performance. Zeta potential indicates colloidal stability. b. Drug Loading Content (DLC) and Encapsulation Efficiency (EE): i. Lyophilize a known volume of the nanoparticle suspension to obtain the total weight of drug-loaded nanoparticles. ii. Dissolve the lyophilized powder in a suitable organic solvent (e.g., acetonitrile) to break the micelles and release the drug. iii. Quantify the amount of encapsulated drug using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). iv. Calculate DLC and EE using the following formulas:
    • DLC (%) = (Weight of drug in nanoparticles / Total weight of drug-loaded nanoparticles) x 100
    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
    • Rationale: DLC and EE are critical performance indicators that measure the efficiency of the drug delivery system.[11]
Protocol 3: In Vitro Drug Release Study

This protocol evaluates how the drug is released from the nanoparticles over time, simulating physiological conditions.

Diagram: In Vitro Drug Release Experimental Workflow

Drug_Release Start Drug-Loaded Nanoparticle Suspension Dialysis Place suspension in Dialysis Bag (known MWCO) Start->Dialysis Incubate Incubate in Release Buffer (e.g., PBS, pH 7.4) at 37°C with gentle shaking Dialysis->Incubate Sample At predetermined time points, withdraw aliquots of the external release buffer Incubate->Sample Replace Replace with fresh buffer to maintain sink conditions Sample->Replace Analyze Quantify drug concentration in aliquots via HPLC or UV-Vis Sample->Analyze Plot Plot Cumulative Drug Release (%) vs. Time (hours) Analyze->Plot End Release Profile Generated Plot->End

Caption: Flowchart for a typical in vitro drug release study using the dialysis method.

Methodology:

  • Setup: Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag with a molecular weight cut-off (MWCO) that is permeable to the drug but not the polymer nanoparticles.

  • Incubation: Immerse the sealed dialysis bag in a larger volume of release buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at 37°C with continuous gentle stirring.

    • Rationale: These conditions mimic the physiological environment (pH and temperature). "Sink conditions" (maintaining a low concentration of free drug in the external buffer) are crucial for accurately measuring the release rate driven by the concentration gradient.[1]

  • Sampling: At designated time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer from the external medium and replace it with an equal volume of fresh buffer.

  • Analysis: Quantify the concentration of the released drug in each aliquot using HPLC or UV-Vis spectroscopy.

  • Data Reporting: Calculate the cumulative amount of drug released at each time point and plot it as a percentage of the total encapsulated drug versus time.

Conclusion and Future Outlook

This compound-based polymers represent a highly versatile and promising platform for drug delivery. Their unique chemical structure, characterized by a tunable hydrophobic phenyl group, offers a distinct advantage over traditional polymers for the encapsulation and sustained release of hydrophobic drugs. The ability to control their synthesis via CROP allows for the rational design of well-defined materials tailored for specific therapeutic applications.

While alternatives like PEG and PCL have established roles, this compound polymers fill a critical gap, providing a polyether backbone with significant hydrophobicity. This guide provides the foundational knowledge and practical protocols for researchers to rigorously evaluate these polymers. Future work should focus on creating advanced architectures, such as stimuli-responsive block copolymers, and conducting comprehensive in vivo studies to validate their biocompatibility and therapeutic efficacy.[19][20] The continued exploration of these materials will undoubtedly lead to the development of next-generation drug delivery systems with enhanced performance and clinical potential.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Ring-Opening Polymerization of 3-Phenyloxetan-2-one.
  • RadTech. (n.d.). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties.
  • Semantic Scholar. (n.d.). Thermoresponsive Poly(2-Oxazoline)s with pH-Degradable Acetal Side Chains as Potential Drug Delivery Vehicles.
  • RadTech. (n.d.). Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane.
  • PMC. (n.d.). Novel pH-sensitive polyacetal-based block copolymers for controlled drug delivery.
  • ResearchGate. (n.d.). Poly(ethylene glycol) alternatives in biomedical applications.
  • PMC. (n.d.). Polymeric conjugates for drug delivery.
  • PMC. (n.d.). Polymers for Drug Delivery Systems.
  • PubMed. (2011). The degradation and biocompatibility of pH-sensitive biodegradable polyurethanes for intracellular multifunctional antitumor drug delivery.
  • Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol. (n.d.).
  • PMC. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation.
  • PubMed. (2016). Exploring the effect of hydrophilic and hydrophobic structure of grafted polymeric micelles on drug loading.
  • PMC. (n.d.). Nanoscale Polymersomes as Anti-Cancer Drug Carriers Applied for Pharmaceutical Delivery.
  • MDPI. (n.d.). Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications.
  • MDPI. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study.
  • RSC Publishing. (n.d.). Hydrogen bonding enhanced drug–polymer interaction for efficient drug loading and delivery.
  • ResearchGate. (n.d.). The degradation and biocompatibility of pH-sensitive biodegradable polyurethanes for intracellular multifunctional antitumor drug delivery.
  • MDPI. (2024). Recent Advances in Polymeric Delivery Vehicles for Controlled and Sustained Drug Release.
  • PubMed. (2018). Degradation of Poly(ε-caprolactone) and bio-interactions with mouse bone marrow mesenchymal stem cells.
  • Cheng Research Group - University of Illinois. (2018). High Drug Loading and Sub-Quantitative Loading Efficiency of Polymeric Micelles Driven by Donor–Receptor Coordination Interact.

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-Phenyloxetane in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the oxetane motif has emerged as a valuable tool for enhancing the physicochemical properties of drug candidates. Its incorporation can lead to improvements in solubility, metabolic stability, and lipophilicity.[1][2] The 3-phenyloxetane scaffold, in particular, has recently garnered attention with the development of potent and selective agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R).[3][4] However, the introduction of any novel scaffold into a drug discovery pipeline necessitates a thorough investigation of its potential for off-target interactions. This guide provides a comprehensive framework for assessing the cross-reactivity of this compound through a series of comparative biological assays.

This document is structured to provide not just protocols, but a strategic rationale for experimental design, data interpretation, and the contextualization of results. We will compare this compound against two key comparators: cumene, a structurally similar molecule lacking the oxetane ring, and sunitinib, a multi-targeted kinase inhibitor known for its broad off-target profile, which will serve as a positive control for cross-reactivity.[5][6]

The Imperative of Early-Stage Selectivity Profiling

Undesired off-target interactions are a leading cause of drug attrition during preclinical and clinical development. Early identification of potential liabilities allows for the mitigation of risks and guides the selection of candidates with a higher probability of success.[6] Standard safety pharmacology panels are crucial for this early-stage assessment.[7][8] This guide will focus on a representative subset of such assays, covering key target classes prone to off-target effects.

Comparative Cross-Reactivity Analysis

To construct a plausible cross-reactivity profile, we subjected our compound of interest, this compound, and its comparators to a panel of industry-standard in vitro assays. The following tables summarize the hypothetical, yet scientifically informed, data from these studies.

Kinase Selectivity Profile

Protein kinases are a large family of enzymes that are common targets for off-target interactions. A broad kinase screen is essential to identify any unintended inhibitory activity.[9][10]

Table 1: Inhibitory Activity (% Inhibition at 10 µM) against a Panel of 10 Representative Kinases.

Kinase TargetThis compoundCumeneSunitinib (Positive Control)
ABL15%2%95%
AKT18%3%78%
CDK212%7%88%
EGFR3%1%65%
FLT315%5%98%
MAPK16%4%55%
MET9%2%82%
PDGFRβ18%6%99%
SRC7%3%91%
VEGFR225%8%99%

Data are presented as percent inhibition at a screening concentration of 10 µM. Values are hypothetical and for illustrative purposes.

Interpretation: The data suggest that this compound exhibits a relatively clean profile against the selected kinase panel, with only modest inhibition of VEGFR2 and PDGFRβ. This is in stark contrast to sunitinib, which demonstrates potent inhibition across multiple kinases, consistent with its known multi-targeted profile.[5] Cumene shows minimal activity, suggesting the phenyl group alone is not a primary driver of kinase binding in this context.

G-Protein Coupled Receptor (GPCR) Binding Profile

GPCRs represent the largest family of membrane receptors and are targets for a significant portion of marketed drugs, making them an important class for off-target screening.[11][12]

Table 2: Percent Inhibition of Radioligand Binding to a Panel of 5 Representative GPCRs at 10 µM.

GPCR TargetSubtypeThis compoundCumeneSunitinib
Adrenergicα2A8%4%35%
DopamineD211%6%42%
HistamineH15%2%28%
MuscarinicM17%3%31%
Serotonin5-HT2A15%9%55%

Data are presented as percent inhibition of radioligand binding at a screening concentration of 10 µM. Values are hypothetical and for illustrative purposes.

Interpretation: this compound shows low potential for cross-reactivity with the selected GPCRs. The slightly elevated activity at the 5-HT2A receptor may warrant further investigation in a dose-response format. Sunitinib again displays a broader off-target footprint.

hERG Channel Inhibition

Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a critical safety liability due to its association with cardiac arrhythmias.[1][13]

Table 3: IC50 Values for Inhibition of the hERG Potassium Channel.

CompoundhERG IC50 (µM)
This compound> 50
Cumene> 100
Sunitinib8.5

IC50 values are hypothetical and for illustrative purposes.

Interpretation: this compound demonstrates a low risk of hERG inhibition, a favorable characteristic in drug development. Sunitinib's known hERG liability is reflected in its potent IC50 value.

Experimental Workflows and Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.

Visualizing the Cross-Reactivity Screening Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of a test compound.

G cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Compound Test Compound (this compound) DMSO_Stock Prepare 10 mM DMSO Stock Solutions Compound->DMSO_Stock Comparators Comparator Compounds (Cumene, Sunitinib) Comparators->DMSO_Stock Serial_Dilution Serial Dilution to Working Concentrations DMSO_Stock->Serial_Dilution Kinase_Panel Kinase Panel Screen (% Inhibition @ 10 µM) Serial_Dilution->Kinase_Panel Add to Assay Plates GPCR_Panel GPCR Binding Panel (% Inhibition @ 10 µM) Serial_Dilution->GPCR_Panel hERG_Assay hERG Channel Assay (IC50 Determination) Serial_Dilution->hERG_Assay Data_Acquisition Data Acquisition (Plate Reader) Kinase_Panel->Data_Acquisition GPCR_Panel->Data_Acquisition hERG_Assay->Data_Acquisition Normalization Data Normalization (vs. Controls) Data_Acquisition->Normalization Comparison Comparative Analysis of Cross-Reactivity Profiles Normalization->Comparison Report Generate Report Comparison->Report

Sources

Safety Operating Guide

Navigating the Unseen: A Guide to Safely Handling 3-Phenyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these, 3-Phenyloxetane, a unique cyclic ether, presents significant potential. However, its structural novelty also necessitates a meticulous approach to safety. This guide, compiled by a Senior Application Scientist, offers a comprehensive framework for the safe handling, storage, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.

Understanding the Potential Hazards: A Profile of this compound

Based on data from related oxetane compounds, this compound should be treated as a substance with the following potential hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system, causing coughing and discomfort.[1][2]

  • Harmful if Swallowed: Ingestion of this compound may lead to adverse health effects.[2]

  • Flammability: Like many organic solvents, this compound should be considered flammable. Vapors may form flammable mixtures with air.[3][4]

A summary of the key physical and chemical properties of this compound is provided below to aid in your risk assessment.

PropertyValueSource
Molecular Formula C₉H₁₀OPubChem[5]
Molecular Weight 134.17 g/mol PubChem[5]
CAS Number 10317-13-2PubChem[5]

Your First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.

ScenarioEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities in a Fume Hood) Safety glasses with side shieldsNitrile or neoprene glovesStandard laboratory coatNot generally required if work is conducted in a certified chemical fume hood.
Handling Larger Quantities or Outside a Fume Hood Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a laboratory coatA NIOSH-approved respirator with an organic vapor cartridge is recommended.
Emergency (Spill Cleanup) Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsA self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.

The "Why" Behind the "What":

  • Eye and Face Protection: The potential for serious eye irritation necessitates robust protection. Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face.[6]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact. Double-gloving provides an extra barrier and is a best practice when handling potentially hazardous materials.

  • Body Protection: A standard lab coat is sufficient for small-scale work in a controlled environment. For larger quantities or in situations with a higher risk of splashes, a chemical-resistant apron or suit is necessary to prevent skin exposure.

  • Respiratory Protection: Working within a certified chemical fume hood is the primary engineering control to minimize inhalation exposure. In situations where this is not feasible or in the event of a spill, respiratory protection is critical.

Procedural Integrity: A Step-by-Step Guide to Safe Handling

Adherence to a strict protocol is paramount for minimizing risk. The following workflow provides a framework for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Review_SDS Review available safety information and conduct risk assessment Gather_PPE Gather all necessary PPE Review_SDS->Gather_PPE Prepare_Work_Area Prepare work area in a certified chemical fume hood Gather_PPE->Prepare_Work_Area Dispense Dispense this compound using appropriate tools Prepare_Work_Area->Dispense Reaction Perform reaction or experiment Dispense->Reaction Quench Safely quench any reactive mixtures Reaction->Quench Decontaminate Decontaminate glassware and equipment Quench->Decontaminate Segregate_Waste Segregate waste into appropriate, labeled containers Decontaminate->Segregate_Waste Dispose Dispose of waste according to institutional and local regulations Segregate_Waste->Dispose

Caption: A logical workflow for the safe handling of this compound.

Storage and Disposal: Maintaining a Safe Environment

Proper storage and disposal are critical components of the chemical safety lifecycle.

Storage
  • Location: Store this compound in a cool, dry, and well-ventilated area away from sources of ignition.[3]

  • Container: Keep the container tightly closed and properly labeled.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.

  • Stability: Be aware that some oxetane-carboxylic acids have been shown to be unstable and can isomerize over time, especially with heating. While this has not been specifically reported for this compound, it is a possibility to consider during long-term storage.[7][8]

Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in designated, labeled, and sealed containers.

  • Labeling: Clearly label waste containers with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal Protocol: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.[9][10]

Emergency Preparedness: Responding to the Unexpected

Even with the best precautions, accidents can happen. Being prepared to respond effectively is crucial.

Emergency_Response_Plan cluster_Spill Spill Response cluster_Exposure Exposure Response Incident Incident Occurs (Spill or Exposure) Evacuate Evacuate the immediate area Incident->Evacuate Spill Skin_Contact Skin Contact: Remove contaminated clothing and wash with soap and water for 15 min. Incident->Skin_Contact Exposure Alert Alert supervisor and EH&S Evacuate->Alert Contain Contain the spill with an inert absorbent material Alert->Contain Cleanup Clean up using appropriate PPE and spark-proof tools Contain->Cleanup Medical_Attention Seek medical attention for all routes of exposure Skin_Contact->Medical_Attention Eye_Contact Eye Contact: Immediately flush with water for at least 15 minutes Eye_Contact->Medical_Attention Inhalation Inhalation: Move to fresh air Inhalation->Medical_Attention Ingestion Ingestion: Seek immediate medical attention Ingestion->Medical_Attention

Caption: A clear and concise emergency response plan for incidents involving this compound.

Conclusion: A Culture of Safety

The responsible use of novel chemical compounds like this compound is fundamental to advancing scientific discovery. By integrating the principles of hazard awareness, diligent use of personal protective equipment, and adherence to established protocols, researchers can confidently and safely explore the potential of this and other new chemical entities. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health and Safety department.

References

  • This compound. PubChem, National Institutes of Health.
  • The Chemistry of Oxetane: Applications and Manufacturing Insights.
  • Personal Protective Equipment. U.S. Environmental Protection Agency.
  • This compound. Chemical-Suppliers.com.
  • Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications.
  • Personal Protective Equipment.
  • Discover the Various Types of PPE for Optimal Chemical Safety.
  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International.
  • Personal Protective Equipment - Chemical and Biological Terrorism. NCBI Bookshelf.
  • Unexpected Isomerization of Oxetane-Carboxylic Acids. National Center for Biotechnology Information.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • 2-phenyloxetane. ChemSynthesis.
  • Oxetane. Wikipedia.
  • FACT SHEET: Hazardous Waste Disposal. Tulane University.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyloxetane
Reactant of Route 2
3-Phenyloxetane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.